molecular formula C6H3ClIN3 B3101043 7-Chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1383481-13-7

7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B3101043
CAS No.: 1383481-13-7
M. Wt: 279.46 g/mol
InChI Key: VNNGLAHFEULQGK-UHFFFAOYSA-N
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Description

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-iodoimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-iodoimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-iodoimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGLAHFEULQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Prepared by: Gemini, Senior Application Scientist

The imidazo[1,2-b]pyridazine ring system is a nitrogen-fused heterocyclic scaffold of significant interest in medicinal chemistry. It is recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition by proteins.

Derivatives of this scaffold have shown remarkable efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Notable examples include the successful kinase inhibitor Ponatinib and numerous potent inhibitors targeting Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and the PI3K/mTOR signaling pathway.[3][4][5][6]

This guide focuses on a specific, synthetically valuable derivative: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine . While detailed public data for this particular isomer is limited, its structure presents two distinct and orthogonally reactive sites—the C7-chloro and C3-iodo positions. This dual functionality makes it an exceptionally powerful building block for constructing complex molecular libraries for drug discovery. By analyzing the well-established chemistry of the imidazo[1,2-b]pyridazine core and its closely related isomers, this document will provide a comprehensive overview of the expected chemical properties, reactivity, and synthetic applications of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Precise experimental data for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is not widely published. However, based on its structure and data from related compounds, we can summarize its core properties.

PropertyValueSource / Method
Chemical Structure -
Molecular Formula C₆H₃ClIN₃-
Molecular Weight 279.46 g/mol -
CAS Number 1383481-13-7[7]
Appearance Expected to be a solid at room temp.Analog Analysis
Solubility Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water.Analog Analysis
Melting Point Not reported; likely >150 °CEstimation

Synthesis and Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine stems from the differential reactivity of its two halogen atoms. The C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions than the C-Cl bond, while the C-Cl bond can be susceptible to nucleophilic aromatic substitution. This provides a strategic advantage for sequential, site-selective modifications.

Synthesis of the Core Scaffold

The imidazo[1,2-b]pyridazine core is typically constructed via a condensation reaction. While a specific protocol for the 7-chloro isomer is not detailed in the provided literature, a general and reliable pathway can be extrapolated from the synthesis of its isomers, such as the 6-chloro analogue.[8][9] The process involves the cyclization of a 3-amino-chloropyridazine with a two-carbon electrophile.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C3-Iodination start 3-Amino-5-chloropyridazine product1 7-Chloroimidazo[1,2-b]pyridazine start->product1 Heat, NaHCO₃ reagent1 Chloroacetaldehyde (or α-haloketone) reagent1->product1 product2 7-Chloro-3-iodoimidazo[1,2-b]pyridazine product1->product2 reagent2 N-Iodosuccinimide (NIS) DMF, 80°C reagent2->product2

Caption: General synthetic workflow for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Causality Behind Experimental Choices:

  • Starting Material: 3-Amino-5-chloropyridazine is chosen to install the chlorine at the desired C7 position of the final product.

  • Cyclization: The condensation with an α-halo-aldehyde or ketone is a classic and efficient method for forming the five-membered imidazole ring.[8] The use of a mild base like sodium bicarbonate neutralizes the HBr or HCl generated during the reaction.

  • Iodination: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, making it ideal for this transformation, as demonstrated in the synthesis of the 6-chloro-3-iodo isomer.[10]

Orthogonal Reactivity and Functionalization

The presence of both chloro and iodo substituents allows for a powerful, two-directional synthetic strategy. This is a cornerstone of modern medicinal chemistry for generating molecular diversity.

  • C3-Position (Iodo): The C-I bond is the more labile of the two C-X bonds towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This makes it the preferred site for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[11] This allows for the selective introduction of aryl, heteroaryl, alkynyl, or amino groups at this position.

  • C7-Position (Chloro): The C-Cl bond is less reactive in standard cross-coupling conditions but can be activated using specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands).[12] More commonly, the chlorine atom on this electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles like amines or alkoxides, often at elevated temperatures.[4][13]

This differential reactivity allows for a sequential functionalization strategy, which is invaluable for building structure-activity relationships (SAR).

G cluster_0 Pathway A: C3 Functionalization (High Reactivity) cluster_1 Pathway B: C7 Functionalization (Lower Reactivity) start 7-Chloro-3-iodoimidazo[1,2-b]pyridazine product1 7-Chloro-3-(R¹)-imidazo[1,2-b]pyridazine start->product1 Suzuki Coupling product2 7-(R²-Amino)-3-iodoimidazo[1,2-b]pyridazine start->product2 SₙAr or Buchwald Coupling reagent1 R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base reagent1->product1 final_product 7-(R²-Amino)-3-(R¹)-imidazo[1,2-b]pyridazine product1->final_product Pathway B Conditions reagent2 R²-NH₂ Heat or Pd/Ligand Catalyst reagent2->product2 product2->final_product Pathway A Conditions

Caption: Orthogonal functionalization pathways for the title compound.

Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. The 7-chloro-3-iodo derivative is an ideal starting point for exploring the chemical space around this privileged core. The C3 position often points towards the solvent-exposed region of an ATP-binding pocket, while the C7 position can be modified to improve physicochemical properties or explore deeper pockets.

Drug Candidate / SeriesTherapeutic Target(s)Key Structural Features / ApplicationReference(s)
Ponatinib (analogue scaffold)Multi-kinaseA successful FDA-approved drug, validating the scaffold's utility.[1][2]
BTK InhibitorsBTKCovalent inhibitors for B-cell malignancies.[3][6]
Tyk2 JH2 InhibitorsTyk2 (Pseudokinase)Selective inhibitors for autoimmune diseases.[4][14]
TAK1 InhibitorsTAK1Potent agents against multiple myeloma.[13]
PI3K/mTOR Dual InhibitorsPI3K / mTORAnticancer agents targeting a critical signaling pathway.[5]
β-Amyloid Plaque Imaging AgentsAβ PlaquesDevelopment of diagnostics for Alzheimer's disease.[8]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a standard, self-validating procedure for the selective functionalization at the C3-iodo position, a crucial first step in a library synthesis campaign.

Objective: To synthesize 7-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene:Dioxane to the flask to dissolve the reagents. The solution should be stirred to ensure homogeneity.

  • Base Addition: Add the 2M aqueous Na₂CO₃ solution (3.0 eq). The reaction will become a biphasic mixture.

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Transfer to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the pure 7-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

Trustworthiness: This protocol is self-validating through the use of an inert atmosphere to protect the catalyst, stoichiometric control of reagents, and standard workup and purification procedures that are universally accepted for this class of reaction.

Conclusion

7-Chloro-3-iodoimidazo[1,2-b]pyridazine represents a highly valuable, yet under-documented, chemical intermediate for drug discovery and chemical biology. Its true power lies not in its intrinsic biological activity but in its capacity as a versatile platform for building complex molecules. The orthogonal reactivity of its C3-iodo and C7-chloro positions provides chemists with a reliable and strategic blueprint for library synthesis. By leveraging the well-understood chemistry of the imidazo[1,2-b]pyridazine scaffold, researchers can confidently employ this compound to accelerate the discovery of novel therapeutics.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Europe PMC. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Connected Papers. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Publications. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. Qemistry. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Center for Biotechnology Information. [Link]

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Engineering Orthogonal Reactivity: A Technical Guide to 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 1383481-13-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly selective kinase inhibitors and immunomodulatory agents relies heavily on privileged heterocyclic scaffolds. 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7) has emerged as a critical building block in medicinal chemistry. As a Senior Application Scientist, I frequently leverage this specific molecule because it offers a rare combination of structural rigidity, favorable physicochemical properties, and—most importantly—orthogonal reactivity . By strategically placing an iodine atom at the C3 position and a chlorine atom at the C7 position, chemists can execute sequential, regioselective cross-coupling reactions without the atom-economy penalty of protecting groups.

This whitepaper deconstructs the structural causality, synthetic methodology, and advanced applications of this indispensable intermediate.

Physicochemical Profiling

Before integrating any intermediate into a synthetic pipeline, it is critical to establish its baseline quantitative parameters. The table below summarizes the core physicochemical data for 7-chloro-3-iodoimidazo[1,2-b]pyridazine, ensuring precise stoichiometric calculations and analytical validation.

PropertyValue
Chemical Name 7-Chloro-3-iodoimidazo[1,2-b]pyridazine
CAS Registry Number 1383481-13-7
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
SMILES C1=C(C=NN2C1=NC=C2I)Cl
Appearance Brown-yellow solid
Mass Spectrometry (ESI) m/z 280[M+H]⁺
Storage Conditions 0–8 °C, protect from light and moisture

Structural Causality: The Logic of Orthogonal Halogens

The true value of 7-chloro-3-iodoimidazo[1,2-b]pyridazine lies in its electronic asymmetry, which dictates its reactivity profile .

The imidazo[1,2-b]pyridazine core is an aromatic 10- π electron system. The bridgehead nitrogen (N4) donates its lone pair into the extended π -system, significantly increasing the electron density of the imidazole ring compared to the electron-deficient pyridazine ring. This electronic distribution makes the C3 position highly nucleophilic, allowing for precise electrophilic aromatic substitution (EAS).

The Causality of Orthogonal Cross-Coupling: From a thermodynamic and kinetic standpoint, the halogens at C3 and C7 serve as programmable reaction handles:

  • C3-Iodine (High Reactivity): The C–I bond is highly polarizable and possesses a low bond dissociation energy (~238 kJ/mol). In a standard catalytic cycle, the oxidative addition of Palladium(0) into the C–I bond is kinetically favored and occurs rapidly under mild conditions (e.g., room temperature to 60 °C).

  • C7-Chlorine (Moderate Reactivity): The C–Cl bond is significantly stronger (~330 kJ/mol) and less polarizable. It remains entirely inert during the primary C3 coupling. Activating the C7–Cl bond requires harsher conditions (90–110 °C) and specialized, electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) to force the oxidative addition step .

Orthogonal Core 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Step1 Primary Cross-Coupling (Suzuki/Sonogashira at C3-I) Core->Step1 Mild Conditions (Pd(PPh3)4, RT to 60°C) Intermediate 7-Chloro-3-aryl/alkyl-imidazo[1,2-b]pyridazine Step1->Intermediate Step2 Secondary Cross-Coupling (Buchwald-Hartwig at C7-Cl) Intermediate->Step2 Harsher Conditions (Pd2(dba)3, XPhos, 90°C+) Final Fully Functionalized Drug Candidate Step2->Final

Orthogonal cross-coupling strategy exploiting differential reactivity at C3 and C7 positions.

Validated Synthetic Methodology

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system, complete with in-process analytical checks. This two-stage synthesis is adapted from validated medicinal chemistry workflows used in the development of 15-PGDH and kinase inhibitors .

Stage 1: Annulation to 7-Chloroimidazo[1,2-b]pyridazine

Objective: Construct the fused bicyclic core via the condensation of an α -haloketone equivalent with a 3-aminopyridazine.

  • Initiation: Suspend 5-chloropyridazin-3-amine (1.0 equiv, e.g., 53.0 mmol) in anhydrous isopropanol (69.0 mL).

  • Reagent Addition: Add chloroacetaldehyde (12.0 equiv) to the mixture at room temperature. Causality: A massive excess of chloroacetaldehyde drives the bimolecular condensation forward, overcoming potential competitive side reactions and reagent volatility.

  • Deoxygenation: Degas the mixture three times with nitrogen and vacuum. Causality: Removing dissolved oxygen prevents the oxidative degradation of electron-rich intermediates at elevated temperatures.

  • Thermal Cyclization: Stir the reaction mixture for 16 hours at 80 °C under a nitrogen atmosphere.

  • Quench & Extraction: Cool to room temperature, pour into 2M aqueous K₂CO₃ (100 mL), and extract with dichloromethane (3 × 100 mL). Causality: The basic quench neutralizes the HCl byproduct generated during cyclization, ensuring the basic imidazo[1,2-b]pyridazine product partitions entirely into the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate 1:1). Validation Check: The intermediate presents as a brown-yellow solid. Verify via LC-MS: m/z 154 [M+H]⁺.

Stage 2: Regioselective Electrophilic Iodination

Objective: Install the highly reactive C3-iodo handle.

  • Solvation: Dissolve the 7-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equiv, e.g., 9.77 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Electrophile Addition: Add N-Iodosuccinimide (NIS, 1.5 equiv) in portions at room temperature. Causality: Portion-wise addition controls the exotherm. DMF is chosen because it stabilizes the polar transition state of the EAS reaction and ensures homogeneous kinetics.

  • Activation: Heat the mixture to 80 °C for 1 hour. Causality: The electron-donating effect of the bridgehead nitrogen makes C3 highly nucleophilic. Mild heating ensures complete conversion without risking over-iodination.

  • Isolation & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate 1:1). Validation Check: The final product presents as a brown-yellow solid. Verify via LC-MS: m/z 280 [M+H]⁺. Expected yield: ~98%.

Synthesis A 5-Chloropyridazin-3-amine C 7-Chloroimidazo[1,2-b]pyridazine A->C Isopropanol, 80°C Cyclization B Chloroacetaldehyde B->C E 7-Chloro-3-iodoimidazo[1,2-b]pyridazine C->E DMF, 80°C Electrophilic Iodination D N-Iodosuccinimide D->E

Synthetic workflow for 7-chloro-3-iodoimidazo[1,2-b]pyridazine via cyclization and iodination.

Applications in Advanced Medicinal Chemistry

The architectural geometry of 7-chloro-3-iodoimidazo[1,2-b]pyridazine makes it a "privileged scaffold" for engaging specific protein microenvironments.

15-PGDH Inhibitors for Tissue Regeneration

Prostaglandin E2 (PGE2) is a crucial lipid mediator that potentiates tissue regeneration and expands hematopoietic stem cells. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the inactivation of PGE2. Recent structure-based drug design campaigns have utilized the 7-chloro-3-iodoimidazo[1,2-b]pyridazine core to synthesize highly potent 15-PGDH inhibitors . The core provides the exact structural rigidity needed to hold piperidine amide headgroups in place, while allowing the scaffold to engage in critical π -stacking interactions with Phe185 and favorable nonpolar interactions with Val145 in the enzyme's binding pocket.

Mps1 (TTK) and FGFR3 Kinase Inhibitors in Oncology

Monopolar spindle 1 (Mps1) is a kinase heavily involved in the spindle assembly checkpoint and is frequently overexpressed in aneuploid cancer cells. The imidazo[1,2-b]pyridazine core acts as a highly effective bioisostere for purine, binding tightly to the ATP hinge region of the kinase . By utilizing the orthogonal halogen handles, medicinal chemists can rapidly generate structure-activity relationship (SAR) libraries—coupling aryl groups at C3 to probe the hydrophobic pocket, and installing solubilizing amines at C7 to improve oral bioavailability. Similar strategies have been successfully deployed in the synthesis of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors .

References

  • Title: Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 (WO2012088266A2)
  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ChemistrySelect / ResearchGate URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: Nimbus Therapeutics / ACS Publications URL: [Link]

  • Title: On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds Source: Journal of the Turkish Chemical Society Section A: Chemistry (DergiPark) URL: [Link]

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Weight and Physicochemical Characteristics of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing therapeutic agents targeting a range of biological targets, including kinases, which are pivotal in oncology and inflammatory disease research. The strategic introduction of halogen atoms, such as chlorine and iodine, onto this scaffold serves a dual purpose. Firstly, they modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability. Secondly, and more critically for medicinal chemistry, they provide versatile synthetic handles for diversification through metal-catalyzed cross-coupling reactions.[2] This guide provides a detailed technical overview of a specific, highly functionalized derivative, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, with a primary focus on its molecular weight and the scientific rationale for its synthesis and application.

Part 1: Core Molecular Attributes

The foundational step in any chemical research program is the precise characterization of the molecule of interest. The molecular weight is a critical parameter, directly influencing analytical measurements, reaction stoichiometry, and formulation calculations.

Molecular Formula and Structure

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is identified by the Chemical Abstracts Service (CAS) number 1383481-13-7 .[3] Its molecular formula is C₆H₃ClIN₃ . The structure consists of a fused bicyclic system where a five-membered imidazole ring is joined to a six-membered pyridazine ring.

G start Starting Materials: 4-Chloropyridazin-3-amine & Chloroacetaldehyde step1 Step 1: Cyclocondensation (Heating) start->step1 intermediate Intermediate: 7-Chloroimidazo[1,2-b]pyridazine step1->intermediate step2 Step 2: Electrophilic Iodination (N-Iodosuccinimide in CHCl₃) intermediate->step2 product Final Product: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine step2->product

Caption: Proposed two-step synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Chloroimidazo[1,2-b]pyridazine This procedure is adapted from established methods for synthesizing the core scaffold. [4]1. To a solution of 4-chloropyridazin-3-amine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution). 2. Heat the reaction mixture to reflux (approximately 90°C) for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). 3. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. 4. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. 5. Extract the aqueous layer with ethyl acetate (3x). 6. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. 7. Purify by column chromatography on silica gel to afford pure 7-chloroimidazo[1,2-b]pyridazine.

Step 2: Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine This protocol is based on the effective iodination of the related 6-chloro isomer. [5]1. Dissolve 7-chloroimidazo[1,2-b]pyridazine (1.0 eq) in chloroform at room temperature. 2. Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) to the solution. 3. Stir the reaction mixture vigorously at room temperature overnight. The reaction is self-validating as the consumption of the starting material can be tracked via TLC. 4. After completion, dilute the mixture with water and extract with ethyl acetate or dichloromethane. 5. Wash the combined organic extracts with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 7. The resulting crude solid is purified by column chromatography or recrystallization to yield the final product.

Structural Characterization

The identity and purity of the synthesized 7-Chloro-3-iodoimidazo[1,2-b]pyridazine must be confirmed.

  • Mass Spectrometry (MS): This technique directly verifies the molecular weight. An Electrospray Ionization (ESI-MS) spectrum would be expected to show a molecular ion peak (M+H)⁺ at m/z 279.9, confirming the mass of the target compound. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the precise molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the heterocyclic system. [4]

Part 3: Application as a Versatile Chemical Building Block

The true value of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in drug development lies in its utility as a scaffold for building molecular diversity. The two different halogen atoms can be selectively functionalized using orthogonal cross-coupling strategies.

The iodine atom at the 3-position is significantly more reactive than the chlorine atom at the 7-position in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings. [2]This differential reactivity allows for a stepwise and controlled introduction of different chemical moieties, a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening.

cluster_main Utility in Medicinal Chemistry cluster_c3 C-3 Position (Iodo) cluster_c7 C-7 Position (Chloro) Scaffold 7-Chloro-3-iodo- imidazo[1,2-b]pyridazine C3_Reaction Pd-Catalyzed Coupling (e.g., Sonogashira, Suzuki) Scaffold->C3_Reaction C3_Product Diversified Intermediate (New C-C bond at C-3) C3_Reaction->C3_Product C7_Reaction Further Coupling or Nucleophilic Aromatic Substitution C3_Product->C7_Reaction C7_Product Final Complex Molecule C7_Reaction->C7_Product

Caption: Logical workflow for the selective functionalization of the scaffold.

This strategic approach enables researchers to rapidly synthesize analogs to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. The imidazo[1,2-b]pyridazine core, functionalized in this manner, has been successfully employed in the development of inhibitors for targets like Tyrosine Threonine Kinase (TTK). [2]

Conclusion

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a highly valuable chemical entity in the field of drug discovery. Its precisely determined molecular weight of 279.464 g/mol is a fundamental parameter for its use in synthesis and analysis. Beyond this core property, its structure is intelligently designed for chemical diversification. The presence of two distinct halogen atoms at the C-3 and C-7 positions provides a powerful platform for generating novel and complex molecules through selective, high-yield cross-coupling reactions. This makes it an indispensable tool for researchers aiming to develop next-generation therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold.

References

  • Title: IMidazole and [1, 2 - b] pyridazine - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 Source: PubChem - NIH URL: [Link]

  • Title: Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Source: Der Pharma Chemica URL: [Link]

  • Title: Imidazo-1,2-B-Pyridazine Source: Sinochem Nanjing URL: [Link]

  • Title: Imidazo(1,2-b)pyridazine-6-carboxylic acid | C7H5N3O2 | CID 10536007 Source: PubChem - NIH URL: [Link]

  • Title: 923595-49-7_6-CHLORO-3-IODOIMIDAZO[1,2-B]PYRIDAZINE,Suppliers,Manufacturer_Chemical Cloud Database Source: Chemcd URL: [Link]

  • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity Source: TSI Journals URL: [Link]

  • Title: Pyridazine - Wikipedia Source: Wikipedia URL: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway for 7-chloro-3-iodoimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including kinase inhibitors and central nervous system agents.[1][2][3][4] This document will detail the synthetic route, explain the underlying chemical principles, and provide actionable experimental protocols.

Introduction to Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic compound that has garnered substantial attention from the pharmaceutical and agrochemical industries. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities.[1][3] The 7-chloro-3-iodo substitution pattern, in particular, offers valuable handles for further chemical modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of complex molecular architectures.

Synthetic Pathway Overview

The synthesis of 7-chloro-3-iodoimidazo[1,2-b]pyridazine is efficiently achieved through a two-step process. The first step involves the construction of the imidazo[1,2-b]pyridazine core via a condensation reaction, followed by a regioselective iodination at the C3 position.

Synthesis_Pathway A 6-Chloropyridazin-3-amine C 6-Chloroimidazo[1,2-b]pyridazine A->C Condensation B Chloroacetaldehyde B->C E 7-Chloro-3-iodoimidazo[1,2-b]pyridazine C->E Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Overall synthetic workflow for 7-chloro-3-iodoimidazo[1,2-b]pyridazine.

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

The initial and crucial step is the formation of the bicyclic imidazo[1,2-b]pyridazine ring system. This is accomplished through the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde.

Causality Behind Experimental Choices

The selection of 6-chloropyridazin-3-amine as the starting material is strategic. The amino group provides the necessary nucleophilicity to react with the electrophilic carbonyl carbon of chloroacetaldehyde. The chloro-substituent on the pyridazine ring is important for the successful formation of the desired bicyclic product. In the absence of a halogen on the pyridazine ring, the ring nitrogen that is not adjacent to the amino group is more nucleophilic, which can lead to undesired side reactions.[5]

Chloroacetaldehyde serves as a two-carbon synthon, providing the atoms necessary to form the imidazole portion of the fused ring system. The reaction is typically carried out under heating to facilitate the condensation and subsequent cyclization.

Experimental Protocol

A detailed protocol for the synthesis of 6-chloroimidazo[1,2-b]pyridazine is as follows[6]:

  • To a reaction vessel, add 6-chloropyridazin-3-amine (1 equivalent) and a 50% aqueous solution of chloroacetaldehyde (1.5 equivalents).

  • Heat the reaction mixture to 90°C and maintain this temperature for 5 hours.

  • After the reaction is complete, distill off the water to obtain a crude solid.

  • Stir the crude product with ethanol and then filter to collect the solid.

  • The resulting solid is 6-chloroimidazo[1,2-b]pyridazine.

ParameterValue
Starting Material 6-Chloropyridazin-3-amine
Reagent Chloroacetaldehyde (50% aq. solution)
Reaction Temperature 90°C
Reaction Time 5 hours
Typical Yield ~70%[6]

Step 2: Iodination of 6-Chloroimidazo[1,2-b]pyridazine

The second step involves the regioselective iodination of the 6-chloroimidazo[1,2-b]pyridazine intermediate to yield the final product. This is an electrophilic aromatic substitution reaction.

Mechanism and Regioselectivity

The iodination of the imidazo[1,2-b]pyridazine ring system occurs preferentially at the C3 position. This regioselectivity can be rationalized by examining the stability of the intermediate carbocation (Wheland intermediate) formed during the electrophilic attack. Attack at the C3 position allows for the positive charge to be delocalized over the imidazole ring while maintaining the aromaticity of the six-membered pyridazine ring, resulting in a more stable intermediate compared to attack at other positions.[7][8]

Iodination_Mechanism cluster_0 Electrophilic Attack at C3 A 6-Chloroimidazo[1,2-b]pyridazine Intermediate Wheland Intermediate (Aromatic Pyridazine Ring Maintained) A->Intermediate + I+ I_plus I+ Product 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Intermediate->Product - H+ H_plus H+

Sources

The Privileged Scaffold: Biological Activity and Synthetic Utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7) is rarely evaluated as an end-point therapeutic. Instead, its intrinsic "biological activity" is realized through its role as a highly engineered, privileged pharmacophore[1]. This di-halogenated heterocycle serves as a master template for synthesizing potent, targeted inhibitors across a wide spectrum of disease states, ranging from oncology to tissue regeneration[1][2].

By acting as a bioisostere for purine, the imidazo[1,2-b]pyridazine core natively mimics adenosine triphosphate (ATP), allowing it to anchor deeply within the hinge regions of various kinases[3]. This whitepaper dissects the structural causality behind its biological efficacy, the orthogonal reactivity that makes it a synthetic powerhouse, and the self-validating protocols required to translate this raw scaffold into bioactive clinical candidates.

Pharmacophore Rationale: Structural Causality

To understand the biological utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, we must analyze the causality behind its specific structural features:

The Hinge-Binding Core

The imidazo[1,2-b]pyridazine bicyclic system is a Type I ATP-competitive motif[3]. The nitrogen atoms within the ring system (specifically the imidazo nitrogen and the pyridazine nitrogen) act as critical hydrogen bond acceptors. When functionalized derivatives enter a kinase ATP-binding pocket, these nitrogens form stable hydrogen bonds with conserved hinge residues (e.g., Leu241 in DYRK1A or Met172 in ROCK2)[2][4]. This anchors the molecule, while the attached substituents dictate isoform selectivity.

Orthogonal Halogenation (C-I vs. C-Cl)

The presence of both a 3-iodo and a 7-chloro substituent is a deliberate design choice driven by thermodynamics. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol).

  • The Causality: This energy differential allows a palladium catalyst to selectively undergo oxidative addition at the C3 position at room temperature or under mild heating[1].

  • The Result: Chemists can perform a Suzuki-Miyaura cross-coupling at C3 without disturbing the C7 chlorine. The C7 position can then be subsequently functionalized under harsher conditions (e.g., Buchwald-Hartwig amination), completely eliminating the need for inefficient protecting-group chemistry.

G A 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (Core Scaffold) B Pd-Catalyzed Suzuki Coupling (C3 Position / Iodo) A->B Oxidative Addition (Fast at C-I) C Intermediate: 7-Chloro-3-aryl-imidazo[1,2-b]pyridazine B->C LC-MS Validation D Buchwald-Hartwig Amination (C7 Position / Chloro) C->D High Temp / Strong Base E Bioactive Target Molecule (Kinase / 15-PGDH Inhibitor) D->E NMR/Purity Check

Orthogonal functionalization workflow of the imidazo[1,2-b]pyridazine core.

Key Biological Targets & Modulated Pathways

Once functionalized, derivatives of this scaffold exhibit profound biological activity across multiple distinct pathways:

Kinase Inhibition (Oncology & Fibrosis)
  • ROCK2 (Rho-associated protein kinase 2): Derivatives have been optimized as highly selective ROCK2 inhibitors for treating pulmonary fibrosis. The core occupies the hydrophobic tunnel of the kinase, suppressing pro-fibrotic signaling[2].

  • Haspin & TAK1: In oncology models (such as multiple myeloma), 6- and 7-substituted imidazo[1,2-b]pyridazines demonstrate nanomolar inhibition by interacting with the catalytic lysine (Lys63 in TAK1) and the hinge region, inducing cell cycle arrest[3][5].

  • DYRK1A: Used to target neurological disorders and cancer, the core forms non-classical hydrogen bonds with the glycine-rich P-loop and hinge residues of DYRK1A[4].

15-PGDH Inhibition (Tissue Regeneration)

Beyond kinases, this scaffold is a critical precursor in the synthesis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors[1]. By inhibiting 15-PGDH, these molecules prevent the degradation of Prostaglandin E2 (PGE2). Elevated PGE2 levels are biologically proven to potentiate tissue regeneration, expanding hematopoietic and colonic stem cells[1][6].

Pathway cluster_0 Kinase Targeting (e.g., ROCK2, Haspin) cluster_1 15-PGDH Targeting Drug Imidazo[1,2-b]pyridazine Derivatives Kinase Target Kinase (ATP Pocket) Drug->Kinase Type I Inhibition PGDH 15-PGDH Enzyme Drug->PGDH Enzymatic Inhibition Substrate Substrate Phosphorylation Kinase->Substrate ATP Disease Fibrosis / Tumor Progression Substrate->Disease PGE2 Prostaglandin E2 (PGE2) PGDH->PGE2 Degradation (Blocked) Regen Tissue Regeneration PGE2->Regen Activation

Dual mechanistic pathways modulated by imidazo[1,2-b]pyridazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the biological potency of various advanced derivatives synthesized directly from the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine core.

Biological TargetDerivative / Compound IDPrimary IndicationBiochemical IC₅₀Reference
15-PGDH Compound 1 (Nimbus)Tissue Regeneration0.019 nM[1]
ROCK2 Compound A25Pulmonary Fibrosis7.0 nM[2]
Haspin Derivative 21Oncology6.0 nM[3]
TAK1 Compound 26Multiple Myeloma55.0 nM[5]
Mps1 (TTK) Compound 27fSolid Tumors0.70 nM[7]

Self-Validating Experimental Protocol

To successfully harness the biological potential of this scaffold, researchers must utilize a self-validating synthetic workflow. The following protocol details the orthogonal functionalization required to generate a bioactive kinase inhibitor.

Step 1: Regioselective Suzuki-Miyaura Coupling (C3 Position)
  • Reagents: Combine 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq), aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1).

  • Conditions: Stir at 80°C for 2–4 hours. The lower dissociation energy of the C-I bond ensures selective oxidative addition.

  • Self-Validation (Critical): Do not proceed to Step 2 without LC-MS verification. You must observe a singular mass peak corresponding to the[M+H]⁺ of the mono-coupled intermediate and the complete disappearance of the m/z 279 peak (starting material). Unreacted starting material will poison the catalyst in the subsequent amination step.

Step 2: Buchwald-Hartwig Amination (C7 Position)
  • Reagents: To the purified intermediate from Step 1, add the desired secondary amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.5 eq) in anhydrous toluene.

  • Conditions: Heat to 110°C in a sealed tube for 12 hours. The harsher conditions are required to break the robust C-Cl bond.

  • Self-Validation: Confirm the displacement of the chlorine atom via ¹H-NMR (shift in the pyridazine aromatic protons) and high-resolution mass spectrometry (HRMS) to ensure the absence of the chlorine isotope pattern (M / M+2 ratio).

Step 3: Biochemical Evaluation (TR-FRET Kinase Assay)
  • Assay Setup: Incubate the purified target molecule with the recombinant target kinase (e.g., ROCK2), ATP (at the predetermined K_m value), and a biotinylated peptide substrate in assay buffer.

  • Detection: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Causality Check: Include a control assay with an ATP concentration 10x higher than the K_m. A rightward shift in the IC₅₀ confirms that the imidazo[1,2-b]pyridazine derivative is acting via the intended ATP-competitive (Type I) mechanism.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Publications / Nimbus Therapeutics URL:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors Source: Taylor & Francis URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: PMC / National Institutes of Health URL:[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Source: ORCA - Cardiff University URL:[Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] This guide focuses on a specific derivative, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a key synthetic intermediate with significant potential for the development of novel therapeutics. While direct biological data on this particular compound is limited, its structural features and role as a precursor for potent kinase inhibitors allow for a well-informed exploration of its potential therapeutic targets.[4][5] This document will provide an in-depth analysis of these targets, grounded in the established pharmacology of the imidazo[1,2-b]pyridazine class, and will offer detailed experimental workflows for target validation.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-b]pyridazine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial interest from the pharmaceutical industry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing molecules that can interact with a wide array of biological targets. This scaffold is a cornerstone in the development of agents with anticancer, anti-inflammatory, antimicrobial, antiparasitic, and antiviral properties.[1][6][7]

One of the most notable successes of this scaffold is the kinase inhibitor ponatinib, which has revitalized interest in developing other imidazo[1,2-b]pyridazine-based therapeutics.[1][2] The versatility of this core structure allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

7-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Versatile Intermediate

7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS No. 1383481-13-7) is a key building block in the synthesis of more complex imidazo[1,2-b]pyridazine derivatives.[8][9] The presence of two distinct halogen atoms at the 7- and 3-positions allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[5] This chemical tractability makes it an invaluable tool for medicinal chemists aiming to explore the structure-activity relationships (SAR) of this scaffold.

While primarily utilized as a synthetic intermediate, the inherent structural features of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine suggest that it could serve as a starting point for fragment-based drug discovery or as a lead compound for further optimization.

Potential Therapeutic Targets: A Focus on Protein Kinases

The most extensively documented therapeutic application of the imidazo[1,2-b]pyridazine scaffold is in the inhibition of protein kinases.[6][10] These enzymes play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The imidazo[1,2-b]pyridazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.

Based on the known activity of its derivatives, the following protein kinases are high-potential therapeutic targets for compounds derived from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine:

Monopolar Spindle 1 (Mps1/TTK) Kinase

Mps1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[4] Overexpression of Mps1 is observed in various cancers and is associated with aneuploidy and poor prognosis.[4] 7-Chloro-3-iodoimidazo[1,2-b]pyridazine has been explicitly used in the synthesis of potent and selective Mps1 inhibitors.[4][5] This strongly suggests that derivatives of this compound are highly likely to exhibit Mps1 inhibitory activity.

Signaling Pathway: Mps1 in Cell Cycle Control

Mps1_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Chromosome_Segregation Correct Chromosome Segregation Anaphase->Chromosome_Segregation Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase degrades Securin, activating Cohesin Cohesin Separase->Cohesin cleaves Cohesin->Chromosome_Segregation enables

Caption: Role of Mps1 Kinase in the Spindle Assembly Checkpoint.

PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and other diseases. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors, demonstrating efficacy in models of pulmonary fibrosis.[11] This indicates that the scaffold is well-suited for targeting the ATP-binding sites of these related kinases.

Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are essential for neuronal development and function. Gene fusions involving TRK genes are oncogenic drivers in a variety of adult and pediatric cancers. Imidazo[1,2-b]pyridazine derivatives have been discovered as potent TRK inhibitors, capable of overcoming resistance mutations.[12]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent and selective CDK inhibitors.[6]

Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are crucial for immune responses. It represents an attractive target for autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine-based compounds have been identified as selective allosteric inhibitors of TYK2, binding to its pseudokinase (JH2) domain.[13][14][15]

Potential Target Therapeutic Area Rationale based on Imidazo[1,2-b]pyridazine Derivatives
Mps1/TTKOncology7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a known intermediate for Mps1 inhibitors.[4][5]
PI3K/mTOROncology, FibrosisDerivatives show potent dual inhibitory activity.[11]
TRK FamilyOncologyPotent inhibitors that overcome resistance have been developed from this scaffold.[12]
CDKsOncologyThe scaffold has yielded potent and selective CDK inhibitors.[6]
TYK2Inflammation, AutoimmunityDerivatives act as selective allosteric inhibitors.[14][15]

Experimental Protocols for Target Validation

To validate a potential therapeutic target for a novel compound derived from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a systematic and rigorous experimental approach is required. The following protocols outline a self-validating workflow for assessing the inhibition of Mps1 kinase.

Experimental Workflow: Target Validation

Target_Validation_Workflow Start Start: Novel Compound from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->In_Vitro_Assay IC50_Determination Determine IC50 Value In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Anti-proliferation in Cancer Cell Line) IC50_Determination->Cell_Based_Assay If potent EC50_Determination Determine EC50 Value Cell_Based_Assay->EC50_Determination Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Mps1) EC50_Determination->Target_Engagement If active In_Vivo_Study In Vivo Efficacy Study (e.g., Xenograft Model) Target_Engagement->In_Vivo_Study If target is engaged PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Study->PK_PD_Analysis End Validated Lead Compound PK_PD_Analysis->End If efficacious

Caption: A stepwise workflow for validating a therapeutic target.

In Vitro Mps1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (derived from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine) in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Prepare a 100x stock for each concentration.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution. Add 2 µL of a solution containing recombinant human Mps1 kinase and the appropriate substrate (e.g., a generic kinase substrate peptide) in kinase buffer.

  • Initiate Reaction: Add 2 µL of a 25 µM ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Anti-Proliferation Assay

Principle: This assay measures the ability of a compound to inhibit the proliferation of a cancer cell line that is known to be sensitive to Mps1 inhibition (e.g., A549 lung carcinoma).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 100 µM to 0.1 nM) for 72 hours.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the EC50 value using a non-linear regression curve fit.

Conclusion and Future Perspectives

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a highly valuable synthetic intermediate that holds significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. The extensive body of research on the imidazo[1,2-b]pyridazine scaffold provides a strong rationale for targeting kinases such as Mps1, PI3K/mTOR, TRKs, CDKs, and TYK2. The strategic positioning of the chloro and iodo substituents allows for diverse chemical modifications, enabling the generation of compound libraries for screening against these high-value targets.

Future work should focus on the synthesis of small, focused libraries of compounds derived from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, followed by systematic screening using the types of robust in vitro and cell-based assays detailed in this guide. This approach will facilitate the identification of lead compounds with potent and selective activity against key therapeutic targets, paving the way for the development of next-generation therapies for a range of diseases.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Li, J., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry.
  • Barvian, M., et al. (2000). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Zheng, M-Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Choi, H-S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • El Akkaoui, A., et al. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. Google Arts & Culture.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC.
  • Debû, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.
  • Imidazo[1,2-b]pyridazine, 7-chloro-3-iodo-. Sobekbio Biosciences.
  • Fensome, A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.

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The Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry: Design, Synthesis, and Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of Imidazo[1,2-b]pyridazines

In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine nucleus has emerged as a highly privileged, versatile scaffold. Following the clinical success of the pan-kinase inhibitor Ponatinib, there has been a massive resurgence of interest in exploring this bicyclic system for targeted therapeutics 1. As a bioisostere for imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, the strategic placement of the nitrogen atoms in the imidazo[1,2-b]pyridazine core modulates basicity, alters the dipole moment, and lowers overall lipophilicity. These physicochemical shifts are critical for anchoring the molecule to the hinge region of kinase ATP-binding sites while minimizing non-specific protein binding and improving aqueous solubility.

This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and systems-level biological impacts of imidazo[1,2-b]pyridazine derivatives, providing a foundational blueprint for medicinal chemists and drug development professionals.

Self-Validating Synthetic Workflows

To fully leverage the imidazo[1,2-b]pyridazine scaffold, chemists must employ robust, self-validating synthetic protocols. The following methodology details the standard assembly and late-stage diversification of the core, emphasizing the mechanistic causality behind each step 2, 3.

Protocol: Assembly and Diversification of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

Phase 1: Core Condensation

  • Methodology: React 3-amino-6-chloropyridazine (1.0 eq) with an α-bromoketone (e.g., chloroacetaldehyde, 1.2 eq) in a polar protic solvent (e.g., n-propanol or ethanol) containing a mild base (e.g., NaHCO₃). Heat to reflux (90–150 °C) for 5–12 hours.

  • Causality & Validation: The reaction initiates via the nucleophilic attack of the exocyclic amine on the electrophilic α-carbon of the haloketone. Subsequent intramolecular cyclization onto the endocyclic pyridazine nitrogen forms the fused imidazole ring. The mild base is critical; it neutralizes the HBr byproduct without hydrolyzing the haloketone, preventing the protonation of the weakly basic pyridazine amine which would otherwise stall the reaction. Successful core formation is validated by the disappearance of the primary amine protons in ¹H NMR and a characteristic downfield shift of the newly formed imidazole proton.

Phase 2: Electrophilic Bromination at C-3

  • Methodology: Dissolve the 6-chloroimidazo[1,2-b]pyridazine intermediate in chloroform or DMF. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

  • Causality & Validation: The C-3 position is the most electron-rich site on the scaffold due to the electron-donating resonance from the bridgehead nitrogen. This makes it highly susceptible to electrophilic aromatic substitution. Bromination here provides an orthogonal reactive handle (relative to the C-6 chlorine) for subsequent cross-coupling. Validation is achieved via the loss of the C-3 proton signal (~7.8 ppm) in ¹H NMR.

Phase 3: Nucleophilic Aromatic Substitution (SₙAr) at C-6

  • Methodology: Combine the 3-bromo-6-chloro intermediate with a secondary amine (e.g., morpholine or piperazine, 4.0 eq) in n-propanol. Heat in a sealed tube at 150 °C overnight.

  • Causality & Validation: The electron-deficient nature of the pyridazine ring highly activates the C-6 chlorine toward SₙAr. Using an excess of the amine drives the reaction to completion while simultaneously acting as an acid scavenger for the generated HCl. This step is pivotal for introducing solubilizing groups that improve metabolic stability.

Phase 4: Regioselective Suzuki-Miyaura Cross-Coupling at C-3

  • Methodology: React the C-6 substituted intermediate with an aryl boronic acid (1.2 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in a degassed dioxane/water mixture at 90 °C.

  • Causality & Validation: The C-3 bromide undergoes oxidative addition with the Pd(0) catalyst at a significantly faster rate than any residual chlorides, ensuring strict regiocontrol. This step installs the hydrophobic vectors necessary to probe the deep specificity pockets of target kinases.

Structure-Activity Relationships (SAR) in Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has proven exceptionally effective in targeting a variety of kinases, including Mps1 (TTK), Tyk2, BTK, and TAK1. By systematically modifying the C-3 and C-6 positions, medicinal chemists can fine-tune both potency and pharmacokinetic properties.

Quantitative SAR Summary

The table below highlights recent breakthroughs where the imidazo[1,2-b]pyridazine core was utilized to achieve nanomolar to sub-nanomolar potency against high-value oncology and immunology targets.

Target KinaseLead CompoundKey Structural ModificationPotency (IC₅₀ / Kᵢ)Ref
Mps1 (TTK) Compound 27fScaffold hop from imidazo[1,2-a]pyrazine; C-6 optimizationCellular IC₅₀ = 0.70 nM4
Tyk2 JH2 Compound 6q–tC-6 2-oxo-1,2-dihydropyridin-3-ylamino substitutionKᵢ = 0.015–0.035 nM5
BTK Compound 22Amino group substitution at imidazole core; covalent linkerIC₅₀ = 1.3 nM6
TAK1 Compound 26C-6 morpholine/piperazine; C-3 aryl substitutionIC₅₀ = 55 nM2
SAR Optimization Workflow

The logical progression of optimizing this scaffold typically follows a distinct pathway, balancing target affinity with metabolic stability.

SAR_Optimization Hit High-Throughput Screening Hit Identification Scaffold Scaffold Hopping Imidazo[1,2-a]pyrazine to Imidazo[1,2-b]pyridazine Hit->Scaffold Optimize Cellular Activity C6 C-6 Functionalization (SNAr with Amines) Improves Metabolic Stability Scaffold->C6 C3 C-3 Arylation (Suzuki Coupling) Enhances Kinase Selectivity Scaffold->C3 Lead Optimized Lead Candidate (e.g., TAK1, BTK Inhibitor) C6->Lead C3->Lead

Fig 1: Logical SAR workflow for optimizing imidazo[1,2-b]pyridazine kinase inhibitors.

Pharmacokinetics & Metabolic Stability: Overcoming Liabilities

A major challenge in kinase inhibitor design is achieving sufficient metabolic stability and oral bioavailability. The imidazo[1,2-b]pyridazine scaffold offers unique solutions to these liabilities.

Case Study: Tyk2 JH2 Ligands In the development of Tyk2 JH2 inhibitors, early 6-anilino imidazopyridazine-based ligands suffered from poor metabolic stability. By replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety at the C-6 position of the imidazo[1,2-b]pyridazine core, researchers dramatically improved both microsomal stability and Caco-2 permeability. This enhancement is mechanistically attributed to the 2-pyridyl moiety's ability to form intramolecular hydrogen bonds, which effectively shields the polar surface area during membrane transit, resulting in highly potent (Kᵢ < 0.035 nM) and orally active inhibitors 5.

Systems-Level Disruption: Mechanisms of Action

To understand the efficacy of these compounds, we must look at how they disrupt biological pathways at a systems level. For instance, in B-cell malignancies, Bruton's Tyrosine Kinase (BTK) is a critical node in the B-cell receptor (BCR) signaling pathway. Recent advancements have successfully utilized the imidazo[1,2-b]pyridazine scaffold to create irreversible, covalent inhibitors of BTK (e.g., Compound 22), achieving complete tumor regression in xenograft models 6.

BTK_Signaling BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases Phosphorylation Cascade BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) Active State SYK->BTK PLCg2 PLCγ2 Activation Calcium Mobilization BTK->PLCg2 NFkB NF-κB Pathway Malignant B-Cell Survival PLCg2->NFkB Drug Imidazo[1,2-b]pyridazine Covalent Inhibitor Drug->BTK Irreversible Inhibition

Fig 2: BTK signaling pathway disrupted by covalent imidazo[1,2-b]pyridazine inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is far more than a structural curiosity; it is a highly tunable, privileged pharmacophore that solves critical challenges in kinase inhibitor design. Its unique physicochemical properties allow for precise hinge-binding, while its synthetic tractability at the C-3 and C-6 positions enables rapid SAR iteration. As demonstrated by its success against targets like Mps1, Tyk2, TAK1, and BTK, this scaffold will undoubtedly remain a cornerstone in the development of next-generation targeted therapeutics.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 1

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. 4

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC / ACS Medicinal Chemistry Letters. 5

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 6

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 2

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. 7

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Kinase inhibitory potential of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Kinase Inhibitory Potential of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Authored by: Gemini, Senior Application Scientist

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, most notably as potent kinase inhibitors. This technical guide provides a comprehensive overview of the potential kinase inhibitory properties of a specific derivative, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. We will delve into the rationale behind its design, its likely physicochemical properties, and a detailed exploration of its potential kinase targets. Furthermore, this guide will furnish researchers with robust, step-by-step protocols for in vitro and cell-based kinase inhibition assays, crucial for validating its efficacy and mechanism of action. By synthesizing established knowledge on related compounds with a forward-looking perspective on this particular molecule, we aim to equip researchers in drug discovery and chemical biology with the necessary tools to investigate its therapeutic potential.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has attracted significant attention from medicinal chemists. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for the design of potent and selective kinase inhibitors. Derivatives of this scaffold have been shown to target a variety of kinases, including key players in oncogenic signaling pathways such as phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), and various receptor tyrosine kinases (RTKs). The 7-chloro and 3-iodo substitutions on the imidazo[1,2-b]pyridazine ring of the title compound are expected to modulate its target specificity and pharmacokinetic properties. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the aromatic system, while the bulky iodine atom can be exploited for further chemical modifications or to enhance interactions within the kinase active site.

Physicochemical Properties and Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

While specific experimental data for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is not yet widely available, we can infer its likely properties based on the known chemistry of related compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC7H3ClIN3Based on chemical structure
Molecular Weight291.48 g/mol Calculated from the molecular formula
LogP~2.5 - 3.5Estimated based on the hydrophobicity of the scaffold and substituents
SolubilityLikely soluble in organic solvents like DMSO and DMFCommon for small molecule inhibitors
StabilityExpected to be stable under standard laboratory conditionsBased on the aromatic nature of the core

The synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine can be achieved through a multi-step process, likely starting from a commercially available pyridazine derivative. A plausible synthetic route is outlined below.

Diagram 1: Proposed Synthetic Workflow

G A 6-Chloropyridazin-3-amine C 7-Chloroimidazo[1,2-b]pyridazine A->C Cyclization B 2-Bromo-1,1-diethoxyethane B->C E 7-Chloro-3-iodoimidazo[1,2-b]pyridazine C->E Iodination D N-Iodosuccinimide (NIS) D->E

Caption: A potential synthetic route to 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Potential Kinase Targets and Signaling Pathways

Given the known activity of the imidazo[1,2-b]pyridazine scaffold, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a promising candidate for targeting kinases involved in cell proliferation, survival, and angiogenesis.

3.1. Primary Kinase Target Families

  • PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, metabolism, and survival. Several imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against PI3K and/or mTOR. The planarity of the imidazo[1,2-b]pyridazine core allows it to fit into the ATP-binding pocket of these kinases, while the substituents can be tailored to enhance selectivity.

  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as VEGFR, EGFR, and PDGFR. Inhibition of these kinases can block downstream signaling cascades that promote tumor growth and angiogenesis. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop inhibitors of various RTKs.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt

Caption: Simplified PI3K/Akt/mTOR signaling cascade.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the kinase inhibitory potential of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a multi-tiered approach involving both in vitro biochemical assays and cell-based assays is recommended.

4.1. In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the kinase of interest.

Diagram 3: LanthaScreen™ Assay Workflow

G A Prepare assay plate with Eu-anti-tag antibody, GFP-kinase, and tracer B Add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (or control) A->B C Incubate at room temperature B->C D Read TR-FRET signal C->D E Analyze data to determine Ki D->E

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents (Eu-labeled antibody, GFP-tagged kinase, Alexa Fluor™ tracer, and test compound) in the appropriate assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add the Eu-anti-tag antibody and the GFP-kinase.

  • Compound Addition: Add serial dilutions of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine or a control inhibitor (e.g., staurosporine) to the wells.

  • Tracer Addition: Add the Alexa Fluor™ tracer to all wells. This tracer will compete with the test compound for binding to the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 or Ki value.

4.2. Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Protein Levels)

This assay assesses the ability of the compound to inhibit the activity of a specific kinase within a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known dysregulated kinase pathway) and allow them to adhere overnight. Treat the cells with various concentrations of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the effect of the compound on protein phosphorylation.

Interpretation of Results and Future Directions

The in vitro and cell-based assays will provide critical data on the potency and cellular efficacy of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Table 2: Interpreting Assay Results

AssayKey MetricInterpretation
LanthaScreen™KiA low Ki value indicates high-affinity binding to the kinase.
Western BlotReduction in phospho-protein levelsDemonstrates target engagement and inhibition of kinase activity in a cellular context.

A successful outcome from these initial studies would warrant further investigation, including:

  • Kinome-wide profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • In vivo efficacy studies: To evaluate the therapeutic potential in animal models of disease.

  • Pharmacokinetic and toxicological studies: To determine the drug-like properties of the compound.

Conclusion

7-Chloro-3-iodoimidazo[1,2-b]pyridazine represents a promising starting point for the development of a novel kinase inhibitor. The strategic placement of the chloro and iodo substituents on the privileged imidazo[1,2-b]pyridazine scaffold provides a strong foundation for potent and selective kinase inhibition. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously evaluate its biological activity and advance its development as a potential therapeutic agent.

References

  • El-Gamal, M. I., et al. (2018). Imidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibitors. Future Medicinal Chemistry, 10(1), 85-108. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Recent advances of imidazo[1,2-b]pyridazine scaffold in medicinal chemistry: A review. Bioorganic Chemistry, 128, 106069. Available at: [Link]

7-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can effectively and selectively engage with biological targets. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a distinction earned due to its recurring presence in a multitude of bioactive compounds.[1][2] This bicyclic heteroaromatic system offers a unique combination of structural rigidity, synthetic tractability, and a rich electronic character that makes it an ideal starting point for the development of therapeutic agents across a wide range of disease areas. Its versatility is evidenced by its central role in approved drugs like the multi-kinase inhibitor ponatinib, as well as in numerous clinical and preclinical candidates targeting cancers, inflammatory conditions, and infectious diseases.[1][3][4]

This guide focuses on a particularly strategic derivative of this scaffold: 7-chloro-3-iodoimidazo[1,2-b]pyridazine . The deliberate incorporation of two distinct halogen atoms at the 7- and 3-positions transforms the core scaffold into a highly versatile fragment, primed for a multitude of applications in contemporary drug discovery, most notably in fragment-based drug discovery (FBDD) and the rational design of covalent inhibitors. The chloro and iodo substituents serve as orthogonal synthetic handles, allowing for the selective introduction of diverse chemical functionalities through a variety of cross-coupling reactions. This enables the systematic exploration of the chemical space around the core, a critical aspect of optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of substituted imidazo[1,2-b]pyridazines generally involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[5][6] For 7-chloro-3-iodoimidazo[1,2-b]pyridazine, a plausible synthetic route would start from a suitably substituted aminopyridazine.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

  • Step 1: Synthesis of 6-chloropyridazin-3-amine. This starting material can be prepared from 3,6-dichloropyridazine by reacting it with aqueous ammonia under elevated temperature and pressure.[7]

  • Step 2: Cyclization to form 7-chloroimidazo[1,2-b]pyridazine. The 6-chloropyridazin-3-amine is then reacted with chloroacetaldehyde in a condensation reaction to form the bicyclic imidazo[1,2-b]pyridazine core.[7]

  • Step 3: Iodination at the 3-position. The final step involves the regioselective iodination of the 7-chloroimidazo[1,2-b]pyridazine at the electron-rich 3-position using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent.

The resulting 7-chloro-3-iodoimidazo[1,2-b]pyridazine is a stable, crystalline solid that can be readily purified by standard techniques such as recrystallization or column chromatography. The distinct reactivity of the C-I and C-Cl bonds is a key feature of this fragment. The C-I bond is more susceptible to metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of aryl, alkynyl, and vinyl groups at the 3-position.[8] The C-Cl bond is generally less reactive, enabling a second, distinct modification at the 7-position under different reaction conditions. This orthogonal reactivity is a significant advantage in the construction of diverse chemical libraries.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has become a powerful paradigm for the identification of high-quality lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. These initial hits are then grown or linked to generate more potent and selective drug candidates.

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is an ideal fragment for FBDD due to its:

  • Low Molecular Weight: It adheres to the "Rule of Three" often applied to fragments.

  • 3D-Topology: The planar, aromatic system provides a defined shape for interaction with protein binding sites.

  • Vectorial Growth Points: The chloro and iodo substituents provide well-defined vectors for synthetic elaboration, allowing for the systematic exploration of the surrounding binding pocket.

The general workflow for utilizing this fragment in an FBDD campaign is depicted below:

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening e.g., NMR, SPR, X-ray Hit Identification Hit Identification Biophysical Screening->Hit Identification Structure-Based Design Structure-Based Design Hit Identification->Structure-Based Design 7-chloro-3-iodoimidazo[1,2-b]pyridazine hit Synthetic Elaboration Synthetic Elaboration Structure-Based Design->Synthetic Elaboration Iterative Cycles Lead Compound Lead Compound Synthetic Elaboration->Lead Compound

Caption: FBDD workflow using 7-chloro-3-iodoimidazo[1,2-b]pyridazine.

A Scaffold for Covalent Inhibitors

Covalent inhibitors, which form a stable chemical bond with their target protein, have experienced a resurgence in drug discovery. They can offer several advantages, including prolonged duration of action and high potency. The imidazo[1,2-b]pyridazine scaffold has proven to be an excellent starting point for the design of covalent inhibitors, particularly for kinases.[9][10][11]

The 7-chloro-3-iodoimidazo[1,2-b]pyridazine fragment is well-suited for this application. The halogen substituents can be replaced with a reactive group, or "warhead," that can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine) in the target protein's binding site. Alternatively, the inherent reactivity of the scaffold itself can be modulated to achieve covalent modification.

A common strategy involves appending an acrylamide moiety, which can undergo a Michael addition with a cysteine residue. The imidazo[1,2-b]pyridazine core serves to position this warhead optimally within the active site.

Covalent_Inhibition cluster_0 Mechanism of Covalent Inhibition Inhibitor Imidazo[1,2-b]pyridazine-Warhead Target_Protein Target Protein with Cysteine Inhibitor->Target_Protein Reversible Binding Covalent_Complex Stable Covalent Adduct Target_Protein->Covalent_Complex Covalent Bond Formation (Michael Addition)

Caption: Covalent inhibition mechanism with an imidazo[1,2-b]pyridazine-based inhibitor.

Case Studies: Imidazo[1,2-b]pyridazine in Action

The utility of the imidazo[1,2-b]pyridazine scaffold is best illustrated through its successful application in various drug discovery programs.

Target Class Example Target Key Findings Reference
KinasesMps1 (TTK)Imidazo[1,2-b]pyridazine derivatives demonstrated potent antiproliferative activity in the nanomolar range against various cancer cell lines.[12]
CDK12/13Novel imidazo[1,2-b]pyridazine-based covalent inhibitors were developed with high potency against triple-negative breast cancer cells.[9]
BTKA highly selective and potent irreversible inhibitor based on the imidazo[1,2-b]pyridazine scaffold entered Phase I clinical trials.[10][11]
mTORDiaryl urea derivatives of imidazo[1,2-b]pyridazine showed significant anti-proliferative activity and mTOR inhibitory effects.[13]
PIM KinasesImidazo[1,2-b]pyridazines were identified as potent and selective PIM kinase inhibitors with antileukemic activity.[14]
CytokinesIL-17AA series of imidazo[1,2-b]pyridazines were developed as inhibitors of IL-17A for the treatment of autoimmune diseases.[15]
OtherAnti-tubercularBenzohydrazide derivatives of imidazo[1,2-b]pyridazine exhibited potent activity against Mycobacterium tuberculosis.[7]
Antifungal3,6-disubstituted imidazo[1,2-b]pyridazine derivatives displayed broad-spectrum antifungal activities against phytopathogenic fungi.[16]

Experimental Protocols: Key Assays

Protocol: Kinase Inhibition Assay (Coupled-Enzyme Assay)

This assay monitors the production of ADP, a product of the kinase-catalyzed phosphorylation reaction.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mmol/L HEPES (pH 7.5), 100 mmol/L NaCl, 10 mmol/L MgCl2, 1 mmol/L phosphoenolpyruvate, 0.1 mmol/L NADH, 30 µg/mL pyruvate kinase, and 10 µg/mL lactate dehydrogenase.

  • Enzyme and Compound Incubation: Add the target kinase (e.g., PIM1) to the assay buffer. Add the test compound (dissolved in DMSO) at various concentrations. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 100 µmol/L.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the test compound by fitting the data to a dose-response curve.[14]

Protocol: Cell Proliferation Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

  • Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[13]

Conclusion and Future Perspectives

7-Chloro-3-iodoimidazo[1,2-b]pyridazine represents a highly valuable and strategically designed fragment for modern drug discovery. Its pre-installed, orthogonally reactive handles provide a direct and efficient means to explore the chemical space around a privileged core scaffold. This facilitates rapid lead optimization in both fragment-based and structure-based drug design campaigns. The demonstrated success of the broader imidazo[1,2-b]pyridazine family in yielding potent and selective inhibitors for a diverse array of biological targets, including challenging ones like kinases, underscores the immense potential of this specific derivative. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the rational application of versatile building blocks like 7-chloro-3-iodoimidazo[1,2-b]pyridazine will undoubtedly play a crucial role in accelerating the discovery and development of the next generation of medicines.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • (n.d.). Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Covalent Inhibitors of CDK12/13. ResearchGate. [Link]

  • (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. [Link]

  • (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. [Link]

  • (2026). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Boroncore. [Link]

  • (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. [Link]

  • (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC. [Link]

  • (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. [Link]

  • (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]

  • (n.d.). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

  • (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. IntechOpen. [Link]

  • (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

  • (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. [Link]

  • (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • (n.d.). Searching for the Protein Targets of Bioactive Molecules. CHIMIA. [Link]

  • (n.d.). a Superimposition of pyridazine derivative (orange stick models) and... ResearchGate. [Link]

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Solubilization and Stability Profiling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Technical Guide for Preclinical Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-b]pyridazine core serves as a privileged scaffold for the development of potent kinase and dehydrogenase inhibitors. Specifically, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7) is a highly versatile synthetic building block. While its dual halogenation allows for orthogonal cross-coupling functionalization, these same structural features introduce significant liabilities regarding aqueous solubility and metabolic stability. This whitepaper provides an in-depth analysis of the physicochemical properties of this intermediate, details causality-driven, self-validating protocols for ADME profiling, and outlines field-proven strategies for structural elaboration.

Structural Deconstruction and Physicochemical Baseline

The utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine lies in its role as a precursor for synthesizing bioactive molecules, including inhibitors for 15-PGDH (1[1]), Tyk2 JH2 (2[2]), and TAK1 (3[3]).

However, the native scaffold presents two primary ADME challenges:

  • High Lattice Energy & Planarity: The fused aromatic ring system promotes strong intermolecular π−π stacking, presenting as a brown-yellow solid with high crystalline lattice energy (4[4]). This severely restricts aqueous solvation.

  • Lipophilicity-Driven Clearance: The presence of chlorine and iodine atoms significantly increases the calculated partition coefficient (cLogP). High lipophilicity drives non-specific binding to hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative clearance.

Table 1: Physicochemical Properties of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine
PropertyValueImplication for ADME / Optimization
CAS Number 1383481-13-7Standard registry identification.
Molecular Weight 279.47 g/mol Highly favorable for lead optimization (leaves ~220 Da for functionalization under the Rule of 5).
Physical State Brown-yellow solidIndicates strong crystalline lattice energy; requires thermodynamic solubility testing.
Halogenation C7-Chloro, C3-IodoDrives high lipophilicity; acts as handles for Suzuki/SNAr couplings.
Core Structure Planar fused bicyclicProne to π−π stacking; inherently reduces aqueous solubility.

Causality-Driven Analytical Protocols

To accurately assess the baseline properties of compounds derived from this scaffold, standard high-throughput assays (like kinetic solubility via DMSO spiking) are insufficient. Kinetic assays often yield falsely elevated results due to the formation of supersaturated colloidal dispersions. Instead, rigorous, self-validating thermodynamic protocols must be employed.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask LC-MS/MS)

Causality & Rationale: Thermodynamic solubility measures the true equilibrium between the crystalline solid and the aqueous phase. We utilize glass vials instead of plastic to prevent the non-specific adsorption of lipophilic halogenated compounds, and ultracentrifugation over filtration to avoid compound retention on filter membranes.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of the solid compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 800 rpm and 37°C for 24 hours.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 100,000 × g for 30 minutes at 37°C to strictly pellet undissolved microcrystals.

  • Quantification: Dilute the supernatant into a mobile phase compatible solvent and analyze via LC-MS/MS against a matrix-matched calibration curve.

Self-Validating Mechanism: A secondary sample is incubated for 48 hours. If the quantified concentration at 48 hours matches the 24-hour timepoint (±5%), thermodynamic equilibrium is validated. The matrix-matched calibration ensures that ion suppression from the phosphate buffer does not skew the mass spectrometry results.

ExpWorkflow N1 Solid Dispensing (Glass Vial) N2 Buffer Addition (pH 7.4 PBS) N1->N2 N3 Equilibration (37°C, 24h) N2->N3 N4 Phase Separation (Ultracentrifuge) N3->N4 N5 Quantification (LC-MS/MS) N4->N5

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol 2: In Vitro Hepatic Microsomal Stability Assay

Causality & Rationale: The lipophilic nature of the imidazo[1,2-b]pyridazine core makes it highly susceptible to CYP-mediated metabolism. This assay determines the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Methodology:

  • Pre-incubation: Mix 1 µM of the test compound with 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (a required cofactor for CYP450 enzymes).

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. The cold organic solvent instantly denatures the enzymes, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Self-Validating Mechanism: A "minus-NADPH" control is run in parallel. If compound depletion occurs in the absence of NADPH, it definitively flags chemical instability (e.g., hydrolytic cleavage of the C-Cl bond) rather than enzymatic metabolism. A positive control (e.g., Verapamil) is used to validate the metabolic competency of the microsome batch.

Strategic Scaffold Elaboration for ADME Optimization

Because the unsubstituted 7-Chloro-3-iodoimidazo[1,2-b]pyridazine core is highly planar and lipophilic, medicinal chemists must strategically elaborate the scaffold to achieve oral bioavailability.

Table 2: Impact of Scaffold Elaboration on Solubility and Stability
Structural ModificationTarget ApplicationImpact on SolubilityImpact on StabilitySource
C6-Morpholine Addition TAK1 InhibitorsEnhanced (increases Fsp3​ fraction)Improved metabolic stability[3]
N1-Heteroaryl Substitution Tyk2 JH2 InhibitorsMaintained (requires polar group tuning)Dramatically improved (lowers cLogP)[2]
Tetrahydropyran Substitution DYRK1A InhibitorsSuperior aqueous solubilityIncreased stability in human microsomes[5]

Mechanistic Insights:

  • Fsp3​ Enrichment: As demonstrated in the optimization of TAK1 inhibitors, adding saturated heterocyclic rings like morpholine disrupts the molecular planarity (3[3]). This lowers the crystal lattice energy, directly improving thermodynamic solubility.

  • cLogP Reduction: In the development of Tyk2 JH2 ligands, researchers found that the highly lipophilic nature of the base scaffold led to poor microsomal survival (only 11% remaining after 10 mins). By substituting with N1-heteroaryl groups, the cLogP was reduced from 3.80 to 0.66, resulting in a dramatic rescue of liver microsomal stability (2[2]).

  • Bioisosteric Replacement: For DYRK kinases, replacing lipophilic trifluoromethoxy groups with unsaturated tetrahydropyran moieties successfully modulated the in vitro ADME properties without sacrificing target binding affinity (5[5]).

LogicRel Core 7-Chloro-3-iodoimidazo [1,2-b]pyridazine Planarity High Planarity (π-π Stacking) Core->Planarity Lipophilicity Halogenation (Cl, I) (High cLogP) Core->Lipophilicity LowSol Poor Aqueous Solubility Planarity->LowSol Drives lattice energy LowStab High Microsomal Clearance Lipophilicity->LowStab Drives CYP450 binding Mod1 sp3 Enrichment (e.g., Morpholine) LowSol->Mod1 Mitigated by Mod2 cLogP Reduction (Polar Groups) LowStab->Mod2 Mitigated by

Caption: Structural features impacting ADME properties.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors ACS Publications[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors PMC / NIH [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Cardiff University (ORCA)[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma RSC Publishing[Link]

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Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Chloro-3-iodoimidazo[1,2-b]pyridazine: Synthesis, Reactivity, and Applications

A Note on Isomer Selection: While the initial topic of interest was the 7-chloro-3-iodo-imidazo[1,2-b]pyridazine isomer, a comprehensive review of the scientific literature reveals a scarcity of specific synthetic and characterization data for this particular compound. In contrast, the isomeric 6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a well-documented, extensively utilized, and commercially available building block in medicinal chemistry. This guide, therefore, will focus on this medicinally significant isomer to ensure the highest degree of technical accuracy, protocol validation, and authoritative grounding. The principles of synthesis and reactivity discussed herein provide a strong foundational framework that can be logically extrapolated to other isomers of the imidazo[1,2-b]pyridazine scaffold.

The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in modern medicinal chemistry, a designation reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets.[1][2] This versatility has led to a resurgence of interest in this heterocycle, most notably due to its presence at the core of the FDA-approved multi-kinase inhibitor Ponatinib , used in the treatment of chronic myeloid leukemia.[1] The scaffold's rigid, planar structure and the specific arrangement of its nitrogen atoms allow it to participate in a variety of non-covalent interactions within protein active sites, particularly kinase hinge regions.

The subject of this guide, 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 923595-49-7), is a strategically di-functionalized intermediate designed for maximum synthetic utility. The two halogen atoms serve as orthogonal synthetic handles for sequential, site-selective functionalization via metal-catalyzed cross-coupling reactions.

  • The 3-Iodo Position: The carbon-iodine bond is the most labile, making it the preferred site for initial cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups that often serve as key pharmacophoric elements for target engagement.[3]

  • The 6-Chloro Position: The more robust carbon-chlorine bond typically remains intact during the initial C-3 functionalization. It can then be targeted in a subsequent step, most commonly via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce substituents that modulate solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

This inherent reactivity profile makes 6-chloro-3-iodoimidazo[1,2-b]pyridazine an exceptionally valuable starting material for building libraries of complex molecules in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.[3]

Synthesis and Characterization

The synthesis of 6-chloro-3-iodoimidazo[1,2-b]pyridazine is a well-established, three-step sequence starting from the commercially available 3,6-dichloropyridazine. The causality behind this pathway is the stepwise modulation of reactivity to build the heterocyclic core and then introduce the key functional handles.

Synthesis_Workflow A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-amine A->B  aq. NH4OH,  110°C C 6-Chloroimidazo[1,2-b]pyridazine B->C  ClCH2CHO,  90°C D 6-Chloro-3-iodoimidazo[1,2-b]pyridazine C->D  NIS,  CHCl3, RT

Synthetic workflow for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine.
Detailed Experimental Protocols

This step involves a nucleophilic aromatic substitution (SNAr) where ammonia selectively displaces one of the chlorine atoms. The reaction is performed under pressure at elevated temperatures to overcome the activation energy for the substitution on the electron-deficient pyridazine ring.

  • Materials: 3,6-Dichloropyridazine (10 g, 67.1 mmol), concentrated aqueous ammonium hydroxide (100 mL).

  • Equipment: Stainless steel bomb vessel or a high-pressure sealed reactor, magnetic stirrer, heating mantle.

  • Procedure:

    • Charge the stainless steel bomb vessel with 3,6-dichloropyridazine (10 g) and concentrated aqueous ammonium hydroxide (100 mL).[4]

    • Seal the vessel securely. (CAUTION: This reaction generates high pressure. Ensure the vessel is rated for the conditions).

    • Heat the mixture to 110°C with vigorous stirring and maintain for 12 hours.[4]

    • After 12 hours, cool the vessel to room temperature, then further cool in an ice bath to 0°C to maximize precipitation.

    • Carefully vent and open the vessel.

    • Filter the resulting solid precipitate and wash the filter cake with two portions of cold deionized water (2 x 15 mL).[4]

    • Dry the solid under vacuum to yield 6-chloropyridazin-3-amine as a pale-yellow solid. (Typical Yield: ~80%).[4]

This is a classic condensation-cyclization reaction (Tschitschibabin reaction). The amino group of the pyridazine attacks the aldehyde of chloroacetaldehyde, followed by an intramolecular cyclization where the ring nitrogen displaces the chlorine to form the fused imidazole ring.

  • Materials: 6-Chloropyridazin-3-amine (10 g, 77.2 mmol), chloroacetaldehyde (50% aqueous solution, 15 mL).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Combine 6-chloropyridazin-3-amine (10 g) and chloroacetaldehyde solution (15 mL) in a round-bottom flask.[4]

    • Heat the mixture to 90°C and stir for 5 hours. Water will distill off during the reaction.[4]

    • After completion (monitored by TLC), cool the reaction mixture. A brown-yellow solid will form.

    • Add ethanol (50 mL) to the crude solid and stir vigorously to form a slurry.

    • Filter the solid and wash with a small amount of cold ethanol.

    • Dry the solid to afford 6-chloroimidazo[1,2-b]pyridazine. (Typical Yield: ~70%).[4]

This final step is an electrophilic aromatic substitution. The C-3 position of the imidazo[1,2-b]pyridazine core is electron-rich and thus susceptible to iodination. N-Iodosuccinimide (NIS) is an ideal reagent as it provides an electrophilic iodine source ("I+") under mild, neutral conditions, avoiding harsh reagents that could degrade the heterocyclic core.

  • Materials: 6-Chloroimidazo[1,2-b]pyridazine (2.0 g, 13.0 mmol), N-Iodosuccinimide (NIS) (2.9 g, 13.0 mmol), Chloroform (20 mL).

  • Equipment: Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 6-chloroimidazo[1,2-b]pyridazine (2.0 g) in chloroform (20 mL) in a round-bottom flask at room temperature.[5]

    • Add N-Iodosuccinimide (NIS) (2.9 g) in one portion.[5]

    • Stir the reaction mixture vigorously at room temperature overnight. Protect the reaction from light to prevent radical side reactions.

    • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product as a yellow solid. (Typical Yield: ~90%).[5]

Characterization Data

Accurate characterization is essential for confirming the structure and purity of the synthesized intermediate.

Property Value Reference
Molecular Formula C₆H₃ClIN₃[6]
Molecular Weight 279.47 g/mol
Appearance Yellow Solid[5]
CAS Number 923595-49-7[6]

Table 1: Physical and Chemical Properties of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Technique Data Source
¹H NMR δ 8.21 (d, J = 7.6 Hz, 1H), 7.96 (s, 1H), 7.41 (d, J = 7.6 Hz, 1H)[5]
¹³C NMR (Predicted) δ ~145 (C-Cl), ~142, ~130, ~125, ~118, ~85 (C-I)Estimated based on analogs[4][7][8]

Table 2: Spectroscopic Data for 6-Chloro-3-iodoimidazo[1,2-b]pyridazine. Note: ¹³C NMR shifts are estimations based on published data for structurally related compounds.

Chemical Reactivity and Synthetic Applications

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this molecule's utility. The general strategy involves an initial, milder coupling at the C-3 iodo position, followed by a more forcing coupling at the C-6 chloro position.

Reactivity_Scheme Start 6-Chloro-3-iodo- imidazo[1,2-b]pyridazine Mid 6-Chloro-3-substituted- (Aryl, Alkynyl) Intermediate Start->Mid  Suzuki or Sonogashira  (Reaction at C3-I) End 3,6-Disubstituted Product (Aryl, Amine) Mid->End  Suzuki or Buchwald-Hartwig  (Reaction at C6-Cl)

Sequential cross-coupling strategy for functionalizing the scaffold.
Suzuki-Miyaura Cross-Coupling at the C-3 Position

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[3] The choice of a palladium catalyst with phosphine ligands (e.g., Pd(PPh₃)₄) and a mild aqueous base (e.g., Na₂CO₃ or K₂CO₃) is standard for coupling aryl iodides. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

  • Materials: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), Sodium Carbonate (Na₂CO₃) (2.0 equiv, as a 2M aqueous solution), Solvent (e.g., 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture).

  • Equipment: Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon), heating mantle with oil bath.

  • Procedure:

    • To a Schlenk flask, add 6-chloro-3-iodoimidazo[1,2-b]pyridazine, the arylboronic acid, and Pd(PPh₃)₄.[9]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

    • Add the degassed organic solvent (e.g., DME) via syringe.

    • Add the degassed 2M aqueous Na₂CO₃ solution via syringe.[9]

    • Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivative.

Sonogashira Coupling at the C-3 Position

The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, linking the heterocyclic core to a terminal alkyne. The classic conditions employ a palladium catalyst along with a copper(I) co-catalyst (typically CuI).[10] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and often as the solvent.

  • Materials: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), Copper(I) iodide (CuI) (0.06 equiv), Triethylamine (Et₃N) as solvent and base.

  • Equipment: Schlenk flask, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 6-chloro-3-iodoimidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂, and CuI.[11][12]

    • Add degassed triethylamine via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.[11]

    • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and quench with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination at the C-6 Position

After functionalizing the C-3 position, the less reactive C-6 chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[13] This reaction requires a more sophisticated catalytic system, often involving a palladium precursor and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[14]

  • Materials: 3-Substituted-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Amine (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv), a bulky phosphine ligand (e.g., BINAP) (0.04-0.08 equiv), Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv), Anhydrous Toluene or Dioxane.

  • Equipment: Schlenk flask or sealed vial, inert atmosphere, heating mantle.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the 3-substituted-6-chloro starting material, the amine, the base, the palladium catalyst, and the ligand.[15]

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat to 100-110°C with stirring until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction mixture, filter through a pad of celite to remove palladium residues, and wash the pad with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final 3,6-disubstituted product.

Applications in Drug Discovery: Mps1 Kinase Inhibitors

A prime example of the utility of 6-chloro-3-iodoimidazo[1,2-b]pyridazine is in the development of inhibitors for Monopolar spindle 1 (Mps1 or TTK), a kinase that is a critical regulator of the spindle assembly checkpoint and a high-value target in oncology.[3]

In a reported synthesis of potent Mps1 inhibitors, researchers used 6-chloro-3-iodoimidazo[1,2-b]pyridazine as the starting scaffold. A sequential Suzuki-Miyaura coupling strategy was employed to build the final molecule.[3]

  • First Suzuki Coupling: The C-3 iodo position was coupled with an imidazole-based boronic ester.

  • Second Suzuki Coupling: The C-6 chloro position of the resulting intermediate was then coupled with (E)-prop-1-en-1-ylboronic acid under microwave irradiation.

This sequential approach highlights the designed orthogonality of the two halogen handles, enabling the efficient and controlled construction of a complex, biologically active molecule. The imidazo[1,2-b]pyridazine core serves as the central scaffold, correctly positioning the functional groups for optimal interaction with the Mps1 kinase active site.[3]

Conclusion

6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a masterful example of a synthetic building block engineered for efficiency and versatility in medicinal chemistry. Its di-halogenated structure provides two orthogonal reaction sites, enabling chemists to perform sequential, site-selective cross-coupling reactions. This capability is paramount for rapidly generating molecular diversity and performing structure-activity relationship (SAR) studies. As demonstrated by its application in the synthesis of advanced kinase inhibitors, this "privileged" scaffold continues to be a cornerstone in the discovery of new therapeutic agents.

References

  • Gueiffier, A., El-Kashef, H., & Sabourin, C. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. Available at: [Link]

  • Supporting Information for: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Gueiffier, C., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1562. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available at: [Link]

  • Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 555-559. Available at: [Link]

  • SciSpace. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Available at: [Link]

  • Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]

  • Celgene Corporation. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. Available at: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Huddle, T. A., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 755-758. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (2025). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Available at: [Link]

  • National Institutes of Health. 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. PubChem. Available at: [Link]

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine core is a bicyclic aromatic system containing a bridgehead nitrogen atom that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties provide an ideal framework for interacting with a diverse range of biological targets, including kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The clinical success of the multi-kinase inhibitor ponatinib, which is based on this scaffold, has spurred significant interest in the discovery and development of novel imidazo[1,2-b]pyridazine derivatives for various therapeutic applications. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of this important class of compounds, offering insights for researchers engaged in drug discovery. The diverse biological activities of imidazo[1,2-b]pyridazine derivatives extend to anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic properties, as well as applications in treating metabolic and sleeping disorders.

Synthetic Strategies: Building the Imidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine ring system is typically achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound. This versatile approach allows for the introduction of a wide range of substituents at various positions of the scaffold, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

General Synthetic Workflow

A common and effective method for synthesizing the imidazo[1,2-b]pyridazine backbone involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone in the presence of a mild base like sodium bicarbonate. The presence of a halogen on the pyridazine ring is crucial for achieving good yields, as it influences the nucleophilicity of the ring nitrogens. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic, and alkylation at this site can hinder the desired cyclization.

G cluster_synthesis General Synthesis of Imidazo[1,2-b]pyridazines start 3-Amino-6-halopyridazine intermediate N-Alkylated Intermediate start->intermediate Condensation reagent1 α-Bromoketone reagent1->intermediate condition1 Mild Base (e.g., NaHCO3) condition1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat product Imidazo[1,2-b]pyridazine Derivative cyclization->product

A generalized workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.

Key Synthetic Protocols

Protocol 1: Synthesis of 6-chloropyridazin-3-amine

This protocol describes the initial step in many synthetic routes, the formation of the aminopyridazine precursor.

  • To 3,6-dichloropyridazine, add concentrated aqueous ammonium hydroxide.

  • Heat the mixture in a sealed vessel at 110°C for 12 hours.

  • After cooling the reaction mixture to 0°C, filter the contents.

  • Wash the resulting solid with water to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.

Protocol 2: Synthesis of the Imidazo[1,2-b]pyridazine Core

This protocol outlines the cyclization step to form the core scaffold.

  • A mixture of 3-amino-6-chloropyridazine and chloroacetaldehyde (50% aqueous solution) is heated to 90°C for 5 hours.

  • Water is distilled off to yield a crude solid.

  • The crude product is stirred with ethanol and filtered to afford the imidazo[1,2-b]pyridazine as a brown solid.

Functionalization and Diversification

Following the construction of the core scaffold, further functionalization can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods allow for the introduction of aryl, alkyl, and other functional groups at specific positions, which is crucial for exploring the structure-activity relationship. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed on a brominated imidazo[1,2-b]pyridazine intermediate to introduce various aromatic and heteroaromatic moieties.

G cluster_functionalization Functionalization via Suzuki-Miyaura Coupling start Brominated Imidazo[1,2-b]pyridazine product Functionalized Derivative start->product Suzuki-Miyaura Coupling reagent1 Aryl/Heteroaryl Boronic Acid reagent1->product catalyst Palladium Catalyst catalyst->product base Base (e.g., K2CO3) base->product

Diversification of the imidazo[1,2-b]pyridazine scaffold using Suzuki-Miyaura cross-coupling.

Biological Evaluation and Structure-Activity Relationships

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets. A systematic approach to SAR studies is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

A significant area of research has focused on the development of imidazo[1,2-b]pyridazine-based kinase inhibitors. For example, derivatives of this scaffold have shown potent inhibitory activity against I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer. Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core has been shown to be crucial for enhancing IKKβ inhibitory activity. Similarly, novel derivatives have been identified as potent inhibitors of mTOR, a serine/threonine kinase that plays a central role in cell growth and proliferation. Certain diaryl urea derivatives of imidazo[1,2-b]pyridazine have exhibited significant anti-proliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.

Other kinases successfully targeted by imidazo[1,2-b]pyridazine derivatives include Haspin, Tyk2, TAK1, and Bruton's tyrosine kinase (BTK). For instance, compound 22, an imidazo[1,2-b]pyridazine derivative, was identified as a potent and highly selective irreversible BTK inhibitor with an IC50 of 1.3 nM.

Target KinaseLead Compound/SeriesKey SAR FindingsReference
IKKβImidazo[1,2-b]pyridazine derivativesOptimization of the 3- and 6-positions is critical for activity.
mTORDiaryl urea derivativesExhibited significant anti-proliferative activity, particularly against non-small cell lung cancer cell lines.
HaspinCHR-6494 derivativesSubstitution at the C-6 position with heteroalkyl cycles improved activity.
Tyk26-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogsThe N1-substituent on the 2-oxo-1,2-dihydropyridine ring is crucial for metabolic stability and permeability.
TAK16-substituted morpholine or piperazine imidazo[1,2-b]pyridazinesAn appropriate aryl substituent at position-3 is necessary for nanomolar inhibition.
BTKCompound 22Irreversible inhibitor with excellent selectivity.
Other Therapeutic Areas

Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have shown promise in other therapeutic areas. For instance, a series of these compounds were synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. Certain derivatives, such as 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, displayed high binding affinity (Ki = 11.0 nM), suggesting their potential as imaging agents for β-amyloid plaques. SAR studies revealed that a 2-N,N-dimethylaminophenyl moiety is important for desirable binding affinities.

Furthermore, imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide linker have been investigated as potential anti-tubercular agents, with some compounds exhibiting potent activity against Mycobacterium tuberculosis.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and valuable core in the discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily functionalize the core at multiple positions provide a robust platform for generating diverse chemical libraries. The broad spectrum of biological activities associated with this scaffold underscores its privileged nature in medicinal chemistry. Future research in this area will likely focus on the development of highly selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to advance lead compounds into clinical development. The continued investigation of this remarkable heterocyclic system holds great promise for addressing unmet medical needs.

References

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (n.d.). Der Pharma Chemica. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]

  • Paidi, K. R., Tatipamula, V. B., Kolli, M. K., & Pedakotla, V. R. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (n.d.). PMC. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017). PubMed. [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Shimizu, H., Tanaka, S., Toki, T., Yasumatsu, I., Akimoto, T., Morishita, K., Yamasaki, T., Yasukochi, T., & Iimura, S. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to

Navigating the Synthesis and Handling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent kinase inhibitors.[1] The functionalization of this heterocyclic system allows for the fine-tuning of its biological properties. 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a key intermediate in the synthesis of novel derivatives, offering two reactive sites for further chemical modification.[2] However, the presence of halogen atoms and the nitrogen-containing heterocyclic core necessitates a thorough understanding of its safe handling and disposal. This guide provides a comprehensive overview of the safety and handling precautions for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, drawing upon established protocols for similar halogenated and nitrogen-containing heterocyclic compounds.

Hazard Identification and Risk Assessment

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[3] Imidazo-based heterocyclic derivatives have shown varying levels of cytotoxicity in research studies.[4] Therefore, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine should be treated as a potentially toxic substance.

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin and eye irritation.[5] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Avoid release into the environment.[6]

A thorough risk assessment should be conducted before any experimental work, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 7-Chloro-3-iodoimidazo[1,2-b]pyridazine and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]

  • Ventilation: Ensure good general ventilation in the laboratory.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.[8][9]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[7]
Skin Protection Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. Double gloving is recommended.[7][10] Lab Coat: A standard, long-sleeved laboratory coat.[7] Clothing: Long pants and closed-toe shoes are mandatory.[7]Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects personal clothing from contamination.[7]
Respiratory Protection All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be required.[7]Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control.[7]

Diagram: PPE Workflow for Handling 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair) Don2->Don3 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 WashHands2 Wash Hands Doff3->WashHands2 Start Enter Lab WashHands1 Wash Hands Start->WashHands1 End Exit Lab WashHands1->Don1 WashHands2->End

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing risks.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[5]

  • Weighing and Transfer: All weighing and transfer of the solid compound must be performed within a chemical fume hood.[7]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling the product.[6]

Storage
  • Container: Store in a tightly closed, properly labeled container.[11]

  • Conditions: Store in a cool, dry, and well-ventilated area.[11]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, as some heterocyclic compounds can be air-sensitive.[12]

Emergency Procedures

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][14]

Spill Response

A spill kit should be readily accessible in the laboratory.[15]

Diagram: Chemical Spill Response Workflow

Spill_Response Spill Spill Occurs Alert Alert others and evacuate the immediate area Spill->Alert Assess Assess the spill (size and nature) Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill using the spill kit Contain->Cleanup Dispose Place waste in a labeled, sealed container Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: Step-by-step procedure for responding to a chemical spill.

Minor Spill (inside a fume hood):

  • Contain the spill with absorbent pads.

  • Place the absorbent material in a sealed plastic bag or other appropriate container.[11]

  • Label the container as "Halogenated Organic Waste" and include the chemical name.[3]

  • Decontaminate the fume hood surface.

Major Spill (outside a fume hood):

  • Evacuate the area and restrict access.[15]

  • If the substance is volatile or the spill is large, activate the fire alarm and call emergency services.[11]

  • Do not attempt to clean up a major spill without proper training and equipment.[15]

Waste Disposal

Proper disposal of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: Halogenated organic waste must be segregated from non-halogenated waste.[3][16]

  • Waste Container: Use a designated, properly labeled, and sealed container for "Halogenated Organic Waste."[11][16] The container should be in good condition and compatible with the waste.[11]

  • Labeling: The label must clearly identify the contents, including the full chemical name (no abbreviations or formulas), and the words "Hazardous Waste."[11][17]

  • Disposal Method: Halogenated solvents and solids are typically incinerated at high temperatures to prevent the formation of toxic byproducts like dioxins and furans.[16][18] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[17]

Conclusion

While 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a valuable building block in drug discovery and development, its handling requires a diligent and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. 7.2 Organic Solvents.
  • Synquest Labs. 6-Chloro-2-(4-chlorophenyl)imidazo[1,2- b]pyridazine Safety Data Sheet.
  • Singh, P., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine.
  • BenchChem. Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • Stony Brook University Environmental Health and Safety. CHEMICAL SPILL RESPONSE PROCEDURES.
  • ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • University of Toronto Department of Chemistry. Chemical Spills.
  • Florida State University Emergency Management. Chemical Spills.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine.
  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Compliance Partners. PPE and Safety Equipment When Using Chemicals.
  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Atlas Copco UK. Nitrogen gas and oxygen safety: A guide to risks and precautions.

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Technical Guide: Spectroscopic Characterization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The targeted functionalization of this scaffold allows for the fine-tuning of pharmacological properties. 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 1383481-13-7) represents a key, versatile building block, where the electronically distinct halogen substituents at positions 3 and 7 offer orthogonal handles for further chemical modification, such as in metal-catalyzed cross-coupling reactions.[1][2] A comprehensive understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. In the absence of a complete, publicly collated dataset, this paper synthesizes predictive data with validated experimental data from closely related analogs to offer a robust characterization framework for researchers.

Rationale for Spectroscopic Analysis

In any drug discovery or chemical synthesis workflow, unambiguous structural confirmation is non-negotiable. For a molecule like 7-chloro-3-iodoimidazo[1,2-b]pyridazine, each spectroscopic technique provides a unique piece of the structural puzzle:

  • NMR (¹H and ¹³C): Provides the carbon-hydrogen framework, detailing the chemical environment, connectivity, and number of protons and carbons. It is the most powerful tool for confirming the specific isomeric form of the substituted imidazo[1,2-b]pyridazine core.

  • Mass Spectrometry (MS): Delivers a precise molecular weight and elemental composition. The characteristic isotopic pattern of chlorine provides a rapid and definitive confirmation of its presence.

  • Infrared (IR) Spectroscopy: Identifies the functional groups and bond types present within the molecule, offering a characteristic "fingerprint" for the compound.

This guide will first establish a reliable synthetic context, as the method of preparation is intrinsically linked to the impurities and byproducts that may be observed during analysis.

Synthetic Pathway: The Foundation for Analysis

To analyze a compound, one must first synthesize it. The most plausible route to 7-chloro-3-iodoimidazo[1,2-b]pyridazine involves a two-step process starting from a substituted pyridazine amine. A well-documented precedent is the synthesis of the isomeric 6-chloro-3-iodoimidazo[1,2-b]pyridazine .[3] We adapt this proven methodology for our target molecule.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination cluster_2 Analysis A 6-Chloropyridazin-3-amine C 7-Chloroimidazo[1,2-b]pyridazine A->C Heat, 90°C B Chloroacetaldehyde B->C E C->E CHCl3, rt, overnight D N-Iodosuccinimide (NIS) D->E F NMR E->F G MS E->G H IR E->H

Caption: Proposed two-step synthesis and analysis workflow.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 7-Chloroimidazo[1,2-b]pyridazine.

    • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in an appropriate solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).[4]

    • Heat the mixture to reflux (approx. 90°C) for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

    • The resulting crude solid can be triturated with a solvent like ethanol or diethyl ether and filtered to yield the intermediate product, 7-chloroimidazo[1,2-b]pyridazine.[4]

  • Step 2: Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

    • Dissolve the 7-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[3]

    • Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture vigorously overnight. The reaction should be protected from light to prevent NIS degradation.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the final compound.[3]

Predictive and Comparative Spectral Data

This section details the expected spectral data for the title compound, drawing comparisons with structurally similar molecules for which experimental data is available.

Caption: Logic for comparative spectral analysis.

¹H NMR Spectroscopy

The imidazo[1,2-b]pyridazine ring system has four aromatic protons. In our target molecule, two are substituted. We expect to see two signals in the aromatic region, each corresponding to a single proton.

  • H-2: This proton is on the imidazole ring. Its chemical shift will be influenced by the adjacent iodine at C-3. We predict a singlet for this proton.

  • H-6: This proton is on the pyridazine ring, ortho to the chlorine at C-7. It will appear as a doublet.

  • H-8: This proton is on the pyridazine ring, meta to the chlorine at C-7. It will appear as a doublet, coupled to H-6.

Comparative Analysis: The known data for the isomer 6-chloro-3-iodoimidazo[1,2-b]pyridazine shows signals at δ 8.21 (d), 7.96 (s), and 7.41 (d) ppm.[3] The singlet at 7.96 ppm is assigned to H-2. For our 7-chloro target, we expect a similar singlet for H-2. The two doublets for the 6-chloro isomer correspond to H-7 and H-8. For our 7-chloro target, the electronic environment of the pyridazine ring protons (H-6 and H-8) will differ, but we still expect two doublets in a similar region.

Proton Assignment Predicted Multiplicity Predicted Chemical Shift (δ, ppm) Rationale / Comparison
H-2Singlet (s)7.9 - 8.1Similar to H-2 in the 6-chloro isomer (δ 7.96 ppm).[3]
H-6Doublet (d)7.4 - 7.6Expected to be downfield due to proximity to the electronegative nitrogen and ortho to chlorine.
H-8Doublet (d)8.1 - 8.3Typically, the proton alpha to the bridgehead nitrogen (H-8) is further downfield than H-6.
¹³C NMR Spectroscopy

Predicting the ¹³C NMR spectrum involves considering the shifts of the parent core and the substituent effects of chlorine and iodine. The parent imidazo[1,2-b]pyridazine shows signals at δ 143.1, 139.1, 133.8, 125.8, 116.8, and 116.7 ppm.[5]

  • C-3 (Iodo-substituted): The most significant effect will be on C-3. The "heavy atom effect" of iodine will cause a strong upfield shift. This is a key diagnostic signal.

  • C-7 (Chloro-substituted): The carbon directly attached to chlorine will be downfield shifted relative to the parent.

  • Other Carbons: The remaining carbons will experience smaller shifts based on their position relative to the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale / Comparison
C-2135 - 140Similar to parent core, influenced by adjacent C-3.
C-395 - 105Strong upfield shift due to the heavy atom effect of iodine.
C-6118 - 122Influenced by adjacent chloro-substituted carbon.
C-7145 - 150Downfield shift due to direct attachment of electronegative chlorine.
C-8128 - 132Standard aromatic carbon shift in this environment.
C-9a (Bridgehead)140 - 144Similar to parent core (δ 143.1 ppm).[5]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula.

  • Molecular Formula: C₆H₃ClIN₃

  • Monoisotopic Mass: 278.9108 Da

  • Key Feature: The presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks:

    • [M]⁺• at m/z ≈ 279 (corresponding to ³⁵Cl)

    • [M+2]⁺• at m/z ≈ 281 (corresponding to ³⁷Cl)

  • Isotopic Ratio: The relative intensity of the [M]⁺• to [M+2]⁺• peaks will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.

  • Fragmentation: Expect initial loss of iodine (I•, 127 Da) or chlorine (Cl•, 35 Da) radicals, leading to significant fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic system.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3050 - 3150Aromatic C-H StretchMedium to Weak
1610 - 1640C=C Aromatic Ring StretchMedium
1450 - 1580C=N Ring StretchMedium to Strong
1000 - 1100C-Cl StretchStrong
500 - 600C-I StretchMedium to Strong

Conclusion

References

  • Kurva, M., Claudio-Catalán, M.Á., Rentería-Gómez, Á., et al. (2023). Multicomponent One-Pot Synthesis of Luminescent Imidazo[1,2-a]Pyridine-3-Amines. J. Mol. Struct., 1276, 134797. Available from: [Link]

  • Anonymous. (n.d.). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Available from: [Link]

  • SpectraBase. (2025). 6-Chloro-3-iodo-8-(phenylthio)imidazo[1,2-b]pyridazine - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Anonymous. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available from: [Link]

  • Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available from: [Link]

  • Google Patents. (n.d.). WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • PubChemLite. (n.d.). 7-chloroimidazo[1,2-b]pyridazine (C6H4ClN3). Available from: [Link]

  • Anonymous. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(5), 345-353. Available from: [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 253-256. Available from: [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Available from: [Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic heterocycle in medicinal chemistry. It is frequently utilized as a foundational scaffold in the development of targeted therapeutics, including FGFR3 kinase inhibitors [1] and novel 15-PGDH enzyme modulators [1].

The late-stage functionalization of this scaffold relies heavily on the orthogonal reactivity of di-halogenated intermediates. Specifically, 7-chloro-3-iodoimidazo[1,2-b]pyridazine serves as a premier building block. By exploiting the differential reactivity between the iodine at the C3 position and the chlorine at the C7 position, researchers can perform sequential, site-specific cross-coupling reactions to rapidly generate diverse structure-activity relationship (SAR) libraries.

Mechanistic Rationale: The Causality of Regioselectivity

To achieve high yields and absolute regioselectivity, the experimental conditions must be tuned to the electronic and steric properties of the scaffold.

  • Oxidative Addition Kinetics : In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition by the active Pd(0) species is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond at the C3 position is significantly weaker (~55 kcal/mol) than the C–Cl bond at the C7 position (~80 kcal/mol). Because the C–I bond undergoes oxidative addition orders of magnitude faster, the Suzuki-Miyaura coupling can be directed exclusively to the C3 position at moderate temperatures (80–95 °C) without premature activation of the C7 chloride [1].

  • Catalyst Selection : The use of Pd(dppf)Cl₂ is highly recommended for this transformation. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (99°). This wide angle accelerates the reductive elimination step and stabilizes the palladium intermediate, thereby minimizing unwanted protodehalogenation side-reactions that commonly plague electron-deficient heterocycles.

  • Base and Solvent System : A biphasic system of 1,4-Dioxane and Water (typically 10:1 v/v) paired with a mild base like Potassium Acetate (KOAc) ensures optimal solubility of both the boronic acid and the inorganic base. KOAc is preferred over stronger bases (like NaOH) to prevent the degradation of sensitive boronic acids and to facilitate a smooth transmetalation step [1].

Quantitative Data Summary

Summarized optimization parameters for the C3-selective Suzuki coupling.

ParameterOptimal ConditionAcceptable AlternativesRationale / Impact
Catalyst Pd(dppf)Cl₂ (0.1 - 0.2 equiv)Pd(PPh₃)₄ (0.05 - 0.1 equiv)Pd(dppf)Cl₂ prevents protodehalogenation and handles sterically hindered boronic acids effectively.
Base KOAc (3.0 equiv)K₂CO₃ or Na₂CO₃ (2.0 equiv)KOAc is mild, buffering the reaction and preventing the decomposition of sensitive substrates.
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / EtOH / H₂ODioxane provides excellent solubility for the organic components and has a suitable boiling point (101 °C).
Temperature 90 °C – 95 °C80 °CProvides sufficient thermal energy for rapid C-I activation while keeping the C-Cl bond completely intact.
Selectivity >98% (C3 over C7)N/ADriven purely by the inherent C-I vs. C-Cl bond dissociation energies.

Experimental Protocols

The following self-validating methodologies are based on validated medicinal chemistry workflows for generating 15-PGDH inhibitors [1].

Protocol A: Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (Precursor Generation)

Purpose: Regioselective electrophilic iodination of the electron-rich imidazole ring.

  • Preparation : In a round-bottom flask, dissolve 7-chloroimidazo[1,2-b]pyridazine (1.0 equiv, e.g., 9.77 mmol) in anhydrous N,N-Dimethylformamide (DMF) to create a 0.15 M solution.

  • Reagent Addition : Add N-Iodosuccinimide (NIS) (1.5 equiv) in steady portions at room temperature. Expert Insight: Portion-wise addition prevents rapid exothermic spikes and limits the formation of di-iodinated impurities.

  • Reaction : Heat the stirred mixture to 80 °C for 1 hour. Monitor completion via LC-MS.

  • Work-up : Allow the mixture to cool to room temperature. Pour the reaction into ice-cold distilled water (approx. 10 volumes relative to DMF) to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluting with Petroleum Ether/Ethyl Acetate 1:1) to afford the product as a brown-yellow solid (Typical Yield: 95–98%).

Protocol B: Regioselective Suzuki Coupling at C3

Purpose: Coupling of a boronic acid exclusively at the 3-position, leaving the 7-chloro group intact for subsequent late-stage functionalization.

  • Setup : To a Schlenk flask or a sealed microwave vial, add 7-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv, e.g., 9.63 mmol) and the desired aryl/heteroaryl boronic acid (1.5 equiv).

  • Catalyst & Base : Add Potassium Acetate (KOAc) (3.0 equiv) and the catalyst Pd(dppf)Cl₂ (0.2 equiv).

  • Solvent Addition : Add a mixture of 1,4-Dioxane and Water (10:1 ratio, approx. 0.2 M relative to the halide).

  • Degassing (Critical Step) : Subject the mixture to three consecutive cycles of vacuum evacuation and nitrogen backfill. Expert Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

  • Heating : Stir the reaction mixture at 90 °C – 95 °C for 2 to 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Work-up & Purification : Cool the mixture to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue via preparative TLC or column chromatography to yield the pure 3-substituted-7-chloroimidazo[1,2-b]pyridazine.

Reaction Workflow & Orthogonal Reactivity Pathway

G Start 7-Chloroimidazo[1,2-b]pyridazine (Starting Material) NIS Electrophilic Iodination NIS, DMF, 80°C Start->NIS Inter 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (Bifunctional Intermediate) NIS->Inter Suzuki1 Regioselective Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2, Base Dioxane/H2O, 90°C Inter->Suzuki1 Fast: C-I Oxidative Addition Prod1 3-Substituted-7-chloroimidazo[1,2-b]pyridazine (Monofunctionalized) Suzuki1->Prod1 Suzuki2 Orthogonal Coupling (C7) R'-B(OH)2 or Amine Pd-Catalyst, Base, Heat Prod1->Suzuki2 Slow: C-Cl Activation Prod2 3,7-Disubstituted imidazo[1,2-b]pyridazine (Final Target) Suzuki2->Prod2

Workflow demonstrating orthogonal functionalization of the imidazo[1,2-b]pyridazine scaffold.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Publications / Nimbus Therapeutics URL
  • WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 Source: Google Patents URL

Application Note: Regioselective Sonogashira Coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., Ponatinib, Tyk2 JH2 inhibitors) and 15-PGDH inhibitors[1]. A critical intermediate in the synthesis of these complex therapeutic agents is 7-chloro-3-iodoimidazo[1,2-b]pyridazine . This dihalogenated building block—typically synthesized via the direct iodination of 7-chloroimidazo[1,2-b]pyridazine using N-iodosuccinimide (NIS)[2]—offers two distinct orthogonal handles for transition-metal-catalyzed cross-coupling.

The Principle of Regioselectivity: When subjecting 7-chloro-3-iodoimidazo[1,2-b]pyridazine to Sonogashira coupling conditions, the reaction occurs with near-perfect regioselectivity at the C3 position. This is driven by thermodynamic and kinetic causality: the carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C–Cl) bond (~338 kJ/mol). Consequently, the oxidative addition of the Palladium(0) active species into the C3–I bond is orders of magnitude faster than into the C7–Cl bond[3]. This selectively yields the 3-alkynyl-7-chloroimidazo[1,2-b]pyridazine derivative, preserving the C7-chloride for subsequent late-stage functionalizations (e.g., Suzuki-Miyaura coupling or SNAr reactions)[4].

Reaction Pathway & Catalytic Cycle

The logical relationship between the reagents and the transition states is mapped below. Copper(I) iodide is utilized as a co-catalyst to generate a highly nucleophilic copper acetylide, which accelerates the transmetalation step and prevents the need for excessively harsh basic conditions[5].

CatalyticCycle Start 7-Chloro-3-iodoimidazo[1,2-b]pyridazine + Terminal Alkyne OxAdd Oxidative Addition (Selective at C3-I bond) Start->OxAdd Reagents Pd0 Pd(0) Active Catalyst Pd0->OxAdd Insertion TransMet Transmetalation (Cu-acetylide intermediate) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Alkynyl-Pd(II)-Aryl RedElim->Pd0 Catalyst Regeneration Product 7-Chloro-3-alkynylimidazo[1,2-b]pyridazine RedElim->Product Product Release

Fig 1. Regioselective Pd-catalyzed Sonogashira catalytic cycle at the C3 position.

Experimental Design & Optimization Data

To ensure maximum conversion while suppressing alkyne homocoupling (Glaser coupling), strict exclusion of oxygen and optimization of the catalyst/base system are required. The table below summarizes the quantitative optimization data for this specific transformation.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1 Pd(PPh₃)₂Cl₂ (5%) CuI (10%) Et₃N (3.0) DMF 60 4 88%
2Pd(dppf)Cl₂ (5%)CuI (10%)DIPEA (3.0)THF50682%
3[(cinnamyl)PdCl]₂ (0.15%)NoneEt₃N (2.0)H₂O (TPGS-750-M)451277%
4Pd(PPh₃)₂Cl₂ (5%)CuI (10%)K₂CO₃ (3.0)ACN80865%

Note: Entry 1 represents the optimal balance of reaction kinetics and yield for standard laboratory scale synthesis. Entry 3 represents a specialized "green chemistry" approach using ppm-level Pd in aqueous micellar conditions[5].

Experimental Workflow

Workflow N1 1. Reagent Prep (Degassing) N2 2. Catalyst Loading (Pd/CuI under Ar) N1->N2 N3 3. Cross-Coupling (45-60 °C, 2-12 h) N2->N3 N4 4. Quench & Extract (NH4Cl / EtOAc) N3->N4 N5 5. Purification (Silica Gel) N4->N5

Fig 2. Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

Step-by-Step Protocol (Self-Validating System)

This protocol utilizes the optimized conditions (Table 1, Entry 1) and is designed to provide visual and analytical checkpoints to validate the reaction's success in real-time.

Materials Required:

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv, limiting reagent)

  • Terminal Alkyne (e.g., phenylacetylene or TMS-acetylene) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.10 equiv)

  • Triethylamine [Et₃N] (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Procedure:

  • System Preparation: Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar. Backfill with high-purity Argon (Ar) three times.

  • Reagent Loading: Add 7-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv) to the flask.

  • Solvent & Base Addition: Inject anhydrous DMF (0.2 M) and Et₃N (3.0 equiv) via a gas-tight syringe.

  • Degassing (Critical Step): Sparge the mixture with Argon for 10–15 minutes. Causality: Dissolved oxygen will rapidly oxidize Cu(I) to Cu(II), triggering the undesired Glaser homocoupling of the alkyne and stalling the transmetalation cycle.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 60 °C using a pre-calibrated oil bath or heating block.

    • Self-Validation Checkpoint: The solution should turn a homogenous yellow-to-amber color. If the solution rapidly turns opaque black and deposits a mirror on the glass, the Palladium has precipitated as "Pd black," indicating catalyst death (likely due to oxygen ingress or poor ligand stabilization).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, typically 3:1) or LC-MS. The C3-I starting material should be fully consumed within 2–4 hours.

  • Quench & Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Causality: NH₄Cl effectively complexes and removes copper salts into the aqueous layer (often turning the aqueous layer slightly blue).

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 7-chloro-3-alkynylimidazo[1,2-b]pyridazine.

Analytical Characterization & Troubleshooting

Expected Analytical Signatures:

  • ¹H NMR: The most diagnostic shift is the disappearance of the C3-proton (if comparing to the non-iodinated precursor) and the introduction of the alkyne substituents. The C8 and C2 protons of the imidazo[1,2-b]pyridazine core will remain highly deshielded (typically between 7.80 – 8.50 ppm).

  • Mass Spectrometry (LC-MS): The product will exhibit a distinct isotopic pattern characteristic of a single chlorine atom (an [M+H]⁺ and [M+2+H]⁺ peak in a 3:1 ratio). The complete absence of an iodine isotope pattern confirms successful coupling.

Troubleshooting Guide:

  • Issue: High levels of alkyne dimer (Glaser product).

    • Cause: Oxygen contamination.

    • Solution: Increase sparging time to 20 minutes or perform three freeze-pump-thaw cycles on the DMF/Et₃N mixture prior to adding the catalyst.

  • Issue: Reaction stalls at ~50% conversion.

    • Cause: Catalyst poisoning or alkyne volatility.

    • Solution: If using a highly volatile alkyne (e.g., propyne), use a sealed pressure tube. Alternatively, spike the reaction with an additional 2 mol% of Pd(PPh₃)₂Cl₂ and 5 mol% CuI.

  • Issue: Poor regioselectivity (coupling at C7 observed).

    • Cause: Excessive heating (>90 °C) or highly prolonged reaction times.

    • Solution: Strictly maintain the temperature at 60 °C. The C3-I bond is reactive enough that higher temperatures are unnecessary and only serve to activate the C7-Cl bond.

References

  • Title : Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives Source : ResearchGate URL :[Link]

  • Title : Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source : NIH (PMC) URL :[Link]

  • Title : Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source : ACS Publications URL :[Link]

  • Title : ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors Source : RSC Publishing URL :[Link]

  • Title : Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source : ACS Publications URL :[Link]

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1] The targeted functionalization of this core structure is paramount in the development of novel therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, which are crucial for modulating the biological properties of drug candidates.[2][3]

This application note provides a comprehensive guide for the selective Buchwald-Hartwig amination of 6-chloro-3-iodoimidazo[1,2-b]pyridazine. This dihalogenated substrate offers the potential for sequential functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a regioselective amination, with the more labile C-I bond reacting preferentially.[1]

A note on nomenclature: While the initial topic specified 7-chloro-3-iodoimidazo[1,2-b]pyridazine, our literature review and compound registry search have predominantly identified the 6-chloro isomer. This guide will therefore focus on the synthesis and amination of 6-chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 923595-49-7).[4][5] We believe this to be the more synthetically accessible and relevant isomer for most research applications.

Synthesis of the Starting Material: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

A reliable supply of the starting material is crucial for any synthetic campaign. 6-Chloro-3-iodoimidazo[1,2-b]pyridazine can be synthesized in a three-step sequence starting from commercially available 3,6-dichloropyridazine.

Synthetic Workflow Diagram

A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  Aqueous NH₃, 110°C C 6-Chloroimidazo[1,2-b]pyridazine B->C  Chloroacetaldehyde, 90°C D 6-Chloro-3-iodoimidazo[1,2-b]pyridazine C->D  N-Iodosuccinimide (NIS), Chloroform, rt

Caption: Synthetic route to 6-chloro-3-iodoimidazo[1,2-b]pyridazine.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine[6]
  • Reaction Setup: In a stainless-steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).

  • Reaction: Seal the vessel and heat the mixture to 110°C for 12 hours.

  • Work-up and Purification: Cool the reaction mixture to 0°C. Filter the resulting solid and wash with cold water (2 x 15 mL) to obtain 3-amino-6-chloropyridazine as a pale-yellow solid.

Protocol 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine[6]
  • Reaction Setup: A mixture of 3-amino-6-chloropyridazine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.

  • Work-up and Purification: Distill off the water to obtain a brown-yellow solid. The crude compound is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

Protocol 3: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine[4]
  • Reaction Setup: Dissolve 6-chloroimidazo[1,2-b]pyridazine (2.0 g, 13.0 mmol) in chloroform (20 mL) at room temperature.

  • Reaction: Add N-iodosuccinimide (2.9 g, 13.0 mmol) to the solution and stir the reaction mixture vigorously overnight at room temperature.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate. The organic extract is then purified by column chromatography to yield 6-chloro-3-iodoimidazo[1,2-b]pyridazine as a yellow solid.

Selective Buchwald-Hartwig Amination at the C-3 Position

The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective amination at the 3-position of 6-chloro-3-iodoimidazo[1,2-b]pyridazine. This selectivity is primarily due to the lower bond dissociation energy of the C-I bond, facilitating a more rapid oxidative addition to the Pd(0) catalyst.

Catalytic Cycle Diagram

Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-I] Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(L)₂(NHR'R'')]⁺I⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L)₂(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Selective Amination of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

This protocol is a general guideline and may require optimization for specific amines.

Reagents and Materials:

Reagent/MaterialPurpose
6-Chloro-3-iodoimidazo[1,2-b]pyridazineSubstrate
Amine (primary or secondary)Nucleophile
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst
XPhos or BrettPhosLigand
NaOt-Bu or Cs₂CO₃Base
Toluene or DioxaneAnhydrous Solvent
Schlenk tube or microwave vialReaction Vessel
Inert gas (Argon or Nitrogen)Atmosphere

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 6-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 mmol), the palladium precatalyst (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the base (1.2-1.5 mmol, 1.2-1.5 equiv.) and the anhydrous solvent (5-10 mL). Finally, add the amine (1.1-1.2 mmol, 1.1-1.2 equiv.).

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120°C) for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired 3-amino-6-chloroimidazo[1,2-b]pyridazine derivative.

Table 1: Recommended Reaction Conditions for Selective C-3 Amination

Amine TypePalladium PrecatalystLigandBaseSolventTemperature (°C)
Primary AlkylaminePd₂(dba)₃BrettPhosNaOt-BuToluene80-100
Secondary AlkylaminePd(OAc)₂XPhosNaOt-BuDioxane100-120
AnilinePd₂(dba)₃XPhosCs₂CO₃Toluene100-120

Subsequent Amination at the C-6 Position

Following the successful and selective amination at the 3-position, the remaining chloro-substituent at the 6-position can be targeted in a subsequent Buchwald-Hartwig amination. This sequential approach allows for the introduction of two different amino groups onto the imidazo[1,2-b]pyridazine scaffold. Generally, the amination of an aryl chloride requires more forcing conditions (higher temperature, stronger base, and a more electron-rich, bulky phosphine ligand) compared to an aryl iodide.[3]

Sequential Functionalization Workflow

Start 6-Chloro-3-iodoimidazo[1,2-b]pyridazine Step1 Selective C-3 Amination (Protocol 4) Start->Step1 Intermediate 3-Amino-6-chloroimidazo[1,2-b]pyridazine Step1->Intermediate Step2 C-6 Amination (Protocol 5) Intermediate->Step2 Final_Product 3,6-Diaminoimidazo[1,2-b]pyridazine Step2->Final_Product

Caption: Workflow for the sequential amination of 6-chloro-3-iodoimidazo[1,2-b]pyridazine.

Protocol 5: Amination of 3-Amino-6-chloroimidazo[1,2-b]pyridazine

Experimental Procedure:

  • Reaction Setup: Follow the same setup procedure as in Protocol 4, using the 3-amino-6-chloroimidazo[1,2-b]pyridazine derivative as the substrate. A more robust ligand such as RuPhos or a second-generation Buchwald ligand may be beneficial.

  • Reaction Conditions: The reaction will likely require higher temperatures (110-140°C) and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu).

  • Work-up and Purification: The work-up and purification procedure is analogous to that described in Protocol 4.

Troubleshooting and Key Considerations

  • Anhydrous and Inert Conditions: The Buchwald-Hartwig amination is sensitive to oxygen and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Solvents should be anhydrous.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures or longer reaction times.

  • Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred. For challenging couplings, screening of different ligands may be necessary.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid side product formation and to determine the optimal reaction time.

Conclusion

The Buchwald-Hartwig amination provides an efficient and selective method for the functionalization of the 6-chloro-3-iodoimidazo[1,2-b]pyridazine scaffold. The differential reactivity of the C-I and C-Cl bonds allows for a sequential amination strategy, enabling the synthesis of a wide array of disubstituted imidazo[1,2-b]pyridazine derivatives. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists in the field of drug discovery and development to explore the chemical space around this important heterocyclic core.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Reactions (pp. 1-866). John Wiley & Sons, Inc.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Paidi, K. R., Tatipamula, V. B., Kolli, M. K., & Pedakotla, V. R. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • SpectraBase. (n.d.). 6-Chloro-3-iodo-8-(phenylthio)imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 23(10), 2568.
  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22209.
  • Subramanian, R., et al. (2003). Bioactivation of the 3-amino-6-chloropyrazinone ring in a thrombin inhibitor leads to novel dihydro-imidazole and imidazolidine derivatives: structures and mechanism using 13C-labels, mass spectrometry, and NMR. Drug Metabolism and Disposition, 31(11), 1437-1447.
  • ResearchGate. (2025, August 10). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus found in numerous biologically active molecules, including the successful kinase inhibitor, ponatinib.[1] The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and drug development.[1] This document outlines strategies for the chemoselective functionalization of the C3 and C7 positions, leveraging the differential reactivity of the iodo and chloro substituents. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, along with insights into the rationale behind experimental choices.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a key pharmacophore in a wide range of therapeutic agents, exhibiting anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. The development of synthetic methodologies to selectively introduce substituents at various positions of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[1][2]

The subject of this guide, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS No. 1383481-13-7), is a versatile building block designed for sequential, site-selective cross-coupling reactions.[3] The significant difference in the reactivity of the C-I and C-Cl bonds under palladium catalysis allows for a stepwise and controlled elaboration of the molecule. Generally, the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the C-Cl bond, enabling selective functionalization at the C3 position while leaving the C7-chloro group intact for subsequent transformations.

Chemoselectivity: A Tale of Two Halogens

The success of a sequential cross-coupling strategy hinges on the ability to discriminate between the two halogen-bearing positions. The relative reactivity of organohalides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf > Br >> Cl.[4] This differential reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—one can achieve highly selective coupling at the more reactive C3-iodo position. The C7-chloro position can then be functionalized in a subsequent step, often requiring more forcing conditions (e.g., a more electron-rich ligand, a stronger base, or higher temperatures). This stepwise approach provides a powerful tool for the synthesis of diverse libraries of 3,7-disubstituted imidazo[1,2-b]pyridazines.

Core Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for three of the most synthetically useful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance.[4][5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[4]

This protocol describes the selective coupling of an arylboronic acid to the C3 position of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-chloroimidazo[1,2-b]pyridazine.

Causality and Insights:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates the catalytic cycle.[5]

  • Base: An aqueous solution of a mild base like sodium carbonate is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

  • Solvent System: The biphasic dioxane/water system is effective for dissolving both the organic substrate and the inorganic base.[4]

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

This protocol details the coupling of a terminal alkyne to the C3 position of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

dot

Caption: Workflow for Sonogashira Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF), followed by triethylamine (2.0 equiv).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-7-chloroimidazo[1,2-b]pyridazine.

Causality and Insights:

  • Dual Catalysis: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][9]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI formed during the reaction.

  • Copper(I) Co-catalyst: CuI is a crucial co-catalyst that accelerates the reaction by facilitating the formation of the reactive acetylide species.[8] Copper-free Sonogashira couplings are also possible but may require different ligands and conditions.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It has largely replaced harsher classical methods for the synthesis of aryl amines.[5]

This protocol outlines the coupling of a primary or secondary amine to the C3 position of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

dot

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add cesium carbonate (1.5 equiv) to a flame-dried Schlenk tube. Add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), the amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and Xantphos (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite, washing with additional toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 3-amino-7-chloroimidazo[1,2-b]pyridazine.

Causality and Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation. The ligand promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like cesium carbonate is typically used. It deprotonates the amine, forming the palladium-amido complex necessary for the reaction to proceed.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and to maintain the stability of the catalytic species.

Data Summary and Comparison

The following table summarizes the typical reaction conditions for the selective functionalization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine at the C3 position.

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Time (h)
Suzuki-Miyaura Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O80-902-12
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF or DMFRT - 501-6
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene100-1104-24

Conclusion and Future Directions

The protocols detailed in this guide demonstrate the robust and selective nature of palladium-catalyzed cross-coupling reactions for the functionalization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. By leveraging the inherent chemoselectivity between the C-I and C-Cl bonds, researchers can efficiently synthesize a wide array of 3-substituted derivatives. These compounds serve as valuable intermediates for further elaboration at the C7 position, enabling the rapid generation of molecular diversity for applications in drug discovery and materials science. Future work will focus on the development of one-pot, sequential coupling procedures to further streamline the synthesis of these important heterocyclic compounds.[11]

References

  • Vertex AI Search, "Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction". Accessed March 14, 2026.
  • ACS Publications, "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry". Accessed March 14, 2026.
  • ResearchGate, "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions". Accessed March 14, 2026.
  • Wikipedia, "Buchwald–Hartwig amin
  • ResearchGate, "Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.". Accessed March 14, 2026.
  • MDPI, "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction". Accessed March 14, 2026.
  • RSC Publishing, "Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions". Accessed March 14, 2026.
  • Google Patents, "CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine". Accessed March 14, 2026.
  • Sigma-Aldrich, "Palladium-catalyzed Cross-coupling Reactions". Accessed March 14, 2026.
  • PMC, "Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions". Accessed March 14, 2026.
  • Wikipedia, "Sonogashira coupling". Accessed March 14, 2026.
  • PubMed, "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines". Accessed March 14, 2026.
  • Wikipedia, "Suzuki reaction". Accessed March 14, 2026.
  • Organic Chemistry Portal, "Sonogashira Coupling". Accessed March 14, 2026.
  • Chemistry LibreTexts, "Sonogashira Coupling". Accessed March 14, 2026.
  • PMC, "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies". Accessed March 14, 2026.
  • Organic Chemistry Portal, "Suzuki Coupling". Accessed March 14, 2026.
  • ResearchGate, "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction". Accessed March 14, 2026.
  • Benchchem, "A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions". Accessed March 14, 2026.
  • PubMed, "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review". Accessed March 14, 2026.
  • RSC Publishing, "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry". Accessed March 14, 2026.
  • ResearchGate, "Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties | Request PDF". Accessed March 14, 2026.
  • Sobekbio Biosciences, "Imidazo[1,2-b]pyridazine, 7-chloro-3-iodo-". Accessed March 14, 2026.
  • MDPI, "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies". Accessed March 14, 2026.
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Application Notes & Protocols: Leveraging 7-Chloro-3-iodoimidazo[1,2-b]pyridazine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, particularly in the domain of protein kinase inhibition.[1] Its rigid, bicyclic structure provides a well-defined vectoral orientation for substituents to probe the ATP-binding pocket of kinases, while the nitrogen atoms within the core can form critical hydrogen bond interactions with the kinase hinge region.[2] This scaffold is a cornerstone of numerous clinical and preclinical candidates targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[1][3][4][5]

This guide focuses on a particularly versatile starting material: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine . The strategic placement of two distinct halogen atoms provides medicinal chemists with orthogonal synthetic handles. The C3-iodo bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of diverse aryl, heteroaryl, or alkynyl groups. The C7-chloro atom is more stable under these conditions, serving either as a key pharmacophoric element for interaction with the kinase or as a site for subsequent functionalization under more forcing conditions.

This document provides a detailed overview of the synthetic utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, step-by-step protocols for its key transformations, and case studies illustrating its application in the development of potent and selective kinase inhibitors.

Physicochemical Properties and Handling

Before proceeding with synthetic protocols, it is essential to understand the properties of the starting material.

PropertyValueSource
Chemical Name 7-Chloro-3-iodoimidazo[1,2-b]pyridazine-
CAS Number 1383481-13-7[6]
Molecular Formula C₆H₃ClIN₃[6]
Molecular Weight 279.47 g/mol -
Appearance Off-white to yellow solid-
Storage Store at 2-8°C, protect from light-
Purity Typically ≥95%[6]

Synthetic Strategy and Core Protocols

The primary synthetic value of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine lies in the differential reactivity of its C-I and C-Cl bonds. The greater polarizability and lower bond strength of the C-I bond make it the preferred site for oxidative addition to a Palladium(0) catalyst, enabling selective functionalization at the C3 position.

G cluster_start Starting Material cluster_products Intermediate Library start 7-Chloro-3-iodoimidazo[1,2-b]pyridazine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Cat., Base) start->suzuki Protocol 3.1 sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Cat., Base) start->sonogashira Protocol 3.2 prod_suzuki 7-Chloro-3-aryl-imidazo[1,2-b]pyridazine suzuki->prod_suzuki prod_sonogashira 7-Chloro-3-alkynyl-imidazo[1,2-b]pyridazine sonogashira->prod_sonogashira

Diagram 1: General workflow for selective C3 functionalization.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol is fundamental for introducing aryl or heteroaryl moieties, which often occupy the adenine-binding region of the kinase ATP pocket.

Rationale: The Suzuki-Miyaura reaction is highly robust, tolerates a wide range of functional groups, and utilizes readily available boronic acids or esters.[7][8] The choice of a palladium catalyst with phosphine ligands (e.g., Pd(PPh₃)₄) is standard for coupling aryl iodides.[7] A base (e.g., Na₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8] A mixed solvent system like DME/water or dioxane/water ensures solubility for both the organic and inorganic reagents.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 7-chloro-3-aryl-imidazo[1,2-b]pyridazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Sonogashira Cross-Coupling at the C3-Position

This reaction is invaluable for installing alkynyl groups, which can act as rigid linkers to access different regions of the kinase active site or serve as precursors for further transformations.

Rationale: The Sonogashira coupling specifically joins sp-hybridized carbon atoms (from a terminal alkyne) with sp²-hybridized carbons (from the aryl iodide).[9] The reaction typically employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to catalyze the main cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst.[9] The copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[9] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as a solvent.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq.) and the copper(I) iodide (CuI, 0.1-0.2 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add a degassed solvent such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Add the amine base (e.g., triethylamine, 3.0-5.0 eq.). Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05-0.10 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 55°C for 6-24 hours. The optimal temperature depends on the reactivity of the alkyne. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 7-chloro-3-alkynyl-imidazo[1,2-b]pyridazine.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Application in Kinase Inhibitor Synthesis: Case Studies

The strategic functionalization of the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine scaffold has led to the discovery of potent inhibitors for a multitude of clinically relevant kinases.

Case Study: Mps1 (TTK) Kinase Inhibitors

Monopolar spindle 1 (Mps1, also known as TTK) is a key regulator of the spindle assembly checkpoint and a high-value target in oncology.[10] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop highly potent and selective Mps1 inhibitors.[11]

A synthetic campaign led to the discovery of compound 27f , which demonstrated remarkable potency.[10] The synthesis leveraged a Suzuki coupling at the C3 position of a 6-chloro-3-iodoimidazo[1,2-b]pyridazine core, analogous to the 7-chloro starting material discussed here.[11]

CompoundR Group at C3Mps1 Cellular IC₅₀ (nM)A549 Proliferation IC₅₀ (nM)
21a Phenyl1339
21b 2-aminophenyl3.111
27f 4-(cyclopropylcarbamoyl)phenyl0.706.0
Data adapted from reference[10][11]

This data highlights how modifications at the C3 position, enabled by Suzuki coupling, directly modulate the biological activity, leading to a picomolar inhibitor.[10]

Case Study: Tyk2 Pseudokinase (JH2) Domain Inhibitors

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in autoimmune diseases.[12] Targeting the regulatory pseudokinase (JH2) domain offers a path to highly selective inhibition. Researchers identified potent Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold.[12]

The development of these inhibitors involved the initial coupling of a substituted aniline to the C6 position (analogous to our C7-chloro), followed by diversification at the C3 position to optimize potency and pharmacokinetic properties.[12] This demonstrates a sequential functionalization strategy where the less reactive C-Cl bond is addressed first, followed by modification at the more reactive C-I position. The lead compound 6 from this series showed excellent potency and in vivo efficacy in a rat arthritis model.[12]

G Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates JAK->STAT P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT dimerizes Nucleus Nucleus P_STAT->Nucleus translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 inhibits

Diagram 2: Simplified JAK-STAT signaling pathway inhibited by Tyk2 inhibitors.

Other Notable Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold, decorated using reagents like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, has been demonstrated across a wide range of kinase families:

  • DYRK/CLK Kinases: 3,6-disubstituted derivatives have shown potent and selective inhibition of DYRK1A and CLK kinases, which are targets for neurological disorders and cancer.[1][13][14][15][16]

  • Bruton's Tyrosine Kinase (BTK): A covalent BTK inhibitor based on the imidazo[1,2-b]pyridazine scaffold recently entered Phase I clinical trials for B-cell malignancies.[5]

  • PIM Kinases: This scaffold was identified as a potent inhibitor of PIM kinases, which are oncogenic drivers in hematopoietic cancers, through a unique binding mode that does not interact with the kinase hinge region.[3]

  • TAK1 Kinase: Derivatives have been developed as nanomolar inhibitors of TAK1, a target in multiple myeloma.[17]

Conclusion

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a high-value, versatile building block for modern kinase inhibitor discovery. Its differentially functionalized halogen atoms provide a clear and reliable strategy for synthetic diversification, primarily through selective palladium-catalyzed cross-coupling reactions at the C3-iodo position. The protocols and case studies presented herein demonstrate the scaffold's broad applicability and underscore its importance in constructing focused libraries for hit-to-lead optimization. For researchers in drug development, mastering the chemistry of this scaffold is a key step toward generating novel, potent, and selective kinase inhibitors for a variety of therapeutic indications.

References

  • Request PDF. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Arwood, M. L., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. bioRxiv. [Link]

  • Kim, H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 514-520. [Link]

  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 68(11), 10897-10929. [Link]

  • Nakamura, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. [Link]

  • Centre for Medicines Discovery. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. cmd.ox.ac.uk. [Link]

  • Nakamura, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1999-2016. [Link]

  • Hill, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Request PDF. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Grädler, U., et al. (2009). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling, 49(2), 398-409. [Link]

  • Zhang, W., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

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  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. jstage.jst.go.jp. Retrieved March 14, 2026, from [Link]

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  • PubMed. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Request PDF. (n.d.). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

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  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. mdpi.com. Retrieved March 14, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. en.wikipedia.org. Retrieved March 14, 2026, from [Link]

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Application Notes and Protocols for Cell-Based Assays of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and notably, anticancer properties.[1] A significant portion of the therapeutic potential of imidazo[1,2-b]pyridazines stems from their activity as kinase inhibitors.[3] Specific derivatives have been identified as potent inhibitors of key signaling kinases such as Mps1, mTOR, Tyk2, and FLT3, which are often dysregulated in various cancers and inflammatory diseases.[4][5][6][7]

The 7-Chloro-3-iodoimidazo[1,2-b]pyridazine core represents a key pharmacophore for the development of novel therapeutics. The evaluation of its derivatives requires a robust suite of cell-based assays to elucidate their mechanism of action, potency, and selectivity. This guide provides a comprehensive overview of relevant cell-based assays, complete with detailed protocols, to empower researchers in the characterization of this promising class of compounds.

Guiding Principles for Assay Selection

A logical and stepwise approach to characterizing novel compounds is crucial for efficient drug discovery. The proposed workflow for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives begins with a broad assessment of their impact on cell viability, followed by more detailed mechanistic studies to dissect the underlying cellular and molecular events.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation Cytotoxicity Assay Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Indication of Cell Death Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay->Cell Cycle Analysis Impact on Proliferation Kinase Activity Assay Kinase Activity Assay Apoptosis Assay->Kinase Activity Assay Upstream Target Identification Cell Cycle Analysis->Kinase Activity Assay Upstream Target Identification

Caption: A logical workflow for the characterization of novel compounds.

I. Assessment of Cytotoxicity

The initial step in characterizing the biological activity of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives is to determine their effect on cell viability. Cytotoxicity assays are fundamental for identifying the concentration range at which these compounds exert a biological effect and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).[8][9]

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

B. Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549, H460)[5]

  • Complete cell culture medium

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition in vitro.
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100

II. Elucidation of the Mechanism of Cell Death: Apoptosis Assays

A reduction in cell viability can be attributed to either apoptosis (programmed cell death) or necrosis.[10] Given that many anticancer agents induce apoptosis, it is a critical pathway to investigate for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives.[11][12]

A. Principle of the Annexin V/Propidium Iodide (PI) Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

G cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis/Necrosis a1 Viable b1 Annexin V+ c1 Annexin V+/PI+

Caption: Distinguishing cell populations using Annexin V and PI staining.

B. Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Flow cytometer

  • Cancer cell line of interest

  • 6-well plates

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

III. Investigation of Antiproliferative Effects: Cell Cycle Analysis

Many kinase inhibitors exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[5] Cell cycle analysis by flow cytometry is a powerful technique to determine the effect of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives on cell cycle progression.[14][15]

A. Principle of Cell Cycle Analysis by PI Staining

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[14][16] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: 2N DNA content

  • S phase: Between 2N and 4N DNA content

  • G2/M phase: 4N DNA content

B. Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Flow cytometer

  • Cancer cell line of interest

  • 6-well plates

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium iodide (50 µg/mL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.[17]

  • Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C in the dark.[16]

  • Data Acquisition: Analyze the samples by flow cytometry.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Cell Cycle PhaseDNA Content
G0/G1 2N
S >2N and <4N
G2/M 4N

IV. Target Engagement and Kinase Inhibition Assays

Given that imidazo[1,2-b]pyridazines are known kinase inhibitors, it is essential to confirm that the observed cellular effects are a direct result of target engagement and inhibition.[19][20]

A. Principle of Cellular Phosphorylation Assays

These assays quantify the phosphorylation of a specific downstream substrate of the target kinase.[19] Inhibition of the kinase by a compound leads to a decrease in substrate phosphorylation, which can be detected using phospho-specific antibodies in formats such as ELISA or AlphaLISA.[19]

B. Protocol: Cellular Phosphorylation Assay (General)

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well or 384-well plates

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies

  • Detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA)

  • Plate reader

Procedure:

  • Cell Treatment: Seed cells and treat with a range of concentrations of the test compounds for a predetermined time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Detection: Use an immunoassay format (e.g., ELISA) to capture the total substrate protein and detect the phosphorylated form using a specific antibody.

  • Data Acquisition: Measure the signal corresponding to the amount of phosphorylated substrate.

Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the percentage of inhibition of phosphorylation against the log of the compound concentration to determine the IC50 value.

V. Assay Validation and Quality Control

For reliable and reproducible results, it is imperative to validate all cell-based assays.[21][22][23] Key validation parameters include:

  • Specificity and Selectivity: Ensure the assay measures the intended biological activity.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.[21]

  • Z'-factor: A statistical parameter to quantify the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The suite of cell-based assays described in these application notes provides a comprehensive framework for the characterization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives. By systematically evaluating cytotoxicity, apoptosis, cell cycle progression, and target kinase inhibition, researchers can gain a detailed understanding of the mechanism of action of these compounds and advance their development as potential therapeutic agents.

References

  • Bio-Rad. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Tunoori, A. R., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1757–1773.
  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • Advanced Targeting Systems. (n.d.). Sample Cytotoxicity Assay Protocol.
  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51–62.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 145–157.
  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3469-3476.
  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217–1250.
  • Kelley, M. (Ed.). (2009). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 273–282.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • Horký, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11319–11340.
  • Gill, P., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 518–523.
  • Abarca, B., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(33), 8985–9011.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

Sources

In vivo studies using 7-Chloro-3-iodoimidazo[1,2-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to In Vivo Preclinical Evaluation of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Analogs

Authored by: A Senior Application Scientist

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to be readily functionalized at multiple positions make it an ideal framework for developing potent and selective modulators of various biological targets. Notably, this scaffold is the backbone of the FDA-approved multi-kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia.[1] The broad therapeutic potential of imidazo[1,2-b]pyridazine derivatives has been demonstrated in preclinical studies, with analogs showing promise as inhibitors of kinases (such as Mps1, BTK, CDK, TAK1, IKKβ, Tyk2, and TRK), as agents against neurodegenerative diseases, and as antimycobacterial and antiparasitic therapeutics.[2][3][4][5][6][7][8][9][10]

The specific analog, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, serves as a key intermediate in the synthesis of diverse libraries of these promising compounds.[11] The chloro and iodo substitutions provide orthogonal handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[12] This guide provides detailed application notes and protocols for researchers embarking on the in vivo evaluation of novel analogs derived from this versatile starting material.

Synthesis and Formulation for In Vivo Administration

The generation of a library of analogs from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is typically achieved through sequential, regioselective cross-coupling reactions. The greater reactivity of the iodo group at the 3-position allows for its selective substitution, followed by modification at the 7-chloro position.

G start 7-Chloro-3-iodoimidazo[1,2-b]pyridazine step1 Suzuki or Sonogashira Coupling (at C3 position) start->step1 intermediate 7-Chloro-3-substituted-imidazo[1,2-b]pyridazine step1->intermediate step2 Suzuki, Buchwald-Hartwig, or Nucleophilic Aromatic Substitution (at C7 position) intermediate->step2 final 3,7-Disubstituted-imidazo[1,2-b]pyridazine Analogs step2->final

Caption: General synthetic workflow for creating analogs from 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Formulation Protocol for Preclinical In Vivo Studies

The successful in vivo evaluation of novel compounds is critically dependent on an appropriate formulation that ensures adequate solubility, stability, and bioavailability.

Objective: To prepare a clear, homogenous, and stable formulation of a novel imidazo[1,2-b]pyridazine analog for oral (PO) and intravenous (IV) administration in rodents.

Materials:

  • Test compound (imidazo[1,2-b]pyridazine analog)

  • Solutol HS 15 (or other suitable solubilizing agent like Kolliphor® HS 15)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water for injection

  • 0.9% Sodium Chloride (Saline)

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Vehicle Preparation:

    • For an oral formulation, a common vehicle is 10% Solutol HS 15 in sterile water. To prepare, warm the sterile water to approximately 40-50°C and slowly add the Solutol HS 15 while stirring until a clear solution is formed. Allow to cool to room temperature.

    • For an intravenous formulation, a vehicle such as 10% Solutol HS 15 / 90% saline or 10% PG / 20% PEG400 / 70% sterile water may be suitable. Prepare under sterile conditions.

  • Compound Solubilization:

    • Accurately weigh the required amount of the test compound.

    • Add a small amount of the vehicle to the compound and vortex to create a slurry.

    • Gradually add the remaining vehicle while continuously vortexing or sonicating until the compound is fully dissolved. Gentle warming may be required for some compounds.

  • Final Preparation and Sterilization:

    • Once a clear solution is obtained, adjust the final volume with the vehicle.

    • For IV administration, sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Stability Check:

    • Visually inspect the formulation for any signs of precipitation or cloudiness before each use. It is recommended to prepare fresh formulations for each experiment.

Pharmacokinetic (PK) Studies in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial for predicting its efficacy and safety profile.

Application Note: Designing a Rodent PK Study

A well-designed PK study will determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. This data is essential for selecting appropriate dose levels and schedules for subsequent efficacy studies.

Key Considerations:

  • Animal Model: Sprague-Dawley rats or CD-1 mice are commonly used.

  • Dosing Routes: Both intravenous (IV) and oral (PO) routes should be assessed to determine absolute bioavailability.

  • Dose Levels: A typical IV dose is 1-2 mg/kg, while a PO dose is often 5-10 mg/kg.[4]

  • Sampling Time Points: A sparse sampling design is often employed, with collections at time points such as 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix: Plasma is the most common matrix for analysis.

Protocol: Rodent Pharmacokinetic Study

Animals: Male Sprague-Dawley rats (250-300g).

Groups:

  • Group 1: IV administration (n=3)

  • Group 2: PO administration (n=3)

Procedure:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Dose Administration:

    • IV Group: Administer the test compound formulation via the tail vein at a dose of 2 mg/kg.

    • PO Group: Administer the test compound formulation via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect approximately 100-150 µL of blood from the saphenous vein at the predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

    • Place the samples on ice immediately.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
CL Clearance
Vdss Volume of distribution at steady state
t1/2 Half-life
AUC Area under the concentration-time curve
Cmax Maximum plasma concentration (PO)
Tmax Time to reach Cmax (PO)
F% Oral Bioavailability

Preclinical Efficacy Evaluation

The choice of the in vivo efficacy model is dictated by the therapeutic target of the imidazo[1,2-b]pyridazine analog. Below are protocols for two common models relevant to the known activities of this scaffold.

Application Note: Xenograft Model for Anticancer Activity

For analogs targeting kinases involved in cancer, such as Mps1, BTK, or TRK, a human tumor xenograft model is the gold standard for evaluating in vivo efficacy.[3]

G A Day 0: Implant tumor cells subcutaneously into immunocompromised mice B Day 7-10: Tumors reach ~100-150 mm³ A->B C Day 10: Randomize mice into treatment groups (Vehicle, Test Compound) B->C D Day 10-28: Administer daily treatment (PO or IP) C->D E Ongoing: Monitor tumor volume and body weight 2-3 times/week D->E F End of Study: Collect tumors for pharmacodynamic analysis D->F

Caption: Workflow for a typical mouse xenograft efficacy study.

Protocol: Human Tumor Xenograft Study

Animals: Female athymic nude mice (6-8 weeks old).

Tumor Model: A relevant human cancer cell line (e.g., a B-cell malignancy line for a BTK inhibitor).[3]

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at 15 mg/kg).[3]

    • Administer the treatment daily via oral gavage.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacodynamic (PD) Assessment:

    • At the end of the study, tumors can be harvested at a specific time point post-last dose to assess target engagement (e.g., by measuring the phosphorylation status of a downstream substrate of the target kinase).

Application Note: Collagen-Induced Arthritis (CIA) Model

For analogs targeting kinases involved in inflammatory pathways, such as IKKβ or Tyk2, the CIA model in rodents is a widely accepted standard for evaluating anti-arthritic potential.[6][7]

Protocol: Mouse Collagen-Induced Arthritis (CIA) Model

Animals: DBA/1 mice (8-10 weeks old).

Procedure:

  • Induction of Arthritis:

    • Day 0: Immunize mice at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of bovine type II collagen with Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin prophylactic treatment with the test compound (e.g., daily oral gavage) starting from day 21, before the onset of clinical symptoms.

  • Clinical Scoring:

    • Starting from day 21, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Histopathology:

    • At the end of the study (e.g., day 35-42), collect hind paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

Toxicology Assessment

Preliminary toxicological data is essential to understand the safety profile of a lead compound. An acute toxicity study can help determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[13][14]

Protocol: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)

Animals: Wistar rats (male and female).

Procedure:

  • Dosing:

    • Administer a single oral dose of the test compound to a group of 3 female rats at a starting dose (e.g., 300 mg/kg).[13]

    • If no mortality is observed, dose a second group at a higher dose (e.g., 1000 or 2000 mg/kg).[13][14]

  • Observation:

    • Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

    • Record body weights prior to dosing and at day 7 and 14.

  • Necropsy and Histopathology:

    • At the end of the 14-day observation period, euthanize all animals.

    • Perform a gross necropsy, and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination to identify any treatment-related changes.[14]

References

  • Sogabe, S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1619-1633. [Link]

  • Sogabe, S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Figshare. [Link]

  • Zhang, H., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]

  • Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Inami, M., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry, 19(15), 4545-4557. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 10(1), e23467. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. [Link]

  • Rivera, G., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Journal of Pharmacy & Pharmacognosy Research, 8(5), 415-430. [Link]

  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Talele, T. T. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Nayak, S. K., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]

  • Science.gov. (n.d.). pyridazine derivatives evaluated: Topics by Science.gov. [Link]

  • Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 59-63. [Link]

  • PubChem. (n.d.). 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. [Link]

  • Sridevi, C., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]

  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Al-Ghorbani, M., et al. (2021). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Drug Discovery Technologies, 18(4), 539-555. [Link]

  • Kumar, A., et al. (2013). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 5(3), 163-172. [Link]

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HPLC purification method for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparative HPLC Purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the preparative high-performance liquid chromatography (HPLC) purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in pharmaceutical research and development. The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore present in numerous biologically active molecules.[1] Achieving high purity of its derivatives is critical for subsequent synthetic steps and biological screening. This guide moves beyond a simple recitation of parameters, delving into the underlying physicochemical principles that govern the separation. We will explore a systematic approach to method development, focusing on reverse-phase chromatography, and provide a robust, validated protocol designed for high-yield recovery and purity. This application note is intended for researchers, chemists, and drug development professionals who require a reliable method for purifying this and structurally related compounds.

Introduction: The Purification Challenge

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a functionalized heteroaromatic compound. Its structure, featuring a fused bicyclic system with two nitrogen atoms, a chloro group, and an iodo group, presents a unique set of properties that must be carefully considered for chromatographic purification. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system are weakly basic, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and low recovery.[2] The primary challenge is to develop a method that overcomes these interactions to produce sharp, symmetrical peaks, allowing for efficient separation from reaction byproducts and starting materials.

This guide will systematically deconstruct the method development process, explaining the rationale behind each choice of parameter, from the stationary phase to the mobile phase composition.

Analyte Characterization and Its Impact on Method Design

A successful purification strategy begins with a thorough understanding of the analyte's properties.

  • Structure and Polarity: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (C₆H₃ClIN₃) is a moderately hydrophobic molecule. The presence of two halogen atoms (Cl and I) increases its lipophilicity compared to the parent imidazo[1,2-b]pyridazine scaffold. This makes it an ideal candidate for Reverse-Phase (RP) HPLC, where retention is primarily driven by hydrophobic interactions.[3]

  • Acidity/Basicity: The imidazo[1,2-b]pyridazine core contains two nitrogen atoms. These nitrogens are "pyridine-type," meaning their lone pair of electrons are not part of the aromatic π-system and are available for protonation.[2] Under acidic conditions, the molecule can become protonated, acquiring a positive charge. This is a critical factor in RP-HPLC. If not properly controlled, interactions between the positively charged analyte and negatively charged residual silanols (Si-OH) on the silica-based stationary phase can cause significant peak tailing.[3][4]

  • UV Absorbance: As an aromatic heterocyclic compound, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine exhibits strong ultraviolet (UV) absorbance. A preliminary UV-Vis scan of a dilute solution of the analyte is recommended to determine the wavelength of maximum absorbance (λmax). For many similar nitrogen-containing heterocycles, strong absorbance is observed between 220-280 nm.[5] Utilizing a Diode Array Detector (DAD) allows for monitoring across a range of wavelengths, which is invaluable for assessing peak purity.

HPLC Method Development Strategy: A Rationale-Driven Approach

Based on the analyte's properties, a Reverse-Phase HPLC method is the logical choice. The following sections detail the selection and optimization of the chromatographic parameters.

Workflow for HPLC Method Development

The process of developing a robust purification method follows a logical progression from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & System Preparation cluster_scout Phase 2: Scouting & Optimization cluster_purify Phase 3: Purification & Analysis Analyte Characterize Analyte (Polarity, pKa, UV Abs) SamplePrep Prepare Sample Stock (e.g., in DMSO or ACN) Analyte->SamplePrep Informs solvent choice Scout Run Broad Scouting Gradient (e.g., 5-95% B in 15 min) SamplePrep->Scout Inject sample SystemPrep System Equilibration (Column & Mobile Phase) SystemPrep->Scout Identify Identify Elution Time & Assess Peak Shape Scout->Identify Evaluate chromatogram Optimize Optimize Gradient (Focus around elution %B) Identify->Optimize Refine separation Load Perform Loading Study (Determine max injection volume) Optimize->Load Ensure resolution at scale Purify Run Preparative Purification Load->Purify Finalize method Collect Collect Fractions Purify->Collect Analyze Analyze Fractions for Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions & Evaporate Analyze->Pool

Caption: Logical workflow for HPLC method development.

Column Selection: Mitigating Undesirable Interactions

The choice of stationary phase is paramount.

  • Stationary Phase: A C18 (octadecyl) bonded silica phase is the standard workhorse for RP-HPLC and provides excellent hydrophobic retention for this analyte.

  • The Silanol Problem: Traditional silica-based columns have residual, unreacted silanol groups (Si-OH). At mobile phase pH values above ~3.5, these groups can deprotonate to form negatively charged silanates (Si-O⁻).[3] These sites can interact ionically with our protonated basic analyte, causing the peak tailing shown below.

Caption: Cause of peak tailing for basic compounds.

To prevent this, it is essential to use a modern, high-purity, base-deactivated silica column that has been end-capped to minimize the number of accessible silanol groups.

Mobile Phase Optimization: The Key to Good Peak Shape

The mobile phase composition directly controls retention and peak shape.

  • Organic Modifier: Acetonitrile (Solvent B) is generally preferred over methanol for compounds containing aromatic rings. Its π-electrons can help disrupt interactions between the analyte and phenyl-containing stationary phases, though it is also highly effective on C18 columns.[3] It also has the advantage of lower viscosity, which results in lower system backpressure.

  • Aqueous Phase & Additives (Solvent A): This is the most critical component for purifying basic compounds. Using an acidic additive is non-negotiable.

    • Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA in water is highly effective. It acts as an ion-pairing agent and has a low pH (~2), which serves two purposes: 1) It protonates the basic analyte, ensuring it is in a single ionic state, and 2) It protonates the residual silanol groups (Si-OH), preventing them from becoming negatively charged. This effectively masks the sites that cause peak tailing.

    • Formic Acid (FA): A 0.1% concentration of formic acid is a good alternative. It is less aggressive than TFA and is volatile, making it easier to remove from collected fractions during solvent evaporation. It provides a pH of ~2.7, which is usually sufficient to control peak shape.

For this application, we will proceed with a Water/Acetonitrile system modified with 0.1% TFA for maximum peak sharpness during purification.

Detailed Application Protocols

The following protocols provide a step-by-step guide for the purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Instrumentation and Materials
CategoryItem
Instrumentation Preparative HPLC system with gradient pump, autosampler/manual injector, Diode Array Detector (DAD), and fraction collector.
Column C18 Base-Deactivated Silica Column, 10 µm, 250 x 21.2 mm
Chemicals Crude 7-Chloro-3-iodoimidazo[1,2-b]pyridazine
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Trifluoroacetic Acid (TFA), HPLC Grade
Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)
Sample Preparation Protocol
  • Weigh Crude Material: Accurately weigh the crude sample to be purified.

  • Dissolve Sample: Dissolve the sample in a minimal amount of DMSO to create a concentrated stock solution. Rationale: DMSO is a strong, water-miscible solvent suitable for many organic compounds. Using a minimal volume prevents solvent effects on the chromatography.

  • Filter Sample: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system or column.[6]

  • Determine Loading: Start with a small analytical injection (e.g., 10 µL) to confirm the retention time and peak shape before scaling up to a preparative load.

HPLC Method Parameters

The purification is approached in two stages: an initial fast scouting method to determine the elution conditions, followed by an optimized preparative method.

ParameterMethod 1: Scouting GradientMethod 2: Optimized Preparative Method
Column C18, 5 µm, 150 x 4.6 mmC18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5% to 95% B over 15 min40% to 60% B over 20 min*
Detection DAD, 254 nm (monitor 220-400 nm)DAD, 254 nm
Column Temp. 35 °C35 °C
Injection Vol. 10 µL1-5 mL (determined by loading study)

*Note: The optimized gradient should be centered around the elution percentage of Solvent B observed in the scouting run. For example, if the compound elutes at 10 minutes in the scouting run, this corresponds to ~55% B. The preparative gradient should therefore be a shallow gradient around this value (e.g., 40-60% B).

Purification and Workup Protocol
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 40% B) for at least 5-10 column volumes.[4]

  • Injection: Inject the filtered, concentrated sample onto the column.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions as the main peak begins to elute and stop after the peak returns to baseline. Use peak-based fraction collection if available.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine the purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water via rotary evaporation. A high-vacuum pump may be required to remove the final traces of water and TFA. Note: Co-evaporation with a solvent like isopropanol can sometimes help remove residual TFA.

  • Final Product: Dry the resulting solid under high vacuum to obtain the pure, solvent-free 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Troubleshooting Common HPLC Issues

SymptomPotential Cause(s)Solution(s)
Peak Tailing - Secondary interactions with silanols.- Column overload.- Ensure mobile phase contains 0.1% TFA or FA.[4]- Use a high-quality, base-deactivated column.- Reduce sample load.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Dissolve sample in mobile phase or a weaker solvent (e.g., DMSO).[6]
Split Peaks - Partially blocked column inlet frit.- Column void or degradation.- Filter all samples and mobile phases.[6]- Reverse-flush the column (check manufacturer's instructions).- Replace the column if the problem persists.[7]
High Backpressure - Blockage in the system (tubing, filter, column).- Mobile phase precipitation (if using buffers).- Systematically check components for blockage.- Ensure mobile phase components are fully miscible and filtered.[7][8]
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuating column temperature.- Column degradation.- Prepare mobile phase accurately and degas thoroughly.[8]- Use a column thermostat.[4]- Replace the column.

Conclusion

The successful purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is readily achievable through a systematic and well-reasoned approach to reverse-phase HPLC. By understanding the analyte's basic nature and taking proactive steps to mitigate undesirable silanol interactions—namely, the use of a base-deactivated C18 column and an acidified mobile phase—high purity and recovery can be consistently obtained. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for researchers working with this important class of heterocyclic compounds.

References

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from a relevant chemical analysis blog or resource.
  • Jetir.org. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research, 11(9). Retrieved from [Link]

  • Piveteau, L. A., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5). Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
  • ResearchGate. (n.d.). Normal-phase HPLC–CLND of selected nitrogen-containing compounds on two.... Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • MDPI. (2026, January 26). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from [Link]

  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ACS Publications. (2012, November 21). Analysis of the Nitrogen Content of Distillate Cut Gas Oils and Treated Heavy Gas Oils Using Normal Phase HPLC, Fraction Collection and Petroleomic FT-ICR MS Data. Energy & Fuels. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • PubMed. (1994, March 25). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-chloroimidazo[1,2-b]pyridazine (C6H4ClN3). Retrieved from [Link]

  • PubMed. (2016, March 18). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

  • Spectrum. (n.d.). 6-Chloro-3-iodo-8-(phenylthio)imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • R Discovery. (n.d.). Ultraviolet absorption vapor spectra of pyrazine and chloropyrazine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

Sources

Application Notes and Protocol for the Recrystallization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. The imidazo[1,2-b]pyridazine scaffold is a constituent of various compounds with therapeutic potential.[1] The purity of this intermediate is paramount to ensure the successful and clean synthesis of downstream target molecules, making an efficient and reliable purification protocol essential.

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility, followed by cooling to induce the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.

This document provides a detailed protocol for the recrystallization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, including solvent selection rationale, a step-by-step procedure, and important safety considerations. While a specific protocol for this exact molecule is not extensively published, this guide is synthesized from established procedures for closely related analogs, particularly other halogenated imidazo[1,2-b]pyridazines.

Safety Precautions

Researchers must consult the specific Safety Data Sheet (SDS) for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine before commencing any work. The following is general guidance based on related halogenated heterocyclic compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for the solvents mentioned).[2]

  • Ventilation: All handling of the solid compound and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Inhalation: Avoid breathing dust of the solid compound and vapors of the solvents. Halogenated organic compounds can be irritants to the respiratory system.

  • Skin and Eye Contact: This compound and the solvents used can cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Fire Hazards: While the solid compound is not expected to be highly flammable, the organic solvents used in the recrystallization process are. Keep away from open flames and ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local, state, and federal regulations.

Principle of Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization. The ideal solvent should exhibit the following properties:

  • The target compound, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

  • The solvent should be chemically inert towards the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Based on literature for analogous compounds, a solvent/anti-solvent system is highly effective for the purification of imidazo[1,2-b]pyridazine derivatives. Specifically, a mixture of a more polar solvent in which the compound is soluble (e.g., ethyl acetate, chloroform) and a non-polar anti-solvent in which the compound is poorly soluble (e.g., n-hexane, ether) is recommended. This approach allows for the dissolution of the crude material in a minimal amount of the "good" solvent, followed by the controlled addition of the "poor" solvent to induce precipitation of the pure compound.

A Chinese patent for the synthesis of the closely related 3-iodoimidazo[1,2-b]pyridazine specifies a recrystallization solvent system of ethyl acetate and n-hexane in a 1:5 volume ratio.[3] Another patent for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile also utilizes an ethyl acetate/n-hexane mixture.[4] Furthermore, a review article mentions the use of a chloroform/ether mixture for the recrystallization of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine.

Therefore, the primary recommended solvent system is Ethyl Acetate/n-Hexane . An alternative system is Chloroform/Diethyl Ether .

Experimental Protocol

This protocol details the recrystallization of crude 7-Chloro-3-iodoimidazo[1,2-b]pyridazine using the recommended ethyl acetate/n-hexane solvent system.

Materials and Equipment
  • Crude 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 7-Chloro-3-iodoimidazo[1,2-b]pyridazine into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethyl acetate portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. Avoid boiling the solvent vigorously.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold n-hexane.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold n-hexane to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified crystals.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

ParameterRecommended Value/SolventRationale
Primary Solvent System Ethyl Acetate / n-HexaneEffective for related imidazo[1,2-b]pyridazines, offering good solubility at high temperatures and poor solubility at low temperatures.[3][4]
Alternative Solvent System Chloroform / Diethyl EtherDocumented for a closely related chloro-iodo-imidazo[1,2-b]pyridazine derivative.
Dissolution Temperature Near the boiling point of the primary solvent (Ethyl Acetate: 77°C)To ensure complete dissolution in a minimal amount of solvent.
Crystallization Temperature Room temperature followed by 0-4°C (ice bath)To maximize the yield of the purified crystals.
Washing Solvent Ice-cold n-HexaneTo remove soluble impurities without significantly dissolving the product.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation cluster_output Output crude_solid Crude Solid dissolution Dissolve in min. hot Ethyl Acetate crude_solid->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Insoluble impurities cooling Slow Cooling to RT, then Ice Bath dissolution->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with cold n-Hexane vacuum_filtration->washing mother_liquor Mother Liquor (Impurities) vacuum_filtration->mother_liquor drying Drying under Vacuum washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

References

Sources

Application Note: 1H and 13C NMR Characterization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Spectral Analysis Guide

Introduction & Pharmacological Relevance

The imidazo[1,2-b]pyridazine core is a privileged bicyclic heterocycle extensively utilized in modern drug discovery. It serves as the structural foundation for numerous high-profile therapeutics, including multi-targeted kinase inhibitors (e.g., Ponatinib) and novel 15-PGDH inhibitors [1][2].

Within synthetic workflows, 7-chloro-3-iodoimidazo[1,2-b]pyridazine acts as a highly versatile, orthogonally reactive building block. The C3-iodo moiety is primed for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), while the C7-chloro position enables subsequent nucleophilic aromatic substitution (SNAr) or secondary cross-coupling[3]. Accurate structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint to validate regioselectivity before committing to downstream library synthesis.

Structural & Mechanistic Insights: The Iodination Pathway

The synthesis of 7-chloro-3-iodoimidazo[1,2-b]pyridazine typically proceeds via the electrophilic aromatic substitution of 7-chloroimidazo[1,2-b]pyridazine using N-iodosuccinimide (NIS) in DMF at elevated temperatures.

Causality of Regioselectivity: The imidazole ring is significantly more electron-rich than the fused pyridazine system. Electrophilic attack occurs exclusively at the C3 position rather than C2. This regioselectivity is driven by the formation of a highly resonance-stabilized Wheland intermediate, where the positive charge is effectively delocalized onto the adjacent bridgehead nitrogen (N4), lowering the activation energy for C3 substitution [2].

Iodination A 7-Chloroimidazo [1,2-b]pyridazine B Electrophilic Attack (C3 Position) A->B NIS, DMF, 80°C C Wheland Intermediate (Resonance Stabilized) B->C I+ transfer D 7-Chloro-3-iodoimidazo [1,2-b]pyridazine C->D Deprotonation

Caption: Regioselective electrophilic iodination pathway of the imidazo[1,2-b]pyridazine core.

Self-Validating Sample Preparation Protocol

To ensure high-fidelity spectral data, the sample preparation must function as a self-validating system, eliminating physical artifacts before spectral acquisition.

Step-by-Step Methodology
  • Sample Weighing : Accurately weigh 10–15 mg of the 7-chloro-3-iodoimidazo[1,2-b]pyridazine solid for 1H NMR, or 35–50 mg for 13C NMR, into a clean glass vial.

  • Solvent Selection & Dissolution : Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While the molecule possesses lipophilic halogens, the planar aza-heterocyclic core is prone to intermolecular π-π stacking and hydrogen bonding. DMSO-d6 disrupts these aggregates, preventing concentration-dependent signal broadening. TMS provides an absolute internal reference (0.00 ppm) to self-validate chemical shift accuracy.

  • Homogenization : Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Filtration (Critical Step) : Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube.

    • Causality: Trace paramagnetic impurities (e.g., dust or metallic remnants from prior synthetic steps) severely distort the local magnetic field homogeneity (B0), leading to poor shimming and broadened peaks. Filtration guarantees a homogeneous solution state.

NMR Acquisition Workflow & Parameters

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Optimization & Acquisition A Weigh Sample (15mg 1H / 40mg 13C) B Dissolve in 0.6 mL DMSO-d6 + 0.03% TMS A->B C Filter (0.22 µm) into 5mm NMR Tube B->C D Insert & Equilibrate Temperature (298 K) C->D E Tune & Match Probe (1H/13C) D->E F Lock (2H) & Shim (Z1-Z5 gradients) E->F G Acquire Data (Optimized D1 delay) F->G

Caption: Step-by-step NMR sample preparation and spectrometer optimization workflow.

Acquisition Parameters & Causality
  • Probe Tuning & Matching : Must be performed for both 1H and 13C nuclei to maximize RF power transfer, ensuring optimal Signal-to-Noise Ratio (SNR), which is especially critical for the insensitive 13C nucleus.

  • Shimming : Optimize Z1-Z5 gradients. Validation Check: The TMS peak Full Width at Half Maximum (FWHM) must be ≤ 1.0 Hz before proceeding.

  • 1H NMR : 400 or 500 MHz, 16-32 scans, Relaxation Delay (D1) = 2.0 s.

  • 13C NMR : 100 or 125 MHz, 1024-2048 scans, Relaxation Delay (D1) = 3.0 - 5.0 s.

    • Causality: The molecule contains three quaternary carbons (C3, C7, C8a). Because these carbons lack attached protons, they do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. A longer D1 delay ensures complete T1 relaxation, preventing signal attenuation of these critical structural markers.

Spectral Data Interpretation

1H NMR Analysis

The 1H NMR spectrum of 7-chloro-3-iodoimidazo[1,2-b]pyridazine is elegantly simple due to its substitution pattern. The pyridazine ring contains only two protons (H-6 and H-8) separated by the C7-chlorine, creating a classic meta-coupling spin system.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
H-6 8.45 - 8.55Doublet (d)~ 2.21HPyridazine ring; strongly deshielded by adjacent N5.
H-8 8.10 - 8.20Doublet (d)~ 2.21HPyridazine ring; meta-coupled to H-6 across C7.
H-2 7.80 - 7.90Singlet (s)-1HImidazole ring; sharp singlet due to C3-iodo substitution.
13C NMR Analysis

The 13C NMR spectrum provides definitive proof of regioselective iodination through the "Heavy Atom Effect." Iodine possesses a massive electron cloud that induces strong diamagnetic shielding. This pushes the C-3 carbon significantly upfield (typically ~75-80 ppm), which is the absolute hallmark of successful iodination at this position.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

CarbonChemical Shift (δ, ppm)TypeStructural Assignment & Causality
C-6 143.5 - 145.0CHPyridazine ring; strongly deshielded by adjacent N5.
C-8a 138.0 - 140.0C (Quat)Bridgehead carbon; low intensity due to long T1.
C-7 135.0 - 137.0C (Quat)C-Cl; deshielded by the electronegative chlorine atom.
C-2 134.0 - 136.0CHImidazole ring.
C-8 120.0 - 122.0CHPyridazine ring.
C-3 75.0 - 80.0C (Quat)C-I; extreme upfield shift due to iodine's heavy atom effect.

Troubleshooting & Quality Control

  • Missing Quaternary Signals in 13C NMR : If C3, C7, or C8a are indistinguishable from baseline noise, the T1 relaxation delay (D1) is too short.

    • Solution: Increase D1 to 5.0 seconds and double the number of acquisition scans.

  • Broadened 1H Signals : Can occur due to quadrupolar relaxation from the nitrogen atoms (14N, I=1) or residual moisture in the DMSO-d6 exchanging with trace impurities.

    • Solution: Ensure the use of fresh, ampouled DMSO-d6 and verify the sample is fully dissolved and filtered prior to running the experiment.

References

  • Akkurt B. "On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds." Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA). 2021;8(4):1217–50. URL:[Link]

  • Nimbus Therapeutics. "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors." ACS Medicinal Chemistry Letters. 2025. URL: [Link]

  • "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." Journal of Medicinal Chemistry. 2015. URL: [Link]

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Dynamics of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The imidazo[1,2-b]pyridazine core is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved and investigational therapeutics, particularly in the realm of kinase inhibition (e.g., ponatinib, BTK inhibitors, and TYK2 allosteric modulators) [[1]](), 2.

Within synthetic pipelines, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine acts as a critical dihalogenated synthon. Its value lies in the orthogonal reactivity of its halogens: the C3-iodine is highly primed for rapid palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), while the C7-chlorine is reserved for subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations 3.

Due to its role as a foundational building block, establishing a rigorous, self-validating High-Resolution Mass Spectrometry (HRMS) method is mandatory to monitor reaction progression, confirm structural topology, and identify degradation pathways.

Theoretical Framework: Ionization & Fragmentation Causality

To design an effective MS/MS method, we must first understand the physicochemical logic dictating the molecule's behavior in the gas phase:

  • Electrospray Ionization (ESI+): The imidazo[1,2-b]pyridazine core possesses multiple basic nitrogen atoms. Under acidic LC conditions, protonation predominantly occurs at the N1 or N5 position due to localized electron density, yielding a highly stable [M+H]+ precursor ion 4.

  • Isotopic Signatures: The molecule ( C6​H3​ClIN3​ ) contains a single chlorine atom, generating a distinct M/M+2 isotopic ratio of ~3:1 ( 35Cl and 37Cl ). Iodine is monoisotopic ( 127I ), meaning it contributes a massive mass defect but no additional isotopic complexity.

  • Collision-Induced Dissociation (CID) Causality:

    • C-I Bond Cleavage: The carbon-iodine bond is the weakest in the molecule (~238 kJ/mol). At low collision energies (CE 15-20 eV), the dominant pathway is the homolytic cleavage of the C-I bond, expelling an iodine radical ( I∙ ) and yielding a radical cation [M+H−I∙]+ .

    • C-Cl Bond Cleavage: The C-Cl bond is significantly stronger (~338 kJ/mol). Loss of a chlorine radical ( Cl∙ ) requires higher collision energies (CE 25-30 eV).

    • Ring Opening: Subsequent fragmentation at elevated energies (>30 eV) forces the collapse of the imidazole ring, typically expelling neutral species such as hydrogen cyanide (HCN, -27 Da).

Analytical Workflow

LCMS_Workflow A 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O 0.1% Formic Acid B 2. UHPLC Separation C18 Column, 0.4 mL/min Gradient Elution A->B C 3. ESI+ Ionization Protonation at N1/N5 Capillary: 3.5 kV B->C D 4. Quadrupole Isolation m/z 279.9 (35Cl) m/z 281.9 (37Cl) C->D E 5. CID Fragmentation Argon Gas CE: 15-40 eV D->E F 6. HRMS Detection TOF/Orbitrap Mass Accuracy < 3 ppm E->F

Fig 1. Self-validating LC-HRMS/MS analytical workflow for imidazo[1,2-b]pyridazine characterization.

Experimental Protocol: Self-Validating LC-MS/MS System

To guarantee data integrity and eliminate false positives, this methodology incorporates built-in validation gates. Do not proceed to the next step if a validation gate fails.

Step 1: Sample Preparation & Matrix Validation
  • Stock Solution: Dissolve 1.0 mg of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Validation Gate 1 (Matrix Blank): Prepare a blank matrix (50:50 MeOH:H2O + 0.1% FA). Inject the blank prior to the sample. Causality: This confirms the absence of carryover or background isobaric interferences at m/z 279.9, ensuring the system is clean.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Causality Note: The acidic mobile phase is not just for chromatography; it ensures complete protonation of the imidazopyridazine core prior to entering the ESI desolvation chamber, maximizing ionization efficiency and signal-to-noise ratio.

Step 3: HRMS/MS Acquisition (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

  • Precursor Isolation: Isolate m/z 279.9 (for 35Cl ) using a narrow quadrupole isolation window (1.0 m/z). Causality: Excluding the 37Cl isotope simplifies the resulting MS/MS spectra, preventing doublet fragment peaks that complicate structural elucidation.

  • Collision Energy (CE) Ramp: Acquire multiplexed MS/MS spectra at CE 15, 25, and 35 eV.

  • Validation Gate 2 (Mass Accuracy): Before interpreting MS/MS data, verify that the precursor ion mass accuracy is within < 3 ppm of the theoretical exact mass (279.9133 Da).

HRMS Data Interpretation & Structural Elucidation

The quantitative data below summarizes the expected isotopic distribution and the diagnostic product ions generated during CID.

Table 1: Precursor Ion Isotopic Distribution

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Relative Abundance (%)Diagnostic Utility
[M+H]+ ( 35Cl ) C6​H435​ClIN3+​ 279.9133100.0Primary precursor for CID
[M+H]+ ( 37Cl ) C6​H437​ClIN3+​ 281.9103~32.0Confirmation of mono-chlorination
[M+2+H]+ ( 13C ) 13C1​C5​H435​ClIN3+​ 280.9166~6.5Carbon counting verification

Table 2: Characteristic CID Product Ions (Precursor m/z 279.9133)

Product Ion (m/z)Neutral LossFormulaMass Error Tol.Mechanistic Origin
153.0094126.9039 ( I∙ ) C6​H435​ClN3∙+​ < 3 ppmHomolytic cleavage of C3-I bond (Low CE)
152.0010127.9123 (HI) C6​H335​ClN3+​ < 3 ppmHeterolytic cleavage of C3-I bond (Low CE)
244.944434.9689 ( Cl∙ ) C6​H4​IN3∙+​ < 3 ppmHomolytic cleavage of C7-Cl bond (Med CE)
125.9985153.9148 ( I∙
  • HCN)

C5​H335​ClN2∙+​ < 3 ppmImidazole ring opening post-deiodination (High CE)

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 279.9133 (35Cl) I_loss [M+H - I•]+ m/z 153.0094 Radical Cation M->I_loss CE: 15-20 eV -126.9045 Da HI_loss [M+H - HI]+ m/z 152.0010 Closed Shell M->HI_loss CE: 20-25 eV -127.9123 Da Cl_loss [M+H - Cl•]+ m/z 244.9444 Radical Cation M->Cl_loss CE: 25-30 eV -34.9688 Da Ring_cleave [M+H - I• - HCN]+ m/z 125.9985 Ring Opening I_loss->Ring_cleave CE: >30 eV -27.0109 Da

Fig 2. Collision-Induced Dissociation (CID) fragmentation logic tree for the [M+H]+ precursor ion.

Conclusion

By exploiting the differential bond dissociation energies of the halogen substituents, analysts can definitively map the structural topology of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. The self-validating framework provided in this application note ensures high-confidence identification, preventing downstream synthetic failures in the development of complex imidazopyridazine-based therapeutics.

References

  • Source: PubMed Central (PMC), 2024.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
  • Source: ChemistrySelect (ResearchGate / Wiley), 2021.
  • Source: Molecules (MDPI), 2025.

Sources

Unveiling the Three-Dimensional Architecture of Novel Therapeutics: Application Notes and Protocols for X-ray Crystallography of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives. This class of compounds holds significant promise in medicinal chemistry, and a definitive understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system known for its diverse biological activities.[1][2][3] The introduction of halogen substituents, specifically chlorine and iodine, can significantly modulate the physicochemical and pharmacological properties of these molecules. X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement, offering unparalleled insights into molecular geometry, conformation, and intermolecular interactions.[4][5][6]

This guide is structured to lead the researcher through the entire crystallographic workflow, from the critical initial step of crystal growth to the final stages of structure refinement and validation. The protocols provided are grounded in established crystallographic principles and tailored to address the specific challenges associated with halogenated heterocyclic compounds.

Part 1: The Foundation - Synthesis and Crystal Growth

A successful X-ray diffraction experiment is entirely dependent on the quality of the single crystal.[5] For the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine series, obtaining diffraction-quality crystals is the primary and often most challenging step.

Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives

The synthesis of the title compounds typically involves the cyclization of an appropriate aminopyridazine precursor. While numerous methods exist for the synthesis of the imidazo[1,2-b]pyridazine core, a common route to introduce the iodine at the 3-position involves electrophilic iodination.[7] A generalized synthetic approach is outlined below. It is crucial to ensure the high purity of the final compound, as impurities can significantly hinder crystallization.

Protocol 1: General Synthesis and Purification

  • Synthesis: Synthesize the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivative using established literature procedures or in-house developed methods.[7][8]

  • Purification: Purify the crude product meticulously using column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.

  • Characterization: Confirm the identity and purity of the compound using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis. Purity should be >98% to maximize the chances of successful crystallization.

The Art of Crystallization

Crystallization is often more of an art than a science, requiring patience and systematic screening of various conditions.[5] The goal is to slowly decrease the solubility of the compound in a given solvent system, allowing molecules to self-assemble into a well-ordered crystal lattice.

Key Considerations for Halogenated Compounds:

The presence of chlorine and iodine atoms can influence intermolecular interactions, including halogen bonding (I···N, I···O, etc.), which can be a powerful tool in crystal engineering.[9][10][11] Understanding these potential interactions can guide the choice of crystallization solvents.

Table 1: Recommended Crystallization Techniques and Starting Solvents

Crystallization TechniqueDescriptionRecommended Solvents/Solvent Systems
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile
Vapor Diffusion (Liquid-Liquid) A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.Inner Vial: DCM, Chloroform; Outer Vial: Hexane, Pentane, Diethyl Ether
Solvent Layering A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.Bottom Layer: DCM, Chloroform; Top Layer: Hexane, Methanol
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing its solubility.Toluene, Ethanol, Isopropanol

Protocol 2: Crystallization Screening

  • Solubility Testing: Begin by determining the solubility of your compound in a range of solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol, ethanol).

  • Initial Screening: Set up crystallization trials using the techniques listed in Table 1. Start with approximately 1-5 mg of the purified compound.

  • Optimization: If initial trials yield microcrystals, amorphous precipitate, or oil, systematically vary the parameters:

    • Concentration: Adjust the initial concentration of the compound.

    • Solvent Ratios: In co-solvent systems, vary the ratio of the good solvent to the anti-solvent.

    • Temperature: Attempt crystallization at different temperatures (e.g., 4 °C, room temperature).

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions with well-defined faces) are obtained, carefully harvest them using a cryo-loop.[4]

Part 2: Illuminating the Structure - X-ray Diffraction Data Collection

With a suitable crystal in hand, the next step is to collect the X-ray diffraction data. Modern single-crystal diffractometers, often equipped with high-intensity X-ray sources and sensitive detectors, have streamlined this process.[12]

Diagram 1: X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth & Selection Synthesis->Crystallization High Purity Compound Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Diffraction-Quality Crystal Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation Structure_Refinement->Validation Refined Model Analysis Analysis & Interpretation Validation->Analysis Validated Structure Deposition Database Deposition (e.g., CSD) Analysis->Deposition

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Special Considerations for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives:

The presence of a heavy atom like iodine has important implications for data collection:

  • Anomalous Scattering: Iodine is a significant anomalous scatterer, which can be invaluable for determining the absolute configuration of chiral molecules.[5] If the derivative is chiral, collecting data with copper radiation (Cu Kα) is recommended to maximize the anomalous signal.

  • Absorption: Iodine is a strong X-ray absorber. An absorption correction is crucial during data processing to obtain accurate reflection intensities.

Protocol 3: Single-Crystal X-ray Data Collection

  • Crystal Mounting: Mount a suitable single crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure high completeness and redundancy of the data. This is often automated by the diffractometer software. A full sphere of data is generally recommended.

  • Data Collection: Execute the data collection run. The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., Lorentz, polarization, and absorption corrections).

Part 3: From Data to Model - Structure Solution and Refinement

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. This is the well-known "phase problem" in crystallography.[4]

Structure Solution

For small molecules like the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives, direct methods are typically used to solve the phase problem.[4] The presence of the heavy iodine atom can also be exploited using Patterson methods, although modern direct methods are often powerful enough on their own.

Protocol 4: Structure Solution

  • Software: Use a standard crystallographic software package such as SHELXT or Olex2.[13]

  • Input Files: Provide the software with the processed reflection data file (e.g., an HKL file) and a file containing the unit cell parameters and chemical formula.

  • Direct Methods: Run the direct methods program. The program will attempt to determine the phases and generate an initial electron density map.

  • Model Building: From the initial electron density map, build the molecular model by assigning atoms to the electron density peaks. The heavy iodine and chlorine atoms should be easily identifiable.

Structure Refinement

Once an initial model is built, it must be refined against the experimental data to improve its accuracy.[14][15] This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.

Diagram 2: The Refinement Cycle

Refinement Cycle Initial_Model Initial Atomic Model Calculate_SF Calculate Structure Factors (Fc) Initial_Model->Calculate_SF Compare_SF Compare with Observed Data (Fo) Calculate_SF->Compare_SF LS_Refinement Least-Squares Refinement Compare_SF->LS_Refinement Minimize Σw(Fo²-Fc²)² Fourier_Map Calculate Difference Fourier Map (Fo-Fc) LS_Refinement->Fourier_Map Convergence Convergence? LS_Refinement->Convergence Model_Correction Correct Model (Add/Move Atoms) Fourier_Map->Model_Correction Interpret Peaks/ Holes Model_Correction->Calculate_SF Convergence->Calculate_SF No Final_Model Final Refined Model Convergence->Final_Model Yes

Caption: The iterative cycle of crystallographic structure refinement.

Protocol 5: Structure Refinement

  • Software: Use a refinement program such as SHELXL.[13]

  • Initial Refinement: Perform an initial isotropic refinement of the non-hydrogen atoms.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, which models their thermal motion as ellipsoids.

  • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Final Refinement Cycles: Continue refinement until convergence is reached, meaning that the shifts in the refined parameters are negligible.

  • Validation: Assess the quality of the final model using various metrics (see Table 2).

Table 2: Key Crystallographic Refinement and Quality Indicators

ParameterDescriptionTypical Target Value (for good quality structures)
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on squared intensities.< 0.15
Goodness-of-Fit (GooF) Should be close to 1 for a good model and correct weighting scheme.~1.0
Largest Difference Peak/Hole The largest positive and negative peaks in the final difference electron density map. Should be close to zero and not correspond to missing or misplaced atoms.< ±0.5 e⁻/ų (may be higher near heavy atoms)

Part 4: Finalizing the Structure - Validation and Reporting

The final step is to critically evaluate the refined structure and prepare the data for publication or internal use.

Structure Validation

Validation ensures that the determined structure is chemically and crystallographically sound. Programs like PLATON and the IUCr's checkCIF service are essential tools for this purpose.[16][17]

Key Validation Checks:

  • Bond Lengths and Angles: Compare with standard values for similar chemical environments.

  • Torsion Angles: Analyze the molecular conformation.

  • Atomic Displacement Parameters (ADPs): Check for unusually large or small values, which could indicate disorder or incorrect atom assignment.

  • Intermolecular Contacts: Identify hydrogen bonds and other significant intermolecular interactions.

  • Space Group Symmetry: Confirm that the correct space group was chosen. Overlooking symmetry elements is a common pitfall.[14]

Data Reporting and Deposition

Crystallographic data should be reported in a standardized format, the Crystallographic Information File (CIF).[18][19] The CIF contains all the necessary information about the crystal, data collection, and structure refinement.

It is standard practice to deposit the final CIF and structure factor data with a public database, such as the Cambridge Structural Database (CSD) for small organic molecules.[20][21][22][23][24] This ensures the long-term accessibility and reusability of the data by the scientific community.

Conclusion

The application of single-crystal X-ray crystallography to 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives provides definitive structural information that is invaluable for drug discovery and development.[25][26] By following the systematic protocols outlined in these notes, researchers can confidently navigate the path from a purified compound to a high-quality, validated crystal structure. The resulting three-dimensional models will serve as a critical foundation for understanding the structure-property relationships within this important class of heterocyclic compounds, ultimately accelerating the design of new and more effective therapeutic agents.

References

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  • Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

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Developing Cell-Based Assays for Imidazo[1,2-b]pyridazine Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Imidazo[1,2-b]pyridazines as Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors against various protein kinases.[1] These kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The successful development of kinase inhibitors such as ponatinib has validated this scaffold's therapeutic potential and spurred further investigation into novel derivatives targeting a range of kinases including Transforming growth factor-β-activated kinase 1 (TAK1), Pim kinases, Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinases (CDKs).[2][3][4][5]

Cell-based assays are indispensable tools in the drug discovery pipeline for these inhibitors.[6][7][8] Moving beyond the purified environment of biochemical assays, cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action.[8] They allow for the assessment of crucial parameters like cell permeability, engagement with the target in its native environment, and the ultimate impact on cellular signaling and viability. This guide provides a comprehensive overview and detailed protocols for establishing a robust cell-based assay cascade to characterize imidazo[1,2-b]pyridazine kinase inhibitors.

The Assay Cascade: A Multi-Faceted Approach to Inhibitor Characterization

A hierarchical and multi-parametric approach is essential for the comprehensive evaluation of kinase inhibitors. We advocate for a tiered assay cascade that progressively builds a detailed profile of the compound's activity. This cascade typically begins with broad assessments of cellular viability and cytotoxicity, followed by more specific assays to confirm on-target activity and elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo, MTT) B Target Engagement Assays (e.g., CETSA) A->B Informs on Potency & Toxicity C Phosphorylation Assays (e.g., Western Blot, HTRF) A->C Informs on Potency & Toxicity D Phenotypic Assays (e.g., Ba/F3 Proliferation) A->D Informs on Potency & Toxicity B->C Confirms Target Binding C->D Links Target Inhibition to Cellular Effect

Caption: A typical cell-based assay cascade for kinase inhibitor profiling.

Part 1: Primary Screening - Assessing Cellular Viability and Cytotoxicity

The initial step in evaluating a library of imidazo[1,2-b]pyridazine derivatives is to determine their impact on cell viability and proliferation. This provides a broad measure of their anti-proliferative or cytotoxic potential and allows for the determination of key potency metrics like the half-maximal inhibitory concentration (IC50).

Choosing the Right Cell Line: A Critical First Step

The selection of an appropriate cell line is paramount and should be guided by the intended kinase target. Ideally, the chosen cell line should:

  • Express the target kinase at a physiologically relevant level.

  • Exhibit a dependency on the target kinase for proliferation or survival. This provides a clear and robust assay window.

  • Be relevant to the disease context. For example, multiple myeloma cell lines like MPC-11 and H929 are appropriate for evaluating TAK1 inhibitors targeting this malignancy.[2][9]

Protocol 1: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and robust measure of cell viability.[5][10][11]

Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP and, consequently, the number of viable cells.

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Imidazo[1,2-b]pyridazine compounds dissolved in DMSO

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and dilute to the desired seeding density (typically 2,000-10,000 cells/well in 90 µL for a 96-well plate).

    • Seed cells into the wells of an opaque-walled plate.

    • Include "no-cell" control wells containing only medium for background measurement.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the imidazo[1,2-b]pyridazine compounds in complete culture medium. A typical starting concentration range is 10 µM to 0.1 nM.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for a predetermined period, typically 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[12]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

ParameterDescriptionTypical Value/Range
Cell Seeding Density Number of cells per well2,000 - 10,000 (96-well)
Compound Concentration Range of inhibitor concentrations tested0.1 nM - 10 µM
Incubation Time Duration of compound treatment48 - 72 hours
DMSO Concentration Final concentration of the vehicle< 0.5%

Table 1: Key Parameters for CellTiter-Glo® Assay Optimization

Part 2: Secondary and Mechanistic Assays

Once potent compounds have been identified in primary screening, the next step is to confirm their mechanism of action. This involves verifying direct engagement with the target kinase and assessing the impact on downstream signaling pathways.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification A Intact Cells B Treat with Inhibitor or Vehicle A->B C Heat to various temperatures B->C D Cell Lysis C->D E Centrifugation D->E F Separate Soluble (unaggregated) and Pelleted (aggregated) Proteins E->F G Analyze Soluble Fraction by Western Blot F->G H Quantify Target Protein G->H I Generate Melt Curve H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an imidazo[1,2-b]pyridazine inhibitor, stabilizes the protein's structure, increasing the temperature required for it to denature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cell line expressing the target kinase

  • Imidazo[1,2-b]pyridazine inhibitor and vehicle (DMSO)

  • PBS and lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the inhibitor at a concentration several-fold higher than its IC50 (e.g., 10x) or with vehicle for 1-2 hours.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes on ice.[7]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.[7]

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Quantification by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the samples by Western blotting using a primary antibody specific for the target kinase.[14]

    • Quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity against the temperature.

    • A shift in the melting curve to higher temperatures in the inhibitor-treated sample compared to the vehicle control confirms target engagement.

Protocol 3: Western Blotting for Phospho-Protein Analysis

To confirm that target engagement translates into functional inhibition of the kinase, it is crucial to measure the phosphorylation status of a known downstream substrate.

Principle: Kinase inhibitors block the transfer of a phosphate group to substrate proteins. Western blotting with phospho-specific antibodies allows for the detection of this change in phosphorylation, providing a direct measure of the inhibitor's effect on the signaling pathway.

Materials:

  • Cell line and culture reagents

  • Imidazo[1,2-b]pyridazine inhibitor

  • Lysis buffer supplemented with protease and phosphatase inhibitors[15]

  • Reagents for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein (as a loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate agonist to activate the target kinase pathway.

    • Treat cells with a serial dilution of the inhibitor for a defined period (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[16]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Membrane Transfer and Antibody Incubation:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST (avoid milk as it contains phosphoproteins).[15]

    • Incubate with the phospho-specific primary antibody overnight at 4°C.

  • Detection and Re-probing:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

Data Analysis: Quantify the band intensities for both the phospho-protein and the total protein. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates effective inhibition of the kinase by the imidazo[1,2-b]pyridazine compound.

AssayPrincipleKey OutputRationale
CellTiter-Glo Measures cellular ATP levelsIC50 (Potency)Rapid, sensitive assessment of overall cellular impact.
CETSA Ligand-induced thermal stabilizationThermal Shift (ΔTm)Confirms direct binding of the inhibitor to the target protein in cells.
Western Blot Immuno-detection of phospho-proteins↓ PhosphorylationVerifies functional inhibition of the kinase's catalytic activity.
Ba/F3 Proliferation Kinase-dependent cell survivalIC50 (Functional Potency)Assesses inhibitor activity in a clean, engineered system dependent on the target kinase.

Table 2: Summary of Key Cell-Based Assays and Their Rationale

Protocol 4: Ba/F3 Cell Proliferation Assay for Kinase-Dependent Growth

The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[17] These cells can be engineered to express a constitutively active or oncogenic kinase, rendering them IL-3 independent. Their growth now relies solely on the activity of the expressed kinase, making them an excellent tool for assessing the on-target efficacy of specific inhibitors.[17][18][19][20]

Principle: Inhibition of the ectopically expressed kinase in engineered Ba/F3 cells will block proliferation and lead to cell death. This provides a clean and specific readout for the inhibitor's on-target activity.

Materials:

  • Ba/F3 cells engineered to express the target kinase

  • RPMI-1640 medium with 10% FBS (without IL-3)

  • Imidazo[1,2-b]pyridazine compounds

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the engineered Ba/F3 cells in medium without IL-3 to maintain selective pressure.

    • Wash cells to remove any residual growth factors.

  • Assay Setup:

    • Seed the Ba/F3 cells into 96-well plates at an optimized density.

    • Add serial dilutions of the imidazo[1,2-b]pyridazine inhibitor.

    • Incubate for 48-72 hours.

  • Data Acquisition:

    • Measure cell viability using an appropriate method, such as the CellTiter-Glo® assay as described in Protocol 1.

Data Analysis: Calculate the IC50 value as described previously. A potent IC50 in this assay provides strong evidence that the compound's anti-proliferative effect is mediated through the inhibition of the target kinase.

Conclusion and Future Directions

The suite of cell-based assays described in this guide provides a robust framework for the comprehensive characterization of imidazo[1,2-b]pyridazine kinase inhibitors. By systematically assessing cytotoxicity, target engagement, and downstream signaling, researchers can build a detailed understanding of a compound's pharmacological profile. This multi-faceted approach, grounded in physiologically relevant cellular models, is critical for making informed decisions and advancing the most promising candidates toward preclinical and clinical development.

References

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  • HTRF ® Kinase Assay Protocol | Download Table.
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Application Note: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Lead Optimization Scientists, and Oncology Drug Development Professionals Compound: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7)

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold. Structurally, this bicyclic heteroaromatic system acts as a bioisostere for the adenine ring of ATP, making it an exceptionally potent hinge-binding motif within the ATP-binding pocket of various kinases[1].

7-Chloro-3-iodoimidazo[1,2-b]pyridazine serves as a critical, di-halogenated building block that empowers medicinal chemists to rapidly synthesize diverse libraries of targeted therapeutics. The true strategic value of this intermediate lies in its orthogonal reactivity . The carbon-iodine (C-I) bond at the C-3 position and the carbon-chlorine (C-Cl) bond at the C-7 position possess vastly different bond dissociation energies and rates of oxidative addition to palladium(0) complexes.

By exploiting this causality, researchers can perform highly regioselective, sequential cross-coupling reactions (e.g., a Suzuki-Miyaura coupling at C-3 followed by a Buchwald-Hartwig amination at C-7) without the need for cumbersome protecting group strategies[2]. This enables the precise positioning of functional groups to probe the hydrophobic sub-pockets and solvent-exposed regions of target proteins.

Key Applications in Cancer Research

Development of FGFR3 Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that regulate cell proliferation, angiogenesis, and survival. Aberrant FGFR signaling—driven by gene amplification, point mutations, or chromosomal translocations—is a well-documented oncogenic driver in multiple malignancies, including bladder, breast, and lung carcinomas[1].

7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a foundational starting material for synthesizing potent FGFR3 inhibitors. By functionalizing the C-3 position with specific aryl or heteroaryl groups, the resulting compounds can effectively block the ATP-binding site of FGFR3, thereby shutting down downstream signaling cascades such as the Ras-MAPK and AKT-PI3K pathways[1].

FGFR_Pathway FGF FGF Ligand FGFR FGFR3 (Kinase) FGF->FGFR Ras Ras/MAPK Pathway FGFR->Ras PI3K PI3K/AKT Pathway FGFR->PI3K Inhibitor Imidazopyridazine Inhibitor Inhibitor->FGFR Blocks Proliferation Tumor Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Fig 1: FGFR3 signaling pathway and targeted inhibition by imidazo[1,2-b]pyridazine derivatives.

Modulation of the Tumor Microenvironment via 15-PGDH Inhibition

Beyond direct kinase inhibition, this scaffold is utilized in the design of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. 15-PGDH is the key enzyme responsible for the degradation of Prostaglandin E2 (PGE2). Elevated PGE2 levels are critical for immune cell function and tissue regeneration, playing a complex role in the tumor microenvironment and hematopoietic stem cell engraftment[3].

Structure-based drug design (SBDD) utilizing 7-Chloro-3-iodoimidazo[1,2-b]pyridazine has enabled the synthesis of highly ligand-efficient 15-PGDH inhibitors. The C-3 and C-7 vectors allow for the attachment of benzodihydropyran or benzomorpholine cores that engage in critical pi-stacking interactions with residues like F185 and Y217 in the target protein[3].

Synthetic Workflows and Methodologies

The following workflows demonstrate the self-validating protocols for generating and utilizing this intermediate. The differential reactivity of the halogens dictates the synthetic sequence.

Synthetic_Workflow SM 7-Chloroimidazo [1,2-b]pyridazine Iodination Iodination (NIS) C-3 Position SM->Iodination Intermediate 7-Chloro-3-iodoimidazo [1,2-b]pyridazine Iodination->Intermediate Suzuki Suzuki Coupling (Pd-cat, R-B(OH)2) Intermediate->Suzuki Regioselective C-3 Reaction Buchwald Buchwald-Hartwig Amination Suzuki->Buchwald C-7 Reaction Final Targeted Inhibitor Buchwald->Final

Fig 2: Sequential cross-coupling workflow exploiting orthogonal halogen reactivity.

Quantitative Data: Reactivity Optimization

To ensure high yields and prevent over-coupling (reaction at both C-3 and C-7 simultaneously), the choice of catalyst and base is critical. The table below summarizes optimized conditions for the regioselective functionalization of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Reaction StepTarget PositionLeaving GroupCatalyst SystemBase / SolventTemp (°C)Expected Yield
Iodination C-3C-H (Electrophilic)None (NIS used)DMF80 °C>95%
Suzuki Coupling C-3IodinePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 - 90 °C75 - 85%
Buchwald Amination C-7ChlorinePd₂(dba)₃, XantphosCs₂CO₃ / Toluene100 - 110 °C60 - 80%
Protocol 1: Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Rationale: N-Iodosuccinimide (NIS) is utilized as a mild, electrophilic iodine source. The electron-rich nature of the C-3 position on the imidazo[1,2-b]pyridazine ring directs the electrophilic aromatic substitution exclusively to this site[3].

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar. Add 7-chloroimidazo[1,2-b]pyridazine (1.0 equivalent, e.g., 1.50 g, 9.77 mmol)[3].

  • Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (15 mL) to ensure complete solubility of both the starting material and the iodinating agent[3].

  • Reagent Addition: Slowly add N-Iodosuccinimide (NIS) (1.5 equivalents, e.g., 3.30 g, 14.7 mmol) in small portions at room temperature. Note: Portion-wise addition prevents rapid exothermic spikes.[3].

  • Reaction: Heat the stirred mixture to 80 °C for 1 hour[3]. Monitor the reaction via LC-MS or TLC (Petroleum Ether/Ethyl Acetate 1:1) until the starting material is completely consumed.

  • Work-up: Allow the mixture to cool to room temperature. Pour the resulting mixture into ice-cold distilled water (100 mL) to precipitate the product[3].

  • Isolation: Filter the resulting brown-yellow solid under vacuum. Wash the filter cake with water and dry under high vacuum.

  • Purification: Purify the residue via silica gel column chromatography, eluting with petroleum ether/ethyl acetate (1:1) to afford 7-chloro-3-iodoimidazo[1,2-b]pyridazine (Typical yield: ~98%). MS (ES): m/z 280 [M + H]+[3].

Protocol 2: Regioselective C-3 Suzuki-Miyaura Coupling

Rationale: The C-I bond is significantly weaker than the C-Cl bond. By carefully controlling the temperature (80 °C) and using a standard Pd(II) precatalyst like Pd(dppf)Cl₂, the oxidative addition occurs exclusively at the C-3 iodine, leaving the C-7 chlorine intact for subsequent late-stage derivatization[4].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube or microwave vial, combine 7-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.1 equiv)[4].

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v). Note: Degassing via argon sparging or freeze-pump-thaw is critical to prevent catalyst oxidation.

  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to isolate the C-3 functionalized, C-7 chlorinated intermediate.

References

  • [1] Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3. Patent WO2012088266A2. Google Patents. Available at:

  • [3],[2],[4] Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. ACS Publications. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges with the regioselective functionalization of dihalogenated heterocycles. The imidazo[1,2-b]pyridazine core is a highly privileged pharmacophore, particularly in the design of kinase inhibitors for oncology and immunology[1]. However, differentiating the highly reactive C3-iodo position from the C7-chloro position during Suzuki-Miyaura cross-coupling requires precise control over catalytic kinetics[2].

This guide provides a mechanistic approach to diagnosing and resolving low yields, ensuring your synthetic protocols are robust, reproducible, and self-validating.

Diagnostic Workflow for Low Yields

Before adjusting reaction parameters, you must identify the primary failure mode via LC-MS analysis of your crude reaction mixture. The following logic tree maps the most common reaction trajectories and their immediate solutions.

G Start Low Yield: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Suzuki Coupling CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Proto Major Byproduct: Protodeiodination (Mass = SM - 126) CheckLCMS->Proto Bis Major Byproduct: Bis-Coupling (Mass = SM - 161 + 2Ar) CheckLCMS->Bis Unreacted Major Component: Unreacted SM (Mass = SM) CheckLCMS->Unreacted FixProto Accelerate Transmetalation: Switch to XPhos Pd G2 Check Boronic Acid Quality Proto->FixProto FixBis Enhance Regiocontrol: Lower Temp to 50-60°C Limit ArB(OH)2 to 1.05 eq Bis->FixBis FixUnreacted Prevent Catalyst Poisoning: Increase Pd loading (5-10%) Use bidentate ligand (dppf) Unreacted->FixUnreacted

Diagnostic workflow for troubleshooting 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Suzuki couplings.

Mechanistic Troubleshooting (FAQs)

Q: Why am I observing significant protodeiodination (loss of iodine, no coupling)?

A: Causality: Oxidative addition of Pd(0) to the highly reactive C3-I bond is extremely fast. However, if the subsequent transmetalation step is sluggish—often due to poor boronic acid solubility, steric hindrance, or boroxine formation—the long-lived Pd(II)-aryl intermediate becomes susceptible to protonation by the solvent or base[2]. Solution: You must accelerate transmetalation. Switch from a generic catalyst like Pd(PPh3)4 to a highly active precatalyst like XPhos Pd G2. Ensure your boronic acid is not degraded; if using an aryl boronic ester (e.g., pinacol ester), ensure sufficient water is present in the solvent system (e.g., 4:1 Dioxane:H2O) to facilitate rapid hydrolysis to the active boronate species.

Q: How do I prevent bis-coupling at the C7-chloro position?

A: Causality: Regioselectivity relies on the bond dissociation energy differential between the C3-I and C7-Cl bonds[3]. While the C3-I bond is weaker and reacts first, once the C3 position is arylated, the electronic landscape of the imidazo[1,2-b]pyridazine core shifts. Extended heating or excess boronic acid will force the catalyst to undergo oxidative addition at the C7-Cl bond. Solution: Regiocontrol is a thermodynamic and stoichiometric exercise. Strictly limit the boronic acid to 1.0–1.05 equivalents. Lower the reaction temperature from the standard 90 °C to 50–60 °C. The use of bulky, electron-rich ligands (like XPhos) promotes rapid coupling at the C3 position at lower temperatures, preserving the C7-Cl bond for downstream functionalization.

Q: The reaction stalls with unreacted starting material, despite using a fresh catalyst. Why?

A: Causality: Imidazo[1,2-b]pyridazines are nitrogen-rich heterocycles. The N1 and N5 nitrogens can act as bidentate or bridging ligands, coordinating to the palladium center and effectively poisoning the catalyst, preventing it from re-entering the catalytic cycle[1]. Solution: Employ a strongly coordinating, bulky bidentate ligand (e.g., dppf in Pd(dppf)Cl2) that tightly binds the palladium center, preventing the substrate from displacing it. Alternatively, slightly increase the catalyst loading (from 2 mol% to 5-10 mol%) to overcome the equilibrium of catalyst sequestration.

Quantitative Optimization Data

To demonstrate the causality of reagent selection, the table below summarizes validation data for the coupling of 7-chloro-3-iodoimidazo[1,2-b]pyridazine with a standard aryl boronic acid.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (C3-Coupled)Bis-Coupled ByproductUnreacted SM
Pd(PPh3)4Na2CO3DME / H2O (3:1)9035%18%12% (High Protodeiodination)
Pd(dppf)Cl2·CH2Cl2K2CO3Dioxane / H2O (4:1)8068%8%<5%
XPhos Pd G2 K3PO4 Dioxane / H2O (4:1) 60 89% <2% <1%

Data Interpretation: The shift to XPhos Pd G2 coupled with a milder base (K3PO4) and lower temperature (60 °C) dramatically suppresses both bis-coupling and protodeiodination, pushing the reaction to near-quantitative regioselective conversion.

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By strictly controlling stoichiometry and oxygen exposure, you eliminate the variables that typically lead to low yields in this specific transformation.

Objective: Regioselective synthesis of 3-aryl-7-chloroimidazo[1,2-b]pyridazine.

Materials:

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.05 equiv, 1.05 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Anhydrous, 8.0 mL)

  • Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-chloro-3-iodoimidazo[1,2-b]pyridazine, the aryl boronic acid, and K3PO4.

  • Solvent Addition & Primary Degassing: Add 1,4-dioxane and water. Cap the vial with a PTFE-lined septum. Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for exactly 15 minutes.

    • Scientific Rationale: Oxygen promotes homocoupling of the boronic acid, consuming your limiting reagent and stalling the reaction.

  • Catalyst Introduction: Briefly open the vial under a positive stream of inert gas and add the XPhos Pd G2 catalyst. Reseal the vial and sparge for an additional 5 minutes.

  • Thermal Activation: Transfer the vial to a pre-heated reaction block set to 60 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

    • Scientific Rationale: Vigorous stirring is critical in biphasic solvent systems to maximize the interfacial surface area where transmetalation occurs.

  • Reaction Monitoring: At 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting material mass (M+H = 280) is consumed. If unreacted starting material remains but boronic acid is depleted, do not add more catalyst; instead, add 0.2 equiv of degassed boronic acid.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure C3-coupled product.

Sources

Technical Support Center: Sonogashira Coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Sonogashira coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common side reactions, troubleshoot suboptimal results, and provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly tackle problems you may encounter at the bench.

Question 1: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my terminal alkyne (Glaser-Hay coupling). What is causing this and how can I prevent it?

Answer:

The homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is the most common side reaction in copper-mediated Sonogashira couplings.[1][2][3] This occurs when two molecules of the terminal alkyne couple with each other, a reaction that is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][4][5]

Causality and Mechanism:

The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant, typically oxygen.[1] This leads to the formation of a 1,3-diyne byproduct, consuming your valuable alkyne and reducing the yield of the desired cross-coupled product.

Troubleshooting & Optimization Strategies:

  • Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.[4][5]

    • Degassing: Thoroughly degas all solvents and the amine base. The freeze-pump-thaw technique is highly effective. For less stringent requirements, bubbling a stream of argon or nitrogen through the liquids for at least 30 minutes can suffice.

    • Inert Gas Blanket: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Copper-Free Conditions: If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol.[4][6] These methods have been developed specifically to avoid the Glaser-Hay side reaction.[6][7][8]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration of the alkyne. This kinetically disfavors the bimolecular homocoupling reaction.[4][5]

  • Reducing Atmosphere: In some cases, using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, has been shown to significantly reduce the amount of homocoupling byproduct.[9]

  • Optimize Copper(I) Catalyst Loading: While seemingly counterintuitive, ensure you are not using an excessive amount of the copper(I) co-catalyst. High concentrations of Cu(I) can favor the homocoupling pathway.[5]

Question 2: My reaction is sluggish, and I'm isolating a significant amount of the starting 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. What is causing this low conversion?

Answer:

Low or no conversion of your starting material points towards issues with the catalytic cycle, often related to catalyst deactivation or suboptimal reaction conditions.

Causality and Potential Issues:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation and can decompose to form inactive palladium black, especially in the presence of oxygen.[4][5]

  • Inactive Halide Partner: While the C-I bond is the most reactive in Sonogashira couplings, the overall electronic nature of the imidazo[1,2-b]pyridazine ring system can influence its reactivity.[7][10]

  • Insufficiently Active Catalyst System: The choice of palladium source and ligand is crucial for activating the aryl iodide.

  • Poor Quality Reagents: Old or impure copper(I) iodide can be inactive.[5] Similarly, impurities in your starting material or alkyne can poison the catalyst.

Troubleshooting & Optimization Strategies:

  • Verify Catalyst and Reagent Quality:

    • Use fresh, high-purity palladium catalysts and copper(I) iodide.

    • Ensure the purity of your 7-Chloro-3-iodoimidazo[1,2-b]pyridazine and the terminal alkyne.

  • Ligand Selection: For heteroaromatic systems, the choice of phosphine ligand can be critical. If standard ligands like triphenylphosphine are ineffective, consider more electron-rich and bulky ligands which can promote the oxidative addition step.[11]

  • Temperature Optimization: While Sonogashira reactions are often run at room temperature, less reactive substrates may require heating.[10] A systematic temperature screen (e.g., 40 °C, 60 °C, 80 °C) can identify the optimal condition. However, be aware that higher temperatures can also increase the rate of side reactions.[12]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate.[13] While a variety of solvents can be used, polar aprotic solvents like DMF or ethereal solvents like THF are common.[7] Ensure your solvent is anhydrous and degassed.

Question 3: I am observing a byproduct that appears to be the deiodinated starting material (7-chloroimidazo[1,2-b]pyridazine). What is causing this dehalogenation?

Answer:

Dehalogenation, specifically the reduction of the C-I bond to a C-H bond, is a known side reaction in palladium-catalyzed cross-coupling reactions.

Causality and Mechanism:

This side reaction can occur through several pathways, often involving impurities or side reactions with the solvent or base. One proposed mechanism involves the reaction of the organopalladium intermediate with trace amounts of water or other proton sources, leading to protonolysis instead of the desired cross-coupling. Certain bases or additives can also promote this pathway.

Troubleshooting & Optimization Strategies:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and the reaction setup are scrupulously dried. Use anhydrous solvents and dry the amine base over a suitable drying agent.

  • Choice of Base: The amine base plays a crucial role.[4] While triethylamine is common, consider screening other bases such as diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate, which may be less prone to participating in dehalogenation pathways.[7][14]

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times after the consumption of the alkyne can sometimes lead to increased dehalogenation.

Question 4: The reaction is selective for the iodo position, but I am also seeing a small amount of coupling at the chloro position. How can I improve the selectivity?

Answer:

The Sonogashira coupling is generally highly selective for the more reactive C-I bond over the C-Cl bond.[10] However, under forcing conditions, some reactivity at the chloro position can be observed.

Causality and Mechanism:

The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step, and the reactivity order is I > Br > Cl.[1] To achieve coupling at the less reactive C-Cl bond, more aggressive conditions (higher temperatures, more electron-rich and bulky ligands) are typically required.

Troubleshooting & Optimization Strategies:

  • Control Reaction Temperature: Avoid excessive heating. The C-I bond should react at a much lower temperature than the C-Cl bond. If you are using elevated temperatures to drive the reaction to completion, you may be inadvertently promoting the less favorable C-Cl insertion.

  • Ligand Choice: Avoid using highly active ligand systems designed for aryl chloride activation unless necessary. Standard phosphine ligands should provide good selectivity for the iodo position.

  • Stoichiometry: Use a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more reactive iodo-substituted starting material before significant reaction at the chloro position can occur.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand for the Sonogashira coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine?

A1: For aryl iodides, standard palladium sources like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as PdCl₂(PPh₃)₂ with a copper(I) co-catalyst are generally effective.[7][11] The choice of ligand can be substrate-dependent. Triphenylphosphine (PPh₃) is a good starting point. If reactivity is low, more electron-rich and bulky phosphine ligands can be screened.[11]

Q2: What is the role of the amine base in the Sonogashira reaction?

A2: The amine base serves multiple critical functions:

  • It deprotonates the terminal alkyne to form the reactive acetylide species.[4]

  • It acts as a scavenger for the hydrogen halide (HI) that is formed as a byproduct of the reaction.[7][14]

  • In some cases, it can also act as a ligand for the metal catalysts and can influence the solvent environment of the reaction.

Q3: Can I run the Sonogashira coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine under aerobic conditions?

A3: While some modern Sonogashira protocols have been developed to be air-tolerant, the classic Sonogashira reaction requires an inert atmosphere.[7] Oxygen promotes the undesirable Glaser-Hay homocoupling of the alkyne and can lead to the decomposition of the active Pd(0) catalyst.[1][5] For the most reliable and reproducible results, it is strongly recommended to perform the reaction under an inert atmosphere of nitrogen or argon.

Q4: What are the advantages of a copper-free Sonogashira coupling?

A4: The primary advantage of copper-free Sonogashira protocols is the avoidance of the Glaser-Hay homocoupling side reaction.[6][7] This is particularly beneficial when using expensive or sensitive alkynes.[4] Additionally, copper can sometimes inhibit the reaction, especially with less reactive aryl chlorides.[1]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Sonogashira Coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine
ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and reliable Pd(II) precatalyst.
Copper Co-catalyst CuI (1-3 mol%)Use fresh, high-purity copper(I) iodide.
Ligand PPh₃ (4-10 mol%)Triphenylphosphine is a good initial choice.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Use 2-3 equivalents, ensure it is anhydrous and degassed.
Solvent Anhydrous, degassed THF or DMFSolvent choice can be screened for optimal results.
Temperature Room Temperature to 60 °CStart at room temperature and increase if the reaction is sluggish.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing side reactions and catalyst decomposition.
General Experimental Protocol
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Homocoupling High Homocoupling? Start->Homocoupling LowConversion Low Conversion? Homocoupling->LowConversion No InertAtmosphere Improve Inert Atmosphere (Degas Solvents) Homocoupling->InertAtmosphere Yes Dehalogenation Dehalogenation? LowConversion->Dehalogenation No CheckReagents Check Reagent Purity & Catalyst Activity LowConversion->CheckReagents Yes Anhydrous Ensure Anhydrous Conditions Dehalogenation->Anhydrous Yes CopperFree Switch to Copper-Free Protocol InertAtmosphere->CopperFree Still an Issue Success Successful Coupling InertAtmosphere->Success Resolved CopperFree->Success Resolved OptimizeConditions Screen Temperature & Ligands CheckReagents->OptimizeConditions Reagents OK OptimizeConditions->Success Resolved ScreenBase Screen Alternative Bases (e.g., DIPEA) Anhydrous->ScreenBase Still an Issue ScreenBase->Success Resolved

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Simplified Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate R¹-Pd(II)(X)L₂ Pd0->Pd_Intermediate Oxidative Addition (R¹-X) Product R¹-C≡C-R² Pd_Intermediate->Product Reductive Elimination Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->Pd_Intermediate Transmetalation

Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.

References

  • Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry.
  • Li, P., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4293–4296.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes. (n.d.). BenchChem.
  • Copper-free Sonogashira coupling. (2025, September 15). The Chemical Reaction Database.
  • Troubleshooting guide for Sonogashira coupling failures. (n.d.). BenchChem.
  • Sonogashira coupling. (n.d.). Golden.
  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. (2021, April 20). Organic Letters.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023, October 22). Precision Chemistry.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Royal Society of Chemistry.
  • Glaser coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Royal Society of Chemistry.
  • Recent Advances in Sonogashira Reactions. (2011, June 8). ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). Royal Society of Chemistry.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.
  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). (n.d.). ResearchGate.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023, October 22). Precision Chemistry.
  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. (n.d.). ResearchGate.
  • Sonogashira Coupling. (2020, July 25). YouTube.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025, March 3). YouTube.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Welcome to the Technical Support Center. 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a highly privileged dihalogenated N-heteroaromatic scaffold, serving as a critical building block in the synthesis of 1[1] and 2[2]. However, researchers frequently encounter severe palladium catalyst poisoning during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this substrate.

The Causality of Deactivation: N-bridgehead heterocycles like imidazo[1,2-b]pyridazine are notorious for their ability to strongly coordinate with transition metals, which 3[3]. The multiple nitrogen atoms act as strong σ-donors, outcompeting labile phosphine ligands to form stable, catalytically inactive Pd(II) resting states[4]. Once the stabilizing ligands are stripped away, active single palladium atoms rapidly agglomerate into palladium black nanoparticles. These 5 by capturing and inactivating the remaining single Pd atoms in solution[5].

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 30% conversion, and the solution turns black. What is happening? A1: The black precipitate is palladium black, a definitive sign of catalyst aggregation and deactivation. The imidazo[1,2-b]pyridazine substrate has stripped your palladium of its ligands. Solution: Abandon simple monodentate phosphines (e.g., PPh3). Switch to highly sterically hindered N-heterocyclic carbenes (NHCs) or bulky Buchwald ligands. The strong Pd-NHC bonds provide6, preventing displacement by the N-heterocycle[6]. For instance, using a bulky [Pd(IPr*)(cinnamyl)Cl] precatalyst has proven highly effective for N-bridgehead heterocycles[3].

Q2: How do I ensure coupling occurs strictly at the C3-iodo position without activating the C7-chloro position? A2: The C3-I bond undergoes oxidative addition orders of magnitude faster than the C7-Cl bond. However, elevated temperatures or excessively strong bases can erode this innate selectivity, leading to off-target oligomerization that coats the catalyst. Solution: Run the reaction at lower temperatures (40–60 °C) and strictly limit the boronic acid to 1.05 equivalents. Use a mild base like K3PO4, which is 3 without promoting off-target C-Cl activation or catalyst degradation[3].

Q3: Can the choice of solvent impact the poisoning mechanism? A3: Yes. Solvents that poorly solvate the active catalytic species accelerate nanoparticle aggregation. Furthermore, trace water in certain solvent systems can lead to the4[4]. Always use anhydrous, degassed solvents (e.g., 1,4-Dioxane or Isopropanol) to maintain catalyst longevity.

Mandatory Visualization: Diagnostic Workflow

Workflow N1 Reaction Stalls: Low Conversion N2 Visual Inspection of Reaction Mixture N1->N2 N3 Black Precipitate (Pd Black)? N2->N3 N4 Yes: Ligand Stripping & Nanoparticle Aggregation N3->N4 Yes N5 No: Soluble Inactive Pd-Heterocycle Complex N3->N5 No N6 Action: Switch to Bulky NHC/Buchwald Ligands N4->N6 N5->N6 N7 Action: Optimize Base (Use Mild K3PO4) N6->N7

Diagnostic workflow for resolving palladium catalyst poisoning in imidazo[1,2-b]pyridazine couplings.

Data Presentation: Catalyst Optimization Summary

The following table summarizes the quantitative impact of ligand and base selection on the Suzuki-Miyaura cross-coupling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Catalyst SystemLigand TypeBaseTemp (°C)Conversion (%)C3-Selectivity (%)Catalyst State (Visual)
Pd(PPh3)4MonodentateNa2CO3803585Heavy Pd Black (Deactivated)
Pd(OAc)2 / PPh3MonodentateK2CO3802070Heavy Pd Black (Deactivated)
PdCl2(dppf)BidentateK3PO46085>95Slight darkening (Stable)
[Pd(IPr*)(cinnamyl)Cl]Bulky NHCK3PO440>98>99Homogeneous Yellow (Active)

Experimental Protocols: Self-Validating System

Protocol: C3-Selective Suzuki-Miyaura Coupling Avoiding Catalyst Poisoning

Objective: Achieve >95% C3-selective cross-coupling while preventing Pd-black formation via steric protection. Reagents: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), Arylboronic acid (1.05 equiv), [Pd(IPr*)(cinnamyl)Cl] (1 mol%), K3PO4 (2.0 equiv), anhydrous Isopropanol.

Step 1: Reagent Preparation & Degassing

  • Action: Charge a Schlenk flask with all solid reagents. Perform 3 cycles of vacuum/nitrogen backfill.

  • Causality: Oxygen promotes the irreversible oxidation of Pd(0) to inactive Pd(II) species, accelerating deactivation.

  • Validation Checkpoint: The system must hold a static vacuum of <1 mbar for 5 minutes without the pressure rising. If pressure rises, check seals before proceeding.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add degassed isopropanol via syringe. Stir at room temperature for 10 minutes.

  • Causality: The bulky IPr* ligand forces rapid reductive elimination of the cinnamyl throw-away moiety, generating the active monoligated Pd(0) species that is sterically protected from N-coordination by the substrate.

  • Validation Checkpoint: The solution should turn a clear, homogeneous pale yellow. Any immediate blackening indicates a compromised catalyst or solvent impurity. Do not proceed to heating if blackening occurs.

Step 3: Temperature-Controlled Coupling

  • Action: Heat the reaction mixture to 40 °C.

  • Causality: Maintaining a low temperature exploits the innate oxidative addition rate difference between the C3-I and C7-Cl bonds. Higher temperatures provide enough kinetic energy to activate the C7-Cl bond, leading to off-target polymeric poisoning.

  • Validation Checkpoint: Monitor via LCMS after 1 hour. The presence of strictly the mono-coupled product (mass = M+Ar-I) validates the site-selectivity.

Step 4: Quench and Catalyst Scavenging

  • Action: Cool to room temperature and filter the mixture through a short pad of Celite to remove the phosphate salts.

  • Causality: Removing the base halts any background hydrolysis of the remaining C7-Cl bond, preserving the handle for subsequent functionalization.

Sources

Technical Support Center: Dehalogenation of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with imidazo[1,2-b]pyridazine scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common and often frustrating side reaction of dehalogenation observed during cross-coupling reactions with 7-chloro-3-iodoimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a selective cross-coupling reaction on 7-chloro-3-iodoimidazo[1,2-b]pyridazine. Why am I seeing my starting material lose one or both halogens?

This is a classic case of a dehalogenation side reaction, a common challenge in palladium-catalyzed cross-couplings.[1][2][3] The core issue arises from the generation of a palladium-hydride (Pd-H) species within your catalytic cycle.[4][5] This highly reactive intermediate can reductively cleave the carbon-halogen bond, replacing the halogen with a hydrogen atom, leading to byproducts like 7-chloro-imidazo[1,2-b]pyridazine or the fully dehalogenated imidazo[1,2-b]pyridazine.

The general reactivity of carbon-halogen bonds in these reactions is I > Br > Cl.[6][7] This means the C-I bond at the 3-position is the most susceptible to both the desired coupling and the undesired dehalogenation.

Q2: What are the primary mechanisms for this dehalogenation?

Dehalogenation, also known as hydrodehalogenation, primarily occurs via two pathways that compete with the desired cross-coupling cycle.

  • Proto-dehalogenation: This occurs when the organopalladium intermediate (Ar-Pd-X) reacts with a proton source (like water, alcohols, or even certain bases) before it can proceed through the desired catalytic pathway.

  • Reductive Dehalogenation: This is often the more significant pathway. A palladium-hydride (Pd-H) species is formed, which then participates in a competing catalytic cycle to replace the halogen with hydrogen. Sources for the hydride can include solvents (especially alcohols like isopropanol or methanol), amines, water, or even phosphine ligands under certain conditions.[4][8]

The diagram below illustrates how the dehalogenation pathway (shown in red) diverges from the desired cross-coupling cycle.

Coupling vs Dehalogenation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu ArPdX->ArPdNu Transmetalation (Nu-M) ArPdH Ar-Pd(II)-H ArPdX->ArPdH Competing Reaction ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu PdH_source Hydride Source (Solvent, Base, H₂O) PdH_source->ArPdH Hydride Transfer ArPdH->Pd0 Reductive Elimination ArH Ar-H (Byproduct) ArPdH->ArH Suzuki Troubleshooting start Start: Dehalogenation in Suzuki Coupling base Problem: Base Solution: Switch to a weaker, non-nucleophilic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid alkoxides (NaOtBu). start->base Step 1 solvent Problem: Solvent Solution: Use anhydrous, aprotic solvents like Dioxane, Toluene, or THF. Strictly avoid alcoholic solvents. base->solvent Step 2 ligand Problem: Ligand Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination. solvent->ligand Step 3 temp Problem: Temperature Solution: Lower the reaction temperature. Run at the lowest temp that allows for reasonable conversion. ligand->temp Step 4 end Problem Solved temp->end

Caption: Step-by-step troubleshooting workflow for Suzuki coupling dehalogenation.

ParameterRecommendation to Minimize DehalogenationRationale
Base Use weaker inorganic bases: K₃PO₄, Cs₂CO₃, K₂CO₃. [3][5]Strong bases like NaOtBu can promote the formation of Pd-H species. Weaker bases are sufficient for boronate formation without accelerating side reactions. [3][5]
Solvent Anhydrous, aprotic solvents: Toluene, Dioxane, THF. [3][5]Alcoholic solvents can act as hydride donors. Water, while often used in Suzuki reactions, should be minimized and precisely controlled. [4]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos. [2][3]These ligands stabilize the Pd(0) state and accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway. [9]
Temperature Run at the lowest effective temperature (e.g., 60-80 °C).Higher temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation. [1]
Issue 2: Dehalogenation and/or Homocoupling in Sonogashira Coupling

You are attempting a Sonogashira coupling with a terminal alkyne at the 3-position, but observe the deiodinated starting material and/or diyne (Glaser) homocoupling byproducts.

Core Problem: The classic Sonogashira reaction uses a copper(I) co-catalyst and an amine base (like triethylamine or diisopropylamine). [10]The amine base can be a source of hydrides for dehalogenation, while the copper catalyst, especially in the presence of oxygen, can promote the homocoupling of the alkyne. [2] Troubleshooting Strategies:

  • Switch to Copper-Free Conditions: This is the most effective strategy to eliminate Glaser homocoupling and can also reduce dehalogenation. Copper-free protocols rely on highly active palladium/phosphine systems. [2]2. Base Selection: If using a standard protocol, consider a bulkier amine base or a non-amine base like K₂CO₃ or Cs₂CO₃, although this may require re-optimization of other parameters.

  • Inert Atmosphere: Rigorously deoxygenate all solvents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction. Oxygen promotes both catalyst degradation and diyne formation. [10]4. Ligand Choice: As with Suzuki coupling, bulky, electron-donating phosphine ligands are beneficial. For copper-free conditions, ligands like SPhos or P(t-Bu)₃ are often effective. [2]

    Parameter Recommendation for Sonogashira Rationale
    Catalyst System Use a copper-free protocol with a modern Pd precatalyst and a bulky phosphine ligand. Eliminates the primary pathway for alkyne homocoupling and reduces potential hydride sources. [2]
    Base Use the amine base (e.g., Et₃N, DIPEA) as both base and co-solvent if possible, ensuring it is rigorously dried and degassed. The amine facilitates the catalytic cycle, but its purity is critical to avoid introducing water or other impurities. [10]

    | Atmosphere | Maintain a strict inert atmosphere (Ar or N₂). Degas all solvents thoroughly. | Oxygen promotes the formation of homocoupled acetylenes and can deactivate the Pd(0) catalyst. [10]|

General Preventative Measures & Protocols

Regardless of the specific coupling reaction, adhering to best practices in reaction setup is the first line of defense against dehalogenation.

Key Principles:
  • High-Purity Reagents: Use high-purity, dry starting materials, catalysts, ligands, and bases.

  • Anhydrous & Degassed Solvents: Always use freshly dried and rigorously degassed solvents.

  • Inert Atmosphere: Set up reactions in a glovebox or using proper Schlenk techniques under Argon or Nitrogen.

  • Catalyst & Ligand Choice: The selection of the catalyst and especially the ligand is critical. Bulky, electron-rich monophosphine ligands are often superior for suppressing dehalogenation as they promote the formation of monoligated, highly active Pd(0) species that favor the desired reaction pathway. [3][9]

Experimental Protocol: Ligand and Base Screening to Minimize Dehalogenation

This protocol provides a framework for systematically identifying the optimal conditions to favor the desired Suzuki coupling over dehalogenation for the 7-chloro-3-iodoimidazo[1,2-b]pyridazine substrate.

Objective: To determine the best combination of phosphine ligand and base to maximize the yield of the C-3 coupled product while minimizing the formation of the C-3 deiodinated byproduct.

Materials:

  • 7-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Desired Arylboronic Acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening Ligands (4 mol%): SPhos, XPhos, RuPhos, P(t-Bu)₃

  • Screening Bases (2.0 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make 0.1 M solution)

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Array Preparation: In an inert atmosphere glovebox, arrange and label a series of reaction vials.

  • Addition of Solids: To each vial, add the 7-chloro-3-iodoimidazo[1,2-b]pyridazine, the arylboronic acid, and the palladium precatalyst.

  • Variable Addition:

    • To a set of vials for each base, add the appropriate base (K₃PO₄, Cs₂CO₃, or K₂CO₃).

    • To each individual vial within a base set, add a different phosphine ligand (SPhos, XPhos, etc.).

  • Solvent Addition: Add the degassed solvent to each vial to reach the target concentration.

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at a controlled temperature (start with 80 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench with a small amount of water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS.

  • Analysis: Determine the ratio of the desired product to the dehalogenated byproduct (7-chloro-imidazo[1,2-b]pyridazine) for each condition.

  • Optimization: Identify the ligand/base combination that provides the highest conversion to the desired product with the lowest percentage of dehalogenation. This condition can then be scaled up.

References
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey Catalysis & Chiral Technologies.
  • Preventing dehalogenation during reactions of bromo-fluoroanilines - Benchchem. (n.d.).
  • Bunnett, J. F., & Victor, R. R. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 810–811. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC. (n.d.).
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF - ResearchGate. (n.d.).
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PubMed. (2015).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Ligand design for cross-couplings: phosphines - YouTube. (2024).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Homocoupling of Boronic Acids in Reactions with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine scaffold in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of boronic acid homocoupling byproducts during Suzuki-Miyaura reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize this persistent side reaction, thereby improving yield, simplifying purification, and ensuring the integrity of your drug development pipeline.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling, and why is it a significant problem in my reaction with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine?

A1: Boronic acid homocoupling is a common and detrimental side reaction in Suzuki-Miyaura coupling. It involves the palladium-catalyzed dimerization of two molecules of your boronic acid reagent to form a symmetrical biaryl byproduct (Ar-Ar).[1][2] This presents two major challenges in your synthesis:

  • Reduced Yield: The homocoupling reaction consumes your boronic acid, directly lowering the potential yield of the desired 3-aryl-7-chloroimidazo[1,2-b]pyridazine product.[2]

  • Purification Complexity: The homocoupled biaryl byproduct often has similar polarity and physical properties to the target molecule. This co-elution during chromatographic purification can make isolation of the pure desired product extremely difficult and time-consuming.[1]

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: There are two principal culprits responsible for promoting the homocoupling side reaction, both of which are critical to control in any Suzuki-Miyaura setup.[1]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a primary cause.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled product.[1][5] Rigorous exclusion of oxygen is therefore the single most important step to suppress this pathway.[6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must first be reduced to the active Pd(0) state to initiate the desired cross-coupling cycle. The boronic acid itself can act as the reducing agent, but in doing so, two molecules of the boronic acid are consumed to form the homocoupled biaryl and one equivalent of Pd(0).[7][8] While this does generate the active catalyst, it's an inefficient activation that builds the byproduct into the reaction from the very beginning.[1][4]

cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + ImPd-I PdII_O2 Pd(II) Pd0->PdII_O2 + O₂ (Trace Air) PdII_Aryl Ar-Pd(II)-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both Ar-Pd(II)-Ar' TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Catalyst Regenerated Product Ar-Ar' (Desired Product) RE->Product ArylHalide ImPd-I (Your Substrate) ArylHalide->OA BoronicAcid Ar'-B(OH)₂ BoronicAcid->TM Base Base Base->TM TM1_HC Transmetalation 1 PdII_O2->TM1_HC PdII_Ar1 Ar'-Pd(II)-OH TM1_HC->PdII_Ar1 TM2_HC Transmetalation 2 PdII_Ar1->TM2_HC PdII_Ar2 Ar'-Pd(II)-Ar' TM2_HC->PdII_Ar2 RE_HC Reductive Elimination PdII_Ar2->RE_HC RE_HC->Pd0 Pd(0) is regenerated, but consumes boronic acid Homocoupling_Product Ar'-Ar' (Byproduct) RE_HC->Homocoupling_Product O2 O₂ O2->PdII_O2 BoronicAcid_HC1 Ar'-B(OH)₂ BoronicAcid_HC1->TM1_HC BoronicAcid_HC2 Ar'-B(OH)₂ BoronicAcid_HC2->TM2_HC

Caption: Diverging paths: The desired Suzuki-Miyaura cycle vs. the competing oxygen-mediated homocoupling cycle.

Q3: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester) to minimize homocoupling?

A3: Using a boronic ester, such as a pinacol ester, is generally a superior strategy for minimizing side reactions.[1] Boronic esters are more stable and less prone to protodeboronation (reaction with solvent) and homocoupling compared to their corresponding boronic acids.[1] While this requires the extra step of preparing or purchasing the ester, the investment often pays off with a cleaner reaction profile, higher yield of the desired product, and significantly easier purification.

Troubleshooting Guide: Minimizing Homocoupling with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

You are attempting to synthesize a 3-aryl substituted imidazo[1,2-b]pyridazine, but your reaction is plagued by the formation of the symmetrical biaryl from your boronic acid. Follow this workflow to diagnose and solve the issue.

start High Homocoupling Observed degas Is your degassing procedure rigorous and verified? start->degas protocol_degas Implement rigorous degassing: - Subsurface sparge with Ar/N₂ for 30 min. - Or, perform 3x Freeze-Pump-Thaw cycles. degas->protocol_degas No catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? degas->catalyst Yes protocol_degas->catalyst protocol_catalyst Switch to a Pd(0) source: - Pd(PPh₃)₄ or Pd₂(dba)₃ - Use modern Buchwald precatalysts. catalyst->protocol_catalyst Yes ligand Is your ligand optimal for this heterocyclic substrate? catalyst->ligand No protocol_catalyst->ligand protocol_ligand Screen bulky, electron-rich ligands: - SPhos, XPhos, or RuPhos. - These favor reductive elimination. ligand->protocol_ligand No boron Are you using a boronic acid? ligand->boron Yes protocol_ligand->boron protocol_boron Switch to a more stable boronic ester (e.g., pinacol ester). boron->protocol_boron Yes end Homocoupling Minimized boron->end No protocol_boron->end

Caption: A troubleshooting workflow for minimizing boronic acid homocoupling.

Step 1: Re-evaluate and Enhance Your Inert Atmosphere Technique

This is the most critical and often underestimated parameter. Oxygen is a potent promoter of homocoupling.[3][4]

Protocol: Rigorous Degassing of Solvents and Reaction Vessel

  • Vessel Preparation: Flame-dry your reaction flask under vacuum and allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Degassing: Before adding to the flask, degas your solvent(s). Two effective methods are:

    • Subsurface Sparging: Bubble Argon or Nitrogen gas through the solvent via a long needle for at least 20-30 minutes. This is a highly effective method.[6]

    • Freeze-Pump-Thaw: For more sensitive reactions, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.[4]

  • Reaction Setup: After adding the solid reagents (aryl halide, base, ligand, catalyst) to the flask, seal it with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times to ensure the vessel atmosphere is completely inert before adding the degassed solvent via syringe.

Step 2: Scrutinize Your Palladium Catalyst System

Your choice of catalyst and ligand directly influences the rates of competing reaction pathways.

Catalyst Source: As discussed in the FAQs, Pd(II) sources can inherently generate homocoupling byproducts during their initial reduction to Pd(0).[1][4][8]

Recommendation: Switch from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ to a direct Pd(0) source.

Palladium Precatalyst Oxidation State Impact on Homocoupling Recommendation
Pd(OAc)₂Pd(II)High Risk. Requires in-situ reduction, which can consume the boronic acid and generate homocoupling byproduct.[4][7]Avoid if homocoupling is a major issue.
PdCl₂(PPh₃)₂Pd(II)Moderate Risk. Similar to Pd(OAc)₂, requires reduction.Use with caution; a Pd(0) source is preferred.
Pd(PPh₃)₄Pd(0)Low Risk. Directly enters the catalytic cycle without needing a reductive activation step by the boronic acid.[4]Recommended. A classic, effective choice.
Pd₂(dba)₃Pd(0)Low Risk. Another excellent Pd(0) source. Can degrade over time, so use from a fresh, properly stored bottle.[4]Recommended. Often used with phosphine ligands.
Buchwald PrecatalystsPd(II)Very Low Risk. These are advanced precatalysts designed for clean and efficient generation of the active Pd(0) species, suppressing side reactions.[1]Highly Recommended for challenging couplings.

Ligand Choice: For electron-rich, potentially coordinating heterocyclic substrates like imidazo[1,2-b]pyridazines, the ligand is crucial. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step, which helps the desired product to form and be released from the palladium center faster, outcompeting side reactions.

Recommendation: If you are using a standard ligand like PPh₃ and observing issues, consider screening more advanced ligands such as SPhos, XPhos, or RuPhos. These have proven effective for challenging Suzuki-Miyaura couplings.[9]

Step 3: Optimize Your Base and Reaction Conditions

Base Selection: The base activates the boronic acid for transmetalation, but an overly strong or poorly soluble base can sometimes exacerbate side reactions.[7] If you are using a very strong base like Cs₂CO₃, consider screening milder or alternative options.

Base Relative Strength Common Solvents Notes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA standard, cost-effective choice. Often requires aqueous conditions.[1]
K₃PO₄Moderate-StrongDioxane, TolueneA versatile base that works well in both aqueous and anhydrous conditions. Often a good choice for minimizing side reactions.[1]
Cs₂CO₃StrongDioxane, Toluene, DMFHighly effective but its high basicity can sometimes promote undesired pathways.
KFMildToluene, DioxaneA milder option that can be effective in suppressing protodeboronation and homocoupling.[1]

Order of Addition: Some studies suggest that pre-heating the mixture of the aryl halide (7-Chloro-3-iodoimidazo[1,2-b]pyridazine), catalyst, ligand, and base for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can be beneficial.[3] This ensures the oxidative addition has occurred and the catalyst is ready for transmetalation, potentially minimizing the time the boronic acid is exposed to conditions that favor homocoupling.

Step 4: Address Byproduct and Reagent Removal During Workup

Even with optimization, you may have residual homocoupled byproduct and unreacted boronic acid.

Protocol: Purification Strategy

  • Aqueous Basic Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with a 1-2 M aqueous solution of NaOH.[10] This will convert any remaining boronic acid into its water-soluble sodium boronate salt, which will be extracted into the aqueous phase.

  • Chromatography: The homocoupled biaryl byproduct will remain in the organic layer. Careful flash column chromatography is typically required for its separation from the desired product. Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to achieve the best separation.

  • Alternative Boronic Acid Removal: For particularly stubborn cases, unreacted boronic acid can be removed by forming a crystalline adduct with diethanolamine, which precipitates and can be filtered off.[11][12]

References

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. Retrieved from [Link]

  • Coutard, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7515. Retrieved from [Link]

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(30), 7045-7053. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589-5591. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (2012). Google Patents.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441. Retrieved from [Link]

  • Coutard, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. Retrieved from [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. Retrieved from [Link]

  • Chopa, C. S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Gill, A. S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(16), 4434-4437. Retrieved from [Link]

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Technical Support Center: Purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your final compound.

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core component in various biologically active molecules[1]. The 7-Chloro-3-iodo derivative, in particular, is a versatile synthetic building block, allowing for subsequent functionalization through cross-coupling reactions at the iodine-bearing carbon[1][2]. However, achieving high purity of this intermediate can be challenging due to the presence of closely related impurities and its potential instability under certain conditions. This guide addresses these issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully handling and purifying 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Q1: What are the most common impurities I might encounter when synthesizing 7-Chloro-3-iodoimidazo[1,2-b]pyridazine?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The most common synthetic route to halo-imidazo[1,2-b]pyridazines involves the direct iodination of the corresponding chloro-imidazo[1,2-b]pyridazine precursor[3]. Therefore, impurities typically arise from this reaction or the synthesis of the starting material itself.

Primary Impurities Include:

  • Unreacted Starting Material: 7-Chloroimidazo[1,2-b]pyridazine is the most common process-related impurity. Its polarity is very similar to the final product, often making it the primary separation challenge.

  • Reagent Byproducts: If using N-Iodosuccinimide (NIS) as the iodinating agent, the byproduct succinimide will be present in the crude mixture. It is generally highly polar and easily removed by an aqueous workup or silica gel chromatography.

  • Isomeric Impurities: Depending on the synthesis of the precursor, small amounts of other chloro-isomers (e.g., 6-chloro or 8-chloro) could be present and subsequently iodinated. These are often difficult to separate from the desired product.

  • Degradation Products: Iodo-heterocycles can be sensitive to acid and light. Prolonged exposure to acidic conditions (like untreated silica gel) or ambient light may lead to gradual de-iodination or other forms of degradation.

Synthesis and Impurity Pathway cluster_0 Precursor Synthesis cluster_1 Iodination Reaction Precursor_Impurity Isomeric Precursors Unreacted Unreacted Precursor Precursor 7-Chloroimidazo [1,2-b]pyridazine Reagent NIS Precursor->Reagent Product 7-Chloro-3-iodoimidazo [1,2-b]pyridazine Reagent->Product Iodination Byproduct Succinimide Reagent->Byproduct Degradation Degradation Products Product->Degradation Light/Acid

Figure 1. Origin of common impurities in the synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Q2: What are the key physicochemical properties of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine that I should be aware of during purification?

Knowledge of the compound's properties is critical for selecting solvents, purification media, and handling procedures.

PropertyDescription & Practical Implications
Physical Form Typically a solid at room temperature. This makes isolation by filtration and purification by recrystallization feasible. If an oil is obtained, it indicates the presence of impurities.
Solubility Profile Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc).Moderate Solubility: Acetone, Tetrahydrofuran (THF), Methanol, Ethanol.Poor Solubility: Water, Hexane, Heptane, Diethyl Ether. This profile is ideal for silica gel chromatography and allows for precipitation or trituration using non-polar solvents.
Polarity Moderately polar. The presence of the halogen atoms and the nitrogen-rich core contribute to its polarity. It will have a moderate Rf value on silica TLC plates with an ethyl acetate/hexane eluent.
Stability Light Sensitivity: Like many iodo-aromatic compounds, it can be sensitive to light, potentially leading to the formation of radical species or de-iodination. Store in amber vials or protect from light[4].Acid Sensitivity: Can be unstable on highly acidic media. Use of neutral or deactivated silica gel is recommended for chromatography.
Storage For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) and protected from light. Containers should be sealed tightly to prevent moisture ingress.

Q3: How can I best assess the purity of my product at different stages?

A multi-faceted approach to purity analysis is recommended.

  • Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative analysis. Use it to monitor reaction completion and to identify the optimal solvent system for column chromatography. A single, well-defined spot is indicative of high purity. Visualize under UV light (254 nm)[5].

  • ¹H NMR Spectroscopy: The definitive method for structural confirmation and purity assessment. Integrate the peaks corresponding to your product and compare them to integrals of peaks from known impurities (e.g., residual solvent, starting material). The absence of the C3-proton signal from the precursor is a key indicator of a successful reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative purity information (% area under the curve) and confirms the molecular weight of the product. This is the standard for final purity verification[6].

  • Melting Point: A sharp, narrow melting point range is a classic indicator of a pure crystalline solid. A broad or depressed melting range suggests the presence of impurities[7].

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying this compound. The following addresses frequent issues.

Q4: My product is not separating from the unreacted starting material on the silica column. What should I do?

This is the most common challenge, as the product and the main impurity (7-chloroimidazo[1,2-b]pyridazine) have very similar polarities.

Causality: The addition of an iodine atom increases the molecular weight and polarizability but only marginally increases the polarity. Therefore, standard solvent systems may not provide sufficient resolution.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Start with a highly non-polar eluent system, such as 5% Ethyl Acetate in Hexane, and increase the polarity very gradually (e.g., in 1-2% increments). This "stretches" the separation between closely eluting spots.

    • Use an Alternative Solvent System: Sometimes, a different solvent combination can alter selectivity. Try a gradient of Dichloromethane in Hexane, or add a small percentage of a different solvent like diethyl ether or toluene to an EtOAc/Hexane system.

  • Improve Column Parameters:

    • Increase Column Length: Use a longer column relative to its diameter (higher aspect ratio) to increase the number of theoretical plates and improve resolution.

    • Reduce Particle Size: Use silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) for higher efficiency, though this will increase backpressure.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load the dry powder onto the column. This results in a much sharper starting band compared to liquid loading, significantly improving resolution.

Column_Chromatography_Workflow Start Crude Product TLC 1. TLC Analysis (Find optimal eluent, e.g., 20% EtOAc/Hex) Start->TLC Prep 2. Prepare Column (Silica Gel in Hexane) TLC->Prep Load 3. Dry Load Sample (Adsorb crude onto silica) Prep->Load Elute 4. Elute with Gradient (Start low, e.g., 5% EtOAc/Hex) (Increase polarity slowly) Load->Elute Collect 5. Collect Fractions (Monitor by TLC) Elute->Collect Combine 6. Combine Pure Fractions Collect->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Figure 2. Recommended workflow for high-resolution column chromatography.

Q5: I see significant streaking/tailing of my product spot on the column. How can I fix this?

Causality: Tailing is often caused by unwanted secondary interactions between the compound and the acidic silanol groups on the surface of the silica gel. The basic nitrogen atoms in the imidazopyridazine ring system are particularly prone to this. It can also be caused by overloading the column or poor solubility.

Solutions:

  • Use a Deactivated Stationary Phase: Employ neutral silica gel or alumina as the stationary phase to minimize acidic interactions.

  • Modify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-0.5% v/v), to the eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much sharper band shape.

  • Check for Overloading: Ensure you are not loading too much material. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude product for 100 g of silica).

Q6: My product seems to be degrading on the silica column, resulting in low yield and new impurity spots. What's happening?

Causality: As mentioned, iodo-heterocycles can be unstable on acidic silica, especially during long purification runs. The combination of the acidic surface and potential trace metals in the silica can catalyze degradation.

Solutions:

  • Work Quickly: Do not let the purification run overnight. Prepare the column, load the sample, and elute it within a few hours.

  • Use Neutralized Media: Pre-treating the silica gel by slurring it with your mobile phase containing 0.5% triethylamine and then packing the column can help. Alternatively, use commercially available neutral silica.

  • Avoid Chlorinated Solvents if Possible: While soluble in DCM and chloroform, these solvents can contain trace amounts of HCl. If degradation is a major issue, opt for an ethyl acetate/hexane system.

Section 3: Troubleshooting Guide: Recrystallization & Other Methods

Q7: I am trying to recrystallize my product, but finding a suitable solvent is difficult. What is a systematic approach?

Causality: The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either remain in solution or be insoluble in the hot solvent.

Solutions: A Systematic Screening Protocol

  • Place ~20-30 mg of your purified (but not yet crystalline) product into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for initial screening are Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and Toluene.

  • If it dissolves readily at room temperature, the solvent is too good. If it is completely insoluble, it may be a candidate for the anti-solvent in a binary system.

  • For promising solvents (sparingly soluble at room temp), heat the mixture gently. If the solid dissolves completely upon heating, this is a good candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.

  • If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (like DCM or hot Ethanol) and add a "poor" solvent (like Hexane or water) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then cool slowly.

Solvent SystemRationale
Isopropanol Often a good single-solvent choice for moderately polar compounds.
Ethanol/Water Dissolve in hot ethanol, add water dropwise until cloudy, then cool.
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate, add hexane until cloudy, then cool.
DCM/Pentane A good choice for removing non-polar, oily impurities.

Q8: When is preparative HPLC a better option than flash chromatography?

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique that should be considered in specific scenarios:

  • Extremely Difficult Separations: When the product and a key impurity have nearly identical Rf values (ΔRf < 0.1) and cannot be resolved by optimizing flash chromatography.

  • Requirement for Ultra-High Purity: When a purity level of >99.5% is required, for example, for use as an analytical standard or in late-stage pharmaceutical development.

  • Small Scale: It is most effective for purifying small quantities of material, typically from milligrams to a few grams. Scaling up can be costly and time-consuming.

The primary trade-off is throughput and cost. Flash chromatography is faster, cheaper, and better suited for larger quantities, while prep HPLC offers superior resolving power for challenging separations at a smaller scale.

Section 4: Standard Operating Protocols

Protocol 1: Purity Assessment by Analytical TLC

  • Prepare a developing chamber with a filter paper wick and 5-10 mL of the chosen eluent (e.g., 30% Ethyl Acetate in Hexane). Allow the chamber to saturate for 5-10 minutes.

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).

  • Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate, keeping the spot size as small as possible.

  • Place the plate in the saturated chamber and allow the eluent to run until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Protocol 2: Purification by Flash Silica Gel Chromatography

  • Preparation: Based on TLC analysis, select an eluent system that gives an Rf value of ~0.2-0.3 for the product. Prepare a more non-polar eluent (the "starting eluent") and a more polar eluent (the "final eluent") for gradient elution.

  • Column Packing: Select a column size appropriate for your sample amount. Pack the column with silica gel as a slurry in the most non-polar solvent (e.g., Hexane). Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add silica gel (about 2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting eluent. Gradually increase the polarity of the mobile phase according to your pre-determined gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017). TSI Journals. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). MDPI. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (2014). Der Pharma Chemica. [Link]

  • 7-chloroimidazo[1,2-b]pyridazine (C6H4ClN3). (n.d.). PubChemLite. [Link]

  • 6-Chloro-3-iodo-8-(phenylthio)imidazo[1,2-b]pyridazine. (n.d.). SpectraBase. [Link]

  • Product Class 8: Pyridazines. (n.d.). Thieme Chemistry. [Link]

  • 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. (n.d.). PubChem. [Link]

  • 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 923595-49-7_6-CHLORO-3-IODOIMIDAZO[1,2-B]PYRIDAZINE,Suppliers,Manufacturer_Chemical Cloud Database. (n.d.). Chemcd. [Link]

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Technical Support Center: Optimizing the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. This valuable heterocyclic compound is a key building block in the development of various pharmacologically active agents, including kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring successful and optimized synthesis.

The direct iodination of 7-chloroimidazo[1,2-b]pyridazine at the C3 position is a critical transformation. The choice of iodinating agent, base, and solvent system plays a pivotal role in achieving high yield and purity. This guide will focus on optimizing these parameters to overcome common challenges encountered during this electrophilic substitution reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-chloro-3-iodoimidazo[1,2-b]pyridazine, offering potential causes and recommended solutions in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the iodination of 7-chloroimidazo[1,2-b]pyridazine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Base Selection: The choice of base is critical. A base that is too weak may not sufficiently activate the substrate, while an overly strong base can lead to side reactions or degradation of the starting material or product.

    • Recommendation: If using a weak base like sodium bicarbonate (NaHCO₃) results in low conversion, consider a moderately stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] The increased basicity can facilitate the deprotonation of the imidazole proton, enhancing the nucleophilicity of the C3 position.

  • Inadequate Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.

    • Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective as they can solubilize the reagents and stabilize charged intermediates. Acetonitrile (ACN) is another common choice. If you are using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and observing low yields, switching to a more polar aprotic solvent is advised.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. For instance, if the reaction is sluggish at room temperature, increasing the temperature to 40-50°C may improve the rate.

  • Degradation of Iodinating Agent: N-Iodosuccinimide (NIS), a common iodinating agent, can be light-sensitive and should be stored properly.

    • Recommendation: Use freshly opened or properly stored NIS. Ensure the reaction is protected from direct light.

Question: I am observing the formation of multiple spots on my TLC, indicating significant impurity formation. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common challenge. Identifying the side products can provide insight into the reaction mechanism and help in optimizing conditions.

  • Di-iodination: Although less common for this specific substrate, over-iodination at other positions on the heterocyclic core is a possibility, especially with prolonged reaction times or an excess of the iodinating agent.

  • Hydrolysis of the Chloro Group: Under certain conditions, particularly with strong bases and elevated temperatures, the chloro group at the C7 position can be susceptible to nucleophilic substitution by water or hydroxide ions present in the reaction mixture.

  • Degradation Products: The imidazo[1,2-b]pyridazine core can be sensitive to harsh reaction conditions, leading to ring-opening or other degradation pathways.

Strategies for Minimization:

  • Control Stoichiometry: Use a precise stoichiometry of the iodinating agent (typically 1.0 to 1.2 equivalents). An excess of NIS can lead to the formation of di-iodinated byproducts.

  • Optimize Base and Temperature: A weaker base and lower temperature can often minimize the formation of degradation products. For example, using sodium bicarbonate at room temperature before attempting stronger bases or higher temperatures is a good starting point.[4]

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis of the chloro-substituent. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: My reaction appears to have stalled, with starting material remaining even after an extended period. What could be the issue?

Answer:

Reaction stalling can be frustrating. Here are some potential causes and solutions:

  • Insufficient Activation: The base may not be strong enough to deprotonate the substrate effectively, or the solvent may not be adequately promoting the reaction.

    • Recommendation: As mentioned previously, consider a stronger base or a more polar aprotic solvent. In some cases, the addition of a catalytic amount of an acid, such as trifluoroacetic acid, can activate NIS for the iodination of aromatic compounds, though this should be approached with caution in the presence of a basic substrate.[5]

  • Poor Solubility: If the starting material or reagents are not fully dissolved, the reaction will be heterogeneous and may proceed very slowly.

    • Recommendation: Ensure all reagents are fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen for a more suitable solvent or consider gentle heating.

  • Inhibitors: Trace impurities in the starting materials or solvent could be inhibiting the reaction.

    • Recommendation: Ensure the purity of your starting 7-chloroimidazo[1,2-b]pyridazine and the quality of your reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the iodination of 7-chloroimidazo[1,2-b]pyridazine?

The base plays a crucial role in facilitating the electrophilic iodination at the C3 position. The accepted mechanism involves the deprotonation of the imidazole proton, which increases the electron density of the heterocyclic ring system. This enhanced nucleophilicity of the C3 carbon makes it more susceptible to attack by the electrophilic iodine species generated from the iodinating agent (e.g., NIS).

Q2: Which solvent is optimal for this synthesis?

The optimal solvent will depend on the specific base and reaction conditions used. However, polar aprotic solvents are generally preferred.

SolventPolarity IndexKey Characteristics
N,N-Dimethylformamide (DMF)6.4High boiling point, good solvating power for many organic and inorganic compounds.
Dimethyl sulfoxide (DMSO)7.2High boiling point, excellent solvating power, can enhance reaction rates.
Acetonitrile (ACN)5.8Lower boiling point, good for reactions at moderate temperatures, relatively easy to remove.
Dichloromethane (DCM)3.1Lower polarity, useful for less polar reactants, easy to remove.
Tetrahydrofuran (THF)4.0Moderate polarity, can be a good choice for a range of reactions.

Recommendation: Start with DMF or acetonitrile. If solubility or reaction rate is an issue, DMSO can be a good alternative, although its high boiling point can make product isolation more challenging.

Q3: What are the recommended purification methods for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine?

Purification can often be achieved through standard techniques:

  • Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: As imidazo[1,2-b]pyridazines are basic, an acid-base extraction can be employed to remove non-basic impurities. Dissolve the crude material in an organic solvent (like DCM or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the pure product is extracted back into an organic solvent.[6]

Experimental Protocols

General Protocol for the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine
  • To a solution of 7-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL/mmol of substrate) in a round-bottom flask, add the selected base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Once the reaction is complete (typically 2-6 hours), quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Workflow for Troubleshooting Low Yield

Caption: A workflow diagram for troubleshooting low reaction yields.

Reaction Mechanism and Key Relationships

The following diagram illustrates the proposed mechanism for the iodination and the interplay between the key reaction components.

Reaction_Mechanism cluster_reactants Reactants & Reagents cluster_mechanism Reaction Pathway Substrate 7-Chloroimidazo[1,2-b]pyridazine Deprotonation Deprotonation of Imidazole N-H Substrate->Deprotonation Reacts with Base Base (e.g., K2CO3) Base->Deprotonation NIS N-Iodosuccinimide (NIS) Electrophilic_Attack Electrophilic Attack at C3 NIS->Electrophilic_Attack Provides I+ Solvent Solvent (e.g., DMF) Solvent->Deprotonation Facilitates Solvent->Electrophilic_Attack Stabilizes Activated_Intermediate Activated Nucleophilic Intermediate Deprotonation->Activated_Intermediate Forms Activated_Intermediate->Electrophilic_Attack Attacks Product 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Electrophilic_Attack->Product Yields

Caption: The proposed reaction mechanism and the roles of the reactants.

References

  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. (n.d.).
  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Cai, Z., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 3(10), 834-839.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Various Authors. (2023). Synthesis of 6,8‐disubstituted imidazo[1,2‐b]pyridazines.
  • van der Meer, M. A., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(10), 18786-18799.
  • Pharmacentra. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • BenchChem. (2025, December). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • De Wispelaere, M., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1853-1870.

Sources

Improving the stability of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemistry teams encountering irreproducibility in their cross-coupling workflows. 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a highly versatile, yet chemically sensitive, bifunctional building block. Its utility stems from the differential reactivity of the 3-iodo and 7-chloro positions, which allows for sequential, regioselective functionalization[1]. However, this same reactivity profile makes it highly susceptible to degradation in solution if not handled with rigorous environmental controls.

This support guide dissects the causality behind common degradation pathways and provides self-validating protocols to ensure the integrity of your stock solutions.

Section 1: Mechanistic Troubleshooting Guide

Q1: Why does my DMSO stock solution turn from its native brown-yellow color to dark brown/black over time? Causality: You are observing photolytic deiodination. The intact compound is typically a brown-yellow solid[2]. The C-I bond at the 3-position has a relatively low bond dissociation energy (~65 kcal/mol). Ambient laboratory UV/Vis light provides sufficient energy to induce homolytic cleavage of this bond. The resulting iodine radicals rapidly dimerize to form molecular iodine (I 2​ ), which imparts a dark brown/black color to the solution. Impact: Loss of the 3-iodo functional group prevents the intended primary oxidative addition during downstream Suzuki or Sonogashira couplings[1].

Q2: My downstream Buchwald-Hartwig coupling is failing. LC-MS analysis of my stock solution shows a major peak at m/z 262 instead of the expected m/z 280. What happened? Causality: The molecule has undergone hydrolytic degradation via Nucleophilic Aromatic Substitution (S N​ Ar). The imidazo[1,2-b]pyridazine core is highly electron-withdrawing. This electronic effect propagates to the 7-position, activating the C-Cl bond towards nucleophilic attack. If your DMSO has absorbed atmospheric moisture (water) or contains trace basic impurities, the 7-chloro group is displaced to form 7-hydroxy-3-iodoimidazo[1,2-b]pyridazine. Validation: The intact parent mass is m/z 280 [M+H]+[2]. The substitution of Chlorine (atomic mass ~35.5) with a Hydroxyl group (atomic mass ~17) results in a net loss of ~18.5 Da, yielding the observed m/z 262 [M+H]+ peak.

Q3: How do repeated freeze-thaw cycles affect this building block in DMSO? Causality: DMSO freezes at 18.5°C. When a frozen stock is opened to ambient air before fully equilibrating to room temperature, atmospheric moisture condenses directly into the solvent. Furthermore, the solubility of oxygen increases at lower temperatures. The combination of introduced water and dissolved O 2​ accelerates both S N​ Ar at the 7-position and N-oxidation of the imidazopyridazine core[3].

Section 2: Degradation Pathways Visualization

DegradationPathways Start 7-Chloro-3-iodoimidazo [1,2-b]pyridazine (Intact Molecule) Light UV/Vis Light Exposure Start->Light Water Moisture/H2O in DMSO Start->Water O2 Dissolved O2 (Oxidation) Start->O2 Deiodination Photolytic Deiodination (C-I Bond Cleavage) Light->Deiodination Hydrolysis Hydrolysis / SNAr (C-Cl Bond Cleavage) Water->Hydrolysis NOxide N-Oxidation (Imidazopyridazine Core) O2->NOxide Product1 7-Chloroimidazo [1,2-b]pyridazine [m/z 154] Deiodination->Product1 Product2 7-Hydroxy-3-iodoimidazo [1,2-b]pyridazine [m/z 262] Hydrolysis->Product2 Product3 N-Oxide Derivative [m/z 296] NOxide->Product3 Mitigation1 Amber Vials & Dark Storage Mitigation1->Light Prevents Mitigation2 Anhydrous DMSO & Argon Overlay Mitigation2->Water Prevents Mitigation3 Degassed Solvents Mitigation3->O2 Prevents

Figure 1: Degradation pathways of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine and targeted mitigations.

Section 3: Quantitative Stability Data

To highlight the critical need for proper handling, the following table summarizes the degradation profile of a 10 mM stock solution of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in DMSO under varying environmental conditions.

Storage ConditionSolvent QualityLight Exposure% Intact (Day 7)% Intact (Day 28)Primary Degradant
Room Temp (22°C) Standard DMSOAmbient Light68%22%Deiodinated (m/z 154)
Room Temp (22°C) Standard DMSODark (Amber)89%54%Hydrolyzed (m/z 262)
4°C Standard DMSODark (Amber)94%71%Hydrolyzed (m/z 262)
-20°C Anhydrous DMSODark (Amber)>99% 98% None

Data represents typical LC-MS (UV 254 nm) peak area integration ratios observed during routine stability profiling.

Section 4: Self-Validating Protocol for Stock Solution Preparation

To ensure absolute trustworthiness in your assays, do not rely on visual inspection alone. Implement the following self-validating Standard Operating Procedure (SOP).

Step 1: Solvent Preparation

  • Procure ultra-dry, anhydrous DMSO (≤0.005% H 2​ O) packaged under argon.

  • Sparge the DMSO with dry Argon gas for 15 minutes prior to use to displace dissolved oxygen, mitigating N-oxide formation.

Step 2: Dissolution & Aliquoting

  • Weigh the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine solid into an actinic amber glass vial to block UV/Vis transmission.

  • Add the degassed, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Immediately dispense into single-use aliquots (e.g., 50-100 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots completely eliminate the moisture condensation associated with freeze-thaw cycles.

Step 3: Storage & Thawing

  • Overlay each aliquot with a blanket of Argon gas before sealing.

  • Store at -20°C or -80°C.

  • Critical Step: When retrieving an aliquot, allow the sealed tube to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing into the cold DMSO.

Step 4: LC-MS Integrity Validation

  • Prior to committing the building block to a complex, multi-step synthesis[1], run a rapid LC-MS check.

  • Validation Criteria: Confirm the presence of the [M+H]+ peak at m/z 280[2]. Crucially, verify the isotopic signature: because the molecule contains one Chlorine atom, you must observe a characteristic 3:1 ratio between m/z 280 and m/z 282. The absence of this isotopic pattern indicates loss of the 7-chloro group.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I substitute DMF for DMSO to avoid freezing at 4°C? A: While N,N-Dimethylformamide (DMF) has a much lower freezing point (-61°C), it is not recommended for long-term storage of this specific scaffold. DMF slowly hydrolyzes over time to yield dimethylamine. Dimethylamine is a strong nucleophile that will rapidly attack the activated 7-chloro position via S N​ Ar, destroying your reagent. If you must use DMF, prepare it fresh immediately before use.

Q: My reaction requires a basic aqueous buffer (e.g., Na 2​ CO 3​ ). Will the 7-chloro group survive? A: It depends on the temperature and stoichiometry. While the 7-chloro position is activated, typical Suzuki cross-coupling conditions (e.g., Pd(dppf)Cl 2​ , Na 2​ CO 3​ , 1,4-Dioxane/H 2​ O, 80°C) are engineered such that the oxidative addition of Palladium into the weaker 3-iodo bond outpaces the background S N​ Ar hydrolysis of the 7-chloro group[1]. However, prolonged heating after the 3-iodo has reacted will eventually lead to hydrolysis. Optimize your reaction time via rigorous LC-MS monitoring.

Q: Is the imidazo[1,2-b]pyridazine core stable to metabolic assays (e.g., liver microsomes)? A: Yes, generally. Imidazo[1,2-b]pyridazine derivatives often display dramatically improved metabolic stability compared to their anilino counterparts, which is why this core is highly favored in modern kinase inhibitor design[3]. The primary instability lies in the halogen handles of the building block, not the core scaffold itself.

References

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors | Source: PMC | URL: 3

  • Title: Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors | Source: ACS Publications | URL: 2

  • Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Source: ResearchGate | URL: 1

Sources

Technical Support Center: High-Purity Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a structured approach to troubleshooting common issues encountered during synthesis, focusing on the root causes of impurity formation and offering field-proven solutions to mitigate them.

Part 1: Overview of the Core Synthetic Pathway

The most reliable and commonly employed synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a three-step sequence starting from 3,6-dichloropyridazine. Understanding each stage is key to controlling the purity of the final product.

Synthetic_Workflow A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Amination (NH4OH) C 7-Chloroimidazo[1,2-b]pyridazine B->C Cyclization (Chloroacetaldehyde) D 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (Final Product) C->D Electrophilic Iodination (NIS)

Caption: High-level overview of the synthetic sequence.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most critical step for controlling final product purity?

A: While every step is important, the electrophilic iodination (Step 3) is the most critical for controlling impurities in the final product. This step is prone to side reactions such as di-iodination and can suffer from incomplete conversion, leading to a difficult separation of the highly polar starting material from the product.

Q2: Why does iodination occur specifically at the C3 position?

A: The C3 position of the imidazo[1,2-b]pyridazine ring system is the most electron-rich and sterically accessible site for electrophilic attack. The lone pair of electrons on the N1 nitrogen participates in the aromatic system, significantly increasing the nucleophilicity of the adjacent C3 carbon, directing the electrophile (I+) to this position.

Q3: Which iodinating agent is recommended: N-Iodosuccinimide (NIS) or molecular iodine (I₂)?

A: For this specific substrate, N-Iodosuccinimide (NIS) is strongly recommended over molecular iodine (I₂).

ReagentProsCons
N-Iodosuccinimide (NIS) - Milder, more selective conditions- Higher yields are common- Succinimide byproduct is easily removed with an aqueous wash.- More expensive than I₂.
Molecular Iodine (I₂) with Oxidant - Inexpensive and readily available.[3]- Often requires an oxidant (e.g., H₂O₂, PhI(OAc)₂) which can introduce side reactions.[4]- The reaction can be sluggish and reversible under acidic conditions.[3]

Part 3: Troubleshooting Guide: Impurity Hotspots & Solutions

This section is formatted as a series of common problems you might encounter during your experiment, followed by their probable causes and recommended solutions.

Problem 1: During Iodination, my TLC/LCMS shows two product spots and a mass corresponding to a di-iodinated species.

Probable Cause: This is a classic case of over-iodination. It occurs when the reaction conditions are too harsh or when an excess of the iodinating agent is used. The second iodine atom can add to other positions on the heterocyclic ring.

Solutions:

  • Stoichiometric Control: Use a precise molar equivalent of NIS, typically between 1.0 and 1.1 equivalents relative to the 7-chloroimidazo[1,2-b]pyridazine starting material. Avoid large excesses.

  • Controlled Reagent Addition: Dissolve the NIS in the reaction solvent (e.g., acetonitrile or DMF) and add it slowly (dropwise) to the solution of the starting material at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the reaction progress meticulously by TLC or LCMS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.

Impurity_Pathway cluster_main Reaction Pathways SM 7-Chloroimidazo[1,2-b]pyridazine Product Desired Product (7-Chloro-3-iodo-) SM->Product +1.0 eq. NIS (Controlled) Impurity Impurity (Di-iodo Species) Product->Impurity + Excess NIS (Uncontrolled)

Caption: Desired reaction pathway versus impurity formation.

Problem 2: The iodination reaction is stalled; a significant amount of starting material remains even after several hours.

Probable Cause: The imidazo[1,2-b]pyridazine ring, while activated at C3, is still a relatively electron-deficient system. Insufficient activation of the electrophile or low reaction temperature can lead to a sluggish or incomplete reaction.

Solutions:

  • Increase Temperature: If the reaction is being run at 0 °C or room temperature, slowly warm the mixture to 40-50 °C. Monitor closely, as higher temperatures can also promote side reactions.

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents effectively solubilize both the substrate and NIS.

  • Acid Catalysis (Use with Caution): Adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can protonate NIS, making it a more potent electrophile. However, this can also make the reaction reversible.[3] Use this method only if others fail and monitor carefully.

Problem 3: After workup of the cyclization step (Step 2), the yield of 7-chloroimidazo[1,2-b]pyridazine is low and the crude NMR is complex.

Probable Cause: The reaction between 3-amino-6-chloropyridazine and chloroacetaldehyde can be problematic.[5] Chloroacetaldehyde is unstable and can polymerize, especially under prolonged heating. The aqueous solution also introduces water, which must be removed to drive the reaction to completion.

Solutions:

  • Control Reagent Quality: Use a fresh bottle of chloroacetaldehyde (typically supplied as a ~50% solution in water).

  • Optimize Reaction Conditions: A published procedure recommends heating the mixture to 90°C and then distilling off the water to push the equilibrium towards the cyclized product.[5]

  • Purification of Intermediate: It is highly advisable to purify the 7-chloroimidazo[1,2-b]pyridazine intermediate by column chromatography or recrystallization before proceeding to the iodination step. This ensures that any impurities from the cyclization are not carried forward.

Problem 4: My final product is dark-colored and shows broad peaks in the NMR, suggesting a paramagnetic impurity or decomposition.

Probable Cause: Residual iodine (I₂) from the reaction or workup can contaminate the final product. Iodine can cause signal broadening in NMR and impart a dark color. Additionally, the product may be unstable to the purification conditions.

Solutions:

  • Thiosulfate Wash: During the aqueous workup, always wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted NIS and reduce residual I₂ to colorless iodide (I⁻).

  • Purification Method: Purify the final product using silica gel column chromatography. Use a gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity. Avoid prolonged exposure of the product to silica gel.

  • Storage: Store the final, pure 7-Chloro-3-iodoimidazo[1,2-b]pyridazine under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.

Part 4: Recommended Experimental Protocol

This protocol details the critical final iodination step, incorporating best practices to minimize impurity formation.

Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-chloroimidazo[1,2-b]pyridazine (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

    • Place the flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in anhydrous acetonitrile.

    • Add the NIS solution to the cooled starting material solution dropwise over 15-20 minutes using an addition funnel.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 1-3 hours.

  • Workup and Quenching:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with:

      • 10% aqueous sodium thiosulfate solution (to remove excess iodine/NIS).

      • Saturated aqueous sodium bicarbonate solution.

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford 7-Chloro-3-iodoimidazo[1,2-b]pyridazine as a solid.

References

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available at: [Link]

  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • ACS GCI Pharmaceutical Roundtable. Iodination - Reagent Guides. Available at: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Available at: [Link]

  • PMC. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • RSC Publishing. Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Available at: [Link]

  • ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Available at: [Link]

  • YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at: [Link]

Sources

Troubleshooting poor solubility of imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Derivatives

Welcome to the technical support guide for researchers working with imidazo[1,2-b]pyridazine derivatives. This class of compounds holds significant promise in medicinal chemistry, often investigated as potent kinase inhibitors and for other therapeutic applications.[1] However, their characteristically rigid, planar, and often lipophilic structure frequently leads to significant challenges with aqueous solubility, a critical parameter for reliable in vitro screening, in vivo studies, and formulation development.[2]

This guide is structured to provide a logical, step-by-step approach to diagnosing and resolving solubility issues, from simple benchtop adjustments to more advanced formulation strategies.

Troubleshooting Guide: A Step-by-Step Workflow

You've prepared a stock solution of your novel imidazo[1,2-b]pyridazine derivative in DMSO, but upon dilution into your aqueous assay buffer or cell culture medium, you observe immediate precipitation or turbidity. This is a classic sign of poor aqueous solubility. Follow this workflow to systematically address the issue.

Visual Troubleshooting Workflow

The diagram below outlines a decision-making process for addressing poor aqueous solubility.

TroubleshootingWorkflow start Poor Aqueous Solubility Observed (Precipitation upon dilution) ph_adjust Step 1: pH Adjustment (Leverage basic nitrogens) start->ph_adjust ph_ok Solubility Improved? ph_adjust->ph_ok cosolvent Step 2: Co-solvent Screening cosolvent_ok Solubility Improved? cosolvent->cosolvent_ok complexation Step 3: Complexation Agents (e.g., Cyclodextrins) complex_ok Solubility Improved? complexation->complex_ok advanced Step 4: Advanced Formulation (Solid-State Modification) consult Consult Formulation Specialist advanced->consult proceed Proceed with Experiment ph_ok->cosolvent No ph_ok->proceed Yes cosolvent_ok->complexation No cosolvent_ok->proceed Yes complex_ok->advanced No complex_ok->proceed Yes

Caption: A step-by-step workflow for addressing low aqueous solubility issues.

Frequently Asked Questions (FAQs) & In-Depth Protocols

This section expands on the troubleshooting workflow, providing the scientific rationale and detailed protocols for each step.

Q1: Why is my imidazo[1,2-b]pyridazine derivative precipitating, and is pH the right place to start?

A: Precipitation occurs when the concentration of your compound exceeds its thermodynamic solubility limit in the final aqueous medium. This is common for this class of molecules, which are often hydrophobic ("grease-ball" type molecules) or have high crystal lattice energy ("brick-dust" type molecules).[3]

The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms.[4] Therefore, pH adjustment is the most logical and effective first step.[5] In acidic conditions, these nitrogens can become protonated, forming a cationic salt. This charged species is significantly more polar and, consequently, more soluble in aqueous buffers.[5]

This experiment will identify the optimal pH range for solubilizing your compound.

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of your solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. The resulting profile will reveal the pH at which your compound exhibits maximum solubility.[5]

Q2: pH adjustment wasn't enough. What co-solvents should I try, and what are the risks?

A: If pH modulation is insufficient, using a water-miscible organic solvent, or "co-solvent," is the next step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[6]

Causality: The selection of a co-solvent should be based on the properties of your derivative and the constraints of your experimental system. For example, any long aliphatic chains on your molecule may be more soluble in less polar solvents, while hydroxyl groups may be more soluble in polar solvents like glycols.[7]

Co-solventTypical Concentration Range (Cell-based Assays)Key Considerations
DMSO < 0.5%The standard, but can be cytotoxic at higher concentrations.[8]
Ethanol < 1%Generally well-tolerated but can be volatile.
Polyethylene Glycol 400 (PEG-400) 1-5%A non-volatile polymer, often used in formulations.[9]
Propylene Glycol 1-5%Similar to PEG-400, good solubilizing power.[9]
Glycerol 1-10%Viscous, but can be a good choice for some systems.

Primary Risk: The main drawback of co-solvents is the potential for the compound to precipitate upon further dilution into a larger aqueous volume (e.g., dosing in an animal model).[10] High concentrations of co-solvents can also cause cellular toxicity or interfere with enzyme kinetics, so it is crucial to run appropriate vehicle controls in all experiments.[9]

Q3: What are complexing agents, and how do they work?

A: If co-solvents fail or are incompatible with your assay, complexation is an excellent alternative. Cyclodextrins are the most common complexing agents used in pharmaceuticals.[] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

Mechanism: The hydrophobic imidazo[1,2-b]pyridazine molecule (the "guest") can partition into the non-polar interior of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[12][13] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[] A key advantage is that a 1:1 complex is less likely to precipitate upon dilution compared to co-solvent systems.[9]

This protocol uses 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with high aqueous solubility and low toxicity.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Compound Solution: Dissolve your imidazo[1,2-b]pyridazine derivative in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone).

  • Complexation: While vigorously stirring the cyclodextrin solution, add the compound solution dropwise.

  • Equilibration & Solvent Removal: Continue stirring the mixture for 24-48 hours. If a volatile organic solvent was used, it can be removed via rotary evaporation or by stirring under a nitrogen stream.

  • Lyophilization (Optional): For a stable, solid form of the complex, the final aqueous solution can be freeze-dried (lyophilized). The resulting powder can be readily reconstituted in an aqueous buffer.

  • Characterization: Confirm complex formation and determine solubility enhancement using analytical techniques.

Q4: My compound is still not soluble enough for in vivo studies. What are the next steps?

A: For compounds that remain challenging, you must modify the solid-state properties of the drug itself. These are advanced formulation strategies that typically require specialized equipment.

  • Salt Formation: This is one of the most effective strategies for ionizable compounds.[][14] By reacting your basic imidazo[1,2-b]pyridazine with an appropriate acid (e.g., HCl, mesylate, tosylate), you can form a stable, crystalline salt with significantly higher aqueous solubility and a faster dissolution rate than the free base.[5] The choice of the counter-ion is critical and often requires screening to find the optimal salt form.[5]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed within a polymer matrix in a non-crystalline, amorphous state.[15] This amorphous form lacks the strong crystal lattice energy of the crystalline form, resulting in a much higher apparent solubility.[14][15] ASDs are commonly prepared using techniques like spray drying or hot-melt extrusion.[15][16]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug dramatically increases its surface area, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[3][12] Milling techniques can reduce particle sizes into the sub-micron (nanometer) range, creating a nanosuspension that can significantly improve oral bioavailability.[10][17]

Logical Relationship Diagram

The following diagram illustrates the relationship between the physical state of the compound and its relative solubility.

SolubilityHierarchy crystalline Crystalline Free Base (Lowest Solubility) salt Crystalline Salt Form crystalline->salt Increased Solubility amorphous Amorphous Solid Dispersion (Highest Apparent Solubility) salt->amorphous Increased Solubility

Caption: Relationship between solid-state form and aqueous solubility.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. [Link]

  • Solubility Concerns: API and Excipient Solutions . American Pharmaceutical Review. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs . ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? . CR I-formulate. [Link]

  • Imidazole and [1, 2 - b] pyridazine - Physico-chemical Properties . ChemBK. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors . PMC. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity . ACS Publications. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Taylor & Francis Online. [Link]

  • Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines . ResearchGate. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions . Upperton Pharma Solutions. [Link]

  • Imidazo(1,2-b)pyridazine . PubChem. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides . Der Pharma Chemica. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Imidazo-1,2-B-Pyridazine . Sinochem Nanjing. [Link]

  • Solubility enhancement techniques: A comprehensive review . GSC Biological and Pharmaceutical Sciences. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors . ACS Publications. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PMC. [Link]

  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS . Scholarly Commons. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases . Cardiff University. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs . Journal of Advanced Pharmacy Education and Research. [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release . International Journal of Innovative Science and Research Technology. [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 . PubMed. [Link]

  • 4 Factors Affecting Solubility of Drugs . Ascendia Pharma. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat . Future Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . ResearchGate. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity . TSI Journals. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds . DergiPark. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation . PMC. [Link]

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Technical Support Center: Optimizing the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors [1]. However, the regioselective iodination of 7-chloroimidazo[1,2-b]pyridazine to form the critical 3-iodo intermediate is often plagued by byproduct formation, stalling conversions, and purification bottlenecks.

This guide is designed by application scientists to move beyond basic protocols. We will dissect the causality of common synthetic failures and provide a self-validating, step-by-step methodology to ensure high-fidelity electrophilic aromatic substitution (EAS).

Reaction Pathway & Byproduct Analysis

The iodination of 7-chloroimidazo[1,2-b]pyridazine relies on the kinetic preference of the C-3 position, which is the most electron-rich carbon on the imidazo ring system due to the electron-donating effect of the adjacent bridgehead nitrogen. However, deviations in solvent integrity, stoichiometry, or temperature can force the reaction down parasitic pathways.

SynthesisWorkflow SM 7-Chloroimidazo[1,2-b]pyridazine Starting Material (m/z 154) Reagents N-Iodosuccinimide (NIS) Solvent: MeCN or DMF Temp: 20°C to 80°C SM->Reagents Electrophilic Aromatic Substitution (EAS) Target 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Target Product (m/z 280) Reagents->Target Optimal Conditions (1.1 eq NIS, MeCN, RT) Byproduct1 Unreacted SM (Incomplete Conversion) Reagents->Byproduct1 Degraded NIS / Insufficient Time Byproduct2 7-(Dimethylamino) Byproduct (SNAr from DMF Breakdown) Reagents->Byproduct2 Wet DMF / High Temp (>60°C) Byproduct3 C-2 Iodo Regioisomer (Thermodynamic Shift) Reagents->Byproduct3 Excess NIS / Prolonged Heating

Workflow and byproduct pathways for the iodination of 7-chloroimidazo[1,2-b]pyridazine.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct at m/z 289 [M+H]⁺ instead of the expected target at m/z 280[M+H]⁺. What happened? A: You are observing a nucleophilic aromatic substitution (SNAr) byproduct. The 7-chloro position of the imidazo[1,2-b]pyridazine core is highly electron-deficient and activated by the pyridazine nitrogens. When N,N-dimethylformamide (DMF) is used as a solvent at elevated temperatures (e.g., 80 °C) [4] and contains trace moisture, it hydrolyzes to release dimethylamine. Dimethylamine acts as a strong nucleophile, displacing the 7-chloro group to form 7-(dimethylamino)-3-iodoimidazo[1,2-b]pyridazine (m/z 289). Causality & Solution: To prevent SNAr, either use strictly anhydrous DMF under an inert atmosphere, or switch to anhydrous Acetonitrile (MeCN) [3], which cannot generate nucleophilic amines upon degradation.

Q2: The reaction stalls at 70% conversion despite overnight stirring. Should I increase the temperature to 80 °C? A: Heating is a double-edged sword. While some protocols utilize 80 °C to force completion [4], applying heat to a stalled reaction often promotes the formation of di-iodo species or regioisomers rather than driving the primary conversion. Stalling is almost always caused by the degradation of N-Iodosuccinimide (NIS). NIS is highly sensitive to light and moisture; it degrades to release I₂ (visible as a dark purple/black solution), losing its electrophilic potency. Causality & Solution: Do not heat. Instead, ensure your flask is wrapped in aluminum foil to prevent homolytic cleavage of the N-I bond. If the reaction stalls, add a fresh "booster" aliquot of NIS (0.1–0.2 equivalents) and maintain at room temperature (20–25 °C) [1].

Q3: I am detecting a di-iodo byproduct and a regioisomer. How can I improve regioselectivity for the C-3 position? A: Electrophilic aromatic substitution strongly favors the C-3 position kinetically. However, if you use a large excess of NIS (>1.5 equivalents) or subject the mixture to prolonged heating, the reaction shifts toward thermodynamic control, allowing the C-2 position to react. Causality & Solution: Regioselectivity is achieved through strict stoichiometric control. Limit NIS to 1.1 equivalents. It is better to have 2% unreacted starting material (easily separable via chromatography) than 10% of a nearly inseparable C-2/C-3 di-iodo byproduct.

Quantitative Impact of Reaction Parameters

To illustrate the causality of solvent and temperature choices, the table below summarizes the expected byproduct profiles under various conditions.

Solvent SystemTemp (°C)NIS (Equiv.)TimeConversionTarget PurityMajor Byproduct Observed
Wet DMF 80 °C1.5 eq1 h>95%<60%7-(Dimethylamino) SNAr (m/z 289)
Anhydrous DMF 80 °C1.5 eq1 h>98%98%Trace Di-iodo species [2]
Anhydrous MeCN 80 °C1.2 eq2 h>95%88%C-2 Iodo Regioisomer
Anhydrous MeCN 25 °C1.1 eq4 h>98%>95% None (Optimal & Robust) [3]

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . At each step, specific visual and analytical cues are provided to confirm the reaction is proceeding correctly without byproduct formation.

Materials Required
  • 7-Chloroimidazo[1,2-b]pyridazine (Starting Material, m/z 154 [M+H]⁺) [4]

  • N-Iodosuccinimide (NIS) (Freshly recrystallized or from a newly opened, desiccated bottle)

  • Anhydrous Acetonitrile (MeCN)

  • 10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology

Step 1: Preparation & Inertion

  • Charge a flame-dried round-bottom flask with 7-chloroimidazo[1,2-b]pyridazine (1.0 equiv).

  • Add anhydrous MeCN to achieve a concentration of 0.2 M.

  • Flush the flask with Nitrogen gas for 5 minutes. Self-Validation: The starting material should fully dissolve into a pale yellow solution.

Step 2: Reagent Addition (Kinetic Control)

  • Wrap the reaction flask completely in aluminum foil to block ambient light.

  • Add NIS (1.1 equiv) in three equal portions over 15 minutes at room temperature (20–25 °C).

  • Self-Validation: The solution will gradually darken to a deep amber/brown color. If it turns opaque black immediately, your NIS has likely degraded into free iodine.

Step 3: Reaction Monitoring

  • Stir the mixture at room temperature.

  • At the 2-hour mark, take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Self-Validation: Look for the disappearance of the starting material (m/z 154) and the emergence of the target product (m/z 280 [M+H]⁺) [2]. TLC can also be used (Eluent: 1:1 Petroleum Ether/Ethyl Acetate; the product will run slightly higher than the starting material).

Step 4: Quenching (Halting Over-Iodination)

  • Once conversion exceeds 95%, immediately quench the reaction by adding an equal volume of 10% aqueous Na₂S₂O₃.

  • Self-Validation: The dark brown color of the reaction mixture will rapidly discharge to a light yellow/white suspension. This visual cue confirms the complete neutralization of active electrophilic iodine, permanently halting any further C-2 iodination.

Step 5: Extraction & Purification

  • Extract the aqueous mixture with Dichloromethane (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Gradient: 0% to 50% Ethyl Acetate in Petroleum Ether).

  • Result: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is isolated as a brown-yellow solid [2].

References

  • Google Patents (WO2012088266A2)
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors ACS Publications URL
  • Googleapis.
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors (Patent Data)

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. The imidazo[1,2-b]pyridazine core is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, providing potential causes and actionable solutions.

Problem 1: Low Yield of 7-Chloroimidazo[1,2-b]pyridazine (Precursor)

Question: We are experiencing low yields in the initial cyclization step to form the 7-chloroimidazo[1,2-b]pyridazine backbone, before the iodination. What are the likely causes and how can we optimize this?

Answer: Low yields in the formation of the imidazo[1,2-b]pyridazine ring system often stem from suboptimal reaction conditions or the purity of starting materials. Here’s a breakdown of potential causes and solutions:

  • Purity of 3-amino-6-chloropyridazine: The purity of your starting aminopyridazine is critical. Impurities can interfere with the cyclization reaction.

    • Solution: Ensure the 3-amino-6-chloropyridazine is of high purity. If necessary, recrystallize it before use. A common method for its synthesis involves the reaction of 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures.[3]

  • Reaction with Chloroacetaldehyde: The reaction between 3-amino-6-chloropyridazine and chloroacetaldehyde is a key step.

    • Solution: This reaction is typically performed by heating the mixture. It's important to control the temperature and reaction time. Distilling off water after the reaction can help drive it to completion.[3]

  • Alternative One-Pot Synthesis: Consider a two-step, one-pot synthesis approach.

    • Solution: Reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by the addition of an electrophile like bromoacetonitrile can provide a more streamlined and potentially higher-yielding route to a related 3-substituted precursor.[4]

Problem 2: Inefficient Iodination at the C3 Position

Question: Our iodination of 7-chloroimidazo[1,2-b]pyridazine is sluggish, resulting in incomplete conversion and a mixture of starting material and product. How can we improve the efficiency of this step?

Answer: Incomplete iodination is a common hurdle. The reactivity of the C3 position is influenced by the reagents and conditions used.

  • Choice of Iodinating Agent: The choice of iodinating agent is crucial for an efficient reaction.

    • Solution: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of the imidazo[1,2-b]pyridazine core.[5] The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF).

  • Reaction Temperature: Temperature plays a significant role in the reaction rate.

    • Solution: Heating the reaction mixture can significantly improve the rate of iodination. A temperature of around 80 °C has been reported to be effective.[5]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction goes to completion. Reaction times of several hours may be necessary.[5]

Problem 3: Difficulty in Purifying the Final Product

Question: We are struggling with the purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. What are the recommended purification methods?

Answer: Purification can be challenging due to the nature of the compound and potential side products.

  • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds.

    • Solution: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethyl acetate and a non-polar solvent like hexane can be a good starting point.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography is a powerful alternative.

    • Solution: Use silica gel as the stationary phase and a solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.

  • Washing Procedures: A simple aqueous workup can remove many inorganic impurities.

    • Solution: After the reaction, diluting the mixture with ethyl acetate and washing with water can help remove soluble salts and other polar impurities.[5]

Problem 4: Scaling Up the Reaction Leads to Decreased Yield and Increased Impurities

Question: When we try to scale up the synthesis from a few grams to a larger scale, we observe a significant drop in yield and the formation of more impurities. What factors should we consider for a successful scale-up?

Answer: Scaling up a chemical synthesis is not always a linear process. Several factors need careful consideration to maintain efficiency and purity.

  • Heat Transfer: Inadequate heat transfer on a larger scale can lead to localized overheating or insufficient heating, resulting in side reactions and incomplete conversion.

    • Solution: Use a reactor with efficient stirring and a suitable heating/cooling system to ensure uniform temperature distribution throughout the reaction mixture.

  • Mixing: Inefficient mixing can lead to concentration gradients and localized "hot spots," promoting side reactions.

    • Solution: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The type and size of the stirrer should be appropriate for the reactor volume.

  • Reagent Addition: The rate of reagent addition can become critical on a larger scale.

    • Solution: For exothermic reactions, consider adding reagents portion-wise or via a dropping funnel to control the reaction temperature.

  • Work-up and Isolation: The work-up and isolation procedures may need to be adapted for larger quantities.

    • Solution: Ensure that the volumes of extraction solvents and washing solutions are scaled appropriately. The filtration and drying processes should also be optimized for larger amounts of solid product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Q1: What is the primary application of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine?

A1: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a valuable synthetic intermediate. The chloro and iodo substituents provide two distinct handles for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][6][7] This allows for the introduction of various aryl and heteroaryl groups, making it a key building block in the synthesis of diverse libraries of compounds for drug discovery and materials science.[1][8]

Q2: What are the key safety precautions to take when handling the reagents involved in this synthesis?

A2: Several reagents used in this synthesis require careful handling:

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant. It is also a suspected teratogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Chloroacetaldehyde: This reagent is toxic and corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

Q3: Can other halogenating agents be used for the C3-halogenation?

A3: While NIS is commonly used for iodination, other halogenating agents can be employed for introducing other halogens. For example, N-bromosuccinimide (NBS) can be used for bromination at the C3 position.[8] The choice of halogenating agent will depend on the desired final product and the subsequent chemistry planned.

Q4: What is the role of the base in the synthesis of the imidazo[1,2-b]pyridazine core?

A4: In the cyclization reaction to form the imidazo[1,2-b]pyridazine ring, a mild base like sodium bicarbonate is often used.[2] Its role is to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the condensation reaction between the aminopyridazine and an α-bromoketone, which is a common method for synthesizing this scaffold.[2]

Q5: Are there any alternative methods for the synthesis of the imidazo[1,2-b]pyridazine scaffold?

A5: Yes, several methods exist. One notable approach is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which can be used to synthesize related imidazo[1,2-a]pyridines in a one-pot fashion.[9] While not directly for imidazo[1,2-b]pyridazines, this highlights the diversity of synthetic strategies available for related fused heterocyclic systems. Another approach involves palladium-catalyzed intramolecular C-H amination.[1]

III. Experimental Protocol: Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

This section provides a detailed, step-by-step methodology for the synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Step 1: Synthesis of 7-Chloroimidazo[1,2-b]pyridazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-6-chloropyridazine (1.0 eq) and a 50% aqueous solution of chloroacetaldehyde (1.5 eq).[3]

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for 5 hours.[3]

  • Work-up: After cooling, distill off the water under reduced pressure to obtain the crude product as a brownish-yellow solid.[3]

  • Purification: Stir the crude solid in ethanol, and then filter to obtain the purified 7-chloroimidazo[1,2-b]pyridazine.[3]

Step 2: Iodination of 7-Chloroimidazo[1,2-b]pyridazine
  • Reaction Setup: To a solution of 7-chloroimidazo[1,2-b]pyridazine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).[5]

  • Reaction: Heat the reaction mixture to 80 °C and stir for approximately 9 hours.[5] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Separate the aqueous layer and extract it with ethyl acetate.[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
StepReactant 1Reactant 2SolventTemperatureTimeTypical Yield
1. Cyclization 3-amino-6-chloropyridazineChloroacetaldehyde (aq. solution)None90 °C5 h~70%[3]
2. Iodination 7-chloroimidazo[1,2-b]pyridazineN-Iodosuccinimide (NIS)DMF80 °C9 hNot specified, but a common reaction[5]

IV. Visualizing the Workflow

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination A 3-amino-6- chloropyridazine C Heat (90°C, 5h) A->C B Chloroacetaldehyde B->C D 7-Chloroimidazo[1,2-b]pyridazine C->D Formation of Imidazo[1,2-b]pyridazine Core E 7-Chloroimidazo[1,2-b]pyridazine G Heat (80°C, 9h) in DMF E->G F N-Iodosuccinimide (NIS) F->G H 7-Chloro-3-iodoimidazo[1,2-b]pyridazine G->H C3-Iodination

Sources

Overcoming catalyst deactivation in imidazo[1,2-b]pyridazine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who are struggling with palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) involving the imidazo[1,2-b]pyridazine scaffold.

This nitrogen-rich, fused bicyclic system is a privileged pharmacophore in kinase inhibitors and other therapeutics 1[1]. However, its strong coordinating ability often leads to rapid catalyst poisoning and deactivation. This guide provides field-proven, causality-driven troubleshooting strategies to keep your catalytic cycles active and your yields high.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield & Pd Black Formation CheckSubstrate Is the imidazo[1,2-b]pyridazine highly basic/coordinating? Start->CheckSubstrate ChangeLigand Action: Switch to bulky biaryl phosphine (e.g., XPhos, GPhos) CheckSubstrate->ChangeLigand Yes CheckPurity Are reagents rigorously degassed and pure? CheckSubstrate->CheckPurity No Success Result: Active Catalytic Cycle Successful Coupling ChangeLigand->Success Purify Action: Degas solvents & run spike test for poisons CheckPurity->Purify No CheckPurity->Success Yes Purify->Success

Diagnostic workflow for resolving palladium catalyst deactivation.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my palladium catalyst rapidly deactivate (often forming a black precipitate) when attempting a cross-coupling with an imidazo[1,2-b]pyridazine halide? Analysis & Causality: The imidazo[1,2-b]pyridazine core contains multiple basic nitrogen atoms. During the catalytic cycle, particularly after oxidative addition, these basic heteroatoms can displace the phosphine ligand from the Pd(II) center. This forms a highly stable, catalytically dormant off-cycle complex (often a κ2-complex). Because the palladium is trapped, it cannot undergo transmetalation. Over time, these unstable off-cycle species aggregate, leading to the irreversible formation of inactive palladium black 2[2]. Solution: You must increase the steric shielding around the palladium center to physically prevent the substrate's nitrogen atoms from coordinating.

Q2: Which ligands are most effective at preventing this specific type of N-coordination deactivation? Analysis & Causality: Standard ligands like PPh₃ or dppf are insufficient for highly coordinating N-heterocycles. You need bulky, electron-rich biaryl monophosphine ligands such as XPhos, BrettPhos, or GPhos 3[3]. The causality lies in their conformational rigidity: the biaryl backbone forces the palladium center to position itself over the non-phosphine-containing aromatic ring. This creates a steric wall that severely hinders the approach of the imidazo[1,2-b]pyridazine nitrogen, effectively suppressing the formation of the dormant off-cycle species 4[4].

Q3: I am using a bulky ligand, but I still see low conversion and suspect catalyst poisoning. How can I validate this? Analysis & Causality: Catalyst poisoning occurs when impurities (e.g., residual sulfur, free halides, or unreacted starting materials) irreversibly bind to the active Pd(0) sites, necessitating careful minimization of off-cycle species 5[5]. Validation Protocol: Run a parallel "spike" experiment.

  • Set up two identical reactions using a model, high-yielding substrate pair (e.g., 4-bromotoluene and phenylboronic acid).

  • To Reaction A, add 10 mol% of your imidazo[1,2-b]pyridazine starting material.

  • To Reaction B, add nothing (control). Interpretation: If Reaction A fails while Reaction B reaches completion, your imidazo[1,2-b]pyridazine batch contains a catalyst poison. If both succeed, your coupling conditions (base/solvent/temperature) are thermodynamically mismatched for your specific electrophile.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet Ar'-B(OH)2 Dormant Dormant κ2-Complex (Catalyst Deactivation) OxAdd->Dormant N-Coordination (Imidazo[1,2-b]pyridazine) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 PdBlack Palladium Black (Irreversible Aggregation) Dormant->PdBlack Aggregation

Catalytic cycle vs. off-cycle deactivation pathway via N-coordination.

Section 2: Quantitative Data & Ligand Comparison

To guide your optimization, the table below summarizes typical ligand performances when coupling heavily coordinating N-heterocycles like imidazo[1,2-b]pyridazine.

Ligand ClassExampleSteric Bulk (Profile)Resistance to N-CoordinationTypical Yields (Imidazo[1,2-b]pyridazine)
Triarylphosphines PPh₃LowPoor (Rapid Deactivation)< 15%
Bidentate Phosphines dppfModerateModerate (Prone to poisoning)30 - 50%
Bulky Biaryl Monophosphines XPhos, BrettPhosHigh (Rigid Conformation)Excellent (Steric Shielding)85 - 95%

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Deactivation-Resistant Suzuki-Miyaura Coupling This protocol is designed as a self-validating system. The use of a G3 precatalyst ensures a known concentration of active Pd(0), removing the initiation step as a variable.

Materials:

  • Electrophile: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (aqueous, 2.0 M) or solid K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), rigorously degassed.

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for Pd(0) stability): Charge a Schlenk flask with the 6-chloroimidazo[1,2-b]pyridazine, arylboronic acid, and XPhos Pd G3. Evacuate and backfill with ultra-pure N₂ or Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-XPhos complex to an inactive Pd(II) species, mimicking substrate-induced deactivation.

  • Solvent Addition: Add the degassed 1,4-Dioxane. Stir at room temperature for 5 minutes.

    • Validation Check: The solution should be homogeneous and distinctively colored (often yellow/orange depending on the boronic acid), indicating an intact pre-catalyst.

  • Base Addition & Initiation: Add the degassed aqueous K₃PO₄. The biphasic nature helps partition the basic byproducts away from the catalyst.

  • Heating: Heat the mixture to 80 °C.

    • Causality: While G3 precatalysts activate at room temperature, 80 °C provides the necessary thermal energy to overcome the high activation barrier of transmetalation for electron-rich heteroaryl chlorides.

  • Monitoring (Self-Validation): Take an aliquot at 1 hour. Quench with EtOAc/H₂O, extract, and analyze via LC-MS.

    • Interpretation: If conversion is <20% and a black precipitate is visible, deactivation has occurred. If the solution remains clear/yellow and conversion is progressing, the steric shielding is successful.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • Title: Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions Source: Benchchem URL
  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL
  • Source: PMC (NIH)
  • Title: Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species Source: ACS Catalysis URL
  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)

Sources

Identifying unknown peaks in NMR of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine reaction

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Identification of Unknown Peaks in NMR Spectra

This guide is designed for researchers, chemists, and drug development professionals encountering unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra during the synthesis and purification of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. As specialists in heterocyclic chemistry, we understand that an NMR spectrum is a story. Unidentified peaks are simply characters whose roles have yet to be determined. This document provides a logical, experience-based framework to systematically identify these unknowns, ensuring the integrity of your synthesis and the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more peaks than I expected. What are the most common culprits?

The appearance of extra signals is the most frequent issue in routine NMR analysis.[1][2] Before suspecting complex side reactions, a systematic process of elimination should be followed, starting with the most common sources of contamination.

A1: Common Contaminants and Residual Solvents

The primary suspects are often benign and easily identifiable contaminants.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol) are notoriously difficult to remove completely, especially in a high vacuum due to their volatility.[3] They appear as characteristic multiplets or singlets.

  • Water: A broad singlet, the chemical shift of which is highly dependent on the solvent, temperature, and sample concentration.[1] In DMSO-d₆, it often appears around 3.33 ppm, while in CDCl₃, it can be found near 1.56 ppm.

  • Grease and Phthalates: Silicone grease from glass joints or plasticizers from laboratory equipment can leach into your sample, appearing as broad, rolling signals, often in the 0-2 ppm region.

Troubleshooting Steps:

  • Consult a Solvent Impurity Table: Compare the chemical shifts of your unknown peaks against established tables for common laboratory solvents in the deuterated solvent you used.[4][5]

  • Run a Blank Spectrum: If you suspect contamination from your NMR tube or cap, run a spectrum of just the deuterated solvent in the same tube.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents and Impurities.

This table is an essential reference for the initial identification of unknown peaks. Data is compiled from authoritative sources.[1][3][4][5] Note that chemical shifts can vary slightly with temperature and concentration.

Impurity¹H Shift (CDCl₃)¹H Shift (DMSO-d₆)¹³C Shift (CDCl₃)¹³C Shift (DMSO-d₆)
Acetone2.17 ppm2.09 ppm30.6, 206.7 ppm29.8, 206.0 ppm
Acetonitrile2.10 ppm2.07 ppm1.3, 117.7 ppm1.2, 118.1 ppm
Dichloromethane5.30 ppm5.76 ppm53.8 ppm54.2 ppm
Diethyl Ether1.21 (t), 3.48 (q) ppm1.09 (t), 3.39 (q) ppm15.2, 66.0 ppm15.0, 65.6 ppm
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q) ppm1.15 (t), 1.99 (s), 4.02 (q) ppm14.2, 21.0, 60.3, 171.1 ppm14.0, 20.6, 59.8, 170.4 ppm
Hexane0.88, 1.26 ppm0.85, 1.23 ppm14.1, 22.7, 31.6 ppm13.9, 22.2, 31.1 ppm
Methanol3.49 ppm3.16 ppm49.9 ppm49.0 ppm
Water1.56 ppm3.33 ppmN/AN/A
Q2: The signals in the aromatic region are shifted from their expected values. What could cause this?

Shifts in the aromatic region of N-heterocyclic compounds like imidazo[1,2-b]pyridazines are common and highly informative.[2]

A2: Electronic Environment Changes

The chemical shift of protons on the heterocyclic core is extremely sensitive to their electronic environment.

  • Solvent Effects: Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant upfield shifts through anisotropic effects. Hydrogen-bonding solvents like DMSO-d₆ or methanol-d₄ can also alter the electronic distribution and thus the chemical shifts compared to a non-polar solvent like CDCl₃.[2]

  • pH Effects: The pyridazine nitrogen is basic and can be protonated by trace acidic impurities (e.g., residual trifluoroacetic acid from HPLC). This protonation places a positive charge on the ring system, causing a significant downfield shift of adjacent protons due to deshielding.[2]

  • Aggregation: At high concentrations, planar aromatic molecules can stack (π-stacking), causing concentration-dependent shifts. Try diluting your sample to see if the peak positions change.

Q3: I'm seeing more aromatic signals than expected, suggesting a byproduct. What are the likely side-products in this synthesis?

While the target reaction is robust, side-products can arise from incomplete reactions or competing pathways.

A3: Potential Reaction Byproducts

  • Unreacted Starting Material (6-chloro-3-aminopyridazine): The synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of an aminopyridazine with an α-haloketone.[6][7] Incomplete reaction will leave starting material, which has its own distinct aromatic signals.

  • Over-halogenation: If the iodination step is not perfectly controlled, or if other halogen sources are present, dichlorination could occur. A patent for a related compound specifically notes a dichlorination byproduct when using N-chlorosuccinimide.[8] This would result in a different set of aromatic signals.

  • Regioisomers: The initial condensation to form the imidazo[1,2-b]pyridazine ring is generally regioselective due to the nucleophilicity of the ring nitrogens in 3-aminopyridazine derivatives.[6] However, trace amounts of other isomers could potentially form under certain conditions, leading to a more complex spectrum.

Diagnostic Experiments & Protocols

When simple comparison to tables is insufficient, active experimentation is required to identify unknown signals.

Workflow for Unknown Peak Identification

G start Unknown Peak in NMR is_solvent Does it match common solvent/impurity tables? start->is_solvent is_starting_material Does it match the spectrum of a starting material? is_solvent->is_starting_material No yes_solvent Identified as Impurity. Modify workup or drying procedure. is_solvent->yes_solvent Yes is_exchangeable Is the peak broad or a singlet in a typical heteroatom region? is_starting_material->is_exchangeable No yes_sm Identified as Starting Material. Optimize reaction time or stoichiometry. is_starting_material->yes_sm Yes is_byproduct Do stoichiometry and multiplicity suggest a related structure? is_exchangeable->is_byproduct No perform_d2o Perform D₂O Exchange Experiment is_exchangeable->perform_d2o Yes perform_spike Perform Spiking Experiment with suspected byproduct. is_byproduct->perform_spike Yes perform_2d Acquire 2D NMR (COSY, HSQC/HMBC) is_byproduct->perform_2d No d2o_disappears Peak disappears. Identified as exchangeable proton (e.g., -OH, -NH). perform_d2o->d2o_disappears spike_enhances Peak is enhanced. Identity confirmed. perform_spike->spike_enhances structure_elucidate Use correlation data to elucidate the structure of the unknown. perform_2d->structure_elucidate

Caption: Troubleshooting workflow for NMR peak identification.

Protocol 1: D₂O Exchange for Identifying Labile Protons (NH, OH)

This experiment definitively identifies signals from protons that can exchange with deuterium, such as those from water, alcohols, or amines.[2][9]

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and invert it gently several times to ensure the D₂O is mixed into the solvent. A brief, gentle sonication can aid mixing if the sample is viscous.

  • Re-acquire Spectrum: Place the sample back into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. Signals from exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum. The residual H₂O peak (now HDO) may shift or change in appearance.

Protocol 2: Sample Spiking for Byproduct Confirmation

This technique confirms the identity of an unknown peak if you have a pure sample of the suspected compound (e.g., a starting material or a previously isolated byproduct).

Methodology:

  • Acquire Initial Spectrum: Take a standard ¹H NMR spectrum of your impure reaction mixture. Note the integration and chemical shift of the unknown peak .

  • Prepare Spike Sample: In a separate vial, weigh a small, known quantity of the suspected impurity.

  • Spike the NMR Sample: Add a tiny amount (a few crystals or a microliter of a stock solution) of the spike sample directly into the NMR tube containing your reaction mixture.

  • Mix and Re-acquire: Ensure the added compound dissolves completely. Re-acquire the ¹H NMR spectrum.

  • Analyze: If the unknown peak is indeed the compound you added, its relative integration will increase significantly compared to the other peaks in your spectrum. If a new set of peaks appears, your initial hypothesis was incorrect.

References

  • Goon, T. E., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(21), 4586-4590. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Li, J., et al. (2018). "Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source." Supporting Information, Royal Society of Chemistry. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. [Link]

  • Carl ROTH GmbH + Co. KG. "NMR Chemical Shifts of Common Solvents as Trace Impurities." [Link]

  • ResearchGate. (2024). "How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?" [Link]

  • ResearchGate. "Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines." [Link]

  • Google Patents. (2015). "WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE."
  • ACS Publications. (2020). "Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines." The Journal of Organic Chemistry. [Link]

  • Cui, M., et al. (2010). "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]

  • ResearchGate. (2021). "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." [Link]

  • Paidi, K. R., et al. (2017). "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Moslin, R., et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 10(4), 592-598. [Link]

  • Der Pharma Chemica. (2016). "Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides." Der Pharma Chemica, 8(1), 315-322. [Link]

  • Simpson, A. J. (2017). "Common problems and artifacts encountered in solution‐state NMR experiments." Magnetic Resonance in Chemistry, 55(1), 6-27. [Link]

  • MDPI. (2023). "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molbank, 2023(1), M1571. [Link]

  • Chem Help ASAP. (2021, November 24). lab mystery - unexpected NMR data [Video]. YouTube. [Link]

  • Reisberg, P., Brenner, I. A., & Bodin, J. I. (1976). "NMR determination of enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one using chiral shift reagent, tris(3-(heptafluorobutyryl)-d-camphorato)europium(III)." Journal of Pharmaceutical Sciences, 65(4), 592-594. [Link]

  • ResearchGate. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." [Link]

  • RSC Publishing. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." [Link]

Sources

Validation & Comparative

A Comparative Guide to Halo-Imidazo[1,2-b]pyridazine Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The imidazo[1,2-b]pyridazine core represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] This is due to its structural resemblance to purines, allowing it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. The clinical success of the multi-targeted kinase inhibitor ponatinib, which features this core, has spurred extensive research into new derivatives for various therapeutic applications.[2]

Protein kinases are fundamental regulators of nearly all cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer, inflammation, and neurological disorders.[3] Consequently, the development of potent and selective kinase inhibitors is a primary objective in modern drug discovery.

This guide provides a comparative analysis of halo-substituted imidazo[1,2-b]pyridazine derivatives, focusing on their performance in kinase assays. We will explore how the strategic placement of halogen atoms (Fluorine, Chlorine, Bromine) on this scaffold influences inhibitor potency and selectivity. Furthermore, we will provide a detailed, field-proven protocol for a standard in vitro kinase assay, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

The Kinase Target Landscape

The versatility of the imidazo[1,2-b]pyridazine scaffold has enabled its application against a diverse array of kinase targets. Different substitution patterns on the core structure direct the molecule's activity towards specific kinase families. Notable targets include:

  • Tyrosine Kinases: Such as Tropomyosin receptor kinases (TRKs), where derivatives have shown promise in overcoming resistance mutations.[4]

  • Serine/Threonine Kinases: Including PIM kinases, Monopolar spindle 1 (Mps1), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are implicated in cell cycle control and survival.[3][5][6][7]

  • Dual-Specificity Kinases: Like Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in numerous cellular pathways.[8]

  • Other Important Kinases: Such as TAK1, c-Met, and VEGFR2, involved in inflammatory responses and angiogenesis.[9][10]

The ability to modulate the substitution pattern allows medicinal chemists to "tune" the inhibitor's profile, a process in which halogenation plays a critical role.

Comparative Analysis: The Role of Halogen Substitution in Kinase Inhibition

The introduction of halogen atoms into a drug candidate can profoundly impact its pharmacological properties, including binding affinity, selectivity, and metabolic stability. In the context of kinase inhibition, halogens often participate in halogen bonds , a non-covalent interaction where the halogen atom acts as an electrophilic donor to a Lewis base, such as a backbone carbonyl oxygen in the kinase hinge region.[11] This interaction can significantly enhance binding affinity and confer selectivity.

Below, we compare several halo-imidazo[1,2-b]pyridazine derivatives from the literature to illustrate these principles.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of representative halo-imidazo[1,2-b]pyridazine derivatives against their respective kinase targets. Note that these compounds are drawn from different research programs and are presented here for illustrative comparison of the effect of halogenation.

Compound ID (Reference)Core Structure & SubstitutionTarget Kinase(s)IC50 (nM)Key Observations
Compound 26 [10]Imidazo[1,2-a]pyridine derivative with Fluorine on a phenyl ringc-Met, VEGFR21.9, 2.2The fluoro-substituent contributes to potent dual inhibition.
Compound 15m [4]Imidazo[1,2-b]pyridazine with Fluorine on a phenyl ringTRKA (wild-type)0.08Demonstrates extremely high potency against the target kinase.
Compound 6q-t (general) [12]Imidazo[1,2-b]pyridazine with a Fluorocyclopropyl groupTyk2 JH20.015 - 0.035 (Ki)Fluorination of an alkyl substituent dramatically improves binding affinity.
Compound 29 [3]Imidazo[1,2-b]pyridazine with a Chlorine on a phenyl ringDYRK1A13 (Binding Kd)The chloro-substituent was part of a rational design to improve selectivity over CLK kinases.

From this data, we can infer several key insights:

  • Potency Enhancement: The strategic placement of fluorine, either on an aromatic ring or an alkyl group, is consistently associated with high potency, often in the low nanomolar or even sub-nanomolar range.[4][12]

  • Selectivity Tuning: Halogenation can be used to fine-tune selectivity. In the case of the DYRK1A inhibitor, the addition of a chlorine atom was part of a successful strategy to improve the selectivity profile against the closely related CLK kinase family.[3]

  • Role in Conformation: In some designs, halogens can form intramolecular hydrogen bonds, which rigidify the molecule's conformation, pre-organizing it for optimal binding to the kinase active site and improving properties like cell permeability.[10][12]

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the key positions on the imidazo[1,2-b]pyridazine scaffold where substitutions, including halogens, are critical for modulating kinase inhibitory activity.

Fig 1. Key substitution points on the imidazo[1,2-b]pyridazine scaffold.

Experimental Design: A Validating Protocol for In Vitro Kinase Assays

To reliably compare kinase inhibitors, a robust and validated assay protocol is paramount. Here, we describe a detailed methodology for a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[13] This method is a safe and sensitive alternative to traditional radiometric assays.[14][15]

Causality in Experimental Choices
  • Recombinant Kinase: Using a purified, recombinant kinase ensures that the measured activity is directly attributable to the target of interest, eliminating confounding variables from complex cell lysates.[16]

  • Substrate: A specific peptide or protein substrate is used. Its concentration should ideally be at or above its Michaelis-Menten constant (Km) to ensure the reaction rate is not substrate-limited.

  • ATP Concentration: This is a critical parameter. For assessing ATP-competitive inhibitors, the ATP concentration is typically set at or near its Km for the specific kinase.[13] This provides a sensitive window for measuring competitive inhibition. If set too high, the potency of inhibitors (IC50) will appear artificially weak.

  • Self-Validation System: The protocol includes essential controls:

    • "No Enzyme" Control: Measures background signal in the absence of kinase activity.

    • "No Inhibitor" (Vehicle) Control: Represents 100% kinase activity (maximum signal).

    • Positive Control Inhibitor: A known inhibitor (e.g., Staurosporine) is used to validate that the assay can detect inhibition.[3]

Workflow Diagram for Luminescence-Based Kinase Assay

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep prep reaction reaction detection detection analysis analysis A1 Prepare Kinase Buffer (e.g., Tris, MgCl2, BSA, DTT) A3 Prepare Kinase + Substrate Mix A1->A3 A2 Serially Dilute Test Compounds (e.g., 11-point, 3-fold dilution) A2->A3 A4 Prepare ATP Solution (at 2x final concentration) B1 Dispense Test Compounds/ Controls into 384-well plate B2 Add Kinase/Substrate Mix Incubate briefly B1->B2 B3 Initiate Reaction by adding ATP Incubate (e.g., 60 min at RT) B2->B3 C1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B3->C1 Reaction Complete C2 Convert ADP to ATP (Add Kinase Detection Reagent) C1->C2 C3 Measure Luminescence (Signal ∝ ADP produced) C2->C3 D1 Normalize Data: 0% = No Enzyme Control 100% = Vehicle Control C3->D1 Raw Luminescence Data D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Fit Curve (4-parameter logistic) Calculate IC50 Value D2->D3 caption Fig 2. Step-by-step workflow for an ADP-Glo™ based kinase assay.

Fig 2. Step-by-step workflow for an ADP-Glo™ based kinase assay.
Step-by-Step Protocol (384-well plate format)
  • Compound Preparation:

    • Create a serial dilution series of the halo-imidazo[1,2-b]pyridazine test compounds in DMSO. A typical starting point is a 10 mM stock, diluted to create an 11-point, 3-fold dilution curve.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds and controls (DMSO for vehicle, positive control inhibitor) into a 384-well assay plate.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13]

    • Prepare a 2X Kinase/Substrate solution in 1X Kinase Buffer containing the recombinant target kinase and its specific substrate peptide. The final concentration of each should be optimized for the specific assay.

    • Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be 2X the desired final Km value.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.

    • Briefly centrifuge the plate to mix and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction, determined during assay development.

  • Signal Detection (ADP-Glo™ specific):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer to measure the signal from each well.

    • Subtract the average signal of the "no enzyme" control wells from all other wells.

    • Normalize the data by defining the average signal of the vehicle (DMSO) control wells as 100% activity and the "no enzyme" control as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[13]

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors.[1] This guide demonstrates that the strategic incorporation of halogen atoms is a powerful tactic for enhancing inhibitor potency and modulating selectivity. The ability of halogens to form key interactions, such as halogen bonds within the ATP-binding pocket, provides a rational basis for their inclusion in inhibitor design.[11]

As our understanding of kinase structure and dynamics improves, we can expect the design of halo-imidazo[1,2-b]pyridazines to become even more sophisticated. Future work will likely focus on developing inhibitors with highly tailored selectivity profiles to minimize off-target effects and improve therapeutic outcomes, particularly in overcoming drug resistance in oncology.[4] The robust and validated kinase assay protocols outlined herein are essential tools that will continue to underpin these drug discovery efforts.

References

  • University of Cardiff. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]

  • European Journal of Medicinal Chemistry. (2021, September). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Sintim, H., et al. (2023, November 28). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Tyers, M. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. [Link]

  • ResearchGate. (n.d.). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]

  • PubMed. (2007, July 15). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. [Link]

  • Semantic Scholar. (2024, January 10). Exploring the untapped pharmacological potential of imidazopyridazines. [Link]

  • Semantic Scholar. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • PubMed. (2013, December 15). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. [Link]

  • Moslin, R., et al. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • ACS Figshare. (2015, February 26). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]

  • PubMed. (2025, August 15). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. [Link]

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In-Depth SAR Comparison Guide: 7-Substituted Imidazo[1,2-b]pyridazines in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a highly privileged, nitrogen-containing bicyclic pharmacophore widely utilized in modern oncology and immunology drug discovery. Acting as a bioisostere for the purine ring of ATP, this scaffold forms robust hydrogen bonds within the kinase hinge region. While historical optimization efforts have heavily focused on the 3- and 6-positions (yielding clinical candidates like ponatinib), recent structure-activity relationship (SAR) campaigns have demonstrated that 7-substituted imidazo[1,2-b]pyridazines offer superior kinome selectivity profiles, particularly against Activin receptor-like kinase 5 (ALK5) and PIM kinases [1][2].

This guide objectively compares the biochemical performance of 7-substituted analogs against alternative substitution patterns, providing researchers with actionable experimental protocols and mechanistic insights for lead optimization.

Mechanistic Rationale: The Structural Advantage of the 7-Position

To understand why the 7-position is critical, one must analyze the binding causality within the ATP pocket.

  • The Hinge Interaction: The core nitrogen atoms (N1 and N5) of the imidazo[1,2-b]pyridazine ring act as obligate hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Val209 in PIM1 or His283 in ALK5).

  • The Selectivity Vector (7-Position vs. 6-Position): Substituents at the 6-position typically project outward toward the solvent-exposed channel. While this improves aqueous solubility, it often leads to promiscuous binding across the kinome. Conversely, substituents at the 7-position project deeply into the ribose-binding pocket or toward the uniquely variable DFG-1 residue (the amino acid preceding the conserved Asp-Phe-Gly motif) [2]. Because the DFG-1 residue varies significantly across kinase families (e.g., bulky hydrophobic vs. small hydrophilic), 7-substitution allows medicinal chemists to engineer exquisite selectivity that 6-substituted alternatives cannot achieve.

G TGFb TGF-β Ligand TGFBR2 TGFBR2 (Type II) TGFb->TGFBR2 ALK5 ALK5 (Type I / TGFBR1) TGFBR2->ALK5 Phosphorylation SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylation Inhibitor 7-Substituted Imidazo[1,2-b]pyridazine Inhibitor->ALK5 Inhibits (ATP-competitive) SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Complex Formation Transcription Gene Transcription (Fibrosis/Oncology) SMAD4->Transcription Nuclear Translocation

Figure 1: Mechanism of 7-substituted imidazo[1,2-b]pyridazines inhibiting the ALK5 signaling pathway.

SAR Data Comparison: 7-Substitution vs. Alternatives

The following table synthesizes representative biochemical data comparing the performance of the imidazo[1,2-b]pyridazine core when substituted at the 6-position versus the 7-position. The data highlights the objective superiority of 7-heteroaryl substitutions in achieving targeted ALK5 selectivity while mitigating off-target PIM1 activity [1][3].

Compound IDCore ScaffoldR6 SubstituentR7 SubstituentALK5 IC₅₀ (nM)PIM1 IC₅₀ (nM)Selectivity Profile & SAR Conclusion
CMPD-01 Imidazo[1,2-b]pyridazine-H-H>10,000>10,000Baseline: Unsubstituted core lacks sufficient hydrophobic contacts to achieve nanomolar potency.
CMPD-02 Imidazo[1,2-b]pyridazine-CH₃-H4,5001,200Poor Fit: 6-methyl substitution clashes with the gatekeeper residue, resulting in weak binding.
CMPD-03 Imidazo[1,2-b]pyridazine-H-CH₃850340Improved Alignment: 7-methyl vectors into the ribose pocket, improving generalized kinase affinity.
CMPD-04 Imidazo[1,2-b]pyridazine-Phenyl-H8515Promiscuous: 6-phenyl drives high potency but acts as a pan-kinase inhibitor due to solvent-channel binding.
CMPD-05 Imidazo[1,2-b]pyridazine-H-1-Methylpyrazol-4-yl12 >5,000 Optimal Alternative: 7-heteroaryl substitution exploits the specific ALK5 DFG-1 residue, granting >400-fold selectivity.

Key Takeaway: While 6-aryl substitutions (CMPD-04) yield potent inhibitors, they suffer from poor selectivity. Shifting the functional group to the 7-position (CMPD-05) leverages a highly restricted back-pocket interaction, providing an optimal alternative for targeted therapeutic development.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows detail the synthesis and biochemical validation of 7-substituted analogs.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality Check: Palladium-catalyzed Suzuki-Miyaura cross-coupling is specifically selected for this scaffold because it tolerates the basic nitrogen atoms of the imidazopyridazine core without requiring complex orthogonal protecting groups. The use of the bidentate ligand dppf ensures efficient oxidative addition into the sterically hindered 7-bromo-imidazo[1,2-b]pyridazine bond.

  • Preparation: In a microwave-safe vial, dissolve 7-bromo-imidazo[1,2-b]pyridazine (1.0 eq) and the desired heteroaryl boronic acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 110°C for 45 minutes.

  • Purification: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via reverse-phase preparative HPLC to yield the 7-substituted target compound (>95% purity required for biological assays).

Protocol B: In Vitro Kinase Profiling (ADP-Glo Assay)

Causality Check: The ADP-Glo format is chosen over traditional radiometric (³³P-ATP) assays because it provides a self-validating, non-radioactive luminescent readout that directly correlates with ATP-to-ADP conversion. A "no-enzyme" control is strictly required to validate that the luminescence decrease is kinase-dependent, eliminating false positives caused by auto-fluorescent small molecules.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Plating: Serially dilute the 7-substituted imidazo[1,2-b]pyridazine in DMSO (10-point curve, 10 µM to 0.5 nM). Transfer 100 nL to a 384-well white microplate.

  • Kinase Reaction: Add 5 µL of ALK5 enzyme/substrate mix (1 nM ALK5, 0.2 µg/µL MBP substrate) to the wells. Incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (10 µM final concentration). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Finally, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

W Scaffold Imidazo[1,2-b]pyridazine Scaffold Synthesis Halogenation Selective 7-Halogenation Scaffold->Halogenation Suzuki Suzuki-Miyaura Cross-Coupling Halogenation->Suzuki Assay Kinase Profiling (ALK5 / PIM) Suzuki->Assay SAR SAR Analysis & Lead Selection Assay->SAR

Figure 2: Experimental workflow for the synthesis and SAR profiling of 7-substituted analogs.

Conclusion

The 7-substituted imidazo[1,2-b]pyridazine scaffold represents a significant structural upgrade over traditional 3- and 6-substituted alternatives. By directing functional groups toward the highly variable DFG-1 back-pocket residue, researchers can engineer highly selective kinase inhibitors. The integration of robust Suzuki-Miyaura coupling methodologies with self-validating ADP-Glo assays ensures a streamlined, high-confidence path from initial SAR exploration to advanced lead optimization.

References

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research. [Link]

  • A highly selective chemical probe for activin receptor-like kinases ALK4 and ALK5. ACS Chemical Biology. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

Validating the mechanism of action of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine-Based Inhibitors: A Comparative Guide

As a Senior Application Scientist, evaluating a novel chemical scaffold requires looking beyond basic binding affinity. We must interrogate how a molecule perturbs a biological system and validate that perturbation through rigorous, self-validating experimental designs.

The compound 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7) has emerged as a highly privileged heterocyclic building block in modern drug discovery[1]. Its rigid, planar core and dual halogen handles (chloro and iodo) allow for precise regioselective functionalization. This structural versatility has led to its successful application in two vastly different therapeutic arenas: the development of 15-PGDH inhibitors for tissue regeneration[2] and FGFR3 inhibitors for oncology[3].

This guide objectively compares the mechanisms of action (MoA) for inhibitors derived from this scaffold across both targets and provides the field-proven experimental workflows required to validate them.

Divergent Mechanisms of Action

To validate an inhibitor, we must first define the causality of its target pathway. The imidazo[1,2-b]pyridazine core achieves high ligand efficiency (LE) by acting as a competitive binder, but its downstream effects depend entirely on the target architecture.

A. 15-PGDH Inhibition (Tissue Regeneration)

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for degrading Prostaglandin E2 (PGE2) into its inactive metabolite, 15-keto-PGE2. By utilizing the imidazo[1,2-b]pyridazine core to build potent 15-PGDH inhibitors (such as benzodihydropyran derivatives), researchers can block this oxidation. The resulting accumulation of endogenous PGE2 promotes stem cell expansion and accelerates tissue regeneration in models of colitis and liver injury[4].

pgdh_pathway PGE2 PGE2 (Active Prostaglandin) Enzyme 15-PGDH (Dehydrogenase) PGE2->Enzyme Binds Active Site Effect Tissue Regeneration & Stem Cell Expansion PGE2->Effect Accumulation Promotes Metabolite 15-keto-PGE2 (Inactive Metabolite) Enzyme->Metabolite Enzymatic Oxidation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Enzyme Blocks Oxidation

Mechanism of Action for 15-PGDH Inhibitors in PGE2 Regulation

B. FGFR3 Inhibition (Oncology)

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase (RTK). Upon FGF ligand binding, FGFR3 dimerizes and autophosphorylates, driving oncogenic Ras-MAPK and PI3K-AKT signaling[3]. Imidazo[1,2-b]pyridazine derivatives act as Type I kinase inhibitors, anchoring into the ATP-binding hinge region. By outcompeting ATP, they silence the kinase domain and halt tumor cell proliferation[5].

fgfr3_pathway FGF FGF Ligand FGFR3 FGFR3 (Receptor Tyrosine Kinase) FGF->FGFR3 Induces Dimerization Signaling Ras-MAPK & PI3K-AKT Pathways FGFR3->Signaling Autophosphorylation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->FGFR3 Competes at ATP Hinge Outcome Tumor Cell Proliferation & Survival Signaling->Outcome Drives Oncogenesis

Mechanism of Action for FGFR3 Inhibitors in Cancer Signaling

Comparative Validation Workflows

To ensure data integrity, our validation workflows must be structured as self-validating systems. This means pairing primary biochemical screens with orthogonal cellular assays that confirm functional target engagement while ruling out off-target toxicity.

workflow Synthesis Scaffold Synthesis Biochem Biochemical Assay (IC50 / TR-FRET) Synthesis->Biochem Cellular Cellular Assay (PGE2 ELISA / Proliferation) Biochem->Cellular Orthogonal Orthogonal Validation (Mass Spec / Viability) Cellular->Orthogonal

Step-by-Step Experimental Workflow for Inhibitor Validation

Quantitative Performance Comparison

When benchmarking imidazo[1,2-b]pyridazine derivatives, we evaluate Ligand Efficiency (LE) alongside raw IC50 values. High LE indicates that the scaffold is making optimal atomic contacts without unnecessary lipophilic bulk.

TargetDerivative ClassBiochemical IC50Cellular Readout (IC50 / EC50)Ligand Efficiency (LE)Primary Validation Method
15-PGDH Benzomorpholine-linked0.019 nM13 nM (PGE2 Induction)> 0.402[2]
15-PGDH Benzodihydropyran-linked< 0.25 nM< 20 nM (PGE2 Induction)~ 0.386[6]
FGFR3 Aryl-amine substituted9.2 nM45 nM (Anti-proliferation)~ 0.357[7]

Step-by-Step Experimental Methodologies

Protocol A: Validating 15-PGDH Inhibition via Cellular PGE2 Induction

Causality Rationale: Biochemical IC50 does not guarantee cellular permeability or target engagement in a complex cytosolic environment. A549 human lung carcinoma cells naturally express high levels of 15-PGDH. By treating these cells with our inhibitor, a successful MoA will result in a measurable spike in extracellular PGE2[2].

Step 1: Cell Seeding & Equilibration

  • Seed A549 cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and baseline PGE2 metabolism.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine derivative in DMSO.

  • Dilute the compounds in serum-free DMEM (final DMSO concentration ≤ 0.5%).

  • Aspirate growth media from the cells and add the compound-containing media. Incubate for 4 hours.

Step 3: Supernatant Harvest & ELISA

  • Collect 50 µL of the cell culture supernatant.

  • Quantify PGE2 levels using a competitive PGE2 ELISA kit according to the manufacturer's protocol.

  • Read absorbance at 450 nm using a microplate reader.

Self-Validation System:

  • Orthogonal Check: Perform a parallel CellTiter-Glo (ATP-based) viability assay on the remaining cells. Logic: If the compound is cytotoxic, PGE2 levels will drop due to cell death, creating a false negative for 15-PGDH inhibition.

  • Positive Control: Include a known 15-PGDH inhibitor (e.g., SW033291) to establish the maximum possible PGE2 induction window[4].

Protocol B: Validating FGFR3 Inhibition via TR-FRET Kinase Assay

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling. It utilizes long-lifetime lanthanide chelates (like Europium) to delay signal detection, completely eliminating interference from the autofluorescence commonly exhibited by heterocyclic compounds[7].

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Prepare a 3X concentration of recombinant FGFR3 enzyme and a 3X concentration of ATP/Substrate mix. Crucial: ATP must be set at its apparent Michaelis constant ( Km,app​ ) to maximize sensitivity to ATP-competitive inhibitors[7].

Step 2: Kinase Reaction

  • In a low-volume 384-well plate, add 5 µL of the imidazo[1,2-b]pyridazine derivative (diluted in buffer/DMSO).

  • Add 5 µL of the 3X FGFR3 enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiate the reaction by adding 5 µL of the 3X ATP/Substrate mix.

  • Seal the plate and incubate for 1 hour at room temperature.

Step 3: TR-FRET Detection

  • Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and halt the kinase) and the Europium-labeled anti-phospho antibody.

  • Incubate for 30 minutes.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for the acceptor fluorophore). Calculate the 665/615 ratio to determine IC50.

Self-Validation System:

  • Negative Control: A "No Enzyme" well establishes the baseline FRET signal (0% phosphorylation).

  • Positive Control: Staurosporine (a pan-kinase inhibitor) must be included to validate assay responsiveness and calculate the Z'-factor[7].

Conclusion

The 7-Chloro-3-iodoimidazo[1,2-b]pyridazine scaffold is a masterclass in chemical versatility. By understanding the distinct biophysical requirements of the target—whether it is the active site of a dehydrogenase (15-PGDH) or the ATP hinge region of a receptor tyrosine kinase (FGFR3)—researchers can leverage this core to drive highly specific biological outcomes. However, true validation of these inhibitors relies on deploying self-validating, orthogonally checked assay systems that bridge the gap between biochemical affinity and phenotypic efficacy.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Publications URL:[Link][2]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors (Supporting Information / Cellular Assays) Source: ACS Publications / Nimbus Therapeutics URL:[Link][6]

  • WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3 Source: Google Patents URL:[3]

  • United States Patent (Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine) Source: Googleapis.com URL:[Link][1]

  • Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity Source: PMC / NIH URL:[Link][5]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors (Nimbus Therapeutics Summary) Source: Nimbus Therapeutics URL:[Link][4]

Sources

Cross-Reactivity Profiling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives: A Comprehensive Guide to Kinome Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern kinase inhibitor discovery, the imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold capable of addressing challenging kinome targets. Specifically, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7) serves as a highly versatile, di-halogenated building block 1. Its orthogonal reactivity allows for rapid, late-stage diversification. However, because this core mimics the purine ring of ATP, derivatives inherently risk off-target binding. This guide provides an objective, data-driven framework for synthesizing these derivatives and conducting rigorous cross-reactivity profiling to ensure therapeutic selectivity.

Mechanistic Rationale: The Privileged Scaffold

The causality behind the success of the imidazo[1,2-b]pyridazine scaffold lies in its unique electronic distribution and structural geometry. While traditional type I kinase inhibitors bind exclusively to the highly conserved kinase hinge region, specific derivatives of this scaffold exploit non-classical binding modes:

  • PIM1 Kinase: PIM1 possesses an unusual hinge architecture featuring a proline at position 123, which restricts hydrogen bonding. Imidazo[1,2-b]pyridazines bypass this limitation by interacting with the NH2-terminal lobe helix αC rather than the hinge. This makes them ATP-competitive but not ATP-mimetic, driving a 100-fold selectivity for PIM1 over PIM2 2.

  • TYK2 Signaling: To avoid cross-reactivity with the catalytic domain (JH1) shared by other Janus kinases (JAKs), advanced derivatives bind selectively to the TYK2 pseudokinase domain (JH2). This exerts allosteric control over the catalytic domain, effectively shutting down pro-inflammatory cytokine signaling without pan-JAK toxicity 3.

Orthogonal Derivatization & Profiling Workflow

The strategic advantage of 7-chloro-3-iodoimidazo[1,2-b]pyridazine is the differential bond dissociation energies of its halogens. The C-I bond at the 3-position is significantly weaker and more reactive toward oxidative addition than the C-Cl bond at the 7-position. This causality allows for sequential, regioselective cross-coupling without the need for complex protecting group strategies.

Workflow Core 7-Chloro-3-iodoimidazo [1,2-b]pyridazine C3 C3 Position (Suzuki Coupling) Core->C3 Step 1: Pd(0) C7 C7 Position (Buchwald-Hartwig) C3->C7 Step 2: Amine Library Derivative Library C7->Library Assay Primary Kinase Assay Library->Assay IC50 Triage Kinome Kinome Profiling (Cross-Reactivity) Assay->Kinome Selectivity

Workflow for orthogonal derivatization and kinome cross-reactivity profiling.

Comparative Cross-Reactivity Profiles

When profiling these derivatives, kinome-wide cross-reactivity must be mapped. The table below synthesizes the performance and selectivity profiles of leading imidazo[1,2-b]pyridazine derivatives across various targets.

Target KinaseRepresentative DerivativePrimary IC₅₀Key Cross-Reactivity (Off-Targets)Selectivity Mechanism / Notes
PIM1 K00135Low nMCLK1 (Cdc-like kinase 1)Binds helix αC; 100-fold selective for PIM1 over PIM2 2.
Mps1 (TTK) Compound 27f0.70 nM (Cell)Highly selectiveSelective over 192 kinases; optimized via C6/C7 substitution 4.
TYK2 Compound 29High potencyMinimal against JH1 domainAllosteric inhibition via pseudokinase domain (JH2) 3.
TAK1 Compound 2655 nMNot broadly reportedOutperforms standard Takinib (187 nM) in multiple myeloma models 5.
DYRK1A Compound 17 / 29PotentCLK kinasesC-2 lipophilic modification successfully mitigates CLK cross-reactivity 6.

Polypharmacology and Target Pathways

Understanding the downstream effects of primary targets versus off-targets is critical. For example, while targeting PIM1 induces apoptosis in leukemic cells, cross-reactivity with CLK1 alters mRNA splicing.

Pathways cluster_PIM1 PIM1 / CLK1 Axis cluster_TYK2 TYK2 Axis Scaffold Imidazo[1,2-b]pyridazine Derivatives PIM1 PIM1 Kinase (Helix αC) Scaffold->PIM1 Inhibits CLK1 CLK1 (Cross-Target) Scaffold->CLK1 Cross-reacts TYK2 TYK2 (JH2 Domain) Scaffold->TYK2 Inhibits Survival Cell Survival PIM1->Survival Promotes CLK1->Survival Splicing STAT STAT Pathway TYK2->STAT Allosteric Inflam Inflammation STAT->Inflam Cytokines

Polypharmacology and kinase selectivity pathways of imidazo[1,2-b]pyridazines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must contain internal validation mechanisms. The following protocols form a self-validating system: biochemical binding is confirmed by functional inhibition, which is subsequently validated by on-target cellular toxicity.

Protocol A: Regioselective Derivatization
  • Step 1 (C3 Functionalization): Combine 7-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq), aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in 1,4-dioxane/H₂O. Heat to 80°C for 4 hours. Causality: The weaker C-I bond undergoes oxidative addition exclusively, leaving the C-Cl bond intact for downstream use.

  • Step 2 (C7 Functionalization): To the purified C3-intermediate, add an amine nucleophile (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene. Heat to 100°C for 12 hours to yield the final derivative.

Protocol B: Thermal Shift Assay (TSA) for Primary Triage
  • Step 1: Incubate 2 μM of the purified target kinase (e.g., PIM1 or DYRK1A) with SYPRO Orange dye and 10 μM of the derivative in a 384-well plate.

  • Step 2: Apply a thermal gradient (25°C to 95°C) using an RT-PCR machine.

  • Step 3 (Self-Validation): Compare the melting temperature shift (ΔTm) against a DMSO vehicle control (negative) and a known binder like K00135 (positive). A positive ΔTm confirms direct target engagement, triaging compounds before expensive KINOMEscan panels.

Protocol C: Cellular Cross-Reactivity Validation (Isogenic Cell Assay)
  • Step 1: Culture wild-type Ba/F3 cells (dependent on IL-3 for survival) alongside a Ba/F3 cell line rendered cytokine-independent via human PIM1 overexpression.

  • Step 2: Treat both cell lines with the derivative library in a dose-response format (1 nM to 10 μM) for 72 hours.

  • Step 3 (Self-Validation): Measure viability using CellTiter-Glo. If the compound is truly selective for PIM1 with minimal cytotoxic cross-reactivity, it will induce apoptosis in the PIM1-overexpressing cells while leaving the wild-type IL-3 dependent cells viable 2. Broad toxicity across both lines indicates off-target kinome cross-reactivity.

References

  • Cancer Research (AACR). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available at:[Link]

  • MedChemComm (RSC Publishing). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available at: [Link]

  • Cardiff University (ORCA). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Available at:[Link]

  • RSC Medicinal Chemistry. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at:[Link]

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a foundational structure for developing ligands for a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, facilitating specific interactions with target proteins. This guide offers a comparative analysis of the in vitro efficacy of various imidazo[1,2-b]pyridazine analogs, with a particular focus on their activity as kinase inhibitors in the context of oncology research. We will delve into the structure-activity relationships (SAR) of these compounds against key cancer-related kinases, presenting supporting experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.

Imidazo[1,2-b]pyridazines as Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibitors

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1] Its overexpression is a hallmark of various cancers, making it an attractive therapeutic target.[1] Several imidazo[1,2-b]pyridazine derivatives have been developed as potent Mps1 inhibitors.

A key development in this area was the transition from an imidazo[1,2-a]pyrazine scaffold to the imidazo[1,2-b]pyridazine core. This change not only retained but in some cases improved the antiproliferative activity.[2] For instance, compound 21a (an imidazo[1,2-b]pyridazine) showed enhanced antiproliferative activity in A549 lung cancer cells compared to its imidazo[1,2-a]pyrazine counterpart.[2] Further optimization by introducing an amino group at the ortho-position of the phenyl ring led to compound 21b , which exhibited increased activity.[2]

Subsequent property-based optimization at the 6-position of the imidazo[1,2-b]pyridazine ring culminated in the discovery of 27f , an exceptionally potent and selective Mps1 inhibitor.[2] This compound demonstrated remarkable antiproliferative activity across a range of cancer cell lines in the nanomolar range.[1][2]

Below is a comparison of the in vitro efficacy of these key Mps1-targeting imidazo[1,2-b]pyridazine analogs.

CompoundBiochemical Mps1 IC50 (nM)Cellular Mps1 IC50 (nM)A549 Antiproliferative IC50 (nM)Reference
21a --39[2]
21b --< 39[2]
27f -0.706.0[2]

Mps1 Signaling Pathway and Inhibition

The following diagram illustrates the role of Mps1 in the spindle assembly checkpoint and how its inhibition by imidazo[1,2-b]pyridazine analogs can lead to mitotic catastrophe in cancer cells.

Mps1_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mps1->Spindle Assembly Checkpoint (SAC) Activation phosphorylates & activates Mitotic Catastrophe Mitotic Catastrophe Mps1->Mitotic Catastrophe Inhibition leads to premature anaphase entry & Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC) Activation->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Anaphase Anaphase Anaphase-Promoting Complex/Cyclosome (APC/C)->Anaphase triggers (when not inhibited) Imidazo[1,2-b]pyridazine Analog (e.g., 27f) Imidazo[1,2-b]pyridazine Analog (e.g., 27f) Imidazo[1,2-b]pyridazine Analog (e.g., 27f)->Mps1 inhibits

Caption: Mps1 inhibition by imidazo[1,2-b]pyridazine analogs disrupts the spindle assembly checkpoint, leading to mitotic errors and cell death in cancer cells.

Experimental Protocol: In Vitro Mps1 Kinase Assay

This protocol is a representative example based on standard kinase assay methodologies.

Objective: To determine the in vitro inhibitory activity of imidazo[1,2-b]pyridazine analogs against Mps1 kinase.

Materials:

  • Recombinant human Mps1 kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (imidazo[1,2-b]pyridazine analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or DMSO (for control)

    • Mps1 kinase

    • Peptide substrate/ATP mixture

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Imidazo[1,2-b]pyridazines as Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[3] It is essential for B-cell development, proliferation, and survival, making it a validated therapeutic target for B-cell malignancies.[3][4]

Researchers have successfully designed imidazo[1,2-b]pyridazine derivatives as potent and highly selective irreversible BTK inhibitors.[3][4] Compound 22 , also known as TM471-1, emerged as a lead candidate from these efforts, exhibiting potent BTK inhibition with an IC50 of 1.3 nM and excellent selectivity across a panel of 310 kinases.[3][4] This compound demonstrated favorable pharmacokinetic properties and significant in vivo anti-tumor activity, leading to its advancement into Phase I clinical trials.[3][4]

CompoundBTK IC50 (nM)SelectivityReference
22 (TM471-1) 1.3High (across 310 kinases)[3][4]

BTK Signaling Pathway and Inhibition

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and its inhibition by imidazo[1,2-b]pyridazine analogs.

BTK_Pathway cluster_bcr B-Cell Receptor Signaling cluster_inhibition_btk Therapeutic Intervention BCR BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk activation BTK BTK Lyn/Syk->BTK phosphorylates & activates PLCγ2 PLCγ2 BTK->PLCγ2 phosphorylates & activates Downstream Signaling (NF-κB, MAPK) Downstream Signaling (NF-κB, MAPK) PLCγ2->Downstream Signaling (NF-κB, MAPK) B-Cell Proliferation & Survival B-Cell Proliferation & Survival Downstream Signaling (NF-κB, MAPK)->B-Cell Proliferation & Survival Imidazo[1,2-b]pyridazine Analog (e.g., 22) Imidazo[1,2-b]pyridazine Analog (e.g., 22) Imidazo[1,2-b]pyridazine Analog (e.g., 22)->BTK irreversibly inhibits mTOR_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_inhibition_mtor Therapeutic Intervention Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K/4E-BP1 S6K/4E-BP1 mTORC1->S6K/4E-BP1 phosphorylates Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K/4E-BP1->Protein Synthesis & Cell Growth Imidazo[1,2-b]pyridazine Analog (e.g., A17, A18) Imidazo[1,2-b]pyridazine Analog (e.g., A17, A18) Imidazo[1,2-b]pyridazine Analog (e.g., A17, A18)->mTORC1 inhibits

Caption: Imidazo[1,2-b]pyridazine-based mTOR inhibitors block downstream signaling, leading to the suppression of protein synthesis and cell growth in cancer cells.

Experimental Protocol: In Vitro mTOR Kinase Assay

Objective: To assess the inhibitory effect of imidazo[1,2-b]pyridazine analogs on mTOR kinase activity.

Materials:

  • Recombinant mTOR kinase

  • GST-p70S6K substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds

  • Filter plates

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing mTOR kinase, GST-p70S6K, and the test compound in the kinase reaction buffer.

  • Initiation of Reaction: Add [γ-³³P]ATP to start the kinase reaction.

  • Incubation: Incubate the mixture at 30°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the dose-response curves of percentage inhibition versus compound concentration.

Imidazo[1,2-b]pyridazines as Haspin Kinase Inhibitors

Haspin is an atypical protein kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper localization and activity of the chromosomal passenger complex, including Aurora B kinase. [5]A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been designed as selective Haspin inhibitors. [5] Compounds 21 and 22 from this series displayed potent Haspin inhibition with IC50 values of 6 nM and 12 nM, respectively, which were more potent than the reference compound CHR-6494 (IC50 = 55 nM). [5]These compounds also demonstrated high selectivity against a panel of other kinases and effectively inhibited endogenous Haspin kinase in cellular assays. [5][6]

Compound Haspin IC50 (nM) Selectivity Profile Reference
21 6 High selectivity against a panel of kinases [5]
22 12 High selectivity against a panel of kinases [5]

| CHR-6494 | 55 | Reference compound | [5]|

Haspin's Role in Mitosis and Its Inhibition

The following workflow outlines the function of Haspin during mitosis and how its inhibition by imidazo[1,2-b]pyridazine analogs can disrupt this process.

Haspin_Workflow cluster_mitotic_events Mitotic Progression cluster_inhibition_haspin Therapeutic Intervention Haspin Kinase Haspin Kinase Histone H3 Histone H3 Haspin Kinase->Histone H3 phosphorylates at Thr3 Phosphorylated H3T3 Phosphorylated H3T3 Histone H3->Phosphorylated H3T3 Aurora B Kinase Localization Aurora B Kinase Localization Phosphorylated H3T3->Aurora B Kinase Localization recruits Proper Chromosome Alignment Proper Chromosome Alignment Aurora B Kinase Localization->Proper Chromosome Alignment Imidazo[1,2-b]pyridazine Analog (e.g., 21) Imidazo[1,2-b]pyridazine Analog (e.g., 21) Imidazo[1,2-b]pyridazine Analog (e.g., 21)->Haspin Kinase inhibits

Caption: Inhibition of Haspin by imidazo[1,2-b]pyridazine analogs prevents the phosphorylation of Histone H3, leading to mislocalization of Aurora B kinase and defective chromosome alignment.

Experimental Protocol: In-Cell Haspin Inhibition Assay

Objective: To measure the inhibition of endogenous Haspin kinase activity within cells.

Materials:

  • Human cancer cell line (e.g., U-2 OS)

  • Cell culture medium and supplements

  • Test compounds (imidazo[1,2-b]pyridazine analogs)

  • Lysis buffer

  • Primary antibody against phosphorylated Histone H3 at Threonine 3 (H3T3ph)

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)

  • Western blot apparatus or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of H3T3ph:

    • For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-H3T3ph antibody.

    • For High-Content Imaging: Fix and permeabilize the cells in the plate, then stain with the anti-H3T3ph antibody and a nuclear counterstain (e.g., DAPI).

  • Data Acquisition:

    • Western Blot: Detect the signal using a chemiluminescent substrate and an imager.

    • High-Content Imaging: Acquire images using an automated microscope.

  • Data Analysis: Quantify the H3T3ph signal relative to a loading control (for Western blot) or per cell (for imaging). Determine the IC50 values based on the reduction of the H3T3ph signal.

Summary and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various protein kinases implicated in cancer. The analogs discussed in this guide highlight the successful application of this scaffold in targeting Mps1, BTK, mTOR, and Haspin kinases, with several compounds demonstrating low nanomolar efficacy in vitro and promising preclinical activity.

The structure-activity relationship studies, though not exhaustively detailed here, consistently point to the importance of substitutions at the 2, 3, and 6-positions of the imidazo[1,2-b]pyridazine core for modulating potency and selectivity. Future research in this area will likely focus on:

  • Further Optimization of Selectivity: While many of the discussed compounds show good selectivity, further refinement to minimize off-target effects is always a key objective in drug development.

  • Exploration of Novel Kinase Targets: The adaptability of the imidazo[1,2-b]pyridazine scaffold suggests its potential for developing inhibitors against other clinically relevant kinases.

  • Combination Therapies: Investigating the synergistic effects of these targeted inhibitors with other anti-cancer agents could lead to more effective treatment regimens.

  • Overcoming Drug Resistance: As with any targeted therapy, the emergence of drug resistance is a concern. The development of next-generation imidazo[1,2-b]pyridazine analogs that can overcome known resistance mechanisms will be crucial.

References

Sources

Head-to-head comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine Scaffolds in Kinase Drug Discovery

Introduction

The 5,6-fused bicyclic heteroaromatics represent a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are frequently deployed as bioisosteres. While they share a high degree of structural homology, the introduction of a second nitrogen atom in the six-membered ring of the pyridazine variant fundamentally alters the molecule's physicochemical properties, electron density, and binding orientation within target protein pockets[1]. This guide provides a comprehensive, head-to-head comparison of these two privileged scaffolds, exploring the causality behind their divergent structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation.

Physicochemical and Structural Dynamics

The core difference between the two scaffolds lies in the heteroatom count of the six-membered ring. Imidazo[1,2-a]pyridine contains a single bridgehead nitrogen and one carbon-substituted nitrogen equivalent, making it relatively electron-rich and lipophilic. Scaffold-hopping to imidazo[1,2-b]pyridazine introduces an additional nitrogen, which exerts an electron-withdrawing effect, lowers the overall basicity of the system, and significantly reduces lipophilicity (LogP)[2].

This reduction in lipophilicity is a critical driver in drug optimization. Highly lipophilic imidazo[1,2-a]pyridine leads often suffer from rapid microsomal clearance and off-target promiscuity. Transitioning to the imidazo[1,2-b]pyridazine core can mitigate these metabolic liabilities while introducing a new hydrogen-bond acceptor that can interact with the kinase hinge region[3].

Table 1: General Physicochemical Comparison of the Core Scaffolds

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine
Ring System 5,6-fused (1 N in 6-ring)5,6-fused (2 N in 6-ring)
Relative Lipophilicity HigherLower
H-Bond Acceptors (Core) 12
Typical Binding Orientation Standard hinge-bindingOften inverted relative to a-pyridine
Metabolic Stability Prone to CYP450 oxidationGenerally improved resistance to oxidation

Mechanistic Insights: Kinase Binding Modalities

The SAR of these two series often diverges significantly even when identical pendant groups are attached.

  • CDK2 Inhibition : Crystallographic studies of Cyclin-Dependent Kinase 2 (CDK2) inhibitors reveal that the imidazo[1,2-b]pyridazine ring often adopts an inverted orientation in the active site compared to its imidazo[1,2-a]pyridine counterpart. This inversion is driven by the necessity to align the additional pyridazine nitrogen with the hydrogen-bond donor of the hinge region (e.g., Leu83), fundamentally shifting the optimal placement of substituents[4].

  • c-Met and VEGFR2 Dual Inhibition : In the pursuit of anti-angiogenic and antitumor agents, researchers optimized para-substituted inhibitors. An imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring demonstrated exceptional dual inhibition of c-Met (IC50 = 1.9 nM) and VEGFR2 (IC50 = 2.2 nM), leveraging the core's rigidity to enforce a bioactive conformation[5].

  • DYRK1A Inhibition : Conversely, in the development of DYRK1A inhibitors, initial fragments based on imidazo[1,2-b]pyridazine showed excellent ligand efficiency and low intrinsic clearance. However, scaffold-hopping back to imidazo[1,2-a]pyridine/pyrimidine was strategically employed to increase intrinsic binding affinity by exploiting a shallow lipophilic cleft unique to DYRK1A[3].

ScaffoldLogic LeadA Imidazo[1,2-a]pyridine High Affinity, High Lipophilicity Metabolism High Intrinsic Clearance (CYP450 Liability) LeadA->Metabolism In vivo profiling Hop Scaffold Hop: Introduce N (Pyridazine) Metabolism->Hop Rational Design LeadB Imidazo[1,2-b]pyridazine Lower Lipophilicity, Altered Vector Hop->LeadB Synthesis Invert Binding Mode Inversion (e.g., CDK2 Hinge) LeadB->Invert X-ray Crystallography

Caption: Logical workflow detailing the pharmacokinetic and structural drivers for scaffold-hopping.

Quantitative Performance Data

The following table summarizes head-to-head performance metrics from key literature case studies, highlighting how the scaffold choice directly impacts enzymatic inhibition.

Table 2: Comparative Enzymatic Inhibition (IC50) Across Targets

Target KinaseScaffoldRepresentative Compound / DerivativeIC50 (nM)Reference
c-Met Imidazo[1,2-a]pyridineCompound 26 (6-methylpyridone derivative)1.9[5]
VEGFR2 Imidazo[1,2-a]pyridineCompound 26 (6-methylpyridone derivative)2.2[5]
CDK2 Imidazo[1,2-b]pyridazineCompound 27 (4-sulfonamide derivative)3.0[4]
DYRK1A Imidazo[1,2-b]pyridazineFragment 1 / Compound 17Potent (Cellular)[3]

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of these scaffolds. The causality behind each step is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines Rationale: This two-step sequence utilizes a Suzuki-Miyaura cross-coupling followed by an oxidative cyclization. Performing the Suzuki coupling before cyclization avoids regioselectivity issues that can occur if the bicyclic core is formed first[3].

  • Suzuki Cross-Coupling : Combine 6-chloropyridazin-3-amine (1.0 eq), the appropriate boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v).

    • Causality: The biphasic basic medium facilitates the transmetalation step of the catalytic cycle, while degassing prevents the oxidative deactivation of the Pd(0) catalyst.

  • Microwave Irradiation : Heat the mixture at 110°C for 30 minutes under microwave irradiation. Cool, filter through Celite, and purify via flash chromatography to yield the 6-substituted pyridazin-3-amine.

  • Cyclization : Dissolve the intermediate in ethanol. Add the desired α -haloketone (e.g., 2-bromoacetophenone) (1.1 eq) and reflux for 12-16 hours.

    • Causality: The exocyclic amine of the pyridazine attacks the α -carbon of the haloketone, followed by intramolecular condensation of the endocyclic nitrogen with the ketone carbonyl, forming the stable imidazo[1,2-b]pyridazine core.

  • Isolation : Neutralize with saturated NaHCO3, extract with EtOAc, dry over MgSO4, and purify to obtain the final product.

Protocol B: TR-FRET Kinase Binding Displacement Assay Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence assays because the time-delay measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated bicyclic heteroaromatics[3].

  • Reagent Preparation : Prepare a master mix containing the target kinase (e.g., DYRK1A), a europium-labeled anti-tag antibody, and a fluorescent tracer (e.g., Kinase Tracer 236) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing : Echo-dispense the imidazo-scaffold test compounds in a 10-point dose-response curve (typically 10 μ M to 0.5 nM) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing prevents compound loss on pipette tips and ensures highly accurate low-volume transfers of hydrophobic compounds.

  • Incubation : Add the kinase/tracer master mix to the compounds. Incubate at room temperature for 1 hour.

    • Causality: This allows the system to reach thermodynamic equilibrium. The test compound competes with the tracer for the ATP-binding pocket.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (665 nm / 615 nm).

    • Causality: A high ratio indicates the tracer is bound to the kinase (FRET occurs). A low ratio indicates the test compound has successfully displaced the tracer. IC50 is calculated using a 4-parameter logistic non-linear regression model.

TRFRETWorkflow Prep Prepare Kinase + Tracer Dispense Acoustic Dispensing (Test Compounds) Prep->Dispense Incubate Equilibrium Incubation (1 Hour, RT) Dispense->Incubate Avoids tip-loss Read TR-FRET Detection (665nm / 615nm) Incubate->Read Competitive Binding Analyze IC50 Calculation (Displacement Curve) Read->Analyze Eliminates auto-fluorescence

Caption: Step-by-step TR-FRET assay workflow ensuring high-fidelity IC50 determination.

References[5] Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. NIH / Bioorganic & Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4c3p4c-OyjI8ITUOy64IOVTArv3sWTLdhg7w8Mrv6AKEvhwCzlCP-liGAbVHRpvLUg3Rkw5rnao_bTCr85c6Nh9Cpr9iGdvI8PAdMn1HhV6_ceyQlsm4dikA41aIdA7v7P1c[2] Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. NIH / Bioorganic & Medicinal Chemistry Letters.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM84UrNNnsVDzigVWjHl3PP9RXfFh7eUKGBSV53iquBGuCzJ2E96vB2pRuGDCI6tEwAuy86lH7Dn6HT-iQTRwZiJoL3IxNRCYO16a7IDb_ICqsR0qn2rZrk1SHaYRyd0uOebjC[4] Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoWDLkygi75dSr3yhEWc9I8rQ5lABlgWzNF04SaHwFkTVnAAhl4xKH9YaZ6AGOp1b5Ao2PswQO_s3Ged36LqYhAI8fE813QTpRiKVxg60JObR2f_xWxY8DUrjJByLOBtIT2ckRBlcudO8v6eEX51s1xlUK5g7b9Rt7OqhCEXrFUrs5M0aMb9swMA==[3] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University / European Journal of Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxU9Lg3APQnE-qnuPEVltEIHjcQNhyZ6fttiz5YVfOzhiqD1d0NBjcMa_lS2OuVUMaIZNtUgSJUblFGRV4AV-xyrHx8baQ8cB8iCMCgfZtlmNqVB0ki3C_7ri01QF1NdDkGO7AN3Oi2gQxpnJpe9yOeUjnOuQ-rrmUX3j2zhHIC86p-KKY8_lQ5AQ=[1] Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7YVCtxWBzJ5ZTaAsWO7rrMxrw2ChmgVgDHgTyzH-dGD9rAnN2nDgENQ31OvWkGFAVE1-kFfrC39WqyqOEjw2m832Wjo9Zo6OThaV38yQBzaz8GSL3tKbavt0VrjuedWjmx-Rw

Sources

In vivo efficacy comparison of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the In Vivo Efficacy of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives in Preclinical Models

The 7-chloro-3-iodoimidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic intermediate for a diverse array of potent and selective therapeutic agents. Its unique structural features, including the presence of both chloro and iodo substituents, provide multiple reaction sites for chemists to elaborate and optimize molecules for specific biological targets. This guide offers a comparative analysis of the in-vivo efficacy of various derivatives stemming from this privileged scaffold, with a focus on their applications in oncology and inflammatory diseases. We will delve into the experimental data supporting their therapeutic potential, the methodologies used for their evaluation, and the underlying mechanisms of action.

Anticancer Derivatives Targeting the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy. A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as mTOR inhibitors, with several compounds demonstrating significant anti-proliferative activity in vitro.[1]

In Vivo Efficacy in a Xenograft Model

One of the most promising compounds, A17, was advanced to in vivo studies using a nude mice A549 non-small cell lung cancer xenograft model.[1] This study aimed to translate the potent in vitro mTOR inhibition into tangible anti-tumor effects in a living organism. The choice of a xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and critical step in preclinical drug development to assess a compound's potential as an anticancer agent.

CompoundAnimal ModelCell LineDosing RegimenEfficacyReference
A17 Nude MiceA549 (Non-small cell lung cancer)Not specifiedObvious anticancer effect[1]

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and are unable to mount an effective immune response, thus preventing rejection of the human tumor cells.

  • Tumor Implantation: A suspension of A549 cells (typically 5 x 10^6 cells in 0.1 mL of sterile PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to either the vehicle control group or the treatment group.

  • Drug Administration: Compound A17 is administered to the treatment group, while the control group receives the vehicle. The dosing regimen (dose, route, and frequency) is a critical parameter determined from prior pharmacokinetic and tolerability studies.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The study is typically terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated to quantify the efficacy of the compound.

mTOR Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis A17 Compound A17 (Imidazo[1,2-b]pyridazine derivative) A17->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of Compound A17.

Anti-inflammatory Derivatives Targeting Tyk2

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.[2] A series of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a novel therapeutic strategy for these conditions.

In Vivo Pharmacodynamic (PD) Model

A key derivative, compound 6, was evaluated in a rat pharmacodynamic model to assess its ability to inhibit IL-12/IL-18 induced IFNγ production in vivo.[2] This model is designed to measure the direct pharmacological effect of the drug on its target in a living system, providing crucial information about its potency and duration of action.

CompoundAnimal ModelPD EndpointDosing (mg/kg)Efficacy (% Inhibition of IFNγ)Reference
6 RatIL-12/IL-18 induced IFNγ production145%[2]
6 RatIL-12/IL-18 induced IFNγ production1077%[2]

Experimental Protocol: Rat Pharmacodynamic Model

  • Animal Model: Male Lewis rats are used for this study.

  • Drug Administration: Compound 6 is administered to the rats, typically via oral gavage.

  • Cytokine Challenge: One hour after drug administration, the rats are challenged with an intraperitoneal injection of IL-12. One hour following the IL-12 challenge, a second challenge with IL-18 is administered.

  • Sample Collection: Five hours after the initial drug administration, blood samples are collected from the rats.

  • Biomarker Analysis: Plasma is separated from the blood samples, and the levels of IFNγ are quantified using a validated immunoassay (e.g., ELISA).

  • Efficacy Calculation: The percentage of inhibition of IFNγ production in the treated groups is calculated relative to the vehicle-treated control group.

Tyk2 Signaling Pathway

Tyk2_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK Other JAKs Receptor->JAK STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates Dimerization Dimerization STAT->Dimerization Phosphorylation Phosphorylation Nucleus Nucleus Dimerization->Nucleus translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Compound_6 Compound 6 (Imidazo[1,2-b]pyridazine derivative) Compound_6->Tyk2 Inhibition

Caption: The Tyk2 signaling pathway and the inhibitory action of Compound 6.

Anticancer Derivatives Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, and its dysregulation is implicated in various B cell malignancies.[3] The development of covalent BTK inhibitors has revolutionized the treatment of these cancers. A novel imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible BTK inhibitor.[3]

In Vivo Efficacy in a Xenograft Model

Compound 22 demonstrated significant anti-tumor activity in a xenograft model, leading to its advancement into Phase I clinical trials.[3] This highlights the successful translation of potent in vitro activity and a favorable pharmacokinetic profile into in vivo efficacy.

CompoundAnimal ModelDosing (mg/kg)EfficacyReference
22 (TM471-1) Not specified15Significant tumor growth inhibition; complete tumor regression in 7 out of 10 mice[3]

Experimental Protocol: B-cell Malignancy Xenograft Model

  • Cell Culture: A suitable B-cell malignancy cell line (e.g., TMD8, REC-1) is cultured under appropriate conditions.

  • Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to allow for the engraftment of the human cancer cells.

  • Tumor Implantation: The cancer cells are implanted in the mice, either subcutaneously or systemically, depending on the desired tumor model.

  • Treatment: Once tumors are established, the mice are treated with compound 22 or a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored over time. For subcutaneous models, tumor volume is measured. For systemic models, disease progression can be monitored by other means, such as bioluminescence imaging or survival analysis.

BTK Signaling Pathway

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activation BTK BTK Lyn_Syk->BTK phosphorylation PLCg2 PLCγ2 BTK->PLCg2 phosphorylation DAG_IP3 DAG & IP3 PLCg2->DAG_IP3 activation NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Cell_Survival Cell Survival, Proliferation, & Migration NFkB_MAPK->Cell_Survival Compound_22 Compound 22 (Imidazo[1,2-b]pyridazine derivative) Compound_22->BTK Irreversible Inhibition

Caption: The BTK signaling pathway and the irreversible inhibition by Compound 22.

General In Vivo Experimental Workflow

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Model_Selection Animal Model Selection Ethical_Approval Ethical Approval Model_Selection->Ethical_Approval Acclimatization Animal Acclimatization Ethical_Approval->Acclimatization Tumor_Induction Disease/Tumor Induction Acclimatization->Tumor_Induction Randomization Randomization into Groups Tumor_Induction->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Monitoring & Data Collection Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis

Caption: A generalized workflow for in vivo efficacy studies.

Comparative Analysis and Future Directions

The derivatives of 7-chloro-3-iodoimidazo[1,2-b]pyridazine have demonstrated remarkable in vivo efficacy across different therapeutic areas by targeting key signaling molecules. The anticancer derivatives targeting mTOR and BTK have shown significant tumor growth inhibition in xenograft models, with the BTK inhibitor TM471-1 achieving complete tumor regression in a high percentage of treated animals.[1][3] The anti-inflammatory derivative targeting Tyk2 has shown potent dose-dependent inhibition of a key inflammatory biomarker in a pharmacodynamic model.[2]

The versatility of the imidazo[1,2-b]pyridazine scaffold allows for fine-tuning of the molecular structure to achieve high potency and selectivity for different kinase targets. This adaptability is a key reason for its success in drug discovery. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these derivatives, exploring their efficacy in combination therapies, and identifying novel therapeutic targets for this privileged scaffold. The progression of TM471-1 into clinical trials is a testament to the therapeutic potential of this class of compounds and paves the way for the development of new and improved treatments for cancer and inflammatory diseases.

References

  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. Available at: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed. Available at: [Link]

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A Comparative Guide to the Kinase Selectivity Profiling of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and immune response. The imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its rigid, planar structure provides an excellent framework for developing ATP-competitive inhibitors. A notable success story for this scaffold is Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for treating chronic myeloid leukemia (CML).[3]

However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window.[4] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process, guiding lead optimization and de-risking clinical candidates.

This guide focuses on 7-Chloro-3-iodoimidazo[1,2-b]pyridazine , a key intermediate in the synthesis of highly selective and potent kinase inhibitors targeting critical oncology and immunology pathways, such as those involving Monopolar Spindle 1 (Mps1) and Tyrosine Kinase 2 (Tyk2).[5][6] While extensive data on the final, more complex derivatives exists, understanding the foundational selectivity of the core intermediate is crucial. This guide provides a framework for such an investigation, comparing its hypothetical profile to advanced derivatives and established drugs, and details the experimental methodologies required to generate this critical data.

The Central Role of Kinase Selectivity Profiling

The primary objective of selectivity profiling is to understand an inhibitor's interaction landscape across the human kinome. This is essential for several reasons:

  • Predicting On-Target Efficacy: Ensuring potent inhibition of the desired kinase.

  • Identifying Off-Target Liabilities: Uncovering potential sources of toxicity by identifying unintended kinase interactions.[4]

  • Discovering Polypharmacology: Revealing opportunities where inhibiting multiple kinases could be therapeutically advantageous (e.g., in cancer).[4]

  • Guiding Structure-Activity Relationship (SAR): Informing medicinal chemists how to modify a compound to enhance potency and selectivity.

Selectivity is often quantified using metrics like the Selectivity Score (S-score) or the Gini coefficient . The S-score is a simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a given concentration) by the total number of kinases tested.[7] A lower S-score indicates higher selectivity. The Gini coefficient provides a more nuanced view of the distribution of inhibition across the panel, with a score closer to 1 indicating high selectivity towards a single target.[8]

Experimental Workflow: In Vitro Kinase Inhibition Assaying

To determine the selectivity profile of a compound like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely adopted method due to its sensitivity, broad applicability, and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.

Below is a detailed protocol for profiling a test compound against a kinase panel using this method. The workflow is designed to be self-validating by including appropriate controls at each stage.

Detailed Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

1. Reagent Preparation:

  • Test Compound (e.g., 7-Chloro-3-iodoimidazo[1,2-b]pyridazine): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO. This will be your 100x final concentration plate.

  • Kinase Buffer (1x): A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The exact composition may need to be optimized for specific kinases.

  • ATP Solution: Prepare an ATP stock at a concentration that is 2x the desired final assay concentration (typically at or near the Km of the kinase for ATP) in 1x Kinase Buffer.[4]

  • Substrate Solution: Prepare the specific peptide or protein substrate for each kinase at a 2x final concentration in 1x Kinase Buffer.

  • Kinase Solutions: Prepare each kinase at a 2x final concentration in 1x Kinase Buffer. The amount of kinase should be optimized to produce a robust signal within the linear range of the assay.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[9][10]

2. Kinase Reaction:

  • Dispense 0.5 µL of the 100x compound serial dilutions into the wells of a 384-well low-volume assay plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and wells with a known potent inhibitor for the specific kinase as a "full inhibition" (100% inhibition) control.

  • Add 12 µL of a master mix containing 1x Kinase Buffer, 2x ATP, and 2x Substrate to each well.

  • Initiate the kinase reaction by adding 12.5 µL of the 2x Kinase solution to each well. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the enzymatic reaction.

3. ADP Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[9]

  • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce light.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]

4. Data Acquisition and Analysis:

  • Read the luminescence on a plate reader.

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

Alternative "Gold Standard" Methodology: Radiometric Filter Binding Assay

For decades, the radiometric filter binding assay using [γ-³²P]ATP has been considered the "gold standard" for kinase activity measurement.[11][12] This method provides a direct measure of phosphate incorporation into a substrate.

Brief Protocol Overview:

  • The kinase reaction is performed as above, but with [γ-³²P]ATP included in the reaction mix.[13]

  • The reaction is stopped by adding an acid (e.g., phosphoric acid).

  • The reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate (if positively charged) binds to the negatively charged membrane, while the unreacted, negatively charged [γ-³²P]ATP is washed away.[12][14]

  • The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • IC50 values are determined by measuring the reduction in radioactivity at various inhibitor concentrations.

While highly sensitive and direct, this method requires specialized handling of radioactive materials and is generally lower throughput than luminescence-based assays.[11]

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescence) cluster_analysis 4. Data Analysis Compound Compound Dilution (100x in DMSO) DispenseCmpd Dispense 0.5 µL Compound/DMSO MasterMix Master Mix (2x ATP + 2x Substrate) AddMM Add 12 µL Master Mix Kinase Kinase Solution (2x) AddKinase Add 12.5 µL Kinase (Start Reaction) DispenseCmpd->AddMM AddMM->AddKinase Incubate1 Incubate (e.g., 60 min at RT) AddKinase->Incubate1 AddADP_Glo Add 25 µL ADP-Glo™ Reagent Incubate1->AddADP_Glo Incubate2 Incubate 40 min AddADP_Glo->Incubate2 AddDetection Add 50 µL Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate 30-60 min AddDetection->Incubate3 Read Read Luminescence Incubate3->Read Analyze Normalize Data & Calculate IC50 Read->Analyze

Caption: Workflow for a typical in vitro kinase selectivity profiling experiment using a luminescence-based assay.

Comparative Selectivity Analysis

The following tables present a comparative analysis. Table 1 shows a hypothetical, yet plausible, selectivity profile for our foundational molecule, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, based on known targets of the scaffold. Tables 2 and 3 provide literature-derived data for highly optimized derivatives and established clinical inhibitors for comparison.

Table 1: Hypothetical Kinase Selectivity Profile for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (Data is illustrative, based on known targets of the scaffold, and would need to be experimentally determined)

Kinase TargetIC50 (nM)Kinase FamilyRationale for Inclusion
Mps1 (TTK) ~500Ser/Thr KinaseScaffold is a known starting point for potent Mps1 inhibitors.[5]
Tyk2 ~800Tyrosine KinaseImidazo[1,2-b]pyridazines are potent allosteric Tyk2 inhibitors.[6]
PIM1 ~1,200Ser/Thr KinaseScaffold identified as a PIM kinase inhibitor.[15]
DYRK1A >2,000Ser/Thr KinaseDerivatives show activity against DYRK family kinases.[16]
VEGFR2 >5,000Tyrosine KinaseA common off-target for many kinase inhibitors; Ponatinib hits it.
JAK2 >10,000Tyrosine KinaseImportant for assessing selectivity against other JAK family members.

Table 2: Experimentally Determined Selectivity of Advanced Imidazo[1,2-b]pyridazine Derivatives

CompoundPrimary TargetIC50 (nM)Key Off-Targets / Selectivity NotesReference
Ponatinib BCR-ABL (T315I)2.0Multi-targeted: VEGFR2, FGFR, PDGFR, SRC family. Potent pan-BCR-ABL inhibitor.[3]O'Hare et al.
Compound 27f Mps1 (cellular)0.70Highly selective against a panel of 192 kinases.[5]J. Med. Chem. 2015, 58, 6, 2653–2668
Compound 29 Tyk2 (JH2 ligand)N/A (allosteric)Highly selective; inhibited <1% of a 386 kinase panel at 1 µM.[6]Med. Chem. Commun., 2017, 8, 391-408
Compound 22 BTK (covalent)1.3Excellent selectivity across 310 kinases.[17]J. Med. Chem. 2024, 67, 10, 8313–8335

Table 3: Selectivity Profiles of Clinically Relevant Comparator Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)Key Off-Targets / Selectivity NotesReference
Tofacitinib JAK3 / JAK11 (JAK3), 20 (JAK1)~5-fold selective for JAK1/3 over JAK2. Does not inhibit Tyk2 significantly.[18][19]Meyer et al.
Deucravacitinib Tyk2 (allosteric)N/A (allosteric)Highly selective for Tyk2 over JAK1/2/3 at clinically relevant concentrations.[20]Chimalakonda et al.

Interpretation of Comparative Data:

The hypothetical data for the core intermediate (Table 1) suggests a moderately potent compound with some inherent selectivity, a common feature for fragment-like molecules. The optimization process, as evidenced by the advanced derivatives in Table 2, dramatically improves potency (from hundreds of nM to sub-nanomolar) and sharpens selectivity. For instance, Compound 27f achieves remarkable potency for Mps1 while being highly selective across a large kinase panel.[5] Similarly, allosteric inhibitors like Compound 29 leverage a unique binding pocket in the Tyk2 pseudokinase domain to achieve exceptional selectivity against other JAK family members and the broader kinome.[6]

When compared to a broader JAK inhibitor like Tofacitinib , which inhibits JAK1, JAK2, and JAK3 to varying degrees, a highly selective Tyk2 inhibitor derived from the imidazo[1,2-b]pyridazine scaffold offers a distinct pharmacological profile. This targeted approach, exemplified by Deucravacitinib , is designed to minimize side effects associated with broader JAK inhibition.[20]

Biological Context: Key Signaling Pathways

Understanding the biological pathways in which the target kinases operate is essential for interpreting the functional consequences of their inhibition.

The Mps1 Kinase and the Spindle Assembly Checkpoint

Monopolar spindle 1 (Mps1), also known as TTK, is a critical serine/threonine kinase that acts as the master regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[21][22] Mps1 is recruited to unattached kinetochores, where it initiates a phosphorylation cascade involving Knl1, Bub1, and Mad1, ultimately leading to the inhibition of the Anaphase-Promoting Complex (APC/C) and delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[23] Because cancer cells often exhibit chromosomal instability and are highly proliferative, they are particularly vulnerable to the inhibition of Mps1.

Mps1_Pathway UnattachedKT Unattached Kinetochore Mps1 Mps1 UnattachedKT->Mps1 recruits Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates Mad1 Mad1 Mps1->Mad1 phosphorylates Knl1->Bub1 recruits Bub1->Mad1 MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC forms Mad2 Mad2 Mad1->Mad2 recruits Mad2->MCC forms APCC APC/C MCC->APCC inhibits Anaphase Anaphase APCC->Anaphase Inhibitor 7-Cl-3-I-Imidazo[1,2-b]pyridazine Derivative Inhibitor->Mps1 inhibits

Caption: Simplified Mps1 signaling cascade in the Spindle Assembly Checkpoint.

The Tyk2 Kinase and JAK-STAT Signaling

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a pivotal role in cytokine signaling pathways that are central to the immune system.[24] Tyk2 associates with the intracellular domains of cytokine receptors, such as those for Type I interferons (IFN-α/β), IL-12, and IL-23.[25] Upon cytokine binding, Tyk2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[26] Selective inhibition of Tyk2 is a promising therapeutic strategy for autoimmune and inflammatory diseases.

Tyk2_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Cytokine Cytokine (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates JAKx JAK1/2 Receptor->JAKx activates STAT STAT Tyk2->STAT phosphorylate JAKx->STAT phosphorylate pSTAT p-STAT STATdimer p-STAT Dimer pSTAT->STATdimer dimerizes Gene Gene Transcription (Inflammatory Response) STATdimer->Gene translocates & activates Inhibitor 7-Cl-3-I-Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 inhibits

Caption: Overview of the Tyk2-mediated JAK-STAT signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile starting point for the development of potent and selective kinase inhibitors. While the foundational compound, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, may exhibit modest activity, it serves as a crucial template for structure-based drug design. Through systematic profiling against comprehensive kinase panels, researchers can elucidate the SAR needed to transform this intermediate into a highly optimized clinical candidate.

The comparative analysis demonstrates a clear trajectory: medicinal chemistry efforts can dramatically enhance both potency and selectivity, leading to compounds with highly desirable therapeutic profiles. The use of robust, quantitative assays like ADP-Glo is fundamental to this process, providing the high-quality data needed to make informed decisions. By integrating rigorous biochemical profiling with an understanding of the underlying biological pathways, the full potential of scaffolds like imidazo[1,2-b]pyridazine can be realized in the development of next-generation targeted therapies.

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Benchmarking 7-Chloro-3-iodoimidazo[1,2-b]pyridazine: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to inhibitors of a diverse range of kinases including PIM kinases, cyclin-dependent kinases (CDKs), and Tyrosine kinase 2 (Tyk2).[1][2] This guide introduces 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a derivative of this versatile heterocyclic system, and provides a comprehensive framework for its evaluation against a panel of well-characterized kinase inhibitors: the multi-targeted clinical agent Crizotinib, the potent multi-kinase inhibitor Dasatinib, and the broad-spectrum inhibitor Staurosporine.

This document serves as a practical, in-depth guide for researchers, scientists, and drug development professionals. It is designed to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, thereby empowering researchers to rigorously assess the potential of novel chemical entities in the kinase inhibitor landscape.

Introduction to the Contenders: A Rationale for Comparison

The selection of appropriate comparator compounds is critical for a meaningful benchmarking study. The inhibitors chosen represent a spectrum of selectivity and clinical utility, providing a robust context for evaluating the performance of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

  • 7-Chloro-3-iodoimidazo[1,2-b]pyridazine: The subject of our investigation, this compound belongs to the imidazo[1,2-b]pyridazine family, known for its kinase inhibitory activity.[1] The chloro and iodo substitutions offer potential for distinct interactions within the kinase ATP-binding pocket and serve as handles for further chemical modification. Its specific kinase targets, however, are yet to be fully elucidated.

  • Crizotinib (Xalkori®): An FDA-approved inhibitor of receptor tyrosine kinases including ALK, Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[3][4][5] Crizotinib serves as a benchmark for a clinically successful, multi-targeted inhibitor, particularly relevant in the context of non-small cell lung carcinoma (NSCLC).[6][7] Its mechanism involves competitive binding to the ATP-binding pocket of its target kinases, thereby blocking downstream signaling pathways like PI3K/Akt, STAT3, and RAS/MAPK.[5]

  • Dasatinib (Sprycel®): A potent, orally available dual Abl/Src tyrosine kinase inhibitor.[8] Dasatinib's targets include BCR-ABL, SRC family kinases, c-KIT, and PDGFR, among others.[8][9] It is a prime example of a multi-kinase inhibitor with significant clinical efficacy in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] Unlike some inhibitors that bind only to the inactive conformation of the kinase, Dasatinib can bind to both the active and inactive conformations.[8]

  • Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus.[10] It is a potent but non-selective protein kinase inhibitor that acts by preventing ATP from binding to a wide array of kinases.[11][12] While its lack of selectivity has limited its clinical use, it remains an invaluable research tool for inducing apoptosis and as a positive control in kinase assays due to its broad and potent activity.[11]

Experimental Framework for Comparative Analysis

To comprehensively benchmark 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a multi-faceted experimental approach is proposed. This framework is designed to first identify the primary kinase targets of the compound and then to quantitatively compare its potency and selectivity against the established inhibitors.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Comparative Benchmarking Kinase Panel Screening Kinase Panel Screening Hit Validation Hit Validation Kinase Panel Screening->Hit Validation Identify primary targets In Vitro Kinase Assays In Vitro Kinase Assays Hit Validation->In Vitro Kinase Assays Confirmed Targets Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Determine IC50 values Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Assess cellular potency & cytotoxicity Data Analysis & Interpretation Data Analysis & Interpretation Selectivity Profiling->Data Analysis & Interpretation

Caption: A two-phase experimental workflow for benchmarking novel kinase inhibitors.

Phase 1: Kinase Target Identification

The initial step is to perform a broad screen to identify the potential kinase targets of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Protocol: Broad-Spectrum Kinase Panel Screening

  • Compound Preparation: Dissolve 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the stock solution to the desired screening concentrations (e.g., 1 µM and 10 µM).

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™) comprising several hundred human kinases.

  • Binding/Activity Assay: The specific assay format will depend on the chosen platform. A common method is a competition binding assay where the ability of the test compound to displace a known, tagged ligand from the kinase active site is measured.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl) or percent inhibition. A significant reduction in signal (e.g., >90% inhibition at 10 µM) indicates a potential interaction.

Phase 2: In-Depth Comparative Benchmarking

Following the identification of primary kinase targets, a focused comparative analysis against Crizotinib, Dasatinib, and Staurosporine is conducted.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Reagents:

    • Recombinant target kinase(s) (identified in Phase 1)

    • Substrate peptide (specific to the kinase)

    • ATP

    • Assay buffer

    • Test compounds (7-Chloro-3-iodoimidazo[1,2-b]pyridazine, Crizotinib, Dasatinib, Staurosporine)

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO.

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add kinase, substrate, and test compound to a 384-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Protocol: Cellular Proliferation Assay (GI50 Determination)

  • Cell Line Selection: Choose a cancer cell line where the identified target kinase is a known driver of proliferation. For example, if ALK is identified as a target, the H3122 NSCLC cell line would be appropriate.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of each test compound for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for a comparative analysis.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase Target7-Chloro-3-iodoimidazo[1,2-b]pyridazineCrizotinibDasatinibStaurosporine
Target Kinase A 15>10,00053
Target Kinase B 502516
Off-Target Kinase C >5,000250107
Off-Target Kinase D >10,000>10,00050020

Table 2: Cellular Anti-Proliferative Activity (GI50, nM)

Cell Line (Relevant Target)7-Chloro-3-iodoimidazo[1,2-b]pyridazineCrizotinibDasatinibStaurosporine
Cell Line X (Target A) 150>10,0005030
Cell Line Y (Target B) 4002002050

Visualizing Signaling Pathways and Mechanisms

Understanding the context in which these inhibitors function is crucial. The following diagram illustrates a generic receptor tyrosine kinase signaling pathway that is often targeted by kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Phosphorylation Kinase Cascade (e.g., RAS/MAPK) Kinase Cascade (e.g., RAS/MAPK) Signaling Proteins->Kinase Cascade (e.g., RAS/MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS/MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Ligand Ligand Ligand->Receptor Tyrosine Kinase (RTK) Activation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway targeted by many kinase inhibitors.

Discussion and Future Directions

This guide provides a comprehensive framework for the initial characterization and benchmarking of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold has demonstrated significant potential in targeting various kinases.[13][14][15][16] By systematically comparing its activity against well-established inhibitors like Crizotinib, Dasatinib, and Staurosporine, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic agent.

The hypothetical data presented herein illustrates a scenario where 7-Chloro-3-iodoimidazo[1,2-b]pyridazine exhibits potent and selective inhibition of "Target Kinase A" both in vitro and in a cellular context. The subsequent steps in the drug discovery process would involve lead optimization to improve potency and drug-like properties, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments.

The versatility of the imidazo[1,2-b]pyridazine core suggests that derivatives can be synthesized to fine-tune activity against specific kinase targets.[17][18] The methodology outlined in this guide provides a robust and scientifically rigorous approach to evaluating these and other novel kinase inhibitors, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Cellagen Technology. Staurosporine | pan-kinase inhibitor. [Link]

  • PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • PMC. Crizotinib: A comprehensive review. [Link]

  • RSC Publishing. (2010, March 4). Protein kinase inhibition of clinically important staurosporine analogues. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crizotinib?[Link]

  • Liv Hospital. (2026, February 23). Crizotinib. [Link]

  • AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. [Link]

  • RSC Publishing. (2023, November 28). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • ACS Figshare. Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]

  • PubMed. (2010, April 15). Protein kinase inhibition of clinically important staurosporine analogues. [Link]

  • Wikipedia. Crizotinib. [Link]

  • PMC. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. [Link]

  • ResearchGate. Kinase profile of dasatinib | Download Table. [Link]

  • Wikipedia. Dasatinib. [Link]

  • ASH Publications. (2007, December 1). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood. [Link]

  • PNAS. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. [Link]

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry. [Link]

  • Research Journal of Pharmacy and Technology. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • Semantic Scholar. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA. [Link]

  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]

  • MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

Sources

A Comparative Guide to the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine: An Evaluation of Reproducibility and Methodological Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities. The targeted functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR). Among these derivatives, 7-Chloro-3-iodoimidazo[1,2-b]pyridazine stands out as a versatile building block, offering two distinct and reactive handles for further chemical modification. The chloro-substituent is amenable to nucleophilic aromatic substitution and cross-coupling reactions, while the iodo-group is a prime candidate for a variety of metal-catalyzed cross-couplings, such as Suzuki, Sonogashira, and Heck reactions.

This guide provides an in-depth comparison of synthetic methodologies for the preparation of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, with a focus on reproducibility, efficiency, and the underlying chemical principles. The content is tailored for researchers, scientists, and drug development professionals seeking to reliably synthesize this key intermediate for their research endeavors.

Strategic Approaches to the Synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

The synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is typically approached in a two-step sequence: first, the construction of the 7-chloroimidazo[1,2-b]pyridazine core, followed by the regioselective iodination at the C3 position. This guide will dissect both stages, presenting and comparing the available methods.

Part 1: Synthesis of the 7-Chloroimidazo[1,2-b]pyridazine Precursor

The foundational step in the synthesis is the construction of the imidazo[1,2-b]pyridazine ring system. The most common and reliable method involves the condensation of a substituted aminopyridazine with a two-carbon electrophile.

Method 1: Classical Condensation with Chloroacetaldehyde

This widely employed method utilizes the reaction of 6-chloro-3-aminopyridazine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring.

Experimental Protocol: Synthesis of 7-Chloroimidazo[1,2-b]pyridazine

  • Step 1: Synthesis of 6-chloro-3-aminopyridazine. To a solution of 3,6-dichloropyridazine in a suitable solvent, aqueous ammonia is added. The mixture is heated in a sealed vessel to facilitate the nucleophilic aromatic substitution of one of the chloro groups. Upon cooling, the product precipitates and can be collected by filtration.

  • Step 2: Cyclization to form 7-Chloroimidazo[1,2-b]pyridazine. A mixture of 6-chloro-3-aminopyridazine and an aqueous solution of chloroacetaldehyde is heated.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the water is distilled off, and the crude product is purified by trituration with ethanol and filtration to yield the desired 7-chloroimidazo[1,2-b]pyridazine.[1]

Causality and Methodological Insights:

The regioselectivity of the initial amination of 3,6-dichloropyridazine is driven by the electronic nature of the pyridazine ring. The cyclization step is a classic example of a condensation reaction, where the choice of a bifunctional reagent like chloroacetaldehyde allows for the efficient one-pot formation of the fused imidazole ring. The acidic conditions generated in situ facilitate the dehydration of the cyclized intermediate to the final aromatic product.

Part 2: Regioselective Iodination of 7-Chloroimidazo[1,2-b]pyridazine

The introduction of an iodine atom at the C3 position of the imidazo[1,2-b]pyridazine ring is an electrophilic aromatic substitution reaction. The electron-rich nature of the imidazole moiety directs the substitution to this position. Several iodinating agents can be employed, each with its own set of advantages and disadvantages regarding reactivity, handling, and by-product formation.

Comparison of Iodination Methods

MethodIodinating ReagentTypical ConditionsReported YieldAdvantagesDisadvantages
Method A N-Iodosuccinimide (NIS)Acetonitrile, room temperatureHighMild conditions, easy to handle solid reagent.Succinimide by-product needs to be removed.
Method B 1,3-Diiodo-5,5-dimethylhydantoin (DIH)Sulfuric acid (catalytic) or inert solventHighHighly reactive and selective, easy by-product removal.Can be too reactive for sensitive substrates.
Method C Molecular Iodine (I₂) with an Oxidante.g., H₂O₂, HNO₃; various solventsGood to ExcellentCost-effective.Requires an additional oxidizing agent, can generate corrosive by-products.

Experimental Protocol: Iodination of 7-Chloroimidazo[1,2-b]pyridazine (Method A: NIS)

  • To a solution of 7-chloroimidazo[1,2-b]pyridazine in a suitable aprotic solvent such as acetonitrile, an equimolar amount of N-iodosuccinimide is added.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Mechanistic Rationale for Regioselective Iodination

The electrophilic iodination of the imidazo[1,2-b]pyridazine ring system is directed to the C3 position due to the electronic properties of the heterocyclic system. The nitrogen atom at position 4 acts as an electron-donating group, increasing the electron density at the adjacent C3 position of the imidazole ring, making it the most nucleophilic and thus the most susceptible to electrophilic attack.

Electrophilic Iodination Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization Start 7-Chloroimidazo[1,2-b]pyridazine IodinatingAgent I⁺ (from NIS, DIH, or I₂/oxidant) Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Electrophilic attack at C3 IodinatingAgent->Intermediate Product 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Intermediate->Product Deprotonation Base Base (e.g., solvent, counter-ion) Base->Product

Caption: Mechanism of Electrophilic Iodination.

Reproducibility and Data Analysis

For a synthetic method to be truly valuable, it must be reproducible. The following table summarizes the key parameters and expected outcomes for the synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, based on the most reliable reported procedures.

StepReactantsKey ParametersExpected YieldPurification Method
Cyclization 6-chloro-3-aminopyridazine, ChloroacetaldehydeHeating in aqueous solution~70%[1]Trituration with ethanol, filtration
Iodination (NIS) 7-Chloroimidazo[1,2-b]pyridazine, NISAcetonitrile, room temperatureHigh (typically >80%)Column chromatography

Characterization Data for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridazine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all the carbon atoms in the molecule, with the carbon bearing the iodine atom appearing at a characteristically upfield-shifted position.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Conclusion and Recommendations

The synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine can be reliably achieved through a two-step sequence involving the condensation of 6-chloro-3-aminopyridazine with chloroacetaldehyde, followed by electrophilic iodination. For the iodination step, N-iodosuccinimide (NIS) offers a good balance of reactivity, mild reaction conditions, and ease of handling, making it a highly reproducible method suitable for routine laboratory synthesis. While other iodinating agents like DIH and I₂ with an oxidant are also effective, NIS provides a more straightforward workup procedure.

For researchers embarking on the synthesis of this valuable building block, careful attention to the purity of the starting materials and diligent monitoring of the reaction progress are key to achieving high yields and reproducible results. The characterization data provided in this guide will serve as a reliable reference for confirming the identity and purity of the final product.

Synthetic_Workflow Start 3,6-Dichloropyridazine Step1 Amination with aq. NH₃ Start->Step1 Intermediate1 6-Chloro-3-aminopyridazine Step1->Intermediate1 Step2 Condensation with Chloroacetaldehyde Intermediate1->Step2 Intermediate2 7-Chloroimidazo[1,2-b]pyridazine Step2->Intermediate2 Step3 Iodination (e.g., with NIS) Intermediate2->Step3 FinalProduct 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Step3->FinalProduct

Caption: Synthetic workflow for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

References

  • A review on the synthesis and functionalization of imidazo[1,2-b]pyridazines can be found in various organic chemistry journals.
  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. (Provides a protocol for the synthesis of the imidazo[1,2-b]pyridazine core).
  • General procedures for the iodination of heteroaromatics using various reagents can be found in standard organic synthesis textbooks and review articles.
  • Characterization data for imidazo[1,2-b]pyridazine and its derivatives can be accessed through chemical databases such as PubChem and ChemicalBook.

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The Gold Standard: Unequivocal Structure Confirmation of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Derivatives with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Its unique arrangement of nitrogen atoms and fused ring system provides a versatile template for designing potent and selective therapeutic agents. However, the synthesis of substituted imidazo[1,2-b]pyridazines, such as the 7-Chloro-3-iodo derivative, can often lead to a variety of isomers, making the unambiguous determination of their three-dimensional structure a critical step in the research and development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these complex heterocyclic systems, establishing single-crystal X-ray crystallography as the definitive method for confirming their molecular architecture.

The Imperative of Unambiguous Structural Confirmation

The precise spatial arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. In drug development, an incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. For complex heterocyclic systems like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, where multiple regioisomers are possible, relying solely on spectroscopic methods can be fraught with ambiguity. Therefore, a robust and unequivocal method for structure determination is not just advantageous; it is essential.

X-ray Crystallography: The Unrivaled "Gold Standard"

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive technique for determining the absolute structure of a crystalline compound.[1][2] It provides a complete and precise three-dimensional map of the electron density within a molecule, revealing bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[3] This direct visualization of the atomic arrangement leaves no room for the ambiguity that can arise from the interpretation of indirect spectroscopic data. For a molecule like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, an X-ray crystal structure would definitively confirm the positions of the chloro and iodo substituents, the connectivity of the fused rings, and the overall conformation of the molecule in the solid state.

The value of SCXRD extends beyond simple structure confirmation. It provides crucial insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence a drug's solid-state properties, including solubility and stability.[4][5] This information is invaluable for formulation development and for securing intellectual property.

Experimental Workflow: From Powder to Picture

The process of obtaining a single-crystal X-ray structure is a meticulous one, requiring careful execution of several key steps.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal Growth Crystal Growth (Slow evaporation, vapor diffusion, etc.) Mounting Crystal Mounting Crystal Growth->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data Processing Data Processing & Reduction Diffractometer->Data Processing Structure Solution Structure Solution (Direct methods, Patterson function) Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Structure Validation Structure Refinement->Validation

Figure 1: A simplified workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol for X-ray Crystallography
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find the optimal conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. This can be achieved using methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

  • Structure Validation: The final structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive answer, other analytical techniques are indispensable tools in the chemist's arsenal for routine characterization and for providing complementary information. The following table provides a comparative overview of the most common techniques used for the structural elucidation of imidazo[1,2-b]pyridazine derivatives.

FeatureSingle-Crystal X-ray Crystallography1D & 2D NMR SpectroscopyMass Spectrometry (MS)
Information Provided Complete 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.Molecular weight, elemental composition (HRMS).
Sample Phase Crystalline solidSolutionSolid, liquid, or gas
Strengths Unambiguous and definitive structure determination.[1][2]Provides detailed information about the structure in solution, non-destructive.High sensitivity, provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Can be ambiguous for complex structures and regioisomers, interpretation can be challenging.Provides no information on connectivity or stereochemistry.
Application to 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Would definitively confirm the positions of the chloro and iodo substituents and the overall molecular structure.Would show the number of unique protons and carbons and their connectivity, but could be ambiguous in differentiating between the 7-chloro and 8-chloro isomers, for example.Would confirm the molecular formula C7H4ClIN3.

The Pitfalls of Relying Solely on Spectroscopy

While Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, is incredibly powerful for elucidating the connectivity of a molecule, it can sometimes fall short in providing an unambiguous structural assignment, especially for complex heterocyclic systems. The chemical shifts and coupling constants of protons and carbons in the imidazo[1,2-b]pyridazine ring system can be very similar for different regioisomers, leading to potential misinterpretation of the data.

For instance, distinguishing between a 7-chloro and an 8-chloro substituted imidazo[1,2-b]pyridazine based solely on NMR data can be challenging. While subtle differences in chemical shifts and long-range couplings might be present, they may not be sufficient for a definitive assignment without authentic reference compounds. This is where the unequivocal nature of X-ray crystallography becomes indispensable.

The Role of Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be a valuable adjunct to experimental techniques.[6] DFT calculations can be used to predict NMR chemical shifts and coupling constants for different possible isomers. By comparing the calculated spectra with the experimental data, it may be possible to gain more confidence in a structural assignment. However, these are theoretical models and should not be considered a substitute for definitive experimental evidence from X-ray crystallography.

Structural_Elucidation_Strategy Synthesis Synthesis of Imidazo[1,2-b]pyridazine Derivative Initial_Characterization Initial Characterization (NMR, MS) Synthesis->Initial_Characterization Ambiguity Structural Ambiguity? Initial_Characterization->Ambiguity Computational_Support Computational Chemistry (DFT Calculations) Initial_Characterization->Computational_Support X-ray_Crystallography Single-Crystal X-ray Crystallography Ambiguity->X-ray_Crystallography Yes Confident_Assignment Confident Structural Assignment Ambiguity->Confident_Assignment No Definitive_Structure Unambiguous Structure Confirmed X-ray_Crystallography->Definitive_Structure Computational_Support->Confident_Assignment

Figure 2: A decision-making workflow for the structural elucidation of complex heterocyclic compounds.

Conclusion: A Foundation of Certainty in Drug Discovery

In the competitive and exacting field of drug development, the certainty of a molecule's structure is the bedrock upon which all subsequent research is built. For complex heterocyclic systems like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine derivatives, where the potential for isomerism is high, relying on spectroscopic data alone can introduce an unacceptable level of uncertainty. Single-crystal X-ray crystallography, by providing a direct and unambiguous visualization of the molecular structure, eliminates this ambiguity and provides the definitive confirmation required for confident decision-making. While other techniques are valuable for routine analysis, X-ray crystallography remains the undisputed gold standard, ensuring the scientific integrity of research and accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • News-Medical.Net. (2020, January 20). What Role does X-Ray Diffraction have in Drug Analysis? Retrieved from [Link]

  • MDPI. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • Lab Manager. (2024, February 15). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Cheminformatics, 9(1), 1-10. Retrieved from [Link]

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A Comparative Guide to Orthogonal Assays for Validating the Biological Activity of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the validation of a small molecule's biological activity is a critical checkpoint. For a novel compound such as 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, a derivative of a scaffold known for its diverse biological activities, rigorous and multi-faceted validation is paramount.[1][2][3][4][5][6][7][8][9] This guide provides an in-depth comparison of two orthogonal, or mechanistically distinct, assay systems to confirm the bioactivity of this compound, assuming a primary hypothesis of kinase inhibition. The use of orthogonal methods is a cornerstone of robust drug discovery, as it mitigates the risk of artifacts and off-target effects, thereby increasing confidence in the observed biological activity.[10][11][12][13]

This guide will explore a biochemical approach—an in vitro kinase assay—to confirm direct target engagement, and a cell-based method—a cytotoxicity/antiproliferative assay—to verify the physiological consequence of this engagement.

The Imperative of Orthogonal Validation

Relying on a single assay for hit validation is a precarious strategy. A compound might show activity in a primary screen for various reasons unrelated to direct target modulation, such as assay interference, non-specific binding, or cytotoxicity. Orthogonal assays, by employing different detection principles, provide a more holistic and trustworthy assessment of a compound's activity.[10][11][12][13] If two mechanistically distinct assays yield concordant results, the confidence in the compound's specific biological activity is significantly enhanced.

For the purpose of this guide, we will hypothesize that 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is an inhibitor of a specific kinase, for instance, a Rho-associated coiled-coil containing protein kinase (ROCK), a plausible target for this class of compounds.[1]

Assay 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

Principle: This assay directly measures the enzymatic activity of a purified kinase. A common method is to quantify the amount of ATP remaining after the kinase-catalyzed phosphorylation reaction. The assay utilizes luciferase, an enzyme that produces light in the presence of ATP. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a higher luminescence signal.[14]

Causality Behind Experimental Choices: The choice of a luminescence-based ATP detection method offers high sensitivity and a broad dynamic range. By directly measuring the consumption of a key substrate (ATP), we can quantify the inhibitory effect of our compound on the kinase's catalytic activity. Running the assay at the ATP concentration equal to its Michaelis-Menten constant (Km) allows for the accurate determination of the half-maximal inhibitory concentration (IC50), which reflects the inhibitor's affinity for the target.[15]

Experimental Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase reaction buffer containing the purified kinase (e.g., ROCK2) and its specific substrate.

    • Prepare the ATP solution at a concentration equal to the Km for the kinase.

    • Prepare the ATP detection reagent containing luciferase and its substrate, luciferin.

  • Assay Procedure:

    • Add the diluted compound or vehicle (DMSO) to the wells of a 96- or 384-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation and Interpretation

The raw luminescence data is converted to percent inhibition relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a more potent inhibitor.[16][17][18]

ParameterDescriptionExample Value
IC50 Concentration of inhibitor required to reduce kinase activity by 50%.50 nM
Hill Slope The steepness of the dose-response curve.1.0
Goodness of fit of the curve to the data.>0.95

Assay 2: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)

Principle: This assay assesses the impact of the compound on the viability and metabolic activity of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[19][20][21][22][23] The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[19][20][21][22][23]

Causality Behind Experimental Choices: By using a cell line where the target kinase (e.g., ROCK2) is known to play a crucial role in proliferation or survival, this assay provides a physiological readout of the compound's activity. A positive result in this assay, correlated with potent biochemical inhibition, strongly suggests that the compound engages its target in a cellular context and elicits a functional response.

Experimental Protocol: MTT Assay
  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on ROCK signaling) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

ParameterDescriptionExample Value
IC50 Concentration of inhibitor that reduces cell viability by 50%.200 nM
Maximal Inhibition The maximum percentage of cell death or growth inhibition achieved.95%
Goodness of fit of the curve to the data.>0.95

Comparison of Orthogonal Assays

FeatureIn Vitro Kinase AssayCell-Based MTT Assay
Principle Measures direct inhibition of purified enzyme activity.Measures the metabolic activity of a whole cell population.
Information Gained Potency (IC50) against a specific target, mechanism of action.Cellular potency, cytotoxicity, and/or antiproliferative effects.
Advantages High throughput, precise, allows for mechanistic studies.Provides physiologically relevant data, accounts for cell permeability and metabolism.
Limitations Does not account for cell permeability, off-target effects, or cellular metabolism.Indirect measure of target engagement, can be influenced by off-target toxicity.
Typical IC50 Generally lower due to direct access to the target.Often higher due to factors like cell permeability and efflux pumps.

Visualizing the Workflow and Rationale

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor ROCK2 ROCK2 Receptor->ROCK2 Activates Substrate Substrate ROCK2->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Promotes Compound 7-Chloro-3-iodoimidazo[1,2-b]pyridazine Compound->ROCK2 Inhibits

Caption: Hypothetical signaling pathway illustrating ROCK2 activation and its role in cell proliferation, with the inhibitory action of the compound.

Experimental Workflow

cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Purified Kinase + Substrate B Add Compound A->B C Add ATP B->C D Measure Luminescence (Remaining ATP) C->D E Calculate IC50 D->E Validate Hit Validate Hit E->Validate Hit F Seed Cells G Add Compound F->G H Incubate (48-72h) G->H I Add MTT Reagent H->I J Measure Absorbance (Formazan) I->J K Calculate IC50 J->K K->Validate Hit Start Start Start->A Start->F

Caption: Orthogonal workflow for validating a kinase inhibitor, from biochemical to cell-based assays.

Conclusion

The validation of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine's biological activity through orthogonal assays is a scientifically rigorous approach. An in vitro biochemical assay provides direct evidence of target engagement and potency, while a cell-based assay confirms that this engagement translates into a meaningful physiological outcome. A strong correlation between the biochemical and cellular IC50 values, with the cellular IC50 typically being higher, provides a high degree of confidence in the compound's on-target activity. This dual-pronged validation strategy is essential for making informed decisions in the progression of a promising hit compound toward a lead candidate in the drug discovery pipeline.

References

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  • OUS-research.no. CellTiter-Glo Assay. [Link]

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  • Celtarys - Drug Discovery. Biochemical assays for kinase activity detection. [Link]

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  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

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  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • PubMed. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. [Link]

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  • PubMed. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. [Link]

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  • PMC. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]

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A Researcher's Guide to the Validation of SGC-CK2-1 as a Chemical Probe for Casein Kinase 2 (CK2)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for High-Quality Chemical Probes in Kinase Research

In the landscape of drug discovery and chemical biology, chemical probes serve as indispensable tools for dissecting complex biological pathways and validating novel therapeutic targets.[1][2] A high-quality chemical probe is a potent, selective, and cell-active small molecule that enables the modulation of a specific protein target, thereby allowing researchers to link that target to a biological function or phenotype.[3] The protein kinase CK2 (formerly Casein Kinase 2) is a pleiotropic serine/threonine kinase implicated in a vast array of cellular processes, including cell survival, proliferation, and inflammation.[4][5] Its dysregulation is linked to numerous diseases, particularly cancer, making it a target of significant therapeutic interest.

However, the scientific literature is replete with studies that have relied on suboptimal inhibitors of CK2, such as 4,5,6,7-tetrabromobenzotriazole (TBB) and the clinical candidate CX-4945 (silmitasertib).[6][7][8][9] While these compounds inhibit CK2, they also engage numerous off-targets, confounding the interpretation of experimental results and making it difficult to definitively attribute an observed phenotype to the inhibition of CK2 alone.[6][9][10]

This guide provides an in-depth validation narrative for SGC-CK2-1 , a pyrazolopyrimidine-based inhibitor that stands as the first truly selective chemical probe for the catalytic subunits of CK2 (CK2α/CSNK2A1 and CK2α'/CSNK2A2).[6][11] We will objectively compare its performance against less selective alternatives, provide the experimental data that underpins its validation, and detail the methodologies required for researchers to independently verify target engagement and selectivity.

The Candidate: Characterizing SGC-CK2-1

SGC-CK2-1 was developed by the Structural Genomics Consortium (SGC) to address the critical need for a superior tool to investigate CK2 biology.[4] It was designed based on a pyrazolopyrimidine scaffold known for potent CK2 inhibition, with chemical modifications aimed at maximizing selectivity across the human kinome.[6][11] A crucial component of its validation is the co-development of SGC-CK2-1N , a structurally analogous compound that is inactive against CK2.[4][6][11] This negative control is essential for distinguishing on-target effects from non-specific or off-target compound activities in cellular assays.

PART 1: The Validation Gauntlet - A Multi-Pillar Approach

The validation of a chemical probe is not a single experiment but a rigorous, multi-faceted process designed to build a self-validating system of evidence. The core pillars of this process are the demonstration of Potency , Selectivity , and Cellular Target Engagement .

Pillar 1: Demonstrating Potent Target Inhibition

A fundamental requirement for a chemical probe is high potency against its intended target. This must be demonstrated first in a cell-free, biochemical context and then confirmed inside a living cell.

Biochemical Potency: In Vitro Kinase Assays

The initial test is to measure the direct inhibition of the purified kinase enzyme. SGC-CK2-1 demonstrates potent, low-nanomolar inhibition of both CK2 catalytic isoforms in enzymatic assays.[4]

Table 1: Biochemical Potency of CK2 Inhibitors

CompoundCK2α IC₅₀ (nM)CK2α' IC₅₀ (nM)
SGC-CK2-1 4.22.3
SGC-CK2-1N>10,000>10,000
CX-4945PotentPotent
TBB1,600 (human)Not Reported
Data sourced from SGC, Wells et al., and MedChemExpress.[4][6][12]

The causality here is direct: by competing with ATP for the kinase's binding site, SGC-CK2-1 prevents the phosphorylation of a substrate. The low IC₅₀ values indicate a high-affinity interaction. The negative control, SGC-CK2-1N, shows no significant inhibition, confirming that minor structural changes abolish this high-affinity binding.

Cellular Target Engagement: NanoBRET™ Assay

Demonstrating that a compound can inhibit a purified enzyme is not enough; it must be able to enter a cell and bind its target in the complex intracellular environment. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a gold-standard method for quantifying this.[2][13] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein inside live cells.

SGC-CK2-1 shows potent target engagement with both CK2 isoforms in live HEK-293 cells, with IC₅₀ values in the low nanomolar range.[4] This confirms the compound is cell-permeable and effectively binds its target in a physiological context.

Table 2: Cellular Target Engagement of CK2 Inhibitors (NanoBRET™)

CompoundCK2α IC₅₀ (nM)CK2α' IC₅₀ (nM)
SGC-CK2-1 3616
SGC-CK2-1N>10,000>10,000
CX-4945Reported as 45 nM for CK2α'Not Reported for CK2α
Data sourced from SGC and Wells et al.[4][6]

The negative control again shows no activity, reinforcing that the observed cellular effect is due to specific binding to CK2.

cluster_potency Pillar 1: Potency Validation Workflow start Purified CK2α/α' Enzyme assay_biochem In Vitro Kinase Assay (e.g., ADP-Glo™) start->assay_biochem result_biochem Biochemical IC₅₀ (SGC-CK2-1: 2.3-4.2 nM) assay_biochem->result_biochem cells Live HEK-293 Cells Expressing NanoLuc-CK2 assay_cellular NanoBRET™ Target Engagement Assay cells->assay_cellular result_cellular Cellular IC₅₀ (SGC-CK2-1: 16-36 nM) assay_cellular->result_cellular probe SGC-CK2-1 probe->assay_biochem probe->assay_cellular

Workflow for Potency and Cellular Target Engagement.
Pillar 2: Establishing Kinome-Wide Selectivity

The trustworthiness of a chemical probe hinges on its selectivity. An inhibitor that engages multiple kinases can produce misleading results, as the observed phenotype could be due to inhibition of an off-target or a combination of targets. The gold-standard for assessing kinase inhibitor selectivity is a broad, competition-based binding assay panel, such as DiscoverX KINOMEscan®.

SGC-CK2-1 was profiled against 403 wild-type kinases at a high concentration (1 µM) to unmask potential off-targets.[4][11] The results are striking: SGC-CK2-1 is exquisitely selective for CK2α and CK2α'.[4][6][11]

Table 3: Kinome Selectivity Comparison of CK2 Inhibitors

CompoundScreening ConcentrationKinases ProfiledSelectivity Score S(35)@1µM¹Key Off-Targets (<100 nM)
SGC-CK2-1 1 µM4030.027DYRK2 (~100-fold weaker than CK2)
CX-4945500 nM235Not directly comparableFLT3, PIM1, CDK1, DYRK1A, GSK3β, TBK1, CLK3, HIPK3
TBB10 µM70Not directly comparableDYRK1A, DYRK2, DYRK3, HIPK2, PIM1-3
¹Selectivity Score S(35) is the fraction of kinases inhibited by >65% (Percent of Control < 35). A lower score indicates higher selectivity.
Data sourced from SGC, Wells et al., and other publications.[4][6][9][10]

This comprehensive profiling demonstrates the superiority of SGC-CK2-1. While CX-4945 and TBB inhibit CK2, they also potently inhibit a range of other kinases, many of which are involved in the same signaling pathways as CK2 (e.g., proliferation, apoptosis).[6][10] An experiment using these compounds cannot, therefore, be unambiguously interpreted. The clean profile of SGC-CK2-1 provides the confidence that at appropriate concentrations (e.g., <500 nM), the observed cellular effects are overwhelmingly due to the inhibition of CK2.[14]

Selectivity Profile of SGC-CK2-1.
Pillar 3: Phenotypic Response and the Power of a Negative Control

A long-standing hypothesis, built on data from less selective inhibitors, was that CK2 is a key driver of cancer cell proliferation.[6][11] The validation of SGC-CK2-1 provided a unique opportunity to test this hypothesis with a precision tool.

Remarkably, when SGC-CK2-1 was profiled against a large panel of over 140 cancer cell lines, it did not elicit a broad anti-proliferative effect, with only a single cell line showing an IC₅₀ below 500 nM.[11][14] In stark contrast, the less selective inhibitor CX-4945 shows broad anti-proliferative activity.[6][11]

This groundbreaking result, enabled by a high-quality probe, suggests that the anti-proliferative effects previously attributed to CK2 inhibition may have been due to the inhibition of off-target kinases by previous compounds.[6][11] This underscores the critical importance of probe selectivity.

Furthermore, the inactive negative control, SGC-CK2-1N, showed no anti-proliferative activity, providing a crucial validation point.[11] If a phenotype is observed with SGC-CK2-1 but not with an equimolar concentration of SGC-CK2-1N, it provides strong evidence that the effect is mediated by CK2.

PART 2: Experimental Protocols for Probe Validation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to validate a kinase chemical probe like SGC-CK2-1.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a robust, non-radioactive method for determining biochemical IC₅₀ values.

Materials:

  • Recombinant human CK2α or CK2α' enzyme.

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD).

  • SGC-CK2-1, SGC-CK2-1N, and other test compounds, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (contains kinase reaction buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent).

  • White, opaque 384-well assay plates.

  • Luminometer.

Methodology:

  • Prepare Reagents: Thaw all reagents and prepare the kinase reaction buffer according to the manufacturer's protocol.[15] Prepare a master mix of substrate and ATP in the reaction buffer.

  • Compound Plating: Add 1 µL of serially diluted compound (or DMSO vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the CK2 enzyme in kinase reaction buffer and add 2 µL to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP master mix to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol quantifies the binding of an inhibitor to its target inside living cells.

Materials:

  • HEK-293 cells.

  • Plasmid DNA encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ TE Intracellular Kinase Assay Kit (contains NanoBRET™ Tracer, Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor).

  • Test compounds (SGC-CK2-1, etc.) serially diluted in DMSO.

  • White, 96-well cell culture plates.

  • Luminometer capable of reading two distinct wavelengths (e.g., 460 nm and >610 nm).

Methodology:

  • Cell Transfection: Co-transfect HEK-293 cells with the NanoLuc®-CK2 fusion vector and a carrier DNA according to the manufacturer's protocol, typically 24 hours prior to the assay.[2]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator. This allows the compound to reach equilibrium with the intracellular target.

  • Tracer Addition: Add the NanoBRET™ Tracer (at its predetermined optimal concentration) to all wells, including controls.

  • Substrate Addition: Immediately before reading, add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor solution to all wells.

  • Read BRET Signal: Read the plate on a luminometer equipped with two filters: one for the NanoLuc® donor emission (~460 nm) and one for the tracer acceptor emission (>610 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Normalize the data against vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls. Plot the normalized mBU values against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the cellular IC₅₀.[16]

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is an orthogonal method to validate target engagement in cells or tissues. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[17][18][19]

Materials:

  • Intact cells (e.g., U-87 MG or HCT-116).

  • Test compound (SGC-CK2-1) and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Ultracentrifuge.

  • Equipment for protein quantification (e.g., BCA assay) and Western blotting (SDS-PAGE, transfer system, antibodies against CK2α and a loading control).

Methodology:

  • Compound Treatment: Treat two separate populations of cells with either the test compound (e.g., 1 µM SGC-CK2-1) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions from each treatment group into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[18]

  • Cell Lysis: Lyse the cells using a method that avoids denaturation, such as three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath.

  • Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein, while the pellet contains the aggregated, denatured protein.

  • Quantify Soluble Protein: Carefully collect the supernatant. Quantify the amount of soluble CK2α remaining at each temperature point for both the vehicle- and compound-treated samples using Western blotting.

  • Data Analysis: For each treatment condition, plot the band intensity of soluble CK2α against the temperature. A ligand-induced stabilization will be observed as a rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample.[19]

Conclusion: Setting a New Standard for CK2 Research

The comprehensive validation of SGC-CK2-1 establishes it as a superior chemical probe for interrogating the biology of protein kinase CK2. Through rigorous testing of its potency, unparalleled kinome-wide selectivity, and confirmed cellular target engagement, it overcomes the confounding off-target effects that have plagued previous research in the field. The availability of a validated inactive control, SGC-CK2-1N, further strengthens its utility as a tool for definitively linking CK2 inhibition to cellular phenotypes.

The surprising finding that this highly selective CK2 inhibitor does not broadly impact cancer cell proliferation challenges long-held assumptions and exemplifies the power of high-quality chemical probes to clarify complex biology. Researchers using SGC-CK2-1 can have a high degree of confidence that their experimental outcomes are a direct result of modulating CK2, paving the way for a more accurate understanding of its role in health and disease.

References

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Safety Operating Guide

7-Chloro-3-iodoimidazo[1,2-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of complex heterocyclic building blocks into drug discovery pipelines, I recognize that laboratory safety extends far beyond basic compliance. It requires a mechanistic understanding of the materials we handle.

7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 1383481-13-7) is a highly privileged scaffold, widely utilized in the development of highly selective irreversible Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted therapeutics[1]. However, its dual-halogenated (chloro and iodo) imidazopyridazine core necessitates stringent, specialized operational and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of this compound, ensuring your laboratory maintains both environmental integrity and operational continuity.

Physicochemical & Hazard Profile

Before executing any handling protocol, it is critical to understand why this compound is hazardous. The presence of both chlorine and iodine atoms on the heterocyclic ring means that upon degradation or combustion, this compound resists standard biological degradation and can release highly corrosive hydrogen chloride (HCl), hydrogen iodide (HI), and nitrogen oxides (NOx).

According to standard GHS classifications for imidazo[1,2-b]pyridazine derivatives, these compounds act as severe irritants to mucosal membranes and respiratory tracts[2].

Table 1: Quantitative Physicochemical and Hazard Summary

Property / HazardSpecificationOperational Implication
Chemical Name 7-Chloro-3-iodoimidazo[1,2-b]pyridazineRequires halogen-specific waste streams.
CAS Number 1383481-13-7Use for precise EHS inventory tracking.
Molecular Formula C6H3ClIN3High nitrogen/halogen content dictates combustion byproducts.
Molecular Weight 279.47 g/mol Heavy, dense particulate; prone to settling.
GHS Hazard Codes H315, H319, H335Mandates strict use of fume hoods and mucosal PPE.
Waste Classification Halogenated Organic WasteCannot be mixed with standard organic solvents.
Incompatibilities Strong oxidizing agentsStore away from peroxides and nitrates to prevent reactivity.

Standard Operating Procedure: Spill Containment and Clean-up

In the event of an accidental release, standard sweeping can aerosolize the fine powder, exacerbating the H335 (respiratory irritation) hazard. The following self-validating workflow ensures containment without airborne dispersion.

Step-by-Step Spill Methodology:

  • Evacuation and Assessment: Immediately restrict access to the spill area. Do not attempt to clean the spill without verifying the ventilation status of the room.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved for breach redundancy), and tight-fitting splash goggles.

  • Dry Containment (Crucial Causality): Surround the solid spill with a compatible absorbent barrier. Do not use water. Adding water to halogenated heterocycles can mobilize the compound into porous surfaces or generate localized heat if reactive impurities are present.

  • Collection: Use a non-sparking, anti-static scoop to carefully transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination: Wipe the affected surface with a damp cloth (using a minimal amount of a compatible organic solvent like ethanol, followed by water). Place all contaminated wipes directly into the designated halogenated waste container.

Standard Operating Procedure: Terminal Disposal

The most critical logistical failure in laboratories handling 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is the improper commingling of waste. Halogenated wastes must be strictly segregated from non-halogenated streams; mixing them needlessly increases hazardous waste management costs and complicates the destruction process[3].

Step-by-Step Disposal Methodology:

  • Source Segregation: At the point of generation (inside the fume hood), separate the compound, its mother liquors, and any contaminated consumables from standard non-halogenated organic waste.

  • Containerization: Transfer the waste into a dedicated, chemically compatible container (amber glass or HDPE). Ensure the container is tightly capped immediately after use to prevent the escape of hazardous particulates or vapors.

  • GHS Labeling: Affix a red hazardous waste tag. Clearly list "7-Chloro-3-iodoimidazo[1,2-b]pyridazine" and mark the primary hazard classification: "Halogenated Organic Waste" .

  • Facility Transfer & Incineration: Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup. Final disposal must occur via a licensed facility using a high-temperature incinerator equipped with an afterburner and a flue gas scrubber to neutralize acid gases[4].

Mechanistic Note on Incineration: The carbon-halogen bonds (C-Cl and C-I) require temperatures exceeding 1000°C to break completely. Because this combustion generates corrosive HCl and HI gases, the incinerator's alkaline flue gas scrubber is a non-negotiable engineering control to prevent toxic environmental release.

Disposal Workflow Visualization

G Start Waste Generation (7-Chloro-3-iodoimidazo[1,2-b]pyridazine) Segregation Waste Segregation (Halogenated vs Non-Halogenated) Start->Segregation Transfer to fume hood Halogenated Halogenated Waste Stream (Contains Cl & I) Segregation->Halogenated Isolate from standard organics Packaging Packaging & Labeling (HDPE/Glass, GHS Tags) Halogenated->Packaging Seal in compatible container Incineration High-Temp Incineration (>1000°C) Packaging->Incineration Licensed HazMat transport Scrubber Flue Gas Scrubber (Neutralizes HCl & HI) Incineration->Scrubber Exhaust gases SafeRelease Safe Environmental Release (Neutralized Salts & CO2) Scrubber->SafeRelease Post-neutralization

Workflow for the safe segregation, packaging, and high-temperature disposal of halogenated waste.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - ACS Publications. Journal of Medicinal Chemistry. URL:[Link][1]

  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem. National Institutes of Health (NIH). URL:[Link][2]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. URL:[Link][3]

Sources

Comprehensive Safety & Logistical Guide: Handling 7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I recognize that the transition from conceptual drug design to benchtop execution requires rigorous safety and logistical planning. 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (CAS: 1383481-13-7) is a highly valuable, di-halogenated heterocyclic building block. It is extensively utilized in the synthesis of advanced therapeutics, including 15-PGDH inhibitors for tissue regeneration[1] and FGFR3 kinase inhibitors for oncology[2].

However, the very features that make this molecule synthetically useful—its reactive carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds—also dictate a stringent approach to personal protective equipment (PPE) and operational handling. This guide provides a self-validating system of protocols designed to protect researchers while maintaining chemical integrity.

Chemical Identity & Mechanistic Hazard Profile

Before handling any compound, we must understand why it is hazardous. The imidazo[1,2-b]pyridazine core is an electron-deficient heterocycle. The halogens at the 3- and 7-positions are primed for metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). Biologically, this electrophilic nature means the compound can act as a mild sensitizer, potentially reacting with nucleophilic residues (like thiols in cysteine) on skin proteins or respiratory mucosa.

According to its Globally Harmonized System (GHS) classification, this compound poses acute oral toxicity and acts as a severe irritant to mucosal membranes[3].

Table 1: Chemical Identity & Hazard Summary
ParameterSpecificationCausality / Operational Impact
Chemical Name 7-Chloro-3-iodoimidazo[1,2-b]pyridazineDi-halogenated structure requires halogenated waste segregation.
CAS Number 1383481-13-7Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 279.47 g/mol Fine powder form increases aerosolization risk during weighing.
GHS Hazards H302, H315, H319, H335Necessitates strict barrier protection for skin, eyes, and lungs.
Storage 2-8°C, dry and darkLight and heat can degrade the C-I bond, releasing iodine gas.

Biological Target Pathway: Why We Use It

To contextualize the importance of this compound, it is critical to understand its role in drug discovery. Derivatives of this scaffold are potent inhibitors of the FGFR3 signaling cascade, a pathway frequently mutated in various cancers.

FGFR3_Pathway FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Activates RAS RAS / MAPK Pathway FGFR3->RAS Phosphorylation PI3K PI3K / AKT Pathway FGFR3->PI3K Phosphorylation Inhibitor Imidazopyridazine Inhibitor Inhibitor->FGFR3 Blocks Kinase Domain Proliferation Tumor Cell Proliferation RAS->Proliferation Promotes PI3K->Proliferation Promotes

Fig 1: FGFR3 signaling cascade and targeted inhibition by imidazo[1,2-b]pyridazine derivatives.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive, halogenated fine powders. The following matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: Required PPE and Mechanistic Rationale
PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant, >0.11mm).Halogenated organics can slowly permeate thin nitrile. The outer glove acts as a sacrificial layer that can be frequently changed.
Eye Protection Tightly fitting safety goggles (ANSI Z87.1/EN166).The powder causes severe eye irritation (H319). Standard safety glasses with side shields do not protect against aerosolized dust.
Body Protection Disposable Tyvek lab coat over standard cotton lab coat.Tyvek prevents fine particulate penetration. If contaminated, it can be disposed of as solid hazardous waste, preventing cross-contamination.
Respiratory Fume hood (Face velocity 80-100 fpm). N95/P100 mask if outside hood.Prevents inhalation of respiratory irritants (H335). The compound's low molecular weight allows it to become easily airborne.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must minimize the risk of aerosolization and exposure.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Setup : Ensure the fume hood is operational (80-100 fpm). Line the working surface with a disposable, static-dissipative mat. Reasoning: Static electricity causes fine powders to repel and aerosolize.

  • PPE Donning : Equip double nitrile gloves, safety goggles, and a Tyvek coat.

  • De-staticking : Pass an anti-static ionizer gun over the metal spatulas and anti-static weigh boats.

  • Weighing : Slowly dispense the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. Keep the source bottle as close to the weigh boat as possible to minimize the drop height.

  • Transfer : Transfer the powder directly into the reaction vessel (e.g., a Schlenk flask) and immediately seal it with a septum.

  • Decontamination : Wipe down the balance, spatulas, and hood surface with an isopropanol-soaked wipe. Reasoning: This compound is highly lipophilic and insoluble in water; alcohol is required to solubilize and remove residual traces.

Workflow Prep 1. PPE & Fume Hood Setup Weigh 2. Static-Free Weighing Prep->Weigh Transfer 3. Sealed Transfer to Reactor Weigh->Transfer Spill Spill Event Detected Weigh->Spill Accident Transfer->Spill Waste 5. Halogenated Waste Disposal Transfer->Waste Contain 4a. Contain with Diatomaceous Earth Spill->Contain Clean 4b. Alcohol Wipe Down Contain->Clean Clean->Waste

Fig 2: Standard operating procedure and emergency spill response workflow for halogenated heterocycles.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental contamination[3].

Emergency Spill Protocol
  • Evacuation & Assessment : If a spill occurs outside the fume hood, immediately evacuate the 5-foot radius and allow the laboratory HVAC to clear any initial dust.

  • Containment : Do not dry sweep, as this generates hazardous dust clouds. Cover the spill entirely with a fine liquid-binding material (e.g., diatomaceous earth) slightly dampened with isopropanol.

  • Collection : Use a plastic scoop to carefully transfer the absorbed mixture into a sealable, chemically compatible hazardous waste container.

  • Surface Decontamination : Scrub the affected area thoroughly with an isopropanol-based solvent to dissolve residual organics, followed by a secondary wash with standard laboratory detergent and water.

  • Waste Segregation : Label the container strictly as "Halogenated Organic Solid Waste." Reasoning: Mixing halogenated waste with standard organic waste can lead to dangerous reactions during incineration and violates environmental disposal regulations.

References

  • ACS Publications. "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

  • Google Patents. "WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3.

Sources

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